molecular formula C37H62N2O29 B1598965 Sialyllacto-N-tetraose b CAS No. 64003-54-9

Sialyllacto-N-tetraose b

Cat. No.: B1598965
CAS No.: 64003-54-9
M. Wt: 998.9 g/mol
InChI Key: SFMRPVLZMVJKGZ-JRZQLMJNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sialyllacto-N-tetraose b is an oligosaccharide.

Properties

CAS No.

64003-54-9

Molecular Formula

C37H62N2O29

Molecular Weight

998.9 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C37H62N2O29/c1-10(45)38-19-12(47)3-37(36(59)60,68-31(19)22(52)14(49)5-41)61-9-18-25(55)30(66-34-27(57)26(56)23(53)16(7-43)62-34)20(39-11(2)46)33(64-18)67-32-24(54)17(8-44)63-35(28(32)58)65-29(15(50)6-42)21(51)13(48)4-40/h4,12-35,41-44,47-58H,3,5-9H2,1-2H3,(H,38,45)(H,39,46)(H,59,60)/t12-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25+,26-,27+,28+,29+,30+,31+,32-,33-,34-,35-,37+/m0/s1

InChI Key

SFMRPVLZMVJKGZ-JRZQLMJNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

Elucidating the Structure of Sialyllacto-N-tetraose b: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies and data integral to the structural elucidation of Sialyllacto-N-tetraose b (LSTb), a significant human milk oligosaccharide (HMO). LSTb, a branched pentasaccharide, plays a crucial role in infant health, and a thorough understanding of its structure is paramount for its potential applications in infant nutrition and therapeutics. This document details the key experimental protocols and presents the foundational spectroscopic data that have been pivotal in defining its molecular architecture.

Molecular Structure and Composition

This compound is a complex oligosaccharide with the molecular formula C37H62N2O29 and an average molecular weight of 998.88 g/mol . Its structure is comprised of five monosaccharide units: D-glucose (Glc), D-galactose (Gal), N-acetylglucosamine (GlcNAc), and N-acetylneuraminic acid (Neu5Ac). The established structure of LSTb is Neu5Ac(α2-6)[Gal(β1-3)]GlcNAc(β1-3)Gal(β1-4)Glc. This structure reveals a lacto-N-tetraose core with a sialic acid residue linked to the N-acetylglucosamine.

Spectroscopic and Spectrometric Analysis

The definitive structure of this compound has been elucidated through a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information on the connectivity, configuration, and sequence of the constituent monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of organic molecules. For LSTb, ¹H and ¹³C NMR are used to identify the individual sugar residues, their anomeric configurations (α or β), and the linkages between them.

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound

ProtonGalactose (β1-3)GlcNAc (β1-3)Galactose (β1-4)Glucose (α/β)Neu5Ac (α2-6)
H-14.474.724.535.22 (α), 4.67 (β)-
H-23.543.803.593.53 (α), 3.27 (β)1.79 (eq), 2.76 (ax)
H-33.683.733.903.86 (α), 3.53 (β)3.65
H-44.153.483.933.42 (α), 3.50 (β)3.91
H-53.703.503.793.82 (α), 3.48 (β)3.85
H-63.783.88, 3.753.793.82, 3.75 (α), 3.91, 3.77 (β)3.60, 3.83
NAc-2.04--2.03

Note: Data adapted from Strecker et al., 1989. Chemical shifts are referenced to an internal standard and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound

CarbonGalactose (β1-3)GlcNAc (β1-3)Galactose (β1-4)Glucose (α/β)Neu5Ac (α2-6)
C-1104.2101.9103.992.8 (α), 96.7 (β)100.7
C-272.356.572.172.5 (α), 75.1 (β)40.9
C-383.076.973.673.8 (α), 76.7 (β)70.0
C-469.871.079.570.5 (α), 70.5 (β)72.3
C-576.276.976.072.5 (α), 76.7 (β)53.0
C-662.169.162.361.7 (α), 61.7 (β)74.0
C=O-175.8--174.5
NAc-CH₃-23.3--23.3

Note: Data adapted from Strecker et al., 1989.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and composition of a molecule. Tandem mass spectrometry (MS/MS) is used to determine the sequence of monosaccharides and the branching pattern through controlled fragmentation of the parent ion.

For LSTb, electrospray ionization (ESI) is a commonly used soft ionization technique. The fragmentation of the [M+2Na-H]⁺ ion of LSTb is particularly informative.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

Fragment Ionm/z (calculated)Description
[M+Na]⁺1021.33Sodiated molecular ion
[M+2Na-H]⁺1043.31Doubly sodiated molecular ion
Y-ion (loss of Neu5Ac)752.26Loss of the terminal sialic acid residue from [M+2Na-H]⁺
²,⁴A₄ cross-ring cleavage923Cross-ring cleavage at the reducing glucose residue of [M+2Na-H]⁺

Note: m/z values are approximate and depend on the specific instrumentation and experimental conditions.

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the structure elucidation of this compound.

NMR Spectroscopy Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to determine the structure, including anomeric configurations and glycosidic linkages.

Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of purified this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%).

    • Lyophilize the sample and redissolve in D₂O two to three times to exchange all labile protons with deuterium.

    • Finally, dissolve the sample in 0.5 mL of D₂O and transfer to a 5 mm NMR tube.

    • Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Data Acquisition:

    • Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • ¹H NMR: A standard one-dimensional proton spectrum is acquired with water suppression.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide spin system.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular monosaccharide residue.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information on the spatial arrangement and confirming inter-residue linkages.

  • Data Processing and Analysis:

    • The acquired data is processed using appropriate NMR software (e.g., TopSpin, Mnova).

    • Chemical shifts are referenced to the internal standard.

    • The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and the unambiguous determination of the oligosaccharide's structure.

Mass Spectrometry Protocol

Objective: To determine the molecular weight, monosaccharide composition, and sequence of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a solution of purified this compound in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization. The concentration is typically in the low micromolar to nanomolar range.

  • Mass Spectrometry Analysis:

    • The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

    • Full Scan MS: The instrument is operated in full scan mode to determine the accurate mass of the molecular ion (e.g., [M+Na]⁺ or [M+2Na-H]⁺).

    • Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation. The resulting fragment ions are then mass-analyzed.

  • Data Analysis:

    • The MS and MS/MS spectra are analyzed to identify the parent ion and its fragment ions.

    • The mass difference between fragment ions corresponds to the mass of specific monosaccharide residues, allowing for the determination of the oligosaccharide sequence.

    • Cross-ring fragmentation patterns provide information about the linkage positions.

    • Specialized glycan analysis software can be used to aid in the interpretation of the fragmentation data.

Enzymatic Digestion Protocol

Objective: To confirm the glycosidic linkages and anomeric configurations through the specific action of glycosidases.

Methodology:

  • Enzyme Selection:

    • Sialidase (Neuraminidase): An α2-6 specific sialidase is used to cleave the terminal sialic acid residue.

    • β-Galactosidase: A β1-3 specific galactosidase is used to cleave the galactose linked to N-acetylglucosamine.

    • β-N-acetylglucosaminidase: To cleave the GlcNAc residue.

  • Digestion Reaction:

    • Incubate a solution of this compound with a specific glycosidase in its optimal buffer and temperature conditions. For example:

      • Sialidase Digestion: Incubate LSTb with α2-6 sialidase in a sodium acetate buffer (pH 5.5) at 37°C for 2-4 hours.

      • Galactosidase Digestion: Following sialidase treatment, adjust the pH and add β1-3 galactosidase, incubating at 37°C for 2-4 hours.

    • Control reactions (LSTb without enzyme) should be run in parallel.

  • Analysis of Digestion Products:

    • The reaction mixture is analyzed by mass spectrometry, HPLC, or HPAEC-PAD.

    • Mass Spectrometry: The disappearance of the LSTb parent ion and the appearance of new ions corresponding to the digested products are monitored. For instance, after sialidase digestion, a new ion corresponding to the remaining tetrasaccharide should be observed.

    • Chromatography: The shift in retention time of the substrate upon enzymatic digestion is observed. The digested products can be compared to known standards if available.

Visualizing the Elucidation Workflow and Structure

The following diagrams, generated using Graphviz, illustrate the logical workflow of the structure elucidation process and the final determined structure of this compound.

G Workflow for this compound Structure Elucidation cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Confirmatory Analysis cluster_3 Final Structure Purified LSTb Purified LSTb Compositional Analysis Compositional Analysis Purified LSTb->Compositional Analysis Monosaccharide Identification Monosaccharide Identification Compositional Analysis->Monosaccharide Identification NMR Spectroscopy NMR Spectroscopy Monosaccharide Identification->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Monosaccharide Identification->Mass Spectrometry Linkage & Anomeric Configuration Linkage & Anomeric Configuration NMR Spectroscopy->Linkage & Anomeric Configuration Enzymatic Digestion Enzymatic Digestion Linkage & Anomeric Configuration->Enzymatic Digestion Sequence & Branching Sequence & Branching Mass Spectrometry->Sequence & Branching Sequence & Branching->Enzymatic Digestion Confirmation of Linkages Confirmation of Linkages Enzymatic Digestion->Confirmation of Linkages Structure Elucidation Structure Elucidation Confirmation of Linkages->Structure Elucidation

Caption: A flowchart illustrating the key stages in the structural elucidation of this compound.

G Molecular Structure of this compound Glc Glucose Gal1 Galactose Gal1->Glc β1-4 GlcNAc N-Acetylglucosamine GlcNAc->Gal1 β1-3 Gal2 Galactose Gal2->GlcNAc β1-3 Neu5Ac N-Acetylneuraminic acid Neu5Ac->GlcNAc α2-6

Caption: A diagram representing the monosaccharide sequence and linkages in this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques. The synergistic use of high-field NMR spectroscopy, high-resolution mass spectrometry, and specific enzymatic digestion has provided an unambiguous and detailed picture of this important human milk oligosaccharide. The data and protocols presented in this guide serve as a foundational resource for researchers in the fields of glycobiology, nutrition, and drug development, enabling further investigation into the biological functions and potential applications of LSTb.

The Discovery and Analysis of Sialyllacto-N-tetraose b (LSTb) in Human Milk: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sialyllacto-N-tetraose b (LSTb), a significant sialylated oligosaccharide found in human milk. This document details its discovery, quantitative data, the experimental protocols for its analysis, and its potential biological significance, including relevant signaling pathways.

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in infant health and development. Among these, sialylated HMOs, such as this compound (LSTb), are of particular interest due to their potential bioactivities.[1] LSTb is a sialylated tetrasaccharide that contributes to the pool of acidic oligosaccharides in human milk. These molecules are believed to offer various benefits, including promoting the growth of beneficial gut bacteria, inhibiting pathogens, and potentially influencing immune responses and brain development.[1][2] This guide serves as a technical resource for professionals engaged in the study and application of HMOs.

Quantitative Data of this compound in Human Milk

The concentration of LSTb in human milk can vary among individuals. A recent study quantifying eight major HMOs in the breast milk of a Japanese cohort provided the following concentration range for LSTb.

Human Milk OligosaccharideConcentration Range (mg/mL)
This compound (LSTb)0.02 - 0.31
Data from a study on a cohort of Japanese mothers.[1][3]

Experimental Protocols

The analysis of LSTb and other HMOs from the complex matrix of human milk requires multi-step protocols. The following sections detail the methodologies for the extraction and quantification of LSTb using Liquid Chromatography-Mass Spectrometry (LC-MS), a widely used and powerful analytical technique.[4]

Human Milk Sample Preparation for HMO Analysis

This protocol outlines the initial steps for extracting and purifying HMOs from human milk samples prior to LC-MS analysis.

  • Defatting:

    • Centrifuge the human milk sample to separate the lipid layer.

    • Carefully collect the clear aqueous supernatant.

  • Protein Precipitation and Removal:

    • Add ethanol (B145695) to the aqueous supernatant in a 2:1 ratio (ethanol:supernatant).

    • Centrifuge the mixture to precipitate the proteins.

    • Collect the supernatant containing the HMOs.

  • Solid-Phase Extraction (SPE) for Desalting and Purification:

    • Condition a graphitized carbon SPE column.

    • Load the supernatant onto the SPE column.

    • Wash the column with water to remove salts and other impurities.

    • Elute the HMOs using a solution of acetonitrile (B52724) (ACN) in water.

Quantitative Analysis of LSTb by LC-MS/MS

This protocol describes the instrumental analysis for the quantification of LSTb.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A porous graphitic carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of HMO isomers.[5][6]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a volatile buffer like ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[7]

    • Flow Rate: A typical flow rate for standard analytical columns is in the range of 0.2-0.5 mL/min.

    • Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[1]

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for selective and sensitive detection.

    • Ionization Mode: Negative ion electrospray ionization (ESI) is commonly employed for the analysis of acidic oligosaccharides like LSTb.

    • Data Acquisition: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification, using specific precursor-to-product ion transitions for LSTb and its isomers.[3]

  • Quantification:

    • Standard Curve: A calibration curve is generated using certified reference standards of LSTb at various concentrations.

    • Data Analysis: The peak area of LSTb in the sample is compared to the standard curve to determine its concentration.

Visualizations

Experimental Workflow for LSTb Analysis

The following diagram illustrates the key steps involved in the extraction and quantification of this compound from human milk.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage milk Human Milk Sample defat Defatting (Centrifugation) milk->defat protein_precip Protein Precipitation (Ethanol) defat->protein_precip spe Solid-Phase Extraction (Graphitized Carbon) protein_precip->spe hmo_extract Purified HMO Extract spe->hmo_extract lcms LC-MS/MS Analysis (HILIC or PGC column) hmo_extract->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: Experimental workflow for the analysis of this compound.

Proposed Signaling Pathway for Sialylated HMOs

Sialylated HMOs, including LSTb, are known to interact with sialic acid-binding immunoglobulin-like lectins (Siglecs), which are expressed on various immune cells. This interaction can modulate immune responses.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling LSTb This compound (or other sialylated HMOs) Siglec Siglec Receptor LSTb->Siglec Binding ITIM ITIM Domain (on Siglec) SHP SHP-1 / SHP-2 (Phosphatases) ITIM->SHP Recruitment & Activation downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) SHP->downstream Dephosphorylation & Inhibition response Modulation of Immune Response downstream->response

Caption: Proposed signaling pathway of sialylated HMOs via Siglec receptors.

Conclusion

The discovery and ongoing research into this compound and other HMOs continue to unveil their significant roles in infant nutrition and health. The methodologies outlined in this guide provide a framework for the accurate and reliable analysis of these complex biomolecules. Further investigation into the specific biological functions and signaling pathways of LSTb will be crucial for its potential applications in infant formula, functional foods, and therapeutics.

References

A Technical Guide to the Biological Activity Screening of Sialyllacto-N-tetraose b

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllacto-N-tetraose b (LSTb) is a sialylated oligosaccharide naturally present in human breast milk. As a member of the human milk oligosaccharide (HMO) family, LSTb is gaining increasing interest for its potential biological activities and therapeutic applications. Sialylated oligosaccharides are known to play crucial roles in various physiological processes, including immune modulation, gut health, and defense against pathogens.[1][2] This technical guide provides a comprehensive overview of the current knowledge on the biological activities of LSTb, with a focus on antimicrobial and immunomodulatory effects. It offers detailed experimental protocols and data presentation to facilitate further research and development in this promising area.

Antimicrobial Activity

Sialylated HMOs, including variants of lacto-N-tetraose, have demonstrated direct antimicrobial and antibiofilm activity against clinically relevant pathogens like Group B Streptococcus (GBS).[3][4][5] The proposed mechanism involves increasing the permeability of the bacterial cell membrane.[1][3]

Quantitative Data: Antimicrobial and Antibiofilm Activity

The following table summarizes the antimicrobial and antibiofilm activities of LSTb and its structural isomers against Group B Streptococcus.

CompoundOrganismAssay TypeEndpointResultReference
LSTbStreptococcus agalactiae (GBS)Broth MicrodilutionMIC₅₀> 10 mg/mL[3]
LSTbStreptococcus agalactiae (GBS)Biofilm Inhibition% Inhibition~20% at 10 mg/mL[3]
LSTaStreptococcus agalactiae (GBS)Broth MicrodilutionMIC₅₀> 10 mg/mL[3]
LSTcStreptococcus agalactiae (GBS)Broth MicrodilutionMIC₅₀~5 mg/mL[3]
DSLNTStreptococcus agalactiae (GBS)Broth MicrodilutionMIC₅₀~2.5 mg/mL[3]

LSTa, LSTb, and LSTc are isomers of sialyllacto-N-tetraose. DSLNT is Disialyllacto-N-tetraose.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of LSTb against bacterial pathogens.

Materials:

  • This compound (LSTb)

  • Bacterial strain (e.g., Streptococcus agalactiae)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of LSTb Stock Solution: Prepare a stock solution of LSTb in the appropriate growth medium at a concentration of 20 mg/mL.

  • Serial Dilutions: Perform two-fold serial dilutions of the LSTb stock solution in the 96-well plate to achieve a range of concentrations (e.g., 10 mg/mL to 0.078 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight and dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in the growth medium.

  • Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the LSTb dilutions. Include a positive control (bacteria and medium only) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of LSTb that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

MIC_Determination_Workflow MIC Determination Workflow prep_stock Prepare LSTb Stock Solution (20 mg/mL) serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculation Inoculate Wells with Bacteria serial_dilution->inoculation prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) prep_inoculum->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Determine MIC (Lowest concentration with no visible growth) incubation->read_results

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Immunomodulatory Activity

While direct studies on LSTb are limited, research on other sialylated HMOs, such as 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL), strongly suggests that LSTb possesses immunomodulatory properties.[6][7][8] These effects are likely mediated through the modulation of key inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.[9][10][11]

Putative Signaling Pathway: TLR4/NF-κB Inhibition

Sialylated oligosaccharides are hypothesized to competitively inhibit the binding of lipopolysaccharide (LPS) to the TLR4/MD-2 complex, thereby downregulating the downstream NF-κB signaling cascade and reducing the production of pro-inflammatory cytokines.

TLR4_NFkB_Pathway Putative TLR4/NF-κB Signaling Pathway Modulation by LSTb cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Activates LSTb This compound LSTb->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) nucleus->pro_inflammatory_genes Induces Transcription

LSTb may inhibit LPS-induced inflammation by blocking the TLR4 signaling pathway.
Experimental Protocol: In Vitro Macrophage Anti-inflammatory Assay

This protocol describes a method to assess the anti-inflammatory effects of LSTb on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (LSTb)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well and 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment with LSTb: Treat the cells with various concentrations of LSTb (e.g., 10, 50, 100, 500 µg/mL) for 2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control (no LSTb, no LPS), an LPS control (LPS only), and LSTb-only controls.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (Optional but Recommended): In a parallel 96-well plate, perform an MTT or similar cell viability assay to ensure that the observed effects are not due to cytotoxicity of LSTb.

Macrophage_Assay_Workflow Macrophage Anti-inflammatory Assay Workflow seed_cells Seed Macrophages (2.5x10^5 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat_lstb Pre-treat with LSTb (2h) incubate_24h->pretreat_lstb stimulate_lps Stimulate with LPS (24h) pretreat_lstb->stimulate_lps collect_supernatant Collect Supernatants stimulate_lps->collect_supernatant cell_viability Assess Cell Viability (MTT Assay) stimulate_lps->cell_viability quantify_cytokines Quantify Cytokines (ELISA) collect_supernatant->quantify_cytokines

A workflow for assessing the anti-inflammatory activity of LSTb in macrophages.

Prebiotic and Antiviral Potential

Prebiotic Activity

While specific studies on LSTb as a prebiotic are not abundant, sialylated HMOs are generally known to selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium species.[12][13] An in vitro fermentation model using human fecal microbiota can be employed to assess the prebiotic potential of LSTb.

Experimental Approach:

  • Anaerobic incubation of LSTb with a human fecal slurry.

  • Monitoring changes in bacterial populations over time using 16S rRNA gene sequencing.

  • Analysis of short-chain fatty acid (SCFA) production by gas chromatography.

Antiviral Activity

Sialylated oligosaccharides can act as decoy receptors, inhibiting the binding of viruses to host cells.[14][15] This mechanism has been demonstrated for influenza and other viruses. The antiviral activity of LSTb can be screened using in vitro viral infectivity assays.

Experimental Approach:

  • Pre-incubation of the virus with LSTb.

  • Infection of susceptible host cells with the virus-LSTb mixture.

  • Quantification of viral replication through methods like plaque assays or qPCR for viral nucleic acids.

Conclusion and Future Directions

This compound is a promising bioactive compound with demonstrated antimicrobial and likely immunomodulatory properties. The experimental protocols and data presented in this guide provide a framework for the systematic screening and characterization of its biological activities. Future research should focus on:

  • Elucidating the precise molecular mechanisms underlying the immunomodulatory effects of LSTb.

  • Conducting in vivo studies to validate the in vitro findings and assess the therapeutic potential of LSTb in models of infection and inflammation.

  • Investigating the structure-activity relationships of LSTb and its isomers to optimize their biological functions.

A deeper understanding of the biological activities of this compound will pave the way for its potential application in infant nutrition, functional foods, and as a novel therapeutic agent.

References

Enzymatic Synthesis of Sialyllacto-N-tetraose b: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of Sialyllacto-N-tetraose b (LSTb), a significant human milk oligosaccharide (HMO). The document details the enzymatic pathways, key reagents, and optimized protocols for its production, tailored for professionals in research and drug development.

Introduction to this compound (LSTb)

This compound is a complex acidic oligosaccharide found in human milk. It is a structural isomer of the more commonly synthesized Sialyllacto-N-tetraose a (LSTa). The core structure of both is Lacto-N-tetraose (LNT), but they differ in the attachment point of the sialic acid residue. In LSTb, the N-acetylneuraminic acid (Neu5Ac) is linked via an α2,3-glycosidic bond to the galactose residue at the non-reducing end of the lactose (B1674315) unit within the LNT backbone. This specific linkage underscores the importance of enzyme regioselectivity in its synthesis.

Enzymatic Synthesis Strategy: A One-Pot, Multi-Enzyme Approach

The most efficient method for synthesizing LSTb is a one-pot, multi-enzyme (OPME) cascade reaction. This approach combines the synthesis of the activated sugar donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), with the subsequent transfer of the sialic acid moiety to the Lacto-N-tetraose (LNT) acceptor. This strategy enhances efficiency by minimizing intermediate purification steps and maximizing product yield.

The core reaction involves two key enzymatic steps:

  • Activation of Sialic Acid: CMP-sialic acid synthetase (CSS) catalyzes the formation of the high-energy sugar nucleotide donor, CMP-Neu5Ac, from N-acetylneuraminic acid (Neu5Ac) and cytidine (B196190) triphosphate (CTP).

  • Sialyl Transfer: A specific α2,3-sialyltransferase (α2,3-ST) facilitates the transfer of the Neu5Ac moiety from CMP-Neu5Ac to the appropriate galactose residue on the LNT acceptor molecule.

A critical aspect of LSTb synthesis is the selection of an α2,3-sialyltransferase with the precise regioselectivity to sialylate the internal galactose of the LNT structure, as opposed to the terminal galactose which would result in the LSTa isomer. While specific enzymes with this confirmed selectivity for LSTb are not extensively detailed in publicly available literature, enzymes from the GH-33 family or engineered variants of known sialyltransferases, such as that from Pasteurella multocida (PmST1), are the most promising candidates.

Quantitative Data on Enzymatic Synthesis

While specific quantitative data for the enzymatic synthesis of LSTb is limited in the reviewed literature, data for the closely related isomer, LSTa, provides a valuable benchmark for expected yields and reaction efficiencies. The synthesis of LSTa using a one-pot, two-enzyme system has been reported with high yields.[1]

Table 1: Quantitative Data for the Enzymatic Synthesis of Sialyllacto-N-tetraose a (LSTa) as a Reference

ParameterValueReference
Acceptor SubstrateLacto-N-tetraose (LNT)[1]
Sialic Acid DonorN-acetylneuraminic acid (Neu5Ac)[1]
EnzymesN. meningitidis CMP-sialic acid synthetase (NmCSS), P. multocida α2,3-sialyltransferase 1 M144D mutant (PmST1 M144D)[1]
Yield94%[1]

Detailed Experimental Protocols

The following protocols are based on established methods for the one-pot enzymatic synthesis of α2,3-sialylated oligosaccharides and are adapted for the specific synthesis of LSTb.

Preparation of Reagents and Enzymes
  • Enzymes: Recombinant CMP-sialic acid synthetase (e.g., from Neisseria meningitidis) and a regioselective α2,3-sialyltransferase specific for the internal galactose of LNT should be expressed and purified according to standard protocols.

  • Substrates: Lacto-N-tetraose (LNT) acceptor, N-acetylneuraminic acid (Neu5Ac), and cytidine triphosphate (CTP) should be of high purity.

  • Buffer: A suitable reaction buffer, such as Tris-HCl, should be prepared and adjusted to the optimal pH for the enzymes (typically pH 8.0-8.5).

One-Pot Enzymatic Synthesis of LSTb
  • In a reaction vessel, dissolve Lacto-N-tetraose (LNT), N-acetylneuraminic acid (Neu5Ac), and cytidine triphosphate (CTP) in Tris-HCl buffer (100 mM, pH 8.5).

  • Add MgCl₂ to a final concentration of 20 mM.

  • Initiate the reaction by adding the purified CMP-sialic acid synthetase and the specific α2,3-sialyltransferase to the mixture.

  • Incubate the reaction mixture at 37°C with gentle agitation.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, terminate the reaction by heating to 95°C for 5 minutes to denature the enzymes.

  • Centrifuge the reaction mixture to pellet the denatured enzymes and collect the supernatant containing the product.

Purification of LSTb
  • The crude reaction mixture containing LSTb is first subjected to centrifugation to remove precipitated proteins.

  • The supernatant is then loaded onto a strong anion exchange chromatography column.

  • Wash the column with deionized water to remove neutral and weakly bound impurities.

  • Elute the bound LSTb using a salt gradient (e.g., NaCl or NH₄HCO₃).

  • Collect the fractions containing LSTb and desalt using size-exclusion chromatography or dialysis.

  • Lyophilize the purified fractions to obtain LSTb as a white powder.

Visualization of Synthesis Pathway and Workflow

Enzymatic Synthesis Pathway of LSTb

LSTb_Synthesis_Pathway cluster_0 Activation cluster_1 Sialylation Neu5Ac N-acetylneuraminic acid (Neu5Ac) CMP_Neu5Ac CMP-Neu5Ac Neu5Ac->CMP_Neu5Ac NmCSS CTP CTP CTP->CMP_Neu5Ac LSTb This compound (LSTb) CMP_Neu5Ac->LSTb α2,3-Sialyltransferase LNT Lacto-N-tetraose (LNT) LNT->LSTb CMP CMP LSTb->CMP Byproduct

Caption: Enzymatic pathway for the synthesis of this compound (LSTb).

Experimental Workflow for LSTb Synthesis and Purification

LSTb_Workflow start Start: Prepare Reagents one_pot One-Pot Enzymatic Reaction (NmCSS + α2,3-ST, 37°C) start->one_pot terminate Terminate Reaction (Heat Inactivation) one_pot->terminate centrifuge1 Centrifugation terminate->centrifuge1 purification Anion Exchange Chromatography centrifuge1->purification desalt Desalting (Size Exclusion or Dialysis) purification->desalt lyophilize Lyophilization desalt->lyophilize end Final Product: Pure LSTb lyophilize->end

References

Chemoenzymatic Synthesis of Sialyllacto-N-tetraose b: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllacto-N-tetraose b (LSTb) is a sialylated human milk oligosaccharide (HMO) with significant biological importance. As a member of the complex family of HMOs, LSTb plays a crucial role in infant nutrition and health, contributing to the development of the gut microbiome, immune system modulation, and pathogen inhibition. Its unique structure, featuring a sialic acid linked to an internal N-acetylglucosamine (GlcNAc) residue, makes it a molecule of great interest for therapeutic and nutraceutical applications. This technical guide provides an in-depth overview of the chemoenzymatic synthesis of this compound, focusing on a modular, one-pot multi-enzyme (OPME) approach. This guide details the synthetic strategy, experimental protocols, and quantitative data to facilitate its production for research and development purposes.

Structure of this compound

This compound is a pentasaccharide with the following structure: Gal(β1-3)[NeuAc(α2-6)]GlcNAc(β1-3)Gal(β1-4)Glc. The key structural feature is the α2,6-linkage of N-acetylneuraminic acid (NeuAc) to the internal N-acetylglucosamine (GlcNAc) of the Lacto-N-tetraose (LNT) core.

Synthetic Strategy: A Modular Chemoenzymatic Approach

The synthesis of this compound is most efficiently achieved through a chemoenzymatic strategy that combines the precision of enzymatic catalysis with the practicality of chemical synthesis for precursor molecules. The overall strategy involves two main stages:

  • Synthesis of the Lacto-N-tetraose (LNT) backbone: This can be achieved through a convergent approach by glycosylating a lactose (B1674315) acceptor with a lacto-N-biose donor, which is itself generated enzymatically.

  • Regioselective Sialylation of the LNT backbone: This critical step involves the enzymatic transfer of a sialic acid residue to the internal GlcNAc of the LNT core using a specific sialyltransferase.

This modular approach allows for the efficient, high-yield production of the target molecule. A one-pot multi-enzyme (OPME) system, where multiple enzymatic reactions occur sequentially in a single reaction vessel, is a particularly effective strategy to minimize purification steps and improve overall efficiency.

Experimental Protocols

Enzymatic Synthesis of the Lacto-N-biose Donor

A highly efficient one-pot, two-enzyme system can be employed for the synthesis of lacto-N-biose (Galβ1–3GlcNAc)[1].

  • Enzymes:

    • A D-galactosyl-β1–3-N-acetyl-D-hexosamine phosphorylase (e.g., from Bifidobacterium infantis)

    • A galactokinase (e.g., from E. coli K-12)

  • Reaction Components:

    • Substrates: N-acetylglucosamine (GlcNAc), galactose-1-phosphate

    • Buffer: Tris-HCl buffer (pH 7.5)

    • Cofactors: ATP, MgCl2

  • Procedure:

    • Dissolve GlcNAc and galactose-1-phosphate in the reaction buffer.

    • Add the galactokinase and phosphorylase to the reaction mixture.

    • Incubate the reaction at 37°C with gentle agitation.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the lacto-N-biose donor can be purified using size-exclusion chromatography.

Chemical Glycosylation for Lacto-N-tetraose (LNT) Synthesis

The enzymatically synthesized lacto-N-biose donor is then chemically coupled with a suitable lactose acceptor to form the LNT backbone[1].

  • Reactants:

    • Lacto-N-biose donor (with an appropriate leaving group)

    • Lactose acceptor (with appropriate protecting groups to ensure regioselectivity)

  • Procedure:

    • The glycosylation reaction is typically carried out in an aprotic solvent under anhydrous conditions.

    • A promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH), is used to activate the donor.

    • The reaction is stirred at room temperature until completion, as monitored by TLC.

    • The resulting protected LNT is then deprotected to yield the final LNT product.

    • Purification is achieved through silica (B1680970) gel chromatography.

One-Pot Multi-Enzyme (OPME) Synthesis of this compound

This final and crucial step involves the regioselective sialylation of the LNT acceptor. The use of a specific sialyltransferase is key to achieving the desired α2,6-linkage to the internal GlcNAc. The enzyme human α-N-acetylgalactosaminide α-2,6-sialyltransferase 5 (hST6GalNAc5) or the closely related ST6GalNAc6 has been shown to be effective for this transformation[2].

  • Enzymes:

    • CMP-sialic acid synthetase (CSS) (e.g., from Neisseria meningitidis)

    • Human α-N-acetylgalactosaminide α-2,6-sialyltransferase 5 (hST6GalNAc5) or ST6GalNAc6

  • Reaction Components:

    • Substrates: Lacto-N-tetraose (LNT), N-acetylneuraminic acid (NeuAc)

    • Cofactor: Cytidine triphosphate (CTP)

    • Buffer: Tris-HCl buffer (pH 8.0) containing MgCl2

  • Procedure:

    • In a single reaction vessel, combine LNT, NeuAc, and CTP in the reaction buffer.

    • Add the CMP-sialic acid synthetase to catalyze the formation of the activated sugar donor, CMP-NeuAc.

    • After a short incubation period, add the hST6GalNAc5 or ST6GalNAc6 to the same pot.

    • Incubate the reaction at 37°C. The progress of the sialylation can be monitored by HPLC or mass spectrometry.

    • The reaction is typically complete within a few hours.

Purification of this compound

The purification of the final product from the reaction mixture is essential to obtain a high-purity compound. A multi-step purification protocol is often employed:

  • Enzyme Removal: The enzymes can be removed by ultrafiltration or by heat inactivation followed by centrifugation.

  • Ion-Exchange Chromatography: Due to the negative charge of the sialic acid residue, anion-exchange chromatography is a highly effective method for separating LSTb from neutral oligosaccharides and other reaction components. A weakly basic anion exchange resin is typically used[3].

  • Size-Exclusion Chromatography: Gel filtration chromatography can be used as a final polishing step to remove any remaining impurities and for buffer exchange.

  • Lyophilization: The purified LSTb solution is then lyophilized to obtain the final product as a white powder.

Quantitative Data

The efficiency of the chemoenzymatic synthesis of this compound can be evaluated based on the yields of the key steps.

StepProductStarting MaterialEnzyme(s)Reported YieldReference
1Lacto-N-bioseGlcNAc, Gal-1-PPhosphorylase, GalactokinaseHigh[1][4]
2Lacto-N-tetraoseLacto-N-biose donor, Lactose acceptor-Good[1]
3This compoundLacto-N-tetraose, NeuAcCSS, hST6GalNAc582%[2]

Visualizations

Logical Workflow for LSTb Synthesis

Chemoenzymatic_Synthesis_LSTb cluster_0 Step 1: Lacto-N-biose Synthesis cluster_1 Step 2: Lacto-N-tetraose Synthesis cluster_2 Step 3: this compound Synthesis (OPME) GlcNAc GlcNAc Enz1 Phosphorylase & Galactokinase GlcNAc->Enz1 Gal1P Galactose-1-Phosphate Gal1P->Enz1 LNB Lacto-N-biose (Galβ1-3GlcNAc) Glycosylation Chemical Glycosylation LNB->Glycosylation Enz1->LNB Lactose_acceptor Lactose Acceptor Lactose_acceptor->Glycosylation LNT Lacto-N-tetraose (LNT) ST6GalNAc5 hST6GalNAc5 LNT->ST6GalNAc5 Glycosylation->LNT NeuAc NeuAc CSS CMP-sialic acid synthetase (CSS) NeuAc->CSS CTP CTP CTP->CSS CMP_NeuAc CMP-NeuAc CMP_NeuAc->ST6GalNAc5 LSTb This compound (LSTb) CSS->CMP_NeuAc ST6GalNAc5->LSTb

Caption: Chemoenzymatic synthesis workflow for this compound.

One-Pot Multi-Enzyme (OPME) Sialylation Pathway

OPME_Sialylation cluster_pot One-Pot Reaction Vessel cluster_activation Sialic Acid Activation cluster_sialylation Sialylation LNT Lacto-N-tetraose (Acceptor) ST6GalNAc5 hST6GalNAc5/6 LNT->ST6GalNAc5 NeuAc N-Acetylneuraminic Acid (Precursor) CSS CMP-sialic acid synthetase NeuAc->CSS CTP CTP CTP->CSS CMP_NeuAc CMP-NeuAc (Activated Donor) CSS->CMP_NeuAc CMP_NeuAc->ST6GalNAc5 LSTb This compound (Final Product) ST6GalNAc5->LSTb

Caption: One-pot multi-enzyme (OPME) system for the sialylation of LNT.

Conclusion

The chemoenzymatic synthesis of this compound, particularly through a one-pot multi-enzyme approach, offers a highly efficient and scalable method for producing this biologically important human milk oligosaccharide. The modular nature of the synthesis allows for the preparation of the LNT backbone followed by a specific enzymatic sialylation to yield the desired product with high regioselectivity and in good yields. This technical guide provides the foundational knowledge and protocols necessary for researchers and drug development professionals to synthesize LSTb for further investigation into its biological functions and potential therapeutic applications. The continued development of novel enzymes and optimization of reaction conditions will further enhance the accessibility of this and other complex HMOs for scientific advancement.

References

The Modulatory Effects of Sialyllacto-N-tetraose b on the Gut Microbiome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialyllacto-N-tetraose b (LSTb), a prominent member of the sialylated human milk oligosaccharides (HMOs), is emerging as a key modulator of the gut microbiome with significant implications for human health. This technical guide provides an in-depth analysis of the current scientific understanding of LSTb's role in shaping the gut microbial ecosystem. We present a comprehensive overview of its effects on microbial composition, the production of key metabolites such as short-chain fatty acids (SCFAs), and its influence on host-microbe interactions through specific signaling pathways. This document synthesizes quantitative data from various studies into structured tables for comparative analysis, details relevant experimental protocols, and provides visualizations of key biological pathways to facilitate a deeper understanding of LSTb's mechanism of action. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of sialylated HMOs.

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant group of glycans in human milk, playing a crucial role in the development of the infant gut microbiota and immune system. Among the diverse array of HMOs, sialylated forms, which contain sialic acid residues, have garnered considerable attention for their unique biological functions. This compound (LSTb) is a key sialylated HMO that has been shown to exert significant prebiotic and immunomodulatory effects. This guide delves into the technical details of LSTb's interaction with the gut microbiome, providing a foundational resource for further research and development.

Gut Microbiome Modulation by this compound

LSTb selectively promotes the growth of beneficial gut bacteria, contributing to a healthy microbial balance. Its fermentation by specific gut microbes leads to the production of beneficial metabolites, most notably short-chain fatty acids (SCFAs).

Impact on Microbial Composition

In vitro fermentation studies have demonstrated that LSTb and other sialylated HMOs can significantly alter the composition of the gut microbiota. A notable effect is the promotion of Bifidobacterium species, which are well-known for their probiotic properties.[1][2] Strains of Bifidobacterium breve have been shown to be particularly efficient in utilizing sialylated lacto-N-tetraose.[1][3] Beyond its bifidogenic effects, LSTb also supports the growth of other beneficial bacteria, including butyrate-producing species like Faecalibacterium prausnitzii.

Production of Short-Chain Fatty Acids (SCFAs)

The microbial fermentation of LSTb in the colon results in the production of SCFAs, primarily acetate, propionate, and butyrate (B1204436). These metabolites are crucial for maintaining gut homeostasis, serving as an energy source for colonocytes, and exerting anti-inflammatory effects. Butyrate, in particular, is known to strengthen the gut barrier and modulate immune responses.[4][5][6][7]

Quantitative Data on Gut Microbiome Modulation

The following tables summarize quantitative data from in vitro studies on the effects of sialylated HMOs, including LSTb, on the gut microbiome.

Table 1: Effect of Sialylated HMOs on the Relative Abundance of Key Gut Bacteria

Bacterial Genus/SpeciesThis compound (LSTb) & other Sialylated HMOsFold Change/Percentage Increase (Range)Reference
BifidobacteriumIncreaseVaries by strain[1][2]
Bifidobacterium breveSignificant UtilizationNot specified[1][3]
Faecalibacterium prausnitziiIncreaseNot specified[4][5]

Table 2: Short-Chain Fatty Acid (SCFA) Production from Sialylated HMO Fermentation

Short-Chain Fatty AcidEffect of Sialylated HMOsConcentration Range (in vitro)Reference
ButyrateIncreaseVaries by study[4][5][7][8]
PropionateIncreaseVaries by study
AcetateIncreaseVaries by study

Key Signaling Pathways Modulated by this compound

LSTb and its metabolites can influence host cellular functions through the modulation of specific signaling pathways, particularly those involved in gut barrier integrity and immune responses.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Sialylated HMOs, such as 3'-sialyllactose (B164678) which shares structural similarities with LSTb, have been shown to activate intestinal immune responses through Toll-like receptor 4 (TLR4).[9] This interaction can trigger a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and the modulation of immune cell activity.

TLR4_Signaling_Pathway LSTb This compound TLR4 TLR4 LSTb->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription

TLR4 Signaling Pathway Activation by LSTb.
ZO-1/FAK/p38 Signaling Pathway and Gut Barrier Function

The integrity of the intestinal epithelial barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the bloodstream. This barrier is maintained by tight junctions, which are composed of various proteins, including Zonula occludens-1 (ZO-1). Focal Adhesion Kinase (FAK) and p38 mitogen-activated protein kinase (p38) are key regulators of tight junction dynamics. Sialylated HMOs have been implicated in the modulation of this pathway, thereby enhancing gut barrier function.[10][11][12]

Gut_Barrier_Signaling cluster_epithelial_cell Intestinal Epithelial Cell LSTb This compound Receptor Unknown Receptor LSTb->Receptor FAK FAK Receptor->FAK Activates p38 p38 MAPK FAK->p38 Activates ZO1 ZO-1 p38->ZO1 Stabilizes Barrier Enhanced Gut Barrier Function ZO1->Barrier

LSTb-mediated enhancement of gut barrier function.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to study the effects of LSTb on the gut microbiome.

In Vitro Fermentation of this compound with Fecal Microbiota

This protocol simulates the fermentation of LSTb by the human gut microbiota in a controlled laboratory setting.

Objective: To assess the impact of LSTb on microbial composition and metabolite production.

Materials:

  • Anaerobic chamber

  • Fresh fecal samples from healthy donors

  • Basal medium (e.g., Macfarlane medium)

  • This compound (LSTb)

  • Sterile, anaerobic culture tubes or bioreactors

  • Centrifuge

  • Equipment for DNA extraction and SCFA analysis

Procedure:

  • Prepare a fecal slurry by homogenizing fresh fecal samples in a pre-reduced anaerobic buffer inside an anaerobic chamber.

  • Inoculate the basal medium with the fecal slurry.

  • Add LSTb to the experimental cultures at the desired concentration. A control group without LSTb should be included.

  • Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).

  • At designated time points, collect samples for microbial analysis (16S rRNA sequencing) and metabolite analysis (SCFA measurement).

  • Centrifuge the collected samples to separate the bacterial pellet from the supernatant. Store the pellet at -80°C for DNA extraction and the supernatant at -20°C for SCFA analysis.

in_vitro_fermentation_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Fecal_Sample Fresh Fecal Sample Inoculation Inoculation of Medium with Fecal Slurry Fecal_Sample->Inoculation Basal_Medium Anaerobic Basal Medium Basal_Medium->Inoculation LSTb_sol LSTb Solution Addition Addition of LSTb LSTb_sol->Addition Inoculation->Addition Incubate Anaerobic Incubation (37°C, 24-48h) Addition->Incubate Sampling Sample Collection Incubate->Sampling Centrifugation Centrifugation Sampling->Centrifugation Pellet Bacterial Pellet Centrifugation->Pellet Supernatant Supernatant Centrifugation->Supernatant DNA_Extraction DNA Extraction Pellet->DNA_Extraction SCFA_Analysis SCFA Analysis (GC) Supernatant->SCFA_Analysis Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Data_Analysis Bioinformatic & Statistical Analysis SCFA_Analysis->Data_Analysis Sequencing->Data_Analysis

Workflow for in vitro fermentation of LSTb.
16S rRNA Gene Sequencing and Analysis

This method is used to determine the bacterial composition of the fermentation samples.

Objective: To identify and quantify the different bacterial taxa present in the samples.

Procedure:

  • DNA Extraction: Extract total genomic DNA from the bacterial pellets using a commercially available DNA extraction kit.

  • PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using universal primers.

  • Library Preparation: Prepare sequencing libraries from the PCR amplicons.

  • Sequencing: Perform high-throughput sequencing on a platform such as Illumina MiSeq.

  • Bioinformatic Analysis: Process the raw sequencing data to remove low-quality reads and chimeras. Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) and assign taxonomy using a reference database (e.g., Greengenes, SILVA).

  • Statistical Analysis: Analyze the taxonomic data to compare the microbial composition between the LSTb-treated and control groups.

Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)

This technique is used to quantify the concentrations of acetate, propionate, and butyrate in the fermentation supernatants.

Objective: To measure the production of major SCFAs resulting from LSTb fermentation.

Procedure:

  • Sample Preparation: Acidify the fermentation supernatants and extract the SCFAs using an organic solvent (e.g., diethyl ether).

  • Derivatization (optional): In some protocols, SCFAs are derivatized to increase their volatility for GC analysis.

  • GC Analysis: Inject the extracted samples into a gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Quantification: Determine the concentrations of individual SCFAs by comparing the peak areas to those of a standard curve prepared with known concentrations of acetate, propionate, and butyrate.

Conclusion

This compound is a bioactive component of human milk with significant potential for modulating the gut microbiome. Its ability to promote the growth of beneficial bacteria and the production of health-promoting metabolites like butyrate, coupled with its influence on key signaling pathways related to gut health and immunity, makes it a compelling subject for further research and a promising candidate for applications in functional foods, infant formula, and therapeutics. This guide provides a foundational overview of the current technical knowledge surrounding LSTb, offering a valuable resource for scientists and professionals working to harness the power of HMOs for human health.

References

Sialyllacto-N-tetraose b (LSTb): A Technical Guide on its Anti-Adhesive Properties Against Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pathogen adhesion to host tissues is a critical initial step in the establishment of many infections. The increasing prevalence of antibiotic resistance necessitates the development of novel therapeutic strategies that target mechanisms other than bacterial killing. One such promising approach is anti-adhesion therapy, which aims to prevent the initial attachment of pathogens to host cells. Human milk oligosaccharides (HMOs), a complex mixture of glycans, have been identified as key bioactive components of human milk that contribute to the protection of infants against infections. Among these, sialylated HMOs, such as Sialyllacto-N-tetraose b (LSTb), have demonstrated significant potential as anti-adhesive agents. This technical guide provides an in-depth overview of the current understanding of LSTb's anti-adhesive properties, including its mechanism of action, quantitative data from in vitro studies, detailed experimental protocols, and the signaling pathways potentially involved.

Introduction to this compound (LSTb)

This compound is a sialylated tetrasaccharide naturally present in human milk. Its structure, characterized by the presence of sialic acid, allows it to act as a soluble decoy receptor, mimicking the sialylated glycans on the surface of host epithelial cells. This molecular mimicry enables LSTb to competitively inhibit the binding of pathogens to their target host cell receptors, thereby preventing colonization and subsequent infection.

Anti-Adhesive Properties and Mechanism of Action

The primary anti-adhesive mechanism of LSTb is competitive inhibition. Pathogens often utilize surface lectins or adhesins to recognize and bind to specific glycan structures on host cells. Sialic acid is a common terminal sugar on these host cell receptors. By presenting a similar sialylated structure, LSTb can bind to the pathogen's adhesins in the extracellular space, effectively blocking them from interacting with the host cell surface. This preemptive binding neutralizes the pathogen's ability to initiate infection.

While direct quantitative data for LSTb is limited in publicly available literature, studies on closely related sialylated HMOs, such as 3'-Sialyllactose (3'-SL), provide strong evidence for the anti-adhesive potential of this class of molecules against a range of pathogens.

Quantitative Data on Anti-Adhesive Effects

The following table summarizes the available quantitative data on the anti-adhesive effects of sialylated oligosaccharides against various pathogens. It is important to note that specific IC50 values for LSTb are not widely reported; therefore, data for the closely related and well-studied 3'-Sialyllactose (3'-SL) are presented as an illustrative example of the potential efficacy of sialylated HMOs.

PathogenHost Cell LineSialylated OligosaccharideConcentration / IC50Percent InhibitionReference
Helicobacter pyloriHuman gastric epithelial cells3'-Sialyllactose (3'-SL)~5 mM50%(Data extrapolated from related studies)
Campylobacter jejuniCaco-23'-Sialyllactose (3'-SL)Not specifiedSignificant(General findings from literature)[1]
Streptococcus agalactiae (Group B Streptococcus)A549 (human lung carcinoma)Sialylated variants of lacto-N-tetraoseNot specifiedSignificant(General findings from literature)[2][3][4]

Note: The lack of specific quantitative data for LSTb highlights a key area for future research to fully elucidate its therapeutic potential.

Experimental Protocols

The following is a detailed methodology for a typical in vitro bacterial adhesion inhibition assay, which can be adapted to quantify the anti-adhesive properties of LSTb.

In Vitro Bacterial Adhesion Inhibition Assay

This protocol describes a method to quantify the ability of LSTb to inhibit the adhesion of a bacterial pathogen to a monolayer of human epithelial cells (e.g., Caco-2, HT-29, or A549).[1]

Materials:

  • Human epithelial cell line (e.g., Caco-2)

  • Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 24-well tissue culture plates

  • Bacterial strain of interest

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • This compound (LSTb)

  • Triton X-100 or other suitable cell lysis buffer

  • Agar (B569324) plates for bacterial enumeration (e.g., Tryptic Soy Agar)

Procedure:

  • Cell Culture:

    • Culture the chosen epithelial cell line in T-75 flasks until confluent.

    • Trypsinize the cells, centrifuge, and resuspend in fresh culture medium.

    • Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1 x 10^5 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 atmosphere for 24-48 hours.

  • Preparation of Bacteria:

    • Inoculate the bacterial strain into appropriate broth and incubate overnight at 37°C with shaking.

    • On the day of the experiment, dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in antibiotic-free cell culture medium to a desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Inhibition Assay:

    • Prepare stock solutions of LSTb in antibiotic-free cell culture medium at various concentrations.

    • Wash the confluent cell monolayers in the 24-well plates twice with warm PBS.

    • Pre-incubation of cells with LSTb (Method A): Add the LSTb solutions (or medium as a control) to the wells and incubate for 1-2 hours at 37°C.

    • Pre-incubation of bacteria with LSTb (Method B): Mix the bacterial suspension with the LSTb solutions (or medium as a control) and incubate for 1 hour at 37°C before adding to the cell monolayers.

    • After the pre-incubation step (for Method A), remove the LSTb solution and add the bacterial suspension to the wells. For Method B, add the bacteria/LSTb mixture to the wells.

    • Incubate the plates for a defined period (e.g., 1-3 hours) at 37°C in a 5% CO2 atmosphere to allow for bacterial adhesion.

  • Quantification of Adherent Bacteria:

    • After incubation, gently wash the cell monolayers three to five times with warm PBS to remove non-adherent bacteria.

    • Lyse the cells by adding a solution of 0.1% Triton X-100 in PBS to each well and incubating for 15-20 minutes at room temperature.

    • Perform serial dilutions of the cell lysates in PBS.

    • Plate the dilutions onto appropriate agar plates and incubate overnight at 37°C.

    • Count the number of colony-forming units (CFU) on the plates to determine the number of adherent bacteria per well.

Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of LSTb compared to the control (no LSTb) using the following formula:

% Inhibition = [1 - (CFU with LSTb / CFU of control)] x 100

Visualization of Pathways and Workflows

Signaling Pathways

While the direct impact of LSTb on host cell signaling pathways during pathogen adhesion is an area of active investigation, it is plausible that by preventing the initial binding of pathogens, LSTb indirectly modulates downstream signaling events that are typically triggered by pathogen-host interactions. Pathogen adhesion often leads to the activation of focal adhesion signaling pathways, involving kinases such as Focal Adhesion Kinase (FAK) and Src, which can lead to cytoskeletal rearrangements and facilitate bacterial entry or immune evasion. The following diagram illustrates a hypothetical signaling cascade initiated by pathogen adhesion, which LSTb could potentially prevent.

Pathogen_Adhesion_Signaling Pathogen Pathogen HostReceptor Host Cell Sialylated Receptor Pathogen->HostReceptor Adhesion LSTb This compound LSTb->Pathogen Competitive Inhibition Integrin Integrin HostReceptor->Integrin Clustering FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation Actin Actin Cytoskeleton Rearrangement FAK->Actin Src->FAK Src->Actin Internalization Pathogen Internalization/ Immune Evasion Actin->Internalization

Hypothetical signaling cascade initiated by pathogen adhesion.
Experimental Workflow

The following diagram illustrates the workflow for the in vitro bacterial adhesion inhibition assay described in the experimental protocols section.

Experimental_Workflow start Start cell_culture Culture Epithelial Cells in 24-well Plates start->cell_culture prep_bacteria Prepare Bacterial Suspension start->prep_bacteria prep_lstb Prepare LSTb Solutions start->prep_lstb inhibition Perform Inhibition Assay (Pre-incubation with LSTb) cell_culture->inhibition prep_bacteria->inhibition prep_lstb->inhibition adhesion Incubate for Bacterial Adhesion inhibition->adhesion wash Wash to Remove Non-adherent Bacteria adhesion->wash lysis Lyse Cells wash->lysis dilute_plate Serial Dilution and Plating lysis->dilute_plate count Incubate and Count CFU dilute_plate->count analyze Calculate % Inhibition count->analyze end End analyze->end

Workflow for in vitro bacterial adhesion inhibition assay.

Conclusion and Future Directions

This compound, as a prominent member of the sialylated human milk oligosaccharides, holds significant promise as a novel anti-adhesive agent against a variety of pathogens. Its mechanism of action, based on competitive inhibition, offers a compelling alternative to traditional antibiotics by targeting the initial stage of infection without exerting selective pressure for resistance. While the available data on related compounds are encouraging, further research is critically needed to specifically quantify the anti-adhesive efficacy of LSTb against a broader range of clinically relevant pathogens. Elucidating the direct effects of LSTb on host cell signaling pathways will also provide deeper insights into its mechanism of action and could unveil additional therapeutic benefits. The development of robust and scalable production methods for LSTb will be crucial for its translation into clinical applications, potentially as a standalone therapeutic or as an adjuvant to existing antimicrobial treatments.

References

An In-depth Technical Guide to the Biosynthesis of Sialyllacto-N-tetraose b

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Human Milk Oligosaccharides (HMOs) are a highly abundant and structurally diverse group of complex glycans found in human milk, representing the third largest solid component after lactose (B1674315) and lipids. Unlike the milk of many other mammals, human milk is exceptionally rich in these oligosaccharides, which play a crucial role in infant health. They act as prebiotics to shape a healthy gut microbiome, function as anti-adhesive antimicrobials by mimicking host cell surface receptors to block pathogen binding, and contribute to the development of the neonatal immune system.[1]

HMOs are broadly categorized into neutral core, fucosylated, and acidic sialylated structures. The sialylated HMOs, which contain one or more N-acetylneuraminic acid (Neu5Ac, a type of sialic acid) residues, are of particular interest due to their roles in neural development and pathogen inhibition.

This guide focuses on a specific sialylated HMO: Sialyllacto-N-tetraose b (LSTb) . LSTb is a pentasaccharide built on a Lacto-N-tetraose (LNT) core. Its precise structure is Gal(β1-3)[NeuAc(α2-6)]GlcNAc(β1-3)Gal(β1-4)Glc . The defining feature of LSTb is the atypical α2-6 linkage of a sialic acid moiety to the internal N-acetylglucosamine (GlcNAc) residue of the LNT backbone. Understanding its biosynthesis is critical for developing large-scale production methods for its inclusion in infant formula and for exploring its therapeutic potential.

The Biosynthesis Pathway of this compound (LSTb)

The enzymatic synthesis of LSTb is a multi-step process involving the sequential action of several specific glycosyltransferases. The pathway can be conceptually divided into two major stages: the assembly of the Lacto-N-tetraose (LNT) core and the final sialylation step.

Stage 1: Synthesis of the Lacto-N-tetraose (LNT) Core

The construction of the LNT backbone begins with lactose, the primary carbohydrate in milk.

  • Formation of Lacto-N-triose II (LNT II): The synthesis initiates with the transfer of an N-acetylglucosamine (GlcNAc) residue from a donor substrate, Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc), to the C3 position of the galactose moiety of lactose. This reaction forms a β1-3 linkage and yields Lacto-N-triose II. The reaction is catalyzed by a β1,3-N-acetylglucosaminyltransferase .

  • Formation of Lacto-N-tetraose (LNT): Subsequently, a galactose (Gal) residue is transferred from Uridine Diphosphate Galactose (UDP-Gal) to the C3 position of the newly added GlcNAc residue of LNT II. This creates another β1-3 linkage, completing the linear tetrasaccharide core of LNT (Galβ1-3GlcNAcβ1-3Galβ1-4Glc). This step is catalyzed by a β1,3-galactosyltransferase .

Stage 2: Sialylation to form LSTb

The final and defining step is the attachment of a sialic acid residue to the LNT core.

  • Formation of this compound (LSTb): A molecule of N-acetylneuraminic acid (Neu5Ac) is transferred from the activated sugar donor, Cytidine Monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to the C6 position of the internal GlcNAc residue of LNT. This creates the unique Neu5Ac(α2-6)GlcNAc linkage. This highly specific reaction is catalyzed by an α2,6-sialyltransferase . Research has identified that human sialyltransferases such as ST6GalNAc5 and ST6GalNAc6 are capable of catalyzing this atypical linkage.[2][3]

The complete enzymatic cascade is illustrated in the diagram below.

LSTb_Biosynthesis Lactose Lactose (Galβ1-4Glc) LNT_II Lacto-N-triose II (GlcNAcβ1-3Galβ1-4Glc) Lactose->LNT_II β1,3-N-acetylglucosaminyltransferase LNT Lacto-N-tetraose (LNT) (Galβ1-3GlcNAcβ1-3Galβ1-4Glc) LNT_II->LNT β1,3-galactosyltransferase UDP UDP LNT_II->UDP LSTb This compound (LSTb) (Gal(β1-3)[NeuAc(α2-6)]GlcNAc(β1-3)Gal(β1-4)Glc) LNT->LSTb α2,6-sialyltransferase (e.g., ST6GalNAc5) UDP2 UDP LNT->UDP2 CMP CMP LSTb->CMP UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LNT_II UDP_Gal UDP-Gal UDP_Gal->LNT CMP_Neu5Ac CMP-Neu5Ac CMP_Neu5Ac->LSTb

Caption: Enzymatic biosynthesis pathway of this compound (LSTb).

Quantitative Data

While extensive production data for LSTb is not widely published, valuable insights can be drawn from kinetic studies of the key sialyltransferase enzyme and production titers of closely related sialylated HMO isomers, such as Sialyllacto-N-tetraose a (LSTa) and Sialyllacto-N-tetraose c (LSTc), in engineered microbial systems.

Table 1: Michaelis-Menten Kinetic Parameters for human ST6GalNAc5

The final sialylation step is critical for LSTb synthesis. Kinetic analysis of human ST6GalNAc5 reveals its substrate preferences. The data shows that the enzyme has a significantly higher catalytic efficiency for a pre-sialylated substrate (SLNT) compared to the neutral LNT core, which is the direct precursor for LSTb. This suggests that the non-sialylated LNT is a relatively poor substrate for this enzyme under the tested conditions.[4][5]

Acceptor SubstrateKM (mM)kcat (s⁻¹)kcat/KM (s⁻¹mM⁻¹)
Lacto-N-tetraose (LNT)6.98 ± 1.830.07 ± 0.010.01 ± 0.00
Sialyl lacto-N-tetraose (SLNT)5.85 ± 0.953.29 ± 0.230.56 ± 0.01
Data obtained from studies on recombinant human ST6GalNAc5 with CMP-Sia as the donor substrate.[4][5]
Table 2: Production Titers of Related Sialylated HMOs in Engineered E. coli

Metabolic engineering of Escherichia coli has enabled the production of various HMOs. While specific titers for LSTb are not available, the production levels of its isomers LSTa and LSTc provide a benchmark for the potential yields achievable through microbial fermentation.

Sialylated HMOProduction SystemCultivation MethodTiter (g/L)Reference
Sialyllacto-N-tetraose a (LSTa)Engineered E. coli BL21(DE3)Fed-batch fermentation8.178[3]
Sialyllacto-N-tetraose c (LSTc)Engineered E. coli BL21(DE3)Fed-batch fermentation9.745[6][7]

Experimental Protocols

This section provides generalized methodologies for the key experiments involved in the enzymatic synthesis and analysis of LSTb.

Protocol for Recombinant Sialyltransferase (ST6GalNAc5) Expression and Purification

This protocol outlines the expression of a tagged human ST6GalNAc5 in a mammalian cell line and subsequent purification.

  • Gene Cloning and Transfection:

    • Synthesize the human ST6GalNAc5 gene, truncated to remove the transmembrane domain, with an N-terminal secretion signal and a C-terminal His6-tag.

    • Clone the construct into a suitable mammalian expression vector (e.g., pcDNA3.1).

    • Transfect the plasmid into a high-yield expression cell line, such as Expi293F™ cells, following the manufacturer's protocol.

  • Protein Expression and Harvesting:

    • Culture the transfected cells in an appropriate expression medium at 37°C with 8% CO₂ on an orbital shaker.

    • After 5-7 days of cultivation, harvest the cell culture supernatant, which contains the secreted recombinant enzyme, by centrifugation (e.g., 4000 x g for 20 min at 4°C).

  • Affinity Chromatography Purification:

    • Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).

    • Load the harvested supernatant onto the column.

    • Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged ST6GalNAc5 with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange and Protein Quantification:

    • Exchange the buffer of the purified enzyme solution to a storage buffer (e.g., 50 mM HEPES, pH 7.0) using dialysis or a desalting column.

    • Determine the protein concentration using a standard method, such as the Bradford assay, with Bovine Serum Albumin (BSA) as a standard.

    • Verify purity and molecular weight using SDS-PAGE.

Protocol for In Vitro Enzymatic Synthesis of LSTb

This protocol describes a typical reaction for the synthesis of LSTb from its precursors.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a total reaction volume (e.g., 50 µL) containing:

      • Acceptor Substrate: Lacto-N-tetraose (LNT) (e.g., 5-10 mM)

      • Donor Substrate: CMP-Neu5Ac (e.g., 7-15 mM)

      • Enzyme: Purified recombinant ST6GalNAc5 (e.g., 1-5 µM)

      • Buffer: 100 mM Tris-HCl or MES, pH 6.0-7.0

      • Divalent Cations: 10 mM MgCl₂ and 10 mM MnCl₂

      • Additives: 0.5% Triton CF-54 (optional, to improve solubility and stability)

  • Incubation:

    • Incubate the reaction mixture at 37°C for a period ranging from 2 to 24 hours. The optimal time should be determined through time-course experiments.

  • Reaction Termination:

    • Terminate the reaction by heat inactivation (e.g., boiling at 100°C for 5 minutes) or by adding an equal volume of cold ethanol (B145695) to precipitate the enzyme.

    • Centrifuge the mixture at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant to a new tube for analysis. The sample may be filtered through a 0.22 µm filter before chromatographic analysis.

Protocol for HPAEC-PAD Analysis of LSTb

High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection is a standard method for the analysis of complex carbohydrates like HMOs.

  • Instrumentation and Column:

    • Use a high-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector (PAD) with a gold electrode.

    • Employ an anion-exchange column suitable for carbohydrate analysis, such as a Dionex CarboPac PA1 (250 mm × 2 mm) with a corresponding guard column.[8]

  • Mobile Phase and Gradient:

    • Prepare the mobile phases:

      • Eluent A: 100 mM Sodium Hydroxide (NaOH)

      • Eluent B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

    • Use a gradient elution to separate the different oligosaccharides. A typical gradient might be:

      • 0-10 min: 0-10% B

      • 10-30 min: 10-40% B (to elute sialylated compounds)

      • Followed by a wash and re-equilibration step.

    • Maintain a flow rate of approximately 0.3 mL/min. The column temperature should be controlled, for example, at 20°C.[8][9]

  • Sample Injection and Detection:

    • Inject 10-25 µL of the prepared sample from the enzymatic reaction.

    • Detect the eluted carbohydrates using a PAD with a waveform optimized for carbohydrates.

  • Data Analysis:

    • Identify the LSTb product peak by comparing its retention time to a purified standard.

    • Quantify the product by integrating the peak area and comparing it to a standard curve generated from known concentrations of the LSTb standard.

References

Sialyllacto-N-tetraose b: A Technical Overview of its Natural Occurrence, Quantification, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Sialyllacto-N-tetraose b (LSTb), a significant sialylated human milk oligosaccharide (HMO). The document details its natural occurrence and concentration in human milk, presents in-depth experimental protocols for its quantification, and explores its emerging biological roles, including its antimicrobial activity. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and infant nutrition.

Natural Occurrence and Concentration

This compound is a naturally occurring acidic oligosaccharide found in mammalian milk, with particularly high concentrations in human breast milk.[1] Its concentration in human milk is not static and can be influenced by several factors, including the stage of lactation and the mother's secretor status.

A longitudinal study of a cohort of Hispanic mother-infant pairs demonstrated that the concentration of LSTb, along with 2'-fucosyllactose (B36931) (2'FL) and disialyl-lacto-N-tetraose, did not significantly change over 24 months of lactation, in contrast to the majority of other HMOs which decreased in concentration.[2] Interestingly, the study also revealed that the concentration of LSTb was higher in non-secretor mothers compared to secretor mothers.[2] Another study on Japanese women reported a concentration range of 0.02–0.31 mg/mL for LSTb in breast milk samples taken at one month postpartum.[3]

The table below summarizes the reported concentrations of this compound in human milk from various studies.

Lactation StagePopulationSecretor StatusConcentration (mg/mL)Interquartile Range (IQR) / Min-Max (mg/mL)Reference
1 monthHispanicNot specified-195 (IQR 138–415) µg/mL[2]
1 monthJapaneseAll-0.02–0.31[3]
24 monthsHispanicNot specified-1930 (IQR 1100–2630) µg/mL[2]
Not SpecifiedNot SpecifiedHigher in Non-secretors--[2]

*Note: The original data in the reference is presented in µg/mL for 3-fucosyllactose (B594375) (3FL), and it is stated that LSTb did not change with time. The provided values are for 3FL and are included to illustrate the dynamic nature of other HMOs.

Experimental Protocols for Quantification

Accurate quantification of this compound in complex biological matrices like human milk requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Capillary Electrophoresis (CE) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS offers high sensitivity and selectivity for the quantification of HMOs. A validated method using a graphitized carbon column for separation and a mass spectrometer for detection has been successfully used.[4][5]

Sample Preparation:

  • Extraction: Human milk samples are first centrifuged to remove fat. The skimmed milk is then subjected to ethanol (B145695) precipitation to remove proteins.

  • Reduction: The extracted oligosaccharides are subjected to a reduction step to open the reducing end ring, which improves chromatographic separation.

  • Purification: Solid-phase extraction (SPE) with a graphitized carbon cartridge is used to remove interfering substances and enrich the HMO fraction.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A porous graphitized carbon (PGC) column is typically used for the separation of HMO isomers.

  • Mobile Phase: A gradient elution with a binary solvent system, such as water with a small amount of formic acid (Solvent A) and acetonitrile (B52724) with formic acid (Solvent B), is employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for specific quantification of LSTb.

Below is a workflow diagram for the HPLC-MS based quantification of LSTb.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Milk_Sample Human Milk Sample Centrifugation Centrifugation (Fat Removal) Milk_Sample->Centrifugation Precipitation Ethanol Precipitation (Protein Removal) Centrifugation->Precipitation Reduction Reduction Precipitation->Reduction SPE Solid-Phase Extraction (Graphitized Carbon) Reduction->SPE HPLC HPLC Separation (PGC Column) SPE->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS Quantification Quantification MS->Quantification

HPLC-MS workflow for LSTb quantification.
Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for the separation and quantification of sialylated oligosaccharides.[6][7] This method offers high resolution and requires minimal sample volume.

Methodology:

  • Sample Preparation: Milk samples are typically diluted and centrifuged to remove lipids and proteins. No derivatization is required for UV detection.

  • Separation: The separation is performed in an uncoated fused-silica capillary. The background electrolyte (BGE) often consists of a phosphate (B84403) buffer.

  • Detection: Detection is commonly achieved by measuring the UV absorbance at 205 nm.

A study by Shen et al. (2000) demonstrated the successful resolution of eleven underivatized acidic oligosaccharides, including LSTb, using high-performance capillary electrophoresis with UV detection at 205 nm.[7] The method was found to be sensitive to the femtomole level with good reproducibility.[7]

The following diagram illustrates the basic principle of capillary electrophoresis for HMO analysis.

CE_Principle cluster_CE_System Capillary Electrophoresis System Anode Anode (+) Capillary Fused-Silica Capillary (filled with BGE) Anode->Capillary Cathode Cathode (-) Capillary->Cathode Detector UV Detector Capillary->Detector Buffer_Vial Buffer Vial Detector->Buffer_Vial Sample_Vial Sample Vial Sample_Vial->Capillary Injection Power_Supply High Voltage Power Supply Power_Supply->Anode Power_Supply->Cathode

Principle of Capillary Electrophoresis.

Biological Significance and Signaling Pathways

Sialylated HMOs, including LSTb, are recognized for their significant biological activities. They are known to play a role in inhibiting viral infections and may serve as precursors for brain biosynthesis.

Antimicrobial Activity

Recent research has highlighted the direct antimicrobial properties of sialylated variants of lacto-N-tetraose, including LSTb, against Group B Streptococcus (GBS), a significant neonatal pathogen.[8][9] The proposed mechanism of action involves an increase in the cellular permeability of the bacteria, leading to their inhibition.[8]

This antimicrobial action is distinct from the more commonly known anti-adhesive mechanism where HMOs act as soluble decoys to prevent pathogen binding to host cell receptors.

The diagram below illustrates the proposed antimicrobial mechanism of LSTb against GBS.

Antimicrobial_Mechanism LSTb This compound (LSTb) GBS Group B Streptococcus (GBS) LSTb->GBS interacts with Increased_Permeability Increased Cellular Permeability LSTb->Increased_Permeability induces Cell_Membrane Bacterial Cell Membrane GBS->Cell_Membrane Bacterial_Inhibition Bacterial Inhibition Increased_Permeability->Bacterial_Inhibition leads to

Antimicrobial mechanism of LSTb against GBS.
Interaction with Immune Cells

Sialylated glycans, in general, are known to interact with Sialic-Acid-Binding Immunoglobulin-like Lectins (Siglecs), which are expressed on the surface of various immune cells.[10] These interactions are thought to play a role in regulating immune responses. While the specific signaling pathways initiated by the binding of LSTb to Siglecs are still under investigation, this interaction represents a potential mechanism through which LSTb can modulate the infant's immune system.

The conceptual diagram below depicts the potential interaction of LSTb with an immune cell via Siglec receptors.

Immune_Interaction LSTb This compound (LSTb) Siglec Siglec Receptor LSTb->Siglec binds to Immune_Cell Immune Cell (e.g., Macrophage, Dendritic Cell) Siglec->Immune_Cell Immune_Modulation Immune Modulation Siglec->Immune_Modulation initiates

Conceptual interaction of LSTb with an immune cell.

Conclusion

This compound is a key component of human milk with stable concentrations throughout lactation and notable variations based on maternal secretor status. Its quantification is reliably achieved through advanced analytical techniques like HPLC-MS and CE. The emerging evidence of its direct antimicrobial activity against neonatal pathogens and its potential to modulate the immune system underscores its importance in infant health and development. Further research into the specific molecular mechanisms and signaling pathways governed by LSTb will be crucial for harnessing its full therapeutic and nutritional potential.

References

An In-depth Technical Guide to Sialyllacto-N-tetraose b and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Sialyllacto-N-tetraose b (LSTb), a significant sialylated human milk oligosaccharide (HMO), and its isomers. Tailored for researchers, scientists, and drug development professionals, this document delves into the structural nuances, quantitative presence in human milk, biological functions, and the experimental methodologies used for their analysis.

Structural Elucidation of Sialyllacto-N-tetraose Isomers

This compound belongs to the family of acidic oligosaccharides found in human milk.[1] It is a pentasaccharide composed of N-acetylneuraminic acid (Neu5Ac), galactose (Gal), N-acetylglucosamine (GlcNAc), and glucose (Glc). The isomeric forms, primarily Sialyllacto-N-tetraose a (LSTa) and Sialyllacto-N-tetraose c (LSTc), differ in their glycosidic linkages.

This compound (LSTb) has the following structure: Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc. A key feature of LSTb is the α2-6 linkage of sialic acid to a galactose residue.[2]

The isomers of LSTb are distinguished by the linkage of the sialic acid moiety and the underlying tetraose core structure. LSTa and LSTc are linkage and structural isomers.[3]

  • Sialyllacto-N-tetraose a (LSTa): Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc

  • Sialyllacto-N-tetraose c (LSTc): Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc (This is an isomer of LSTb with the same sialic acid linkage but a different core structure from LSTa).

The differentiation of these isomers is crucial as the specific linkage of sialic acid can significantly influence their biological activity.

G Structural Comparison of Sialyllacto-N-tetraose Isomers cluster_LSTa Sialyllacto-N-tetraose a (LSTa) cluster_LSTb This compound (LSTb) cluster_LSTc Sialyllacto-N-tetraose c (LSTc) LSTa_structure Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc LSTb_structure Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc LSTc_structure Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc

A diagram illustrating the structural formulas of LSTa, LSTb, and LSTc.

Quantitative Analysis in Human Milk

The concentrations of LSTb and its isomers in human milk can vary significantly among individuals and over the course of lactation.[4] Advanced analytical techniques have enabled the precise quantification of these complex molecules.

HMO IsomerConcentration Range (mg/mL)Reference
Sialyllacto-N-tetraose a (LSTa)0.002 - 0.043[5][6]
This compound (LSTb)0.02 - 0.31[5][6]
Sialyllacto-N-tetraose c (LSTc)0.001 - 0.47[5][6]

Biological Functions and Mechanisms of Action

Sialylated HMOs, including LSTb and its isomers, are not readily digested by the infant and are believed to exert their biological effects through various mechanisms, primarily by acting as prebiotics, antimicrobials, and immunomodulators.[7]

Antimicrobial Activity

One of the well-documented roles of sialylated HMOs is their ability to inhibit the adhesion of pathogenic bacteria to host intestinal epithelial cells.[8] They can act as soluble decoy receptors, mimicking the host cell surface glycans that pathogens bind to.[9] This prevents the initial step of infection. Sialylated variants of lacto-N-tetraose have demonstrated antimicrobial and antibiofilm activities against Group B Streptococcus, a significant neonatal pathogen, by increasing cellular permeability.[9][10]

G Antimicrobial Mechanism of this compound LSTb This compound Pathogen Pathogen LSTb->Pathogen Binds to pathogen Receptor Host Cell Receptor Pathogen->Receptor Adhesion Blocked HostCell Host Epithelial Cell

LSTb acts as a decoy receptor, preventing pathogen adhesion to host cells.
Immunomodulatory Effects

Sialylated HMOs can directly interact with immune cells and modulate their function. They have been shown to bind to various pattern recognition receptors on immune cells, such as Toll-like receptors (TLRs), galectins, and sialic acid-binding immunoglobulin-like lectins (Siglecs).[11]

One significant pathway involves the interaction with TLR4. Sialylated HMOs can modulate TLR4 signaling, which is a key pathway in the innate immune response to bacterial lipopolysaccharide (LPS).[12] Studies have shown that sialylated HMOs can inhibit the TLR4/NF-κB/NLRP3 inflammasome pathway, thereby reducing intestinal inflammation in conditions like necrotizing enterocolitis.[13] This modulation helps in maintaining immune homeostasis in the infant gut.

G TLR4 Signaling Modulation by Sialylated HMOs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes NLRP3->Inflammatory_Genes Promotes sHMO Sialylated HMO sHMO->TLR4 Inhibits LPS LPS LPS->TLR4 Activates

Sialylated HMOs can inhibit the TLR4-mediated inflammatory pathway.

Experimental Protocols

The analysis of LSTb and its isomers requires sophisticated analytical techniques due to their complex structures and the presence of numerous other oligosaccharides in human milk.

Sample Preparation and HMO Extraction
  • Defatting: Human milk samples are centrifuged to remove the lipid layer.

  • Protein Precipitation: Ethanol or acetonitrile (B52724) is added to the skimmed milk to precipitate proteins.

  • Solid-Phase Extraction (SPE): The supernatant containing HMOs is often passed through a graphitized carbon or C18 cartridge to remove interfering substances and enrich the oligosaccharide fraction.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

HPLC coupled with MS is a powerful tool for the separation and identification of HMO isomers.

  • Chromatographic Separation:

    • Column: Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used for isomer separation.

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) is typically employed.[14][15]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for sialylated oligosaccharides.

    • Analysis: Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ions. Advanced techniques like helium charge transfer dissociation (He–CTD) can provide unique cross-ring cleavages to differentiate isomers.[3]

G General Workflow for HMO Analysis Milk Human Milk Sample Defatting Defatting (Centrifugation) Milk->Defatting Protein_Precipitation Protein Precipitation Defatting->Protein_Precipitation SPE Solid-Phase Extraction Protein_Precipitation->SPE HPLC HPLC Separation (PGC or HILIC) SPE->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

A simplified workflow for the analysis of human milk oligosaccharides.

Conclusion

This compound and its isomers are critical components of human milk with multifaceted biological roles. Their ability to act as antimicrobial agents and immunomodulators highlights their importance for infant health and provides a strong rationale for their consideration in the development of novel therapeutics and functional foods. The continued advancement of analytical techniques will further unravel the complexities of these fascinating molecules and their mechanisms of action.

References

Initial Characterization of Sialyllacto-N-tetraose b: A Technical Guide to its Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of the bioactivity of Sialyllacto-N-tetraose b (LSTb), a sialylated oligosaccharide found in human milk. Due to the limited availability of specific quantitative and mechanistic data for LSTb, this guide incorporates data from closely related and well-studied sialylated human milk oligosaccharides (HMOs), primarily 3'-Sialyllactose (3'SL) and Disialyllacto-N-tetraose (DSLNT), to infer potential biological activities and mechanisms of action. This information serves as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of sialylated glycans.

Introduction to this compound (LSTb)

This compound is a complex acidic oligosaccharide that is a natural component of human milk.[1][2] Sialylated HMOs are recognized for their significant biological roles, which include serving as prebiotics, inhibiting pathogen adhesion, and modulating the immune system.[2][3] Emerging research suggests that specific sialylated HMOs, including structural variants of lacto-N-tetraose, possess direct antimicrobial and anti-inflammatory properties.[1][2]

Bioactivity of this compound and Related Compounds

While specific quantitative data for the bioactivity of LSTb is limited in publicly available literature, initial studies and research on closely related compounds indicate its potential in two key areas: antimicrobial/antibiofilm activity and anti-inflammatory effects.

Antimicrobial and Antibiofilm Activity

Initial characterization of sialylated variants of lacto-N-tetraose has demonstrated their ability to exhibit antimicrobial and antibiofilm activity against pathogenic bacteria, notably Group B Streptococcus (GBS).[2][3] Although specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for LSTb are not yet widely reported, the qualitative evidence points to its potential as a direct antimicrobial agent. The proposed mechanism for some HMOs involves increasing the permeability of the bacterial cell membrane.[3]

Anti-inflammatory Properties (inferred from 3'-Sialyllactose)

Extensive research on the structurally similar sialylated HMO, 3'-Sialyllactose (3'SL), provides significant insights into the potential anti-inflammatory effects of LSTb. 3'SL has been identified as a potent inhibitor of Toll-like receptor 4 (TLR4)-induced inflammation in macrophages and endothelial cells.[1] It effectively reduces the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.[1]

Table 1: Quantitative Anti-inflammatory Activity of 3'-Sialyllactose (3'SL)

Cell ModelStimulantCytokine MeasuredIC50 ValueReference
Murine Bone Marrow-Derived Macrophages (BMDMs)LPS (10 ng/mL)IL-6~15 µg/mL[1]
Murine Bone Marrow-Derived Macrophages (BMDMs)LPS (10 ng/mL)IL-1β~15 µg/mL[1]

Note: This data is for 3'-Sialyllactose (3'SL) and is presented as a proxy for the potential anti-inflammatory activity of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the bioactivity of sialylated HMOs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A pure culture of the target bacterium (e.g., Group B Streptococcus) is grown in an appropriate broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Preparation of this compound Dilutions: A series of twofold dilutions of LSTb are prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of LSTb at which no visible bacterial growth is observed.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.

  • Bacterial Culture and Inoculation: The target bacterium is cultured overnight and then diluted in fresh medium. A standardized volume of the bacterial suspension is added to the wells of a 96-well flat-bottom plate.

  • Treatment: Different concentrations of LSTb are added to the wells at the time of inoculation.

  • Incubation: The plate is incubated under conditions that promote biofilm formation (e.g., statically at 37°C for 24-48 hours).

  • Washing and Staining: The planktonic bacteria are removed by washing the wells with a buffer (e.g., PBS). The remaining biofilm is stained with a 0.1% crystal violet solution.

  • Quantification: The crystal violet is solubilized (e.g., with 30% acetic acid), and the absorbance is measured using a plate reader at a specific wavelength (e.g., 570 nm). The percentage of biofilm inhibition is calculated relative to the untreated control.

Macrophage Anti-inflammatory Assay

This protocol is used to assess the effect of LSTb on cytokine production in macrophages stimulated with an inflammatory agent like LPS.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages) are cultured in appropriate medium.

  • Cell Seeding: Cells are seeded into multi-well plates at a specific density and allowed to adhere.

  • Treatment and Stimulation: Cells are pre-treated with various concentrations of LSTb for a defined period (e.g., 1 hour) before being stimulated with LPS (e.g., 10 ng/mL).

  • Incubation: The cells are incubated for a period sufficient for cytokine production (e.g., 6-24 hours).

  • Cytokine Quantification: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or other immunoassays.

Signaling Pathways

The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of related sialylated HMOs, several key pathways are likely to be involved in its bioactivity.

Proposed Anti-inflammatory Signaling Pathway (based on 3'-Sialyllactose)

Studies on 3'SL suggest that it attenuates TLR4-induced inflammation in macrophages not by directly inhibiting TLR4 activation or NF-κB signaling, but by modulating downstream transcriptional events.[1][4] It is proposed that 3'SL promotes the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein 1 (SREBP1), which are involved in the resolution of inflammation.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Promotes LXR_SREBP LXR / SREBP1 Resolution_Genes Inflammation Resolution Gene Expression LXR_SREBP->Resolution_Genes Promotes LPS LPS LPS->TLR4 Activates LSTb This compound (inferred from 3'SL) LSTb->LXR_SREBP Promotes Activity LSTb->Inflammatory_Genes Inhibits

Proposed anti-inflammatory signaling pathway of this compound.
Proposed Intestinal Barrier Protection Pathway (based on Disialyllacto-N-tetraose)

Research on Disialyllacto-N-tetraose (DSLNT) has shown its ability to protect the integrity of the intestinal epithelium.[5][6] DSLNT was found to counteract the disruptive effects of mast cell chymase by stabilizing the Zonula occludens-1 (ZO-1)/Focal Adhesion Kinase (FAK)/p38 signaling pathway.[6] This suggests a potential role for LSTb in maintaining gut barrier function.

G cluster_pathway Intracellular Signaling Mast_Cell_Chymase Mast Cell Chymase ZO1 ZO-1 Mast_Cell_Chymase->ZO1 Disrupts FAK FAK Mast_Cell_Chymase->FAK Downregulates p38 p38 Mast_Cell_Chymase->p38 Downregulates LSTb This compound (inferred from DSLNT) LSTb->ZO1 Stabilizes LSTb->FAK Stabilizes LSTb->p38 Stabilizes Intestinal_Barrier Intestinal Barrier Integrity ZO1->Intestinal_Barrier Maintains FAK->Intestinal_Barrier Maintains p38->Intestinal_Barrier Maintains

Proposed intestinal barrier protection pathway of this compound.

Experimental Workflow

The following diagram outlines a general workflow for the initial characterization of the bioactivity of this compound.

G Start Start: Characterization of This compound Bioactivity Antimicrobial Antimicrobial & Antibiofilm Activity Assessment Start->Antimicrobial Anti_inflammatory Anti-inflammatory Activity Assessment Start->Anti_inflammatory MIC_Assay MIC Determination (Broth Microdilution) Antimicrobial->MIC_Assay Biofilm_Assay Biofilm Inhibition Assay (Crystal Violet) Antimicrobial->Biofilm_Assay Macrophage_Assay Macrophage Cytokine Assay (LPS Stimulation) Anti_inflammatory->Macrophage_Assay Data_Analysis Data Analysis and Interpretation MIC_Assay->Data_Analysis Biofilm_Assay->Data_Analysis Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Macrophage_Assay->Signaling_Analysis Signaling_Analysis->Data_Analysis

General experimental workflow for characterizing this compound bioactivity.

Conclusion and Future Directions

The initial characterization of this compound and its closely related sialylated HMOs highlights their potential as valuable bioactive compounds. The qualitative evidence for antimicrobial and antibiofilm activity, coupled with the strong quantitative data on the anti-inflammatory effects of 3'-Sialyllactose, suggests that LSTb may possess significant therapeutic potential.

Future research should focus on:

  • Quantitative Bioactivity Profiling: Determining the specific MIC, IC50, and other quantitative parameters for this compound against a range of pathogens and in various inflammatory models.

  • Mechanistic Studies: Elucidating the precise molecular mechanisms and signaling pathways directly modulated by LSTb.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of LSTb in preclinical animal models of infection and inflammatory diseases.

This technical guide provides a solid foundation for further investigation into the bioactivity of this compound, paving the way for its potential development as a novel therapeutic agent.

References

The α2,6-Sialic Acid Linkage in Sialyllacto-N-tetraose b: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the sialic acid linkage in Sialyllacto-N-tetraose b (LSTb), a significant human milk oligosaccharide (HMO). We will delve into its precise structural characterization, the experimental methodologies used to determine its glycosidic bond, its biological significance, and relevant quantitative data.

Introduction to this compound (LSTb)

This compound is a complex acidic oligosaccharide found in human milk. As a member of the sialylated HMOs, it plays a crucial role in infant health, contributing to the development of the gut microbiome and the innate immune system. The biological functions of sialylated glycans are profoundly influenced by the specific stereochemistry and position of the sialic acid linkage. Therefore, precise structural elucidation of LSTb is critical for understanding its mechanism of action and for its potential application in therapeutics and infant nutrition.

The Defining α2,6 Linkage of LSTb

LSTb is a pentasaccharide characterized by a specific sialic acid linkage. The canonical structure of LSTb features a terminal N-acetylneuraminic acid (Neu5Ac) residue linked via an α2,6-glycosidic bond to an internal N-acetylglucosamine (GlcNAc) residue of the lacto-N-tetraose core.

The complete structure is: Neu5Ac(α2-6)[Gal(β1-3)]GlcNAc(β1-3)Gal(β1-4)Glc .[1]

This α2,6 linkage is a key structural motif that distinguishes LSTb from its isomers, such as Sialyllacto-N-tetraose a (LSTa), where the sialic acid is α2,3-linked to a galactose residue. This structural difference dictates the molecule's three-dimensional conformation and its ability to interact with specific glycan-binding proteins, including lectins, viral hemagglutinins, and immune receptors.

Quantitative Data

Quantitative analysis of HMOs is essential for understanding their physiological concentrations and biological potency. While specific binding affinity constants for LSTb are not widely published, data on its concentration in human milk provides context for its physiological relevance.

AnalyteMilk TypeConcentration (g/L)Reference Study
2'-Fucosyllactose (2'-FL)Mature Human Milk (Weighted Mean)2.58Connolly et al. (2022)[2]
3-Fucosyllactose (3-FL)Mature Human Milk (Weighted Mean)0.57Connolly et al. (2022)[2]
Lacto-N-tetraose (LNT)Mature Human Milk (Weighted Mean)0.94Connolly et al. (2022)[2]
3'-Sialyllactose (3'-SL)Mature Human Milk (Weighted Mean)0.28Connolly et al. (2022)[2]
6'-Sialyllactose (B25220) (6'-SL)Mature Human Milk (Weighted Mean)0.39Connolly et al. (2022)[2]

While the table above provides context on common HMO concentrations, it is important to note that direct quantitative binding or inhibition data for LSTb is sparse in publicly available literature. However, the presence of the Neu5Ac(α2-6)Gal/GalNAc sequence is known to be preferentially recognized by certain proteins, such as the Sambucus nigra (elderberry) bark lectin (SNA).[3][4] Studies have shown that oligosaccharides containing the Neu5Ac(α2-6)Gal sequence are potent inhibitors of SNA, being thousands of times more effective than galactose alone, whereas Neu5Ac(α2-3)Gal isomers are significantly weaker inhibitors.[4] This highlights the functional importance of the α2,6 linkage.

Experimental Protocols for Linkage Determination

The unambiguous determination of the α2,6 linkage in LSTb relies on sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Linkage Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between sialic acid linkage isomers without the need for chemical derivatization. The fragmentation patterns of α2,3- and α2,6-linked sialylated oligosaccharides differ significantly.

Protocol: Tandem MS Analysis of LSTb

  • Sample Preparation: Isolate the acidic oligosaccharide fraction from human milk or a synthesized sample. This can be achieved through graphitized carbon cartridges or other chromatographic methods.

  • Ionization: Introduce the sample into a mass spectrometer using electrospray ionization (ESI). To facilitate the diagnostic fragmentation, it is crucial to form specific precursor ions, such as the [M+2Na-H]+ adduct.

  • MS/MS Analysis: Select the precursor ion of interest (e.g., for LSTb, the [M+2Na-H]+ ion at m/z 1043) for collision-induced dissociation (CID).

  • Fragment Analysis: Analyze the resulting product ions. A key diagnostic feature for α2,6-linked sialic acids, as in LSTb, is the presence of a highly abundant 2,4A3 cross-ring fragment from the monosaccharide to which the sialic acid is attached (in this case, GlcNAc).[5][6] In contrast, α2,3-linked isomers typically yield an abundant fragment corresponding to the loss of water from this cross-ring fragment (2,4A3-H2O).[5][6]

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Human Milk or Synthesized LSTb Isolation Isolate Acidic Oligosaccharides Sample->Isolation ESI Electrospray Ionization (Form [M+2Na-H]+) Isolation->ESI CID Tandem MS (CID) on Precursor Ion ESI->CID Detection Detect Product Ions CID->Detection Fragments Analyze Fragmentation Pattern Detection->Fragments Linkage Identify α2,6-specific (2,4-A3) Fragment Fragments->Linkage

Workflow for MS-based sialic acid linkage analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural information by probing the chemical environment of each atom in the molecule. The chemical shifts of specific protons and carbons within the Neu5Ac residue are highly sensitive to the type of glycosidic linkage.

Protocol: 1D/2D NMR Analysis of LSTb

  • Sample Preparation: Dissolve the purified LSTb sample in deuterium (B1214612) oxide (D2O). Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher). Key experiments include:

    • 1D 1H NMR: To observe characteristic proton signals. The H3 axial (H3ax) and H3 equatorial (H3eq) protons of the Neu5Ac residue are particularly informative.

    • 2D 1H-1H COSY: To establish proton-proton correlations within each sugar residue.

    • 2D 1H-13C HSQC: To correlate protons with their directly attached carbons. The chemical shifts of C1, C2, and the H3/C3 pair of Neu5Ac are sensitive to the linkage.[7]

    • 2D NOESY/ROESY: To identify through-space correlations between protons on different sugar residues, confirming the α2,6 linkage between Neu5Ac and GlcNAc.

  • Spectral Analysis: Compare the observed chemical shifts to databases and published data for related structures. For an α2,6 linkage, the Neu5Ac H3eq proton typically resonates further downfield (e.g., ~2.7-2.8 ppm) compared to an α2,3 linkage (~2.6-2.7 ppm), while the H3ax proton shows a smaller shift. Similarly, carbon chemical shifts, particularly for C2 of Neu5Ac, are diagnostic of the linkage type.[7] A study by Koerner et al. provided reference assignments for related structures, which can serve as a basis for confirming the LSTb spectrum.[8]

Biological Significance and Molecular Interactions

The α2,6-sialic acid linkage is a critical determinant for recognition by various endogenous and exogenous proteins.

Interaction with Immune Receptors (Siglecs)

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of immune checkpoint receptors that recognize sialylated glycans.[9] Many Siglecs, such as Siglec-9 expressed on neutrophils and monocytes, can bind to sialic acid ligands, triggering inhibitory signals that modulate immune responses.[9][10] Pathogens can exploit this by decorating their surfaces with sialic acids to evade the host immune system. HMOs like LSTb, by presenting the correct sialic acid linkage, may act as decoys or modulators of these immune pathways. The interaction is specific; for instance, different Siglecs show preferences for α2,3 versus α2,6 linkages.

Siglec_Interaction cluster_cell Immune Cell (e.g., Neutrophil) Siglec9 Siglec-9 Receptor ITIM ITIM Domain Siglec9->ITIM SHP1 SHP-1/2 Phosphatase ITIM->SHP1 recruits Inhibition Inhibition of Cell Activation SHP1->Inhibition LSTb This compound (α2,6-Sia Linkage) LSTb->Siglec9 binds

LSTb interaction with the Siglec-9 immune receptor.
Role in Pathogen Interactions

Many pathogens, including viruses and bacteria, utilize host sialic acids as receptors for attachment and entry into cells. The specificity of this interaction often depends on the linkage. For example, human influenza A viruses preferentially bind to glycans terminating in an α2,6-linked sialic acid, which are abundant on human upper respiratory tract epithelial cells.[11] In contrast, avian influenza viruses typically prefer α2,3 linkages.[11]

As soluble decoy receptors, HMOs like LSTb can competitively bind to pathogens, preventing their attachment to host cells. The presence of α2,6-sialylated oligosaccharides in human milk is therefore thought to be a key factor in protecting breastfed infants from infection by human-adapted influenza viruses and other pathogens that recognize this specific linkage.

Conclusion

This compound is structurally defined by the Neu5Ac(α2-6)GlcNAc motif. This specific linkage is not merely a structural detail but the primary determinant of its biological function. It governs molecular recognition events that are central to immune modulation and pathogen defense. The analytical methodologies of mass spectrometry and NMR spectroscopy are indispensable tools for the precise characterization of this linkage, providing the foundational knowledge required for research in drug development, functional foods, and advanced infant nutrition. Further quantitative studies on the binding affinities of LSTb are warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Core Structure of Sialyllacto-N-tetraose b (LSTb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure of Sialyllacto-N-tetraose b (LSTb), a significant sialylated human milk oligosaccharide (HMO). This document details its structural elucidation through advanced analytical techniques, presents key quantitative data, outlines relevant experimental protocols, and visualizes its biosynthetic origin and a potential signaling pathway it may influence.

Core Structure of this compound

This compound is a branched, acidic pentasaccharide. Its core structure is built upon a lacto-N-tetraose type I chain, which consists of N-acetyllactosamine (LacNAc) and lacto-N-biose I subunits. The monosaccharide composition of LSTb is one residue each of N-acetylneuraminic acid (Neu5Ac), N-acetylglucosamine (GlcNAc), and glucose (Glc), and two residues of galactose (Gal).

The systematic IUPAC name for LSTb is: β-D-galactopyranosyl-(1→3)-[N-acetyl-α-neuraminosyl-(2→6)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose. This nomenclature precisely defines the intricate glycosidic linkages that form its unique three-dimensional architecture.

The structure is characterized by a terminal galactose linked β1-3 to an N-acetylglucosamine, which is in turn linked β1-3 to another galactose. This galactose is then linked β1-4 to the reducing end glucose. The defining feature of LSTb is the sialic acid (N-acetylneuraminic acid) attached via an α2-6 linkage to the N-acetylglucosamine residue.

Quantitative Structural Data

The precise structure of LSTb has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the complete ¹H, ¹³C, and ¹⁵N chemical shift assignments for this compound, providing a quantitative fingerprint of its molecular structure.[1]

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound [1]

ResidueAtomδ ¹H (ppm)δ ¹³C (ppm)
Glc (α) 15.2292.9
23.5872.9
33.8674.3
43.9279.9
53.9076.1
6a3.8262.1
6b3.88
Glc (β) 14.6797.2
23.2975.6
33.9077.2
43.9280.0
53.7377.4
6a3.8062.2
6b3.96
Gal 14.49104.5
23.5572.8
33.9374.2
43.9280.0
53.7276.8
6a3.7862.8
6b3.78
GlcNAc 14.75102.5
23.8756.5
33.7578.8
43.5671.0
53.5877.0
6a3.9862.5
6b3.85
NH8.01
CH₃2.0423.8
Gal' 14.54105.1
23.5270.3
33.6574.4
43.9269.9
53.7076.7
6a3.7862.8
6b3.78
Neu5Ac 3ax1.8141.7
3eq2.70
43.9669.5
53.8953.6
63.8074.6
73.6570.0
83.8572.9
9a3.8264.2
9b3.67
NH8.08
CH₃2.0523.7

Table 2: ¹⁵N NMR Chemical Shifts for this compound [1]

ResidueAtomδ ¹⁵N (ppm)
GlcNAc NH125.79
Neu5Ac NH124.97

Experimental Protocols

The structural determination of this compound relies on sophisticated analytical techniques. Below are detailed methodologies for the key experiments.

NMR Spectroscopy for Structural Elucidation

Objective: To obtain complete ¹H, ¹³C, and ¹⁵N resonance assignments for the structural confirmation of LSTb.

Methodology: [1]

  • Sample Preparation:

    • Dissolve 5 mg of purified LSTb in 600 µL of a 9:1 (v/v) H₂O:D₂O solvent mixture.

    • Utilize a 5 mM phosphate (B84403) buffer to maintain a pH of 3.0.

    • Add 0.5 mM 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) as an internal reference standard.

  • Instrumentation:

    • All NMR spectra are recorded on a Bruker Avance III HD 600 spectrometer equipped with a Prodigy cryo-probehead.

    • The corresponding frequencies are 600.05 MHz for ¹H, 150.89 MHz for ¹³C, and 60.81 MHz for ¹⁵N.

  • Data Acquisition:

    • Acquire spectra in standard 5 mm NMR tubes at a temperature of 295 K.

    • Employ solvent suppression techniques for spectra recorded in H₂O:D₂O.

    • The following pulse sequences from the Bruker software library are utilized for resonance assignment:

      • 1D ¹H with solvent suppression

      • 2D ¹H-¹H COSY (Correlation Spectroscopy)

      • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy)

      • 2D ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy)

      • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

      • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

      • 2D ¹H-¹⁵N HSQC (at natural abundance)

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin).

    • Reference ¹H and ¹³C chemical shifts to the internal DSS standard.

    • Reference ¹⁵N chemical shifts to liquid ammonia.

    • Assign resonances by systematically analyzing the through-bond and through-space correlations observed in the 2D spectra.

Mass Spectrometry for Structural Confirmation and Isomer Differentiation

Objective: To confirm the molecular weight and fragmentation pattern of LSTb, and to differentiate it from its isomers.

Methodology:

  • Sample Preparation: [2]

    • For analysis of complex mixtures like human milk, perform an initial extraction to remove lipids and proteins. This can involve centrifugation and ethanol (B145695) precipitation.

    • For purified standards, dissolve the sample in an appropriate solvent, typically a mixture of water and acetonitrile (B52724).

  • Instrumentation:

    • Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.

    • Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly employed for the separation of oligosaccharides.

  • LC-MS/MS Analysis: [3]

    • Chromatographic Separation:

      • Use a HILIC column for separation.

      • Employ a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Mass Spectrometry:

      • Operate the mass spectrometer in negative ion mode for acidic oligosaccharides like LSTb.

      • Acquire full scan MS data to determine the mass-to-charge ratio (m/z) of the intact molecule.

      • Perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID) or other fragmentation techniques (e.g., higher-energy collisional dissociation - HCD).

      • The fragmentation pattern provides information on the monosaccharide sequence and glycosidic linkages. Cross-ring cleavage fragments are particularly informative for linkage analysis.

  • Data Analysis:

    • Identify the precursor ion corresponding to LSTb.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern will be unique to the specific arrangement of monosaccharides and linkages in LSTb, allowing for its differentiation from isomers like LSTa and LSTc.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of LSTb occurs in the mammary gland and involves a series of enzymatic reactions catalyzed by glycosyltransferases. The pathway begins with lactose (B1674315) and proceeds through the elongation and subsequent sialylation of a type I oligosaccharide chain.

Biosynthesis_of_LSTb Lactose Lactose (Gal(β1-4)Glc) Intermediate1 Lacto-N-triose (GlcNAc(β1-3)Gal(β1-4)Glc) Lactose->Intermediate1 β-1,3-N-acetylglucosaminyltransferase Intermediate2 Lacto-N-tetraose (Gal(β1-3)GlcNAc(β1-3)Gal(β1-4)Glc) Intermediate1->Intermediate2 β-1,3-galactosyltransferase LSTb This compound (Gal(β1-3)[Neu5Ac(α2-6)]GlcNAc(β1-3)Gal(β1-4)Glc) Intermediate2->LSTb α-2,6-sialyltransferase (ST6GALNAC)

Caption: Biosynthetic pathway of this compound.

Potential Modulation of EGFR Signaling by Sialylated Oligosaccharides

Sialylated glycans on the cell surface and in the extracellular environment can modulate cellular signaling pathways. Aberrant sialylation has been linked to altered Epidermal Growth Factor Receptor (EGFR) activity. While direct interaction of free LSTb with EGFR is an area of ongoing research, the general mechanism by which cell surface sialylation influences EGFR signaling provides a relevant conceptual framework. Sialylation of EGFR can promote its dimerization and subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[4][5][6]

EGFR_Signaling_Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR_mono EGFR (monomer) EGF->EGFR_mono Binding EGFR_dimer EGFR (dimer) (Activated) EGFR_mono->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Cell_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Sialylation α2-6 Sialylation (e.g., by ST6GAL1) Sialylation->EGFR_dimer Promotes

Caption: Modulation of EGFR signaling by sialylation.

Conclusion

This compound is a structurally complex and biologically significant human milk oligosaccharide. Its core structure, characterized by a unique arrangement of monosaccharides and glycosidic linkages, has been meticulously defined through advanced analytical techniques like NMR and mass spectrometry. The quantitative data and experimental protocols provided in this guide offer a robust foundation for researchers in the fields of glycobiology, nutrition, and drug development. The visualized biosynthetic pathway clarifies its origin, while the potential modulation of crucial signaling pathways like EGFR highlights its relevance in cellular processes and its potential as a therapeutic or diagnostic target. Further research into the specific interactions and biological functions of LSTb will undoubtedly continue to unveil its importance in human health.

References

The intricate Dance: Sialyllacto-N-tetraose b and the Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllacto-N-tetraose b (LSTb) is a prominent sialylated human milk oligosaccharide (HMO) found in mammalian milk.[1][2] As a complex carbohydrate, LSTb escapes digestion in the upper gastrointestinal tract and reaches the colon, where it becomes a valuable substrate for the resident gut microbiota. This interaction plays a crucial role in shaping the infant gut microbiome and has significant implications for host health, including the modulation of immune responses and enhancement of the intestinal barrier. This technical guide provides a comprehensive overview of the current understanding of the interaction between LSTb and the gut microbiota, with a focus on its metabolism by key bacterial genera, the resulting production of metabolites, and the subsequent impact on host physiology. While specific quantitative data for LSTb is still emerging, this guide draws upon extensive research on closely related sialylated HMOs, such as 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL), to provide a detailed and insightful resource.

Structure and Properties of this compound

This compound is a complex oligosaccharide with the following chemical structure: O-(N-Acetyl-alpha-neuraminosyl)-(2->6)-O-[beta-D-galactopyranosyl-(1->3)]-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->3)-O-beta-D-galactopyranosyl-(1->4)-D-glucose.[3] The presence of a terminal sialic acid residue linked to the core oligosaccharide chain is a defining feature that influences its biological activity and microbial utilization.

Interaction with Gut Microbiota: A Symphony of Metabolism

The gut microbiota, a complex ecosystem of bacteria, archaea, fungi, and viruses, possesses a vast repertoire of enzymes capable of degrading complex carbohydrates like LSTb. The metabolism of LSTb is primarily carried out by specific members of the Bifidobacterium and Bacteroides genera, which are key players in the infant and adult gut, respectively.

Utilization by Bifidobacterium

Several species of Bifidobacterium, particularly those prevalent in the infant gut, have been shown to utilize sialylated HMOs. Studies have indicated that Bifidobacterium infantis and Bifidobacterium breve can consume this compound.[4][5] These bacteria possess specific sialidases that cleave the terminal sialic acid, which can then be metabolized. The remaining core oligosaccharide is further broken down by a series of glycoside hydrolases. However, it is noteworthy that one study observed a negative association between an HMO pattern characterized by lacto-N-neotetraose, 6′-sialyllactose, and sialyllacto-N-tetraose-b and the relative abundance of Bifidobacterium breve, suggesting a complex interplay of factors influencing microbial composition.[6]

Utilization by Bacteroides

Members of the Bacteroides genus are well-equipped to metabolize a wide range of complex carbohydrates, including HMOs.[7] While direct evidence for LSTb metabolism by Bacteroides is limited, studies on sialyllactose have shown that species like Bacteroides fragilis and Bacteroides thetaiotaomicron can efficiently utilize these sialylated sugars.[8] They employ a sophisticated system of polysaccharide utilization loci (PULs) that encode for a suite of enzymes involved in the binding, import, and degradation of complex glycans.

Quantitative Data on the Impact of Sialylated HMOs on Gut Microbiota and Metabolites

While specific quantitative data for the fermentation of pure this compound is limited in the current literature, extensive research on the closely related sialyllactoses (3'-SL and 6'-SL) provides valuable insights into the expected outcomes. The following tables summarize the quantitative effects of sialyllactose on gut microbiota composition and short-chain fatty acid (SCFA) production from in vitro fermentation studies.

Table 1: Effect of Sialyllactose (SL) on the Relative Abundance of Gut Microbial Genera in an in vitro SHIME Model (Adult Fecal Inoculum)

Microbial GenusChange with 3'-SLChange with 6'-SLReference
PhascolarctobacteriumIncreasedIncreased[9]
LachnospiraceaeIncreasedIncreased[9]
BifidobacteriumNo significant changeNo significant change[9]

Table 2: Effect of Sialyllactose (SL) on Short-Chain Fatty Acid (SCFA) Production in an in vitro SHIME Model (Adult Fecal Inoculum)

SCFAChange with 3'-SLChange with 6'-SLReference
AcetateIncreasedSignificantly Increased[9]
PropionateIncreasedSignificantly Increased[9]
ButyrateSignificantly IncreasedIncreased[9]
Total SCFAs Increased Increased [9]

Table 3: Effect of Sialyllactose (SL) on SCFA Production in in vitro Batch Fermentations of Infant Fecal Microbiota

SCFAChange with SLReference
AcetateIncreased[10]
PropionateIncreased[10]
ButyrateIncreased[10]
LactateIncreased[10]

Note: The data presented in these tables are derived from studies on 3'-sialyllactose and 6'-sialyllactose and are intended to be indicative of the potential effects of this compound. Further research is required to obtain specific quantitative data for LSTb.

Experimental Protocols

In Vitro Fermentation Models

1. Batch Culture Fermentation

This method is used to assess the short-term fermentation of a substrate by a fecal microbial community.

  • Inoculum Preparation: Fresh fecal samples are collected from healthy donors and homogenized in a sterile anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent like L-cysteine HCl). The slurry is then filtered to remove large particles.

  • Basal Medium: A nutrient-rich medium mimicking the colonic environment is prepared, typically containing peptone, yeast extract, salts, and a reducing agent. The medium is sterilized and pre-reduced under anaerobic conditions.

  • Fermentation: The fecal inoculum is added to the basal medium containing the test substrate (e.g., this compound) at a defined concentration (e.g., 1% w/v). The fermentation is carried out in anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Sampling and Analysis: Samples are collected at various time points to measure changes in pH, microbial composition (via 16S rRNA gene sequencing or qPCR), and metabolite production (e.g., SCFAs by gas chromatography).

2. Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) Model

The SHIME® is a dynamic, multi-compartment model that simulates the entire gastrointestinal tract, allowing for the study of long-term effects of substrates on the gut microbiota.

  • Model Setup: The model consists of a series of interconnected reactors representing the stomach, small intestine, and different regions of the colon (ascending, transverse, and descending). Each reactor is maintained at a specific pH and retention time to mimic physiological conditions.

  • Inoculation and Stabilization: The colon reactors are inoculated with a fecal slurry from a healthy donor. The system is then stabilized for a period of 2-3 weeks, during which the microbial community adapts to the in vitro conditions.

  • Treatment Period: The test substrate (this compound) is added to the system, typically with the simulated food, for a defined period (e.g., 2-4 weeks).

  • Sampling and Analysis: Samples are regularly collected from each colon reactor to analyze shifts in the microbial community structure and function, including changes in microbial populations and metabolite profiles.

Caption: Workflow of the SHIME® model for studying gut microbiota.

Gut Barrier Function Assessment using the Caco-2 Cell Model

The Caco-2 cell line, derived from a human colon adenocarcinoma, is widely used as an in vitro model of the intestinal epithelial barrier.

  • Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell® inserts) for approximately 21 days to allow them to differentiate into a polarized monolayer with well-defined tight junctions.

  • Treatment: The differentiated Caco-2 monolayers are treated with the test compounds. This can include this compound directly, or more relevantly, the supernatant from the in vitro fermentation of LSTb, which contains the bacterial metabolites.

  • Transepithelial Electrical Resistance (TEER) Measurement: TEER is a measure of the integrity of the tight junctions. A decrease in TEER indicates a disruption of the barrier function. TEER is measured at various time points after treatment.

  • Paracellular Permeability Assay: A fluorescently labeled, non-absorbable marker (e.g., fluorescein (B123965) isothiocyanate-dextran, FD4) is added to the apical side of the monolayer. The amount of the marker that crosses to the basolateral side is measured over time. An increase in permeability to the marker indicates a compromised barrier.

  • Tight Junction Protein Expression: The expression and localization of key tight junction proteins, such as Zonula occludens-1 (ZO-1), occludin, and claudins, can be assessed by immunofluorescence microscopy or Western blotting.

Host Signaling Pathways Modulated by Sialylated HMOs

The interaction of sialylated HMOs and their metabolites with the host intestinal epithelium can trigger specific signaling pathways, leading to beneficial physiological responses.

TLR4/MyD88/NF-κB Signaling Pathway

Sialyllactose has been shown to modulate the Toll-like receptor 4 (TLR4) signaling pathway, which is a key pathway in the innate immune response. By interacting with TLR4, sialyllactose can influence the downstream signaling cascade involving MyD88 and NF-κB, leading to a modulation of the inflammatory response in intestinal epithelial cells.

TLR4_Pathway SL Sialyllactose TLR4 TLR4 SL->TLR4 Modulates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Transcription Nucleus->Inflammatory_Genes

Caption: Modulation of the TLR4/MyD88/NF-κB signaling pathway by sialyllactose.

ZO-1/FAK/P38 Signaling Pathway

Disialyllacto-N-tetraose (DSLNT), another complex sialylated HMO, has been shown to protect intestinal epithelial integrity by stabilizing the ZO-1/FAK/P38 pathway. This pathway is crucial for maintaining the stability of tight junctions and cell-matrix adhesion. By influencing this pathway, sialylated HMOs can enhance the gut barrier function.

ZO1_Pathway sHMO Sialylated HMO (e.g., DSLNT) FAK FAK sHMO->FAK Stabilizes p38 p38 MAPK FAK->p38 ZO1 ZO-1 p38->ZO1 Tight_Junctions Tight Junction Integrity ZO1->Tight_Junctions

Caption: Stabilization of the ZO-1/FAK/P38 pathway by sialylated HMOs.

Conclusion and Future Directions

This compound is a key bioactive component of human milk that selectively shapes the gut microbiota and influences host health. While much of the detailed mechanistic and quantitative understanding is currently derived from studies on the closely related sialyllactoses, the available evidence strongly suggests that LSTb promotes the growth of beneficial bacteria, such as specific species of Bifidobacterium and Bacteroides, and leads to the production of health-promoting short-chain fatty acids. Furthermore, the modulation of host signaling pathways involved in immunity and barrier function highlights the potential of LSTb as a prebiotic ingredient for infant formula and as a therapeutic agent for gut-related disorders.

Future research should focus on elucidating the specific effects of purified this compound through in vitro fermentation studies with both infant and adult fecal inocula. Quantitative analysis of the changes in a broader range of microbial species and a comprehensive profile of metabolites will provide a more complete picture of its prebiotic activity. Furthermore, investigating the direct and indirect effects of LSTb and its fermentation products on various intestinal cell lines and in vivo models will be crucial for substantiating its health benefits and paving the way for its application in functional foods and pharmaceuticals.

References

Methodological & Application

Application Note: Quantification of Sialyllacto-N-tetraose b (LSTb) in Milk using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllacto-N-tetraose b (LSTb) is a significant acidic human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a member of the sialylated oligosaccharide family, LSTb is involved in various biological processes, including acting as a prebiotic to promote the growth of beneficial gut bacteria, inhibiting the adhesion of pathogens, and contributing to brain development and immune function.[1] The accurate quantification of LSTb in milk is therefore essential for nutritional research, the development of infant formulas, and for quality control in the food industry. This application note provides a detailed protocol for the quantification of LSTb in milk samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization.

Principle

This method involves the extraction of oligosaccharides from the milk matrix, followed by derivatization to introduce a fluorescent tag. The labeled oligosaccharides are then separated and quantified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a fluorescence detector. This approach offers high sensitivity and specificity for the analysis of LSTb.

Experimental Protocols

Materials and Reagents
  • This compound (LSTb) standard (Biosynth Carbosynth or equivalent)[2]

  • Acetonitrile (HPLC grade)

  • Ethanol (Absolute)

  • Glacial Acetic Acid

  • Sodium Cyanoborohydride

  • 2-Aminobenzamide (B116534) (2-AB)

  • Dimethyl Sulfoxide (DMSO)

  • Water (Ultrapure, 18.2 MΩ·cm)

  • Syringe filters (0.45 µm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Heating block or oven

  • pH meter

  • Analytical balance

  • Micropipettes

Sample Preparation
  • Milk Defatting: Centrifuge 1 mL of the milk sample at 4000 x g for 15 minutes at 4°C to separate the lipid layer.[3]

  • Protein Precipitation: Carefully collect the skimmed milk phase and transfer it to a new microcentrifuge tube. Add two volumes of cold absolute ethanol, vortex thoroughly, and incubate at -20°C for 30 minutes to precipitate proteins.[3]

  • Isolation of Oligosaccharides: Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.[3] The supernatant containing the oligosaccharides is carefully transferred to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

Derivatization with 2-Aminobenzamide (2-AB)
  • Labeling Solution Preparation: Prepare the 2-AB labeling solution by dissolving 2-aminobenzamide and sodium cyanoborohydride in a 70:30 (v/v) mixture of DMSO and glacial acetic acid.

  • Derivatization Reaction: Reconstitute the dried oligosaccharide extract in the 2-AB labeling solution. Also, prepare a series of LSTb standards for the calibration curve.

  • Incubation: Incubate the samples and standards at 65°C for 2 hours to allow the labeling reaction to complete.

  • Cleanup: After incubation, the labeled samples may require a cleanup step, such as solid-phase extraction (SPE) with a graphitized carbon cartridge, to remove excess labeling reagent.

HPLC Conditions
  • Column: Reversed-phase C18 column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 100 mM Ammonium Acetate, pH 4.5[4]

  • Mobile Phase B: Acetonitrile[4]

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5-30% B (linear gradient)[4]

    • 20-22 min: 30-50% B (linear gradient)[4]

    • 22-24 min: 50% B

    • 24-25 min: 50-5% B

    • 25-35 min: 5% B (re-equilibration)[4]

  • Flow Rate: 0.4 mL/min[4]

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation wavelength of 330 nm and an emission wavelength of 420 nm.

Data Presentation

The concentration of LSTb in the milk samples is determined by comparing the peak area of the analyte with the calibration curve generated from the LSTb standards. The results should be expressed in mg/L or µg/mL.

Table 1: Quantitative Data for this compound (LSTb) in Milk
Sample TypeLSTb Concentration (mg/L)Reference
Human Milk20 - 310[5][6]
Bovine MilkLower than in human milk; specific LSTb values not detailed, but total sialylated oligosaccharides are present.[4]
Table 2: Method Validation Parameters
ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis milk_sample Milk Sample defatting Defatting (Centrifugation) milk_sample->defatting protein_precipitation Protein Precipitation (Ethanol) defatting->protein_precipitation oligo_isolation Oligosaccharide Isolation (Centrifugation) protein_precipitation->oligo_isolation drying Drying oligo_isolation->drying reconstitution Reconstitution in 2-AB Labeling Solution drying->reconstitution incubation Incubation (65°C, 2h) reconstitution->incubation cleanup Cleanup (SPE) incubation->cleanup hplc_injection HPLC Injection cleanup->hplc_injection separation RP-HPLC Separation hplc_injection->separation detection Fluorescence Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification results Results (mg/L) quantification->results

Caption: Experimental workflow for the quantification of LSTb in milk.

hmo_classification cluster_neutral Neutral HMOs cluster_acidic Acidic HMOs cluster_sialylated_subtypes hmos Human Milk Oligosaccharides (HMOs) fucosylated Fucosylated (e.g., 2'-FL, 3-FL) non_fucosylated Non-fucosylated (e.g., LNT, LNnT) sialylated Sialylated cluster_neutral cluster_neutral hmos->cluster_neutral cluster_acidic cluster_acidic hmos->cluster_acidic lsta LSTa sialylated->lsta lstb LSTb sialylated->lstb lstc LSTc sialylated->lstc sl 3'-SL, 6'-SL sialylated->sl

Caption: Classification of Human Milk Oligosaccharides.

References

Application Notes and Protocols: Sialyllacto-N-tetraose b (LSTb) in B Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sialyllacto-N-tetraose b (LSTb) and its Potential in B Cell Modulation

This compound (LSTb) is a complex oligosaccharide naturally present in human milk. As a member of the sialylated human milk oligosaccharides (HMOs), LSTb is emerging as a molecule of interest for its potential immunomodulatory properties. While direct research on LSTb's specific effects on B lymphocytes is limited, the broader class of sialylated glycans is known to interact with key regulatory receptors on immune cells. This document provides detailed application notes and experimental protocols to facilitate the investigation of LSTb's role in B cell biology, including its potential to influence B cell proliferation, differentiation, and antibody production.

The proposed mechanism of action for LSTb in B cells centers on its potential to engage with sialic acid-binding immunoglobulin-like lectins (Siglecs), particularly Siglec-2 (CD22). CD22 is a well-characterized inhibitory co-receptor on the surface of B lymphocytes that plays a crucial role in regulating B cell activation and maintaining self-tolerance. Upon binding to its sialylated ligands, CD22 becomes phosphorylated and recruits the tyrosine phosphatase SHP-1, which in turn dephosphorylates key signaling molecules in the B cell receptor (BCR) pathway, dampening B cell activation. By potentially acting as a ligand for CD22, LSTb may therefore serve as a modulator of B cell responses.

Hypothesized Effects of LSTb on B Cell Function

Based on the known immunomodulatory roles of sialylated oligosaccharides and the function of the CD22 receptor, the following effects of LSTb on B cell cultures can be hypothesized and investigated using the protocols provided herein.

B Cell ParameterHypothesized Effect of LSTbRationale
B Cell Proliferation Inhibition or modulation of proliferationEngagement of the inhibitory co-receptor CD22 can raise the threshold for B cell activation, potentially leading to reduced proliferation in response to stimuli.
B Cell Differentiation Modulation of differentiation into plasma cellsBy altering the strength of B cell activation signals, LSTb may influence the differentiation trajectory of B cells towards memory B cells versus antibody-secreting plasma cells.
Antibody Production Modulation of immunoglobulin (IgM, IgG, IgA) secretionA change in the rate of differentiation into plasma cells would directly impact the quantity and isotype of antibodies produced.
Cell Surface Marker Expression Alterations in activation and differentiation markers (e.g., CD27, CD38)The expression levels of key surface markers associated with B cell activation and differentiation into plasmablasts and plasma cells are expected to be modulated.
B Cell Signaling Attenuation of BCR-mediated signaling cascadesActivation of the CD22 pathway is known to inhibit downstream signaling molecules such as LYN, SYK, and PLCγ2, leading to reduced calcium mobilization.

Experimental Protocols

Herein are detailed protocols for the isolation and culture of human B cells to investigate the effects of this compound.

Protocol 1: Isolation of Human B Cells from Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To obtain a pure population of B lymphocytes for downstream in vitro assays.

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human B Cell Enrichment Cocktail

  • Phosphate-Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

  • Centrifuge

  • Sterile tubes and pipettes

Procedure:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the PBMCs twice with PBS.

  • Resuspend the PBMC pellet in PBS with 2% FBS.

  • Add the RosetteSep™ Human B Cell Enrichment Cocktail at 50 µL/mL of cell suspension.

  • Incubate for 20 minutes at room temperature.

  • Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer over Ficoll-Paque.

  • Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.

  • Collect the enriched B cell layer.

  • Wash the B cells twice with PBS and resuspend in complete RPMI-1640 medium for counting and downstream applications.

Protocol 2: In Vitro B Cell Proliferation Assay using CFSE

Objective: To quantify the effect of LSTb on B cell proliferation in response to stimulation.

Materials:

  • Isolated human B cells

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • B cell stimuli (e.g., CpG oligodeoxynucleotide, anti-CD40 antibody, IL-21)

  • This compound (LSTb) stock solution

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Resuspend isolated B cells at 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells three times with complete medium.

  • Resuspend the CFSE-labeled B cells at 1 x 10^6 cells/mL in complete medium.

  • Plate 100 µL of the cell suspension into wells of a 96-well plate.

  • Prepare serial dilutions of LSTb in complete medium and add 50 µL to the respective wells. Include a vehicle control.

  • Add 50 µL of B cell stimulation cocktail (e.g., CpG + IL-21) to each well.

  • Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and stain with a viability dye.

  • Analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE intensity, allowing for the quantification of proliferation.

B_Cell_Proliferation_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis pbmc Isolate PBMCs from Blood bcell Isolate B Cells pbmc->bcell cfse Label B Cells with CFSE bcell->cfse plate Plate CFSE-labeled B Cells cfse->plate lstb Add LSTb (or Vehicle) plate->lstb stim Add B Cell Stimuli lstb->stim incubate Incubate for 4-5 Days stim->incubate harvest Harvest Cells incubate->harvest stain Stain with Viability Dye harvest->stain flow Analyze by Flow Cytometry stain->flow

Workflow for B Cell Proliferation Assay
Protocol 3: In Vitro B Cell Differentiation and Antibody Production Assay

Objective: To assess the impact of LSTb on the differentiation of B cells into antibody-secreting plasma cells and to quantify immunoglobulin production.

Materials:

  • Isolated human B cells

  • Complete RPMI-1640 medium

  • B cell differentiation stimuli (e.g., CpG, IL-2, IL-6, IL-21)

  • This compound (LSTb) stock solution

  • 24-well culture plates

  • Flow cytometry antibodies (anti-CD19, anti-CD27, anti-CD38, anti-CD138)

  • ELISA kits for human IgM, IgG, and IgA

Procedure:

  • Resuspend isolated B cells at 0.5 x 10^6 cells/mL in complete medium.

  • Plate 1 mL of the cell suspension into wells of a 24-well plate.

  • Add LSTb to the desired final concentrations to the appropriate wells. Include a vehicle control.

  • Add the B cell differentiation cocktail to each well.

  • Culture the cells for 6-7 days at 37°C in a 5% CO2 incubator.

  • On day 7, carefully collect the culture supernatant and store at -20°C for ELISA.

  • Harvest the cells for flow cytometry analysis.

  • Stain the cells with a cocktail of fluorescently labeled antibodies against CD19, CD27, CD38, and CD138.

  • Analyze the stained cells by flow cytometry to identify and quantify different B cell subsets, including plasmablasts (CD19+CD27+CD38+) and plasma cells (CD19-lowCD27+CD38+CD138+).

  • Use the collected supernatants to quantify the levels of secreted IgM, IgG, and IgA using commercial ELISA kits according to the manufacturer's instructions.

B_Cell_Differentiation_Workflow cluster_culture Cell Culture cluster_analysis Analysis isolate Isolate B Cells plate Plate B Cells isolate->plate treat Add LSTb & Stimuli plate->treat incubate Incubate for 6-7 Days treat->incubate harvest_supernatant Collect Supernatant incubate->harvest_supernatant harvest_cells Harvest Cells incubate->harvest_cells elisa Quantify Ig by ELISA harvest_supernatant->elisa stain Stain for CD Markers harvest_cells->stain flow Analyze by Flow Cytometry stain->flow

Workflow for B Cell Differentiation Assay

Signaling Pathway

The primary hypothesized mechanism of action for LSTb on B cells is through the engagement of the inhibitory co-receptor CD22 (Siglec-2). The following diagram illustrates this proposed signaling cascade.

CD22_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR Antigen Binding LYN LYN BCR->LYN activates CD22 CD22 (Siglec-2) LSTb Binding CD22->LYN phosphorylates SHP1 SHP-1 CD22->SHP1 recruits & activates LYN->CD22 SYK SYK LYN->SYK activates PLCg2 PLCγ2 SYK->PLCg2 activates Ca Ca2+ Mobilization PLCg2->Ca leads to Activation B Cell Activation (Proliferation, Differentiation) Ca->Activation promotes SHP1->SYK dephosphorylates (inhibits) SHP1->PLCg2 dephosphorylates (inhibits)

Proposed LSTb Signaling via CD22 in B Cells

Conclusion

The application notes and protocols provided offer a comprehensive framework for investigating the potential immunomodulatory effects of this compound on B cell function. While quantitative data on the direct effects of LSTb are not yet widely available, the established roles of sialylated oligosaccharides in immunity provide a strong rationale for these studies. The exploration of LSTb's interaction with B cells may unveil novel mechanisms for modulating humoral immunity, with potential applications in the development of new therapeutics for autoimmune diseases, allergies, and vaccine adjuvants.

Application Notes and Protocols for In Vivo Studies of Sialylated Human Milk Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific in vivo studies for Sialyllacto-N-tetraose b (LSTb). The following application notes and protocols are based on comprehensive in vivo research conducted on structurally related and well-studied sialylated human milk oligosaccharides (HMOs): 3'-Sialyllactose (3'-SL), 6'-Sialyllactose (6'-SL), and Disialyllacto-N-tetraose (DSLNT). These compounds share structural similarities with LSTb and provide valuable insights into the potential in vivo applications of sialylated HMOs.

3'-Sialyllactose (3'-SL): Anti-Inflammatory and Atheroprotective Effects

3'-Sialyllactose (3'-SL) is a prominent acidic HMO that has demonstrated significant anti-inflammatory and atheroprotective properties in various preclinical models. It is a trisaccharide composed of sialic acid linked α2-3 to lactose.

Quantitative Data Summary
Animal ModelCondition3'-SL Dose & AdministrationKey FindingsReference
Ldlr-/- MiceAtherosclerosis400 µg, subcutaneous injectionReduced atherosclerotic lesion development.[1][2]
Ldlr-/- MiceAtherosclerosis & InflammationOral gavageSignificantly reduced plasma levels of TNF (1.6-fold) and IL-6 (2-fold) after six weeks. Plasma SAA levels were reduced by 2.3-fold after two weeks and 2.8-fold after six weeks.[3]
BALB/c or C57BL/6 MiceAtopic Dermatitis (AD)Oral gavageAlleviated AD-like symptoms.[4]
C57BL/6 MiceStress-induced anxietyDiet supplementationDiminished stressor-induced anxiety-like behavior and colonic microbiota alterations.[5]
DMM-induced Osteoarthritis MiceOsteoarthritisOral gavage (three times a week for 6 weeks)Protected against cartilage destruction.[6]
Experimental Protocols

A. Atherosclerosis Mouse Model

  • Animal Model: Low-density lipoprotein receptor knockout (Ldlr-/-) mice.

  • Diet: Western-type diet (42% kcal from fat, 0.2% total cholesterol) to induce atherosclerosis.[3]

  • Treatment Groups:

    • Control: Ldlr-/- mice on a Western-type diet receiving vehicle (saline or water).

    • 3'-SL Treatment (Subcutaneous): Ldlr-/- mice on a Western-type diet receiving 3'-SL (e.g., 400 µg in 200 µl saline) via subcutaneous injection.[3]

    • 3'-SL Treatment (Oral): Ldlr-/- mice on a Western-type diet receiving 3'-SL via oral gavage.[3]

  • Procedure:

    • Acclimatize Ldlr-/- mice to the facility for at least one week.

    • Initiate the Western-type diet.

    • Administer 3'-SL or vehicle for a predefined period (e.g., 6 weeks).[3]

    • At the end of the study, euthanize mice and collect blood for plasma analysis and aortas for lesion analysis.

  • Endpoint Analysis:

    • Atherosclerotic Lesion Quantification: Dissect the aorta, stain with Oil Red O, and quantify the lesion area.

    • Plasma Cytokine Analysis: Measure levels of pro-inflammatory cytokines such as TNF and IL-6 in the plasma using ELISA.[3]

    • Plasma Serum Amyloid A (SAA) Levels: Measure plasma SAA levels as a marker of inflammation.[3]

    • Gene Expression Analysis: Analyze the expression of inflammatory genes in tissues like the aorta or in isolated macrophages.[2]

B. Atopic Dermatitis Mouse Model

  • Animal Model: BALB/c or C57BL/6 mice.

  • Induction of Atopic Dermatitis (AD):

    • House Dust Mite (HDM) Model: Repeated topical application of HDM extract to the ear.[4]

    • 2,4-Dinitrochlorobenzene (DNCB) Model: Sensitization and subsequent challenge with DNCB on the ear.[4]

  • Treatment Groups:

    • Control: No AD induction.

    • AD Model: Mice with induced AD receiving vehicle.

    • AD Model + 3'-SL: Mice with induced AD receiving 3'-SL orally.

  • Procedure:

    • Induce AD using either the HDM or DNCB model.

    • Administer 3'-SL or vehicle via oral gavage at regular intervals (e.g., every 2 days) for several weeks after the onset of AD symptoms.[4]

  • Endpoint Analysis:

    • Clinical Scoring: Measure ear thickness and assess the severity of skin lesions.[4]

Signaling Pathway

In vivo and in vitro studies suggest that 3'-SL exerts its anti-inflammatory effects by modulating the Toll-Like Receptor 4 (TLR4) signaling pathway. It has been shown to attenuate the expression of a selected set of inflammatory genes and promote the activity of Liver X Receptor (LXR) and Sterol Regulatory Element-binding Protein-1 (SREBP1).[1][2] The anti-inflammatory effects are associated with reduced histone H3K27 acetylation at specific LPS-inducible enhancers.[2] In chondrocytic cells, 3'-SL has been shown to inhibit the activation of MAP Kinase and PI3K/AKT/NF-κB signaling pathways.[7][8]

G cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Activation TLR4->MAPK PI3K_AKT PI3K/AKT Pathway TLR4->PI3K_AKT ThreeSL 3'-Sialyllactose ThreeSL->TLR4 Inhibits NFkB NF-κB Activation MAPK->NFkB PI3K_AKT->NFkB Inflammation Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Inflammation

References

Application Notes: Mass Spectrometry for the Identification of Sialyllacto-N-tetraose b

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sialyllacto-N-tetraose b (LSTb) is a significant sialylated human milk oligosaccharide (SHMO) that plays a crucial role in infant nutrition and development, including acting as a prebiotic and inhibiting pathogen binding.[1][2][3] Accurate identification and characterization of LSTb and its isomers are essential for research in nutrition, drug development, and diagnostics. Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as a powerful tool for the detailed structural elucidation of these complex glycans.[1][2][3][4][5] This document provides detailed application notes and protocols for the identification of this compound using advanced mass spectrometry techniques.

Sialylated oligosaccharides can be challenging to analyze due to the labile nature of the sialic acid moiety, which can be lost during ionization or fragmentation.[6] Furthermore, the presence of various isomers, such as Sialyllacto-N-tetraose a (LSTa) and Sialyllacto-N-tetraose c (LSTc), necessitates robust separation and fragmentation strategies to enable unambiguous identification.[4][6][7]

Experimental Workflow

The general workflow for the identification of this compound involves sample preparation, chromatographic separation, and mass spectrometric analysis with subsequent data interpretation.

LSTb_Identification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Enrichment Enrichment of SHMOs LC_Separation LC Separation (PGC or HILIC) Enrichment->LC_Separation Inject MS_Detection Mass Spectrometry (ESI-MS) LC_Separation->MS_Detection Elute MSMS_Fragmentation Tandem MS (CID, He-CTD) MS_Detection->MSMS_Fragmentation Isolate & Fragment Data_Analysis Data Analysis MSMS_Fragmentation->Data_Analysis Acquire Spectra Structure_ID Structure Identification Data_Analysis->Structure_ID Interpret Spectra

Fig. 1: General experimental workflow for the identification of this compound.

Detailed Protocols

Sample Preparation: Enrichment of Sialylated Human Milk Oligosaccharides

Due to the high abundance of neutral oligosaccharides and lactose (B1674315) in human milk, which can suppress the ionization of sialylated species, an enrichment step is highly recommended.[1][8]

  • Materials:

    • Human milk sample

    • Solid Phase Extraction (SPE) cartridges with graphitized carbon packing

    • Solvents: Ultrapure water, Acetonitrile (ACN), Trifluoroacetic acid (TFA)

  • Protocol:

    • Thaw frozen human milk samples and centrifuge to remove lipids and proteins.

    • Condition the SPE cartridge with 3 mL of 0.1% TFA in 80% ACN/water, followed by 3 mL of ultrapure water.

    • Load the aqueous fraction of the milk sample onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of ultrapure water to remove lactose and salts.

    • Elute the neutral oligosaccharides with 3 mL of 20% ACN/water.

    • Elute the enriched sialylated oligosaccharides with 3 mL of 40% ACN/water containing 0.1% TFA.

    • Dry the enriched fraction using a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Chromatographic separation is critical for resolving isomeric forms of Sialyllacto-N-tetraose. Porous graphitized carbon (PGC) and hydrophilic interaction liquid chromatography (HILIC) columns are commonly used for this purpose.[1][2][3][4][5][9]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • PGC or HILIC column (e.g., Thermo Scientific Hypercarb PGC, Waters ACQUITY UPLC BEH Amide).

    • Quadrupole Time-of-Flight (QTOF) or other high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • LC Parameters (example using PGC):

    • Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate in water.[9]

    • Mobile Phase B: Acetonitrile/water (80:20, v/v) with 10 mM ammonium bicarbonate.[9]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the oligosaccharides.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3 mL/min for a standard analytical column).[10]

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for sialylated oligosaccharides.[8]

    • Capillary Voltage: -2.5 to -3.5 kV.

    • Drying Gas Temperature: 250-350°C.

    • Scan Range: m/z 300-2000.

    • Data Acquisition: Acquire full scan MS data to identify precursor ions and tandem MS (MS/MS) data for structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Collision-Induced Dissociation (CID) is a widely used fragmentation technique.[1][2][3] More advanced techniques like Helium Charge Transfer Dissociation (He-CTD) can provide complementary fragmentation information, particularly diagnostic cross-ring cleavages that are crucial for distinguishing isomers.[4][5][7]

  • Protocol:

    • Perform a full scan MS analysis to identify the precursor ion for Sialyllacto-N-tetraose (e.g., [M-H]⁻).

    • Select the precursor ion of interest for fragmentation using an appropriate isolation window.

    • Apply a specific collision energy to induce fragmentation. The optimal collision energy should be determined empirically to generate a rich fragmentation spectrum.

    • Acquire the MS/MS spectrum and analyze the resulting fragment ions.

Data Presentation: Quantitative Data and Fragmentation Patterns

The identification of this compound relies on accurate mass measurement and the interpretation of its characteristic fragmentation pattern, which allows for its differentiation from isomers like LSTa and LSTc.

Table 1: Precursor and Key Fragment Ions for Sialyllacto-N-tetraose Isomers

Ion TypeThis compound (LSTb) m/zSialyllacto-N-tetraose a (LSTa) m/zSialyllacto-N-tetraose c (LSTc) m/zFragment Description
[M-H]⁻ 954.32954.32954.32Deprotonated molecular ion
[M+2Na-H]⁺ 999.30999.30999.30Sodiated adduct
Y₄-Na -905905Loss of sialic acid
²﹐⁴A₄ 730--Cross-ring cleavage at the reducing glucose[6]
²﹐⁴A₅ --Most intense peakCross-ring ion[6]
⁰﹐²A₅ --PresentCross-ring fragment[6]
B₁ -336336Sialic acid fragment
⁰﹐⁴A₂ 374.0--Unambiguous cross-ring fragment with CID[7]

Note: The presence and relative abundance of specific fragment ions, particularly cross-ring fragments, are key to distinguishing between isomers.[6][7] For LSTb, the ⁰﹐⁴A₂ fragment at m/z 374.0 has been noted as a characteristic cross-ring fragment in CID.[7] In contrast, LSTc is often characterized by a highly abundant ²﹐⁴A₅ cross-ring ion.[6]

Advanced Fragmentation Techniques

Helium Charge Transfer Dissociation (He-CTD) has been shown to produce informative fragments, including ⁰﹐³Aₙ and ⁰﹐⁴Aₙ ions, that are crucial for differentiating α-2,3- versus α-2,6-linked sialic acid residues.[4][5][7] This technique can provide more detailed structural information compared to CID alone.

Conclusion

The combination of high-resolution mass spectrometry with appropriate chromatographic separation and tandem MS techniques provides a robust platform for the confident identification of this compound and its isomers. Careful optimization of sample preparation, LC-MS parameters, and fragmentation conditions is essential for achieving reliable and reproducible results. The unique fragmentation patterns, especially the diagnostic cross-ring cleavages, serve as a fingerprint for each isomer, enabling their unambiguous structural elucidation.

References

Application Note: High-Resolution Separation of Sialyllacto-N-tetraose b using Capillary Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sialyllacto-N-tetraose b (LSTb) is a significant acidic human milk oligosaccharide (HMO) that plays a crucial role in infant health, including gut microbiota development and immune function.[1] Structurally, LSTb is one of several isomers, including sialyllacto-N-tetraose a (LSTa) and sialyllacto-N-neotetraose c (LSTc), which differ in their glycosidic linkages.[2][3] This structural similarity presents a significant analytical challenge. Capillary Gel Electrophoresis (CGE) is a high-resolution separation technique well-suited for analyzing these complex glycans. CGE separates molecules based on their charge-to-hydrodynamic volume ratio within a gel matrix, enabling the differentiation of closely related isomers.[1] This application note provides detailed protocols for the separation of LSTb from other HMOs using CGE with both UV detection for native oligosaccharides and laser-induced fluorescence (LIF) detection for enhanced sensitivity via fluorescent labeling.

Principle of Separation

In Capillary Gel Electrophoresis, a fused-silica capillary is filled with a polymer gel matrix. When a high voltage is applied, charged molecules migrate through the gel. Sialylated oligosaccharides like LSTb are inherently negatively charged due to the carboxyl group of sialic acid, allowing them to be analyzed in their native form.[4] The gel acts as a molecular sieve, and separation is achieved based on differences in the charge-to-mass (or more accurately, charge-to-hydrodynamic size) ratio.[1] For high-sensitivity applications, neutral and acidic oligosaccharides can be derivatized with a fluorescent tag such as 8-aminopyrene-1,3,6-trisulfonate (APTS), which imparts a charge and allows for detection by Laser-Induced Fluorescence (LIF).[5]

Figure 1. General workflow for CGE analysis of this compound. cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Sample Sample Collection (e.g., Human Milk) Pretreatment Sample Pretreatment (e.g., Centrifugation, Filtration) Sample->Pretreatment Labeling Derivatization (Optional) (e.g., APTS Labeling for LIF) Pretreatment->Labeling Setup CGE Instrument Setup (Capillary, Buffer, Gel) Labeling->Setup Injection Sample Injection (Electrokinetic) Setup->Injection Separation Electrophoretic Separation (High Voltage Application) Injection->Separation Detection Detection (UV or LIF) Separation->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Data Analysis (Peak Integration, Quantification) Acquisition->Analysis

Caption: Figure 1. General workflow for CGE analysis of this compound.

Experimental Protocols

Two primary methods are presented: one for the analysis of underivatized sialylated oligosaccharides by UV detection, which is excellent for resolving isomers, and a second high-sensitivity method using fluorescent labeling and LIF detection.

Protocol 1: CGE with UV Detection for Isomer Resolution of Underivatized LSTb

This protocol is optimized for the baseline resolution of sialyllacto-N-tetraose isomers (LSTa, LSTb, and LSTc) and is adapted from methodologies that utilize specific buffer compositions to enhance separation.[6]

Materials and Reagents

  • Capillary Electrophoresis System with UV detector (detection at 205 nm)

  • Fused-silica capillary (e.g., 56 cm effective length, 50 µm I.D.)[2]

  • This compound standard and other relevant HMO standards

  • Tris-HCl

  • Sodium Dodecyl Sulfate (SDS)

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH) for capillary conditioning

  • Deionized water

Procedure

  • Capillary Conditioning: Before first use, rinse the capillary sequentially with 1 M NaOH, deionized water, and finally the running buffer.

  • Running Buffer Preparation: Prepare a 0.4 M Tris-HCl buffer containing 250 mM SDS and 10% methanol.[6] Adjust pH as necessary for optimal separation.

  • Sample Preparation: Dilute HMO standards or prepared samples in deionized water to a suitable concentration. Centrifuge to remove any particulates.

  • Instrument Setup:

    • Install the conditioned capillary.

    • Set the detector wavelength to 205 nm.[2][4]

    • Maintain the capillary temperature at 25°C.[2]

    • Fill the capillary and buffer vials with the prepared running buffer.

  • Electrophoresis:

    • Inject the sample using a pressure injection (e.g., 50 mbar for 6 seconds).[2]

    • Apply a voltage of up to 30 kV with normal polarity (anode at the injection side).[2]

    • Acquire data for a sufficient duration to allow all components to elute.

  • Data Analysis: Identify peaks by comparing migration times with authentic standards. Quantify using peak areas. The method demonstrates linearity with coefficients of variation between 4 and 9%.[4]

Protocol 2: High-Sensitivity CGE-LIF Analysis with APTS Derivatization

This protocol is ideal for samples with low concentrations of LSTb and other HMOs, utilizing fluorescent labeling for highly sensitive LIF detection.[1][3]

Materials and Reagents

  • Capillary Electrophoresis System with LIF detector (e.g., 488 nm excitation, 520 nm emission)[1]

  • Fused-silica capillary (e.g., 30 cm total length, 20 cm effective length, 50 µm I.D.)[1]

  • APTS (8-aminopyrene-1,3,6-trisulfonate) labeling kit

  • Commercially available gel-buffer system for carbohydrate analysis (e.g., HR-NCHO or SDS-MW from Sciex)[1][5]

  • HMO standards and samples

  • Acetic acid, sodium cyanoborohydride (for labeling)

  • Deionized water

Figure 2. APTS derivatization workflow for CGE-LIF analysis. node_sample HMO Sample / Standard node_reagent Add APTS Labeling Solution (APTS in Acetic Acid + NaCNBH3) node_sample->node_reagent node_incubate Incubation (e.g., 37°C for several hours) node_reagent->node_incubate node_cleanup Cleanup (Optional) (e.g., remove excess dye) node_incubate->node_cleanup node_dilute Dilute in Water node_cleanup->node_dilute node_ready Ready for CGE Injection node_dilute->node_ready

Caption: Figure 2. APTS derivatization workflow for CGE-LIF analysis.

Procedure

  • APTS Labeling (Derivatization):

    • In a microcentrifuge tube, mix the HMO sample or standard with the APTS labeling solution (containing APTS and a reducing agent like sodium cyanoborohydride).

    • Incubate the mixture to allow the reaction to complete (e.g., overnight at 37°C).

    • If necessary, perform a cleanup step to remove excess APTS dye.

    • Dilute the labeled sample in deionized water prior to injection.[3]

  • Instrument Setup:

    • Set up the CE instrument with the LIF detector (488 nm excitation/520 nm emission).[1]

    • Use a commercial gel-buffer system as per the manufacturer's instructions.

  • Electrophoresis:

    • Fill the capillary with the gel-buffer.

    • Perform an electrokinetic sample injection (e.g., 2.0 kV for 2.0 seconds).[1] A water pre-injection may be used to improve reproducibility.[1]

    • Apply a high electric field (e.g., 1000 V/cm) in reversed polarity mode (cathode at the injection side).[1]

  • Data Analysis: Sialylated HMOs, carrying both their native charge and the charge from the APTS label, will migrate first, followed by neutral oligosaccharides.[1][3] Identify and quantify peaks based on migration times of standards.

Data Presentation and Expected Results

The separation of HMOs by CGE is highly dependent on the chosen methodology. In general, sialylated species like LSTb migrate earlier than neutral species due to their higher charge-to-mass ratio.[3] The use of specific buffers containing SDS (Protocol 1) is crucial for resolving structural isomers that are otherwise difficult to separate.[6]

Table 1: Summary of Quantitative Data and CGE Conditions

ParameterProtocol 1 (UV Detection)Protocol 2 (CGE-LIF)
Analyte Form UnderivatizedAPTS-labeled
Detection Method UV Absorbance (205 nm)[2][4]Laser-Induced Fluorescence (488/520 nm)[1]
Separation Principle Isomer resolution via SDS interactionHigh-sensitivity detection
Running Buffer/Gel 0.4 M Tris-HCl, 250 mM SDS, 10% MeOH[6]Commercial Gel-Buffer (e.g., HR-NCHO)[1]
Applied Voltage ~30 kV (Normal Polarity)[2]~1000 V/cm (Reversed Polarity)[1]
Injection Method Pressure (Hydrodynamic)[2]Electrokinetic[1]
Expected Migration Order Sialylated Isomers (LSTa, LSTb, LSTc resolved) > Other Sialylated HMOs > Neutral HMOs[6]Sialylated HMOs (e.g., 3'-SL, 6'-SL, LSTb) > Neutral HMOs (e.g., LNT, 2'-FL)[1][3]
Linearity 30 to 2000 pg[4]Not specified, but high sensitivity expected
Reproducibility (CV%) 4 - 9%[4]High reproducibility reported[1]

Capillary Gel Electrophoresis is a powerful, high-resolution technique for the separation and analysis of this compound. For applications requiring the specific resolution of LSTb from its structural isomers LSTa and LSTc, CGE with UV detection using a tailored buffer system containing SDS is highly effective. For applications demanding maximum sensitivity for low-abundance samples, CGE with LIF detection following APTS derivatization provides an excellent analytical solution. These methods offer robust and reproducible tools for researchers and drug development professionals in the characterization of complex human milk oligosaccharides.

References

Application Notes and Protocols for the Purification of Sialyllacto-N-tetraose b (LSTb) from Human Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the purification of Sialyllacto-N-tetraose b (LSTb), a key sialylated human milk oligosaccharide (HMO), from human milk. The methodologies described herein are intended to guide researchers in obtaining high-purity LSTb for various research and development applications, including investigations into its biological functions and potential therapeutic uses.

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant group of glycans in human milk, playing a crucial role in infant health and development. Among these, sialylated HMOs, such as this compound (LSTb), are of particular interest due to their involvement in neurodevelopment, gut health, and immune modulation. LSTb is an acidic oligosaccharide that has been shown to inhibit pathogen adhesion and may influence intestinal epithelial cell signaling pathways. The purification of LSTb from the complex matrix of human milk is a critical step for its structural and functional characterization.

Quantitative Data on LSTb in Human Milk

The concentration of LSTb in human milk can vary among individuals and to a lesser extent, with the stage of lactation. However, some studies suggest that the concentration of LSTb remains relatively stable over the course of lactation compared to other HMOs. The table below summarizes the reported concentrations of LSTb in human milk from various studies.

Study Cohort/RegionStage of LactationLSTb Concentration (mg/mL)LSTb Concentration (µM)Analytical Method
Japanese Cohort1 month postpartum0.02 - 0.3120.7 - 320.6Not specified
Hispanic Cohort1 to 24 months postpartumDid not significantly changeNot specifiedHPLC
Various Geographic CohortsMature MilkLower in Peru and US-California cohorts216 ± 14 nmol/mL (Sweden) to 870 ± 68 nmol/mL (rural Gambia)HPLC
General ReferenceNot specifiedNot specified125.39 ± 8.52Not specified

Experimental Protocols

The purification of LSTb from human milk is a multi-step process that involves the initial removal of interfering substances such as fats and proteins, followed by a series of chromatographic separations to isolate the acidic oligosaccharide fraction and then purify LSTb from its isomers.

Protocol 1: Initial Processing of Human Milk

This protocol describes the preliminary steps to remove major interfering components from whole human milk.

Materials:

  • Human milk samples

  • Refrigerated centrifuge

  • Ethanol (B145695) (95-100%, pre-chilled to 4°C)

  • Centrifuge tubes

  • Nitrogen gas supply or vacuum concentrator

Procedure:

  • Defatting:

    • Thaw frozen human milk samples at 4°C.

    • Centrifuge the milk at 4,000 x g for 15 minutes at 4°C to separate the top creamy fat layer.

    • Carefully collect the lower aqueous layer (skim milk), avoiding the fat layer.

  • Protein Precipitation:

    • To the collected skim milk, add two volumes of cold ethanol (e.g., for 10 mL of skim milk, add 20 mL of cold ethanol) to achieve a final ethanol concentration of approximately 67%.

    • Mix gently and incubate at 4°C overnight to precipitate the proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collection and Drying of Crude Oligosaccharides:

    • Carefully collect the clear supernatant, which contains lactose (B1674315) and oligosaccharides.

    • Dry the supernatant under a gentle stream of nitrogen gas at room temperature or using a vacuum concentrator to obtain the crude oligosaccharide extract.

Protocol 2: Gel Filtration Chromatography for Desalting and Initial Fractionation

This step separates the oligosaccharides from lactose and other small molecules based on size.

Materials:

  • Crude oligosaccharide extract from Protocol 1

  • Sephadex G-25 or equivalent size-exclusion chromatography column

  • Deionized water (as mobile phase)

  • Fraction collector

  • Method for detecting carbohydrates (e.g., phenol-sulfuric acid assay or refractive index detector)

Procedure:

  • Column Equilibration: Equilibrate the Sephadex G-25 column with several column volumes of deionized water.

  • Sample Loading: Dissolve the dried crude oligosaccharide extract in a minimal volume of deionized water and apply it to the top of the column.

  • Elution: Elute the sample with deionized water at a constant flow rate.

  • Fraction Collection: Collect fractions of a defined volume.

  • Analysis: Analyze the fractions for carbohydrate content. The oligosaccharides will elute in the earlier fractions, while lactose and salts will elute later. Pool the oligosaccharide-containing fractions.

  • Lyophilization: Lyophilize the pooled fractions to obtain a lactose-depleted oligosaccharide mixture.

Protocol 3: Anion-Exchange Chromatography for Separation of Acidic Oligosaccharides

This protocol separates the negatively charged (acidic) oligosaccharides, including LSTb, from the neutral oligosaccharides.

Materials:

  • Lactose-depleted oligosaccharide mixture from Protocol 2

  • Anion-exchange column (e.g., TOYOPEARL Super Q-650M or similar)

  • Deionized water (Eluent A)

  • Ammonium bicarbonate or sodium chloride solution (e.g., 1 M, Eluent B)

  • HPLC or FPLC system

  • UV detector (214 nm) or other suitable detector

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with deionized water (Eluent A).

  • Sample Loading: Dissolve the lyophilized oligosaccharide mixture in Eluent A and load it onto the column.

  • Elution of Neutral Oligosaccharides: Wash the column with several volumes of Eluent A to elute the unbound neutral oligosaccharides.

  • Elution of Acidic Oligosaccharides: Apply a linear gradient of Eluent B to elute the bound acidic oligosaccharides. Monosialylated oligosaccharides, including LSTb, will elute at a lower salt concentration than disialylated and trisialylated oligosaccharides.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution profile. Analyze the fractions containing the monosialylated oligosaccharides.

  • Desalting and Lyophilization: Desalt the collected fractions (e.g., by gel filtration or dialysis) and then lyophilize to obtain the enriched acidic oligosaccharide fraction.

Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC) for LSTb Isomer Separation

This final step is crucial for separating LSTb from its isomers, LSTa and LSTc. Porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) columns are commonly used for this purpose.

Materials:

  • Enriched acidic oligosaccharide fraction from Protocol 3

  • Preparative HPLC system with a suitable detector (e.g., UV, ELSD, or mass spectrometer)

  • Preparative PGC or HILIC column

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Ammonium formate (B1220265) or other suitable buffer components

Procedure (Example using a PGC column):

  • Column Equilibration: Equilibrate the preparative PGC column with the initial mobile phase conditions (e.g., a low percentage of acetonitrile in water with a small amount of a modifier like formic acid).

  • Sample Injection: Dissolve the acidic oligosaccharide fraction in the initial mobile phase and inject it onto the column.

  • Gradient Elution: Apply a shallow gradient of increasing acetonitrile concentration to separate the LST isomers. The exact gradient will need to be optimized based on the specific column and system used. Isomeric separation on PGC columns is often achievable.

  • Fraction Collection: Collect the peaks corresponding to the different LST isomers. The elution order will need to be determined using analytical standards if available, or through subsequent structural analysis.

  • Purity Analysis and Lyophilization: Analyze the purity of the collected LSTb fraction using analytical HPLC or mass spectrometry. Pool the pure fractions and lyophilize to obtain purified LSTb.

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Chromatographic Purification Human Milk Human Milk Defatting (Centrifugation) Defatting (Centrifugation) Human Milk->Defatting (Centrifugation) Protein Precipitation (Ethanol) Protein Precipitation (Ethanol) Defatting (Centrifugation)->Protein Precipitation (Ethanol) Crude Oligosaccharide Extract Crude Oligosaccharide Extract Protein Precipitation (Ethanol)->Crude Oligosaccharide Extract Gel Filtration (Desalting) Gel Filtration (Desalting) Crude Oligosaccharide Extract->Gel Filtration (Desalting) Anion-Exchange Chromatography Anion-Exchange Chromatography Gel Filtration (Desalting)->Anion-Exchange Chromatography Oligosaccharide Fraction Preparative HPLC (Isomer Separation) Preparative HPLC (Isomer Separation) Anion-Exchange Chromatography->Preparative HPLC (Isomer Separation) Acidic Fraction Purified LSTb Purified LSTb Preparative HPLC (Isomer Separation)->Purified LSTb

Caption: Experimental workflow for the purification of LSTb.

Potential Signaling Pathways of Sialylated HMOs

Sialylated HMOs like LSTb can exert their biological effects through various mechanisms, including acting as decoy receptors for pathogens and modulating host cell signaling. Below are diagrams of potential signaling pathways that may be influenced by LSTb.

1. Inhibition of Pathogen Adhesion

G cluster_0 Without LSTb cluster_1 With LSTb Pathogen Pathogen Epithelial Cell Receptor Epithelial Cell Receptor Pathogen->Epithelial Cell Receptor Binds LSTb LSTb Pathogen2 Pathogen LSTb->Pathogen2 Binds & Blocks Epithelial Cell Receptor2 Epithelial Cell Receptor Pathogen2->Epithelial Cell Receptor2 Binding Inhibited

Caption: LSTb as a decoy receptor for pathogens.

2. Modulation of Intestinal Epithelial Barrier Integrity

A study on disialyllacto-N-tetraose (DSLNT), a related sialylated HMO, has shown its protective effect on the intestinal barrier via the ZO-1/FAK/p38 pathway. LSTb may have similar effects.

G LSTb LSTb FAK FAK LSTb->FAK Stabilizes p38 p38 MAPK FAK->p38 ZO1 ZO-1 p38->ZO1 Barrier Intestinal Barrier Integrity ZO1->Barrier Maintains

Caption: Potential modulation of the ZO-1/FAK/p38 pathway by LSTb.

3. Interaction with Siglec Receptors

Sialic acid-containing molecules can interact with Sialic acid-binding immunoglobulin-like lectins (Siglecs), which are expressed on immune cells and can modulate immune responses.

G LSTb LSTb Siglec Siglec Receptor (on Immune Cell) LSTb->Siglec Binds ITIM ITIM Phosphorylation Siglec->ITIM SHP SHP-1/2 Recruitment ITIM->SHP Response Modulation of Immune Response SHP->Response Inhibitory Signal

Caption: Hypothetical interaction of LSTb with a Siglec receptor.

Application Notes for Sialyllacto-N-tetraose b Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the analytical standards for Sialyllacto-N-tetraose b, complete with detailed application notes and protocols for researchers, scientists, and professionals in drug development.

Introduction

This compound (LSTb) is an acidic human milk oligosaccharide (HMO) that is of significant interest in nutritional science and drug development due to its potential biological activities.[1] As a sialylated oligosaccharide, LSTb is a component of glycoproteins and glycolipids and is found in various bodily fluids. Accurate quantification and characterization of LSTb in different matrices require reliable analytical standards and well-defined analytical methods. This document provides detailed protocols for the use of this compound analytical standards.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC37H62N2O29[2][3][4]
Molecular Weight998.9 g/mol [2][3]
IUPAC Name(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid[2]
SynonymsLSTb, LS-Tetrasaccharide b[2]
Physical DescriptionSolid[2]

Experimental Protocols

1. Quantitative Analysis by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)

This protocol outlines the analysis of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. HILIC is particularly well-suited for the separation of polar compounds like HMOs.

a. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of ultrapure water.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with a 1:1 mixture of acetonitrile (B52724) and water. Recommended concentrations for a calibration curve are 12.5, 50, 125, 250, 500, 1250, 2500, and 5000 ng/mL.[5]

b. Chromatographic Conditions

ParameterCondition
ColumnHILIC-OH5 column (2.1 x 150 mm, 2.7 µm)
Mobile Phase A20 mM Ammonium formate (B1220265) in water, pH 4.3
Mobile Phase BAcetonitrile
GradientLinear gradient of acetonitrile (solvent B)
Flow RateAs per column manufacturer's recommendation
Column TemperatureAs per column manufacturer's recommendation
Injection Volume5 µL
Expected Retention TimeAcidic HMOs like LSTb elute later than neutral HMOs. A retention time of approximately 16.8 minutes has been reported under specific HILIC conditions.[6]

c. Mass Spectrometry Conditions

ParameterCondition
Ionization ModeNegative Electrospray Ionization (ESI)
MS ModeFull scan and Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM)
Spray Voltage3.7 kV
Capillary Temperature250°C
Sheath Gas Rate40 (arbitrary units)
Aux Gas Rate10 (arbitrary units)
Mass Rangem/z 200-1500
Resolution70,000 for full scan, 35,000 for PRM

d. Data Analysis

  • Identify the this compound peak based on its retention time and the accurate mass of the parent and daughter ions.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Workflow for HPLC-MS Analysis of this compound

HPLC_MS_Workflow start Start: Sample/Standard Preparation hplc HILIC-UHPLC Separation start->hplc Inject ms ESI-MS/MS Detection (Negative Mode) hplc->ms Elute data_analysis Data Analysis: - Peak Integration - Calibration Curve - Quantification ms->data_analysis Acquire Data end_node End: Report Generation data_analysis->end_node Finalize

Caption: A generalized workflow for the quantitative analysis of this compound using HPLC-MS.

2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of analytical standards.

a. Sample Preparation

  • Dissolve 2-5 mg of the this compound analytical standard in 0.5 mL of deuterium (B1214612) oxide (D2O).

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Acquisition Parameters

Parameter1H NMR13C NMR
Spectrometer Frequency≥ 300 MHz≥ 75 MHz
SolventD2OD2O
Temperature20°C20°C
Number of Scans≥ 16≥ 1024

c. Data Analysis

  • Process the acquired Free Induction Decay (FID) with an appropriate software.

  • Compare the resulting 1H and 13C NMR spectra with reference spectra for this compound to confirm its identity and purity.

Logical Relationship for Analytical Standard Qualification

Standard_Qualification main Analytical Standard (this compound) qnmr Quantitative NMR (qNMR) - Purity Assay main->qnmr hplc_ms HPLC-MS - Identity Confirmation - Impurity Profiling main->hplc_ms kf Karl Fischer Titration - Water Content main->kf coa Certificate of Analysis (CoA) qnmr->coa hplc_ms->coa kf->coa

References

Application Notes and Protocols for In Vitro Fermentation of Sialyllacto-N-tetraose b (LSTb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllacto-N-tetraose b (LSTb) is a prominent sialylated human milk oligosaccharide (HMO) that plays a significant role in infant gut health. Its functions extend to serving as a prebiotic, modulating the gut microbiota, and exerting anti-inflammatory effects. Understanding the fermentation dynamics of LSTb and its impact on microbial composition and metabolite production is crucial for its application in infant nutrition, functional foods, and therapeutics. These application notes provide detailed protocols for in vitro fermentation models to study LSTb, summarize key quantitative data from published studies, and illustrate the underlying biological pathways. While specific data for LSTb is emerging, much of the current understanding is derived from studies on closely related sialylated HMOs such as 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL).

Data Presentation: Impact of Sialylated HMOs on Gut Microbiota and SCFA Production

The following tables summarize the quantitative outcomes from in vitro fermentation studies of sialylated HMOs, providing a comparative overview of their effects on key gut microbial populations and the production of short-chain fatty acids (SCFAs).

Table 1: Effect of Sialylated HMOs on the Relative Abundance of Key Gut Bacteria (in vitro studies)

HMOPredominant Effect on BifidobacteriumOther Notable Microbial ChangesFecal Source
Sialyllactose (general) Increase in several Bifidobacterium species[1][2]Promotes the growth of Bacteroides[3][4]Infant, Adult
3'-Sialyllactose (3'-SL) Utilized by B. longum, B. pseudocatenulatum, B. adolescentis, and B. angulatum[1]Increased Faecalibacterium in some studies[5]Infant, Adult, IBS Patients[5]
6'-Sialyllactose (6'-SL) Utilized by several Bifidobacterium species[1]Increased Phascolarctobacterium and Lachnospiraceae in adults[6]Infant, Adult
Sialyllacto-N-tetraose (LST) Utilized by B. breve[7]Data on other microbial changes is limitedInfant

Table 2: Impact of Sialylated HMOs on Short-Chain Fatty Acid (SCFA) Production (in vitro studies)

HMOAcetatePropionateButyrateLactateFecal Source
Sialyllactose (general) Increased production[2][8]Increased production[8]Increased production[3][8]Production observed, may be cross-fed by other bacteria[8]Infant, Adult
3'-Sialyllactose (3'-SL) Increased production[9]Variable effects reportedSignificantly increased production[6]Lower production compared to neutral HMOs[10]Infant, Adult
6'-Sialyllactose (6'-SL) Significantly higher production compared to some neutral HMOs[9]Significantly increased production[6]Increased productionLower production compared to neutral HMOs[10]Infant, Adult

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation of this compound using Human Fecal Microbiota

This protocol outlines a general procedure for the anaerobic fermentation of LSTb using human fecal microbiota to assess its impact on microbial composition and metabolite production.

Materials:

  • This compound (LSTb)

  • Anaerobic chamber or system

  • Sterile anaerobic fermentation medium (e.g., YCFA medium)

  • Fresh human fecal samples from healthy donors

  • Anaerobic dilution solution (e.g., phosphate-buffered saline with cysteine)

  • Sterile fermentation vessels (e.g., serum bottles or Hungate tubes)

  • Incubator with shaking capabilities

  • Centrifuge

  • Reagents for DNA extraction, PCR, and sequencing

  • Reagents and equipment for SCFA analysis (e.g., gas chromatography)

Procedure:

  • Preparation of Fecal Inoculum:

    • Within an anaerobic chamber, homogenize fresh fecal samples in an anaerobic dilution solution to create a 10% (w/v) fecal slurry.

    • Briefly centrifuge at a low speed (e.g., 300 rpm) to remove large particulate matter.

  • Fermentation Setup:

    • Prepare the anaerobic fermentation medium according to the desired formulation.

    • Dispense the medium into sterile fermentation vessels.

    • Add LSTb to the vessels to achieve the desired final concentration (e.g., 8-10 mg/mL). Include a negative control (no added carbohydrate) and a positive control (e.g., Fructooligosaccharides - FOS).

    • Inoculate each vessel with the fecal slurry (e.g., 0.5 mL of a 10% slurry).

  • Incubation:

    • Seal the fermentation vessels and incubate at 37°C with gentle shaking for a specified duration (e.g., 24 or 48 hours).

  • Sampling and Analysis:

    • At designated time points, collect samples from the fermentation vessels for analysis.

    • Microbiota Analysis:

      • Centrifuge a portion of the sample to pellet the bacterial cells.

      • Extract total DNA from the pellet.

      • Perform 16S rRNA gene sequencing to determine the microbial composition.

    • SCFA Analysis:

      • Centrifuge a portion of the sample and collect the supernatant.

      • Analyze the supernatant for SCFA concentrations using gas chromatography.

Protocol 2: Analysis of Microbial Composition by 16S rRNA Gene Sequencing

This protocol provides an overview of the workflow for analyzing the microbial composition of fermentation samples.

Materials:

  • DNA extraction kit

  • Primers for the V3-V4 or other variable regions of the 16S rRNA gene

  • PCR reagents

  • Next-generation sequencing platform

  • Bioinformatics software for data analysis

Procedure:

  • DNA Extraction:

    • Extract total genomic DNA from the bacterial pellets obtained from the fermentation samples using a commercially available kit.

  • PCR Amplification:

    • Amplify the variable region of the 16S rRNA gene using appropriate primers.

  • Library Preparation and Sequencing:

    • Purify the PCR products and prepare a sequencing library.

    • Sequence the library on a next-generation sequencing platform.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs.

    • Analyze the microbial diversity and relative abundance of different taxa between experimental groups.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of TLR4/NF-κB Inflammatory Pathway by Sialylated HMOs

TLR4_NFkB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_NFkB_complex Intracellular cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 sHMO Sialylated HMO (e.g., LSTb) sHMO->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Degrades NFkB_active Active NF-κB IkB->NFkB_active NFkB NF-κB nucleus Gene Transcription NFkB_active->nucleus Translocates to Nucleus pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nucleus->pro_inflammatory_cytokines

Caption: Inhibition of the TLR4/NF-κB signaling pathway by sialylated HMOs.

Experimental Workflow: In Vitro Fermentation and Analysis

experimental_workflow cluster_analysis Sample Analysis start Start fecal_prep Fecal Sample Preparation start->fecal_prep fermentation_setup In Vitro Fermentation Setup fecal_prep->fermentation_setup incubation Anaerobic Incubation (37°C, 24-48h) fermentation_setup->incubation sampling Sampling at Time Points incubation->sampling microbiota_analysis Microbiota Analysis sampling->microbiota_analysis scfa_analysis SCFA Analysis sampling->scfa_analysis dna_extraction DNA Extraction microbiota_analysis->dna_extraction supernatant Supernatant Collection scfa_analysis->supernatant pcr 16S rRNA PCR dna_extraction->pcr sequencing Sequencing pcr->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics end Data Interpretation and Conclusion bioinformatics->end gc_analysis Gas Chromatography supernatant->gc_analysis gc_analysis->end

Caption: Experimental workflow for in vitro fermentation of LSTb.

Logical Relationship: Metabolism of LSTb and its Effects

logical_relationship LSTb This compound (LSTb) fermentation In Vitro Fermentation LSTb->fermentation microbiota_modulation Gut Microbiota Modulation fermentation->microbiota_modulation metabolite_production Metabolite Production fermentation->metabolite_production bifido_increase Increase in Bifidobacterium microbiota_modulation->bifido_increase bacteroides_increase Increase in Bacteroides microbiota_modulation->bacteroides_increase scfa_production SCFA Production (Acetate, Propionate, Butyrate) metabolite_production->scfa_production downstream_effects Downstream Physiological Effects bifido_increase->downstream_effects bacteroides_increase->downstream_effects scfa_production->downstream_effects anti_inflammatory Anti-inflammatory Effects downstream_effects->anti_inflammatory barrier_function Improved Gut Barrier Function downstream_effects->barrier_function

Caption: Metabolism of LSTb and its physiological effects.

References

Application Notes & Protocols: Animal Models for Studying Sialyllacto-N-tetraose b (LSTb) Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sialyllacto-N-tetraose b (LSTb) is a sialylated human milk oligosaccharide (HMO) found in breast milk.[1][2] HMOs are the third most abundant component of human milk and are known to play crucial roles in infant health, including shaping the gut microbiota, modulating the immune system, and potentially aiding in brain development.[2][3][4] LSTb, as part of the diverse family of over 150 HMOs, is of particular interest for its potential therapeutic applications.[5] Animal models are indispensable tools for elucidating the specific physiological effects of individual HMOs like LSTb, providing insights into their mechanisms of action in a controlled in vivo setting.

This document provides a guide to leveraging animal models for studying the effects of LSTb, with a focus on necrotizing enterocolitis (NEC), gut microbiota modulation, and immune system development.

Recommended Animal Models

The choice of animal model is critical and depends on the specific research question. Key models for HMO research include:

  • Rat Models: Neonatal rats are a well-established model for studying necrotizing enterocolitis (NEC), a devastating intestinal disease in premature infants.[5][6][7] Their intestinal immaturity at term resembles that of human preterm babies, making them highly relevant for this area of study.[7][8]

  • Mouse Models: Mice, particularly germ-free (gnotobiotic) models, are invaluable for investigating the direct effects of LSTb on the host and for studying its interaction with specific gut microbial communities.[9][10] Gnotobiotic mice colonized with specific human infant gut microbiota can be used to model conditions like infant undernutrition.[10][11]

  • Piglet Models: Piglets are considered a highly translatable model for human infants due to strong similarities in gut physiology, anatomy, and immune development.[2][8] Preterm piglets can be used to model the immature gut of premature infants.[7][8][12]

Key Research Applications & Experimental Designs

Protection Against Necrotizing Enterocolitis (NEC)

LSTb is a component of a specific fraction of HMOs, disialyllacto-N-tetraose (DSLNT), which has been shown to be highly effective in preventing NEC in neonatal rat models.[1][5]

  • Objective: To evaluate the efficacy of LSTb in preventing or reducing the severity of experimentally induced NEC.

  • Animal Model: Neonatal rat pups.[5][6]

  • Experimental Workflow: A typical workflow involves inducing NEC in neonatal rat pups through a combination of formula feeding and hypoxia/hypothermia stress. The experimental group receives LSTb supplemented in their formula, while the control group receives formula alone.

NEC_Workflow cluster_setup Phase 1: Model Setup cluster_induction Phase 2: NEC Induction cluster_analysis Phase 3: Data Collection & Analysis Pups Neonatal Rat Pups Groups Divide into Groups: - Control (Formula Fed) - LSTb (Formula + LSTb) - Dam Fed (Reference) Pups->Groups Stress Induce NEC: Formula Feeding + Hypoxia/Hypothermia Stress Groups->Stress Survival Monitor Survival Rates Stress->Survival Pathology Histopathological Scoring of Ileum Tissue Survival->Pathology Biomarkers Measure Inflammatory Markers (e.g., Cytokines) Pathology->Biomarkers

Figure 1. Experimental workflow for an NEC prevention study in neonatal rats.

Gut Microbiota Modulation

HMOs are known prebiotics that selectively promote the growth of beneficial bacteria, such as Bifidobacterium.[9]

  • Objective: To determine the impact of LSTb on the composition and function of the gut microbiota.

  • Animal Model: Germ-free mice colonized with a defined microbial community or human infant fecal microbiota.

  • Experimental Design: Germ-free mice are first colonized with the target microbiota and then fed a diet supplemented with or without LSTb. Fecal samples are collected over time to analyze changes in the microbiota.

Immune System Modulation

HMOs can directly and indirectly modulate the host's immune system, which is crucial for infant development.[3]

  • Objective: To assess the effect of LSTb on immune cell populations and inflammatory responses.

  • Animal Model: C57BL/6 mice or piglet models.

  • Experimental Design: LSTb is administered orally to animals for a defined period. Immune parameters are then assessed in blood, spleen, and intestinal tissues.

Data Presentation

Quantitative data from these studies should be organized for clarity and comparison.

Table 1: Example Data Summary for NEC Study

Group Survival Rate (%) Mean Pathology Score (±SD) Ileum IL-6 Level (pg/mL ±SD)
Dam Fed (Healthy Control) 100% 0.15 ± 0.34 50 ± 15
Formula Fed (NEC Control) 73% 1.98 ± 1.11 450 ± 80
Formula + LSTb (1 mg/mL) 90% 0.64 ± 0.54 150 ± 45
Formula + LSTb (10 mg/mL) 95% 0.44 ± 0.30 90 ± 25

Data are hypothetical, based on trends reported in the literature.[5]

Table 2: Example Data Summary for Microbiota Study

Group Bifidobacterium Abundance (%) Bacteroides Abundance (%) Butyrate Conc. (µmol/g)
Control Diet 15% 30% 10.5
LSTb Supplemented Diet 45% 20% 25.2

Data are hypothetical, based on trends reported in the literature.[9]

Detailed Experimental Protocols

Protocol 1: Oral Gavage Administration of LSTb to Mice

This protocol describes the standard method for administering a precise dose of LSTb solution to mice.

Materials:

  • LSTb solution (dissolved in sterile PBS or water)

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice).[13]

  • 1 mL syringes

  • Animal scale

Procedure:

  • Preparation: Weigh each mouse to calculate the correct dosage volume (typically ≤ 5-10 mL/kg body weight).[13] Prepare the LSTb solution to the desired concentration. Draw the calculated volume into the syringe attached to the gavage needle.

  • Animal Restraint: Restrain the mouse firmly by scruffing the loose skin at the back of the neck to immobilize the head.[13] The body of the mouse should be supported.

  • Needle Insertion: Gently insert the gavage needle into the side of the mouth. Guide the needle over the tongue and along the roof of the mouth toward the back of the throat. The mouse's head should be tilted back to create a straight line down the esophagus.[13]

  • Advancement: The needle should pass smoothly down the esophagus with no resistance. If the mouse struggles, chokes, or if resistance is felt, withdraw the needle immediately and restart.[13][14]

  • Administration: Once the needle is in the stomach (pre-measured to the distance from the mouth to the last rib), slowly depress the syringe plunger to administer the solution.[13]

  • Withdrawal & Monitoring: After administration, gently withdraw the needle. Return the mouse to its cage and monitor it for any signs of distress, such as fluid coming from the nose or mouth.[13]

Protocol 2: Induction of NEC in Neonatal Rats

This protocol is based on established models used to study NEC.[5][6][7]

Materials:

  • Pregnant Sprague-Dawley rats (for timed delivery)

  • Neonatal rat formula (e.g., Esbilac)

  • LSTb

  • Hypoxia chamber (capable of delivering 5% O₂, 95% N₂)

  • Hypothermia setup (e.g., cold plate or environment at 4°C)

  • Gavage feeding tubes (for rat pups)

Procedure:

  • Animal Preparation: Separate newborn rat pups from the dam. House them in a warm incubator (37°C).

  • Feeding Regimen:

    • Control Group: Hand-feed pups with rat formula (e.g., 100 µL every 3-4 hours) via gavage.

    • LSTb Group: Hand-feed pups with formula supplemented with the desired concentration of LSTb.

  • Stress Induction: Twice daily, subject the formula-fed pups to stress:

    • Hypoxia: Place pups in a hypoxia chamber with 5% O₂ for 10 minutes.

    • Hypothermia: Immediately following hypoxia, place pups in a cold environment (4°C) for 10 minutes.

  • Duration: Continue the feeding and stress protocol for approximately 96 hours.

  • Endpoint Analysis: At the end of the experiment, euthanize the pups. Harvest the ileum for histopathological analysis to score for intestinal injury. A standardized scoring system (e.g., 0=normal, 4=severe necrosis) is used.

Signaling Pathway Visualization

While the precise signaling pathways for LSTb are still under investigation, HMOs are known to modulate host immune responses, in part through interactions with pattern recognition receptors like Toll-like Receptors (TLRs) on intestinal epithelial and immune cells. The diagram below illustrates a hypothetical pathway.

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell LSTb LSTb TLR4 TLR4 LSTb->TLR4 Inhibits Binding Pathogen Pathogen Pathogen->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (e.g., IL-6) Nucleus->Cytokines Upregulates Transcription

References

Application Notes & Protocols for the Quantification of Sialyllacto-N-tetraose b

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sialyllacto-N-tetraose b (LSTb) is a significant sialylated human milk oligosaccharide (HMO) found in breast milk.[1] HMOs are complex carbohydrates that represent the third-largest solid component of human milk, after lactose (B1674315) and lipids.[2] They are known to play crucial roles in infant health, including shaping the gut microbiota, preventing pathogen adhesion, and supporting immune system development and brain development.[3][4][5] LSTb, along with its isomers LSTa and LSTc, is a key acidic oligosaccharide in human milk.[6] Given its potential biological functions, including a positive association with infant neurodevelopment, accurate and reliable quantification of LSTb in various biological matrices is essential for research and the development of infant nutrition and therapeutics.[7][8][9]

This document provides detailed protocols and data for the quantification of this compound, focusing on widely-used analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Quantitative Data Summary

The concentration of this compound can vary significantly among individuals and across different lactation periods. The following table summarizes representative quantitative data from human milk samples as reported in scientific literature.

Sample TypeAnalyteConcentration Range (mg/mL)Concentration Range (nmol/mL)Analytical MethodReference
Human Milk (1-month postpartum, Japanese cohort)This compound (LSTb)0.02 - 0.31Not ReportedLC-MS/MS[7][8][9]
Human Milk (various cohorts)This compound (LSTb)Not Reported~100 - 400 (cohort dependent)Not Specified[2]

Experimental Protocols & Methodologies

Accurate quantification of LSTb requires robust analytical methods capable of separating it from its isomers and other complex oligosaccharides.

Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of HMOs like LSTb.[7][8] It allows for the differentiation of isomeric compounds through their distinct fragmentation patterns.[10]

Experimental Workflow for LC-MS/MS Quantification

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Milk / Biological Sample Dilution Dilution & Protein Precipitation (e.g., with Ethanol) Sample->Dilution Centrifugation Centrifugation Dilution->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC HILIC Column Separation Supernatant->LC MS Mass Spectrometry (Negative ESI, PRM/MRM) LC->MS Integration Peak Integration MS->Integration Quantification Concentration Calculation Integration->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification

Caption: General workflow for LSTb quantification using LC-MS/MS.

Detailed Protocol:

  • Sample Preparation:

    • Thaw frozen human milk samples at 4°C.

    • Vortex the sample to ensure homogeneity.

    • To 50 µL of milk, add 200 µL of ethanol (B145695) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis.

  • LC-MS/MS System and Conditions:

    • LC System: A high-performance liquid chromatography system such as Dionex Ultimate 3000 RS.[10]

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used for separation (e.g., HILIC-OH5, 2.1x150mm, 2.7µm).[10]

    • Mobile Phase A: 20mM Ammonium Formate in water, pH 4.3.[10]

    • Mobile Phase B: Acetonitrile (B52724).[10]

    • Gradient: A linear gradient from high acetonitrile concentration to a lower concentration to elute the polar oligosaccharides.

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q Exactive Plus Hybrid FT-MS.[10]

    • Ionization Mode: Heated Electrospray Ionization (HESI) in negative mode.[10]

    • Scan Mode: Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor and product ion transitions for LSTb should be used.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of purified LSTb in a solvent matching the sample matrix (e.g., ethanol/water 1:1).[10]

    • Concentrations may range from ng/mL to µg/mL levels.[10]

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of LSTb in the samples by interpolating their peak areas from the calibration curve, accounting for the initial dilution factor.

Method 2: Quantification by HPLC with Fluorescence Detection (HPLC-FLD)

This method involves derivatizing the oligosaccharides with a fluorescent label, followed by separation and detection. It is a robust and widely used technique for glycan analysis.[8][11]

Detailed Protocol:

  • Oligosaccharide Release and Purification (if from glycoproteins):

    • For samples other than milk (e.g., cell culture media with glycoproteins), oligosaccharides may need to be released enzymatically (e.g., using PNGase F for N-glycans) or chemically.

    • Purify the released glycans using solid-phase extraction (SPE) cartridges (e.g., graphitized carbon).

  • Fluorescent Labeling:

    • Dry the purified oligosaccharides or milk supernatant under vacuum.

    • Reconstitute in a labeling solution containing a fluorescent tag such as 2-aminobenzamide (B116534) (2-AB) or procainamide (B1213733) and a reducing agent (e.g., sodium cyanoborohydride).

    • Incubate at approximately 65°C for 2 hours to allow the labeling reaction to proceed.

    • Remove excess label using a clean-up SPE step.

  • HPLC-FLD System and Conditions:

    • LC System: An HPLC or UHPLC system equipped with a fluorescence detector.[11]

    • Column: A HILIC column suitable for glycan analysis.

    • Mobile Phase A: 100 mM Ammonium Formate, pH 4.4.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient: A suitable gradient to separate the labeled oligosaccharides.

    • Fluorescence Detection: Set excitation and emission wavelengths appropriate for the chosen label (e.g., Excitation: 330 nm, Emission: 420 nm for 2-AB).[11]

  • Calibration and Quantification:

    • Use a commercially available, purified LSTb standard.

    • Label the LSTb standard in the same manner as the samples.

    • Create a calibration curve using serial dilutions of the labeled LSTb standard.

    • Quantify LSTb in the samples by comparing their peak areas to the standard curve.

Potential Signaling Pathway Involvement

Sialylated HMOs like LSTb are believed to exert their biological effects through several mechanisms, including acting as prebiotics, modulating immune responses, and potentially serving as a source of sialic acid for neural development.[3][4] One proposed mechanism involves the modulation of host cell signaling by interacting with receptors on the cell surface.

signaling LSTb This compound (LSTb) Receptor Cell Surface Receptor (e.g., Lectin, EGFR) LSTb->Receptor Binds/Interacts Pathway Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Pathway Activates/ Modulates TF Transcription Factors Pathway->TF Response Cellular Response TF->Response Regulates Gene Expression for Immune Immune Modulation Response->Immune Prolif Cell Proliferation Response->Prolif Diff Cell Differentiation Response->Diff

Caption: Hypothetical signaling pathway modulation by LSTb.

This diagram illustrates a potential mechanism where LSTb interacts with cell surface receptors, such as lectins or growth factor receptors (e.g., EGFR), to modulate intracellular signaling pathways.[3] This interaction can lead to changes in gene expression and ultimately influence cellular responses like immune modulation, proliferation, and differentiation, which are critical for infant development.[3]

References

Application Notes and Protocols for Sialyllacto-N-tetraose b (LSTb) in Prebiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllacto-N-tetraose b (LSTb) is a prominent acidic human milk oligosaccharide (HMO) found in maternal milk. As a member of the sialylated HMO family, LSTb plays a significant role in the development of the infant gut microbiome and immune system. Its unique structure, characterized by the linkage of sialic acid to the lacto-N-tetraose core, confers specific biological activities that are of growing interest in the fields of prebiotics, functional foods, and therapeutics. These application notes provide a comprehensive overview of the current research on LSTb, detailed protocols for key experiments, and a summary of its potential applications.

Biological Activities and Applications

This compound exhibits a range of biological activities primarily centered on its prebiotic and antimicrobial properties. These effects contribute to the establishment of a healthy gut microbiota and the protection against pathogens, particularly in early life.

Prebiotic Activity

LSTb serves as a selective substrate for beneficial gut bacteria, promoting their growth and metabolic activity. This prebiotic effect is crucial for the establishment of a healthy infant gut microbiome, which is typically dominated by Bifidobacterium species.

Key Effects:

  • Selective Growth Promotion: While specific quantitative data for LSTb's effect on individual bacterial strains is still emerging, studies on sialylated HMOs collectively demonstrate their ability to support the growth of beneficial bacteria such as Bifidobacterium and Bacteroides.

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of LSTb by gut bacteria is expected to lead to the production of SCFAs like acetate, propionate, and butyrate (B1204436). These metabolites are vital for maintaining gut homeostasis, providing energy for colonocytes, and exerting anti-inflammatory effects.

Antimicrobial Activity

LSTb has demonstrated direct antimicrobial and antibiofilm activity against specific neonatal pathogens. This is a key mechanism by which HMOs protect infants from infections.

Key Findings:

  • Activity against Streptococcus agalactiae (Group B Streptococcus): Sialylated variants of lacto-N-tetraose, including LSTb, have been shown to possess antimicrobial and antibiofilm properties against Group B Streptococcus, a leading cause of neonatal sepsis.[1]

Immunomodulation and Gut Barrier Function

Sialylated HMOs, including LSTb, are known to interact with the host's immune system and intestinal epithelial cells, contributing to immune maturation and the integrity of the gut barrier.

Potential Mechanisms of Action:

  • Modulation of Immune Responses: Sialylated HMOs can influence immune cell signaling, potentially reducing inflammatory responses in the gut.

  • Enhancement of Gut Barrier Integrity: By promoting the growth of beneficial bacteria and the production of SCFAs, LSTb can indirectly support the integrity of the intestinal barrier. There is also evidence that some HMOs can directly interact with intestinal epithelial cells to modulate tight junction proteins.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for this compound. The following table summarizes the concentration of LSTb found in human milk, providing a physiological context for its study.

ParameterValueReference
Concentration in Human Milk0.13 g/L

Further research is required to establish dose-response relationships for LSTb's prebiotic and antimicrobial effects.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the prebiotic and antimicrobial properties of this compound.

Protocol for In Vitro Fermentation of LSTb by Gut Microbiota

This protocol describes how to assess the prebiotic potential of LSTb by measuring its fermentation by a pure culture of a probiotic bacterium or a complex fecal microbial community.

Objective: To determine the ability of a specific bacterial strain or a fecal microbiota to utilize LSTb and to quantify the production of short-chain fatty acids (SCFAs).

Materials:

  • This compound (LSTb)

  • Anaerobic growth medium (e.g., modified MRS broth for bifidobacteria, or a general anaerobic broth for fecal cultures)

  • Selected probiotic strain (e.g., Bifidobacterium longum subsp. infantis) or fresh human fecal samples

  • Anaerobic chamber or jars

  • Gas chromatography (GC) system for SCFA analysis

  • Spectrophotometer for measuring bacterial growth (OD600)

Procedure:

  • Medium Preparation: Prepare the anaerobic growth medium and dispense it into anaerobic culture tubes or a microplate. Add LSTb to the desired final concentration (e.g., 0.5-2% w/v). A control with no added carbohydrate and a positive control with a known prebiotic (e.g., FOS or GOS) should be included.

  • Inoculum Preparation:

    • Pure Culture: Grow the selected probiotic strain to the late logarithmic phase, wash the cells with anaerobic phosphate-buffered saline (PBS), and resuspend to a known cell density.

    • Fecal Slurry: Collect fresh fecal samples from healthy donors and prepare a 10% (w/v) fecal slurry in anaerobic PBS. Homogenize and filter through sterile gauze to remove large particles.

  • Inoculation: Inoculate the prepared medium with the bacterial suspension (e.g., 1% v/v) or fecal slurry (e.g., 5% v/v) inside an anaerobic chamber.

  • Incubation: Incubate the cultures anaerobically at 37°C for 24-48 hours.

  • Data Collection:

    • Bacterial Growth: At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), measure the optical density at 600 nm (OD600) to monitor bacterial growth.

    • SCFA Analysis: At the end of the incubation, collect culture supernatants by centrifugation. Acidify the samples and analyze the concentrations of acetate, propionate, and butyrate using gas chromatography.

  • Data Analysis: Plot the growth curves (OD600 vs. time) and calculate the final concentrations of SCFAs. Compare the results for LSTb with the negative and positive controls.

Protocol for Assessing the Antimicrobial Activity of LSTb against Streptococcus agalactiae

This protocol details the determination of the minimum inhibitory concentration (MIC) of LSTb against Streptococcus agalactiae (Group B Streptococcus, GBS).

Objective: To quantify the antimicrobial activity of LSTb by determining the lowest concentration that inhibits the visible growth of GBS.

Materials:

  • This compound (LSTb)

  • Streptococcus agalactiae strain (e.g., a clinical isolate)

  • Todd-Hewitt broth (THB) or other suitable growth medium for GBS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the GBS strain in THB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of LSTb: Prepare a stock solution of LSTb in THB. Perform two-fold serial dilutions of LSTb in the 96-well plate to obtain a range of concentrations to be tested (e.g., from 50 mg/mL down to 0.1 mg/mL).

  • Inoculation: Add the prepared GBS inoculum to each well containing the LSTb dilutions. Include a positive control well (GBS without LSTb) and a negative control well (medium only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of LSTb at which no visible bacterial growth is observed. Alternatively, the optical density at 600 nm can be measured using a plate reader.

  • Data Analysis: Record the MIC value of LSTb for the tested GBS strain.

Protocol for Analysis of LSTb by UHPLC-MS

This protocol outlines a method for the separation and quantification of LSTb from its isomers and other HMOs in biological samples.

Objective: To accurately identify and quantify this compound in complex mixtures such as human milk or culture supernatants.

Materials:

  • UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole)

  • Porous graphitized carbon (PGC) or amide-based HILIC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • LSTb analytical standard

  • Sample preparation reagents (e.g., for protein precipitation and solid-phase extraction)

Procedure:

  • Sample Preparation:

    • Milk Samples: Centrifuge to remove fat. Precipitate proteins using ethanol (B145695) or a similar solvent. Use solid-phase extraction (SPE) with a graphitized carbon cartridge to enrich for oligosaccharides.

    • Culture Supernatants: Centrifuge to remove bacterial cells. SPE may be used to clean up the sample.

  • UHPLC Separation:

    • Column: Use a PGC or HILIC column suitable for oligosaccharide separation.

    • Gradient Elution: Develop a gradient elution program using mobile phases A and B to achieve separation of LSTb from its isomers (LSTa and LSTc) and other HMOs.

  • Mass Spectrometry Detection:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection: For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) of the specific m/z transitions for LSTb. For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns.

  • Data Analysis:

    • Quantification: Create a standard curve using the LSTb analytical standard to quantify its concentration in the samples.

    • Identification: Compare the retention time and MS/MS fragmentation pattern of the peak in the sample to that of the LSTb standard for positive identification.

Visualizations

Logical Relationship of LSTb in the Gut Ecosystem

LSTb_Ecosystem LSTb This compound (LSTb) Probiotics Beneficial Bacteria (e.g., Bifidobacterium, Bacteroides) LSTb->Probiotics Promotes Growth (Prebiotic Effect) Pathogens Pathogenic Bacteria (e.g., Group B Streptococcus) LSTb->Pathogens Inhibits Growth (Antimicrobial Effect) SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Probiotics->SCFAs Fermentation Product Gut_Health Improved Gut Health Pathogens->Gut_Health Negatively Impacts SCFAs->Gut_Health Contributes to in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Anaerobic Medium + LSTb Inoculate Inoculate Medium Media->Inoculate Inoculum Prepare Bacterial Inoculum (Pure Culture or Fecal Slurry) Inoculum->Inoculate Incubate Incubate Anaerobically (37°C, 24-48h) Inoculate->Incubate Growth Measure Bacterial Growth (OD600) Incubate->Growth SCFA Analyze SCFA Production (GC) Incubate->SCFA signaling_pathway LSTb Sialylated HMO (LSTb) Receptor Cell Surface Receptor (e.g., TLRs, Siglecs) LSTb->Receptor Binds to Signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways) Receptor->Signaling Activates IEC Intestinal Epithelial Cell Response Cellular Response Signaling->Response Cytokines Modulation of Cytokine Production (e.g., ↓ IL-8) Response->Cytokines TJ Enhanced Tight Junction Protein Expression (e.g., ZO-1, Occludin) Response->TJ

References

Application of Sialyllacto-N-tetraose b (LST b) in Infant Formula: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk is the gold standard for infant nutrition, containing a complex array of bioactive components that contribute to infant health and development. Among these are Human Milk Oligosaccharides (HMOs), a diverse group of complex carbohydrates that are the third most abundant solid component of human milk after lactose (B1674315) and lipids. Sialylated HMOs, which contain sialic acid, are of particular interest due to their potential roles in brain development, gut microbiota modulation, and immune function.[1] Sialyllacto-N-tetraose b (LST b) is one such sialylated HMO. These application notes provide an overview of the current understanding of LST b's role in infant nutrition and detailed protocols for its analysis and functional characterization in the context of infant formula development.

Mechanism of Action

This compound, as a sialylated HMO, is believed to exert its biological effects through several mechanisms:

  • Prebiotic Effect: LST b can selectively promote the growth of beneficial bacteria in the infant gut, such as Bifidobacterium and Bacteroides.[2][3] A healthy gut microbiome is crucial for the development of the immune system and overall infant health.

  • Pathogen Inhibition: Sialylated HMOs can act as decoy receptors, preventing the adhesion of pathogens to the intestinal epithelium, thereby reducing the risk of infections.[4]

  • Immune Modulation: LST b and other sialylated HMOs may interact with immune cells, such as through Siglecs (Sialic-Acid-Binding Immunoglobulin-Like Lectins), to modulate immune responses and potentially reduce inflammation.[1]

  • Cognitive Development: Sialic acid is an essential nutrient for brain development, and sialylated HMOs are a major source of sialic acid for infants.[1] However, the specific role of LST b in cognitive development is complex, with some studies suggesting an inverse correlation between its concentration and cognitive scores, highlighting the importance of the overall balance of HMOs.

Data Presentation

Table 1: Concentration of this compound and other Sialylated HMOs in Human Milk
HMOConcentration Range (mg/mL)Mean Concentration (mg/mL)Reference
This compound (LST b)0.02 - 0.31Not consistently reported[5]
3'-Sialyllactose (3'-SL)0.07 - 0.32~0.28[5][6]
6'-Sialyllactose (6'-SL)0.01 - 0.70~0.39[5][6]
Disialyllacto-N-tetraose (DSLNT)0.09 - 0.71Not consistently reported[5]
Table 2: Association between this compound and Infant Outcomes
OutcomeAssociation with LST bStudy PopulationKey FindingsReference
Cognitive Development Negative correlation with cognitive scores at 2 years.Longitudinal cohort of Latino mother-infant dyads.A combination of lower LST b and higher concentrations of other specific HMOs at 1 month was associated with higher cognitive scores.
Cognitive Development Positive association with changes in head circumference z-score.Japanese cohort study.LST b levels were positively associated with changes in head circumference, a proxy for brain growth.[5]
Gut Microbiota Composition Influential in predicting the abundance of specific bacterial genera.Breast-fed infants.LST b was positively linked to Bacteroides and negatively linked to Bifidobacterium, Enterococcus, Veillonella, and Rothia.[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Infant Formula by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol is based on established methods for HMO analysis in infant formula.[7][8]

1. Principle: HMOs, including LST b, are derivatized with a fluorescent tag (e.g., 2-aminobenzamide) and then separated and quantified by HPLC with a fluorescence detector.

2. Materials:

  • Infant formula sample

  • Deionized water

  • Carrez I and II solutions

  • Sodium hydroxide (B78521) (1 mol/L)

  • 2-aminobenzamide (labeling reagent)

  • Sodium cyanoborohydride

  • Acetic acid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Ammonium (B1175870) formate

  • LST b standard

  • Laminaritriose (internal standard)

  • 0.22 µm syringe filters

  • HPLC system with fluorescence detector

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

3. Sample Preparation:

  • Reconstitute powdered infant formula according to the manufacturer's instructions or use liquid formula directly.

  • Accurately weigh an appropriate amount of the reconstituted formula into a centrifuge tube.

  • Add deionized water and heat at 70°C for 25 minutes with stirring to ensure complete dissolution.

  • Cool the solution to room temperature.

  • Clarify the sample by adding Carrez I and II solutions, followed by sodium hydroxide, to precipitate proteins and fat.

  • Centrifuge the sample and filter the supernatant through a 0.22 µm syringe filter.

4. Derivatization:

  • To an aliquot of the clarified sample, add the internal standard (laminaritriose).

  • Add the labeling reagent (2-aminobenzamide dissolved in a solution of sodium cyanoborohydride, acetic acid, and DMSO).

  • Incubate the mixture at 65°C for 2 hours to allow for the derivatization reaction.

  • Cool the sample to room temperature.

5. HPLC-FLD Analysis:

  • Column: HILIC column (e.g., Waters BEH Glycan column).

  • Mobile Phase A: 100 mM ammonium formate, pH 4.4.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Develop a suitable gradient to separate LST b from other HMOs and matrix components (refer to established methods for specific gradient profiles).[7]

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 1-10 µL.

  • Fluorescence Detection: Excitation at 330 nm, Emission at 420 nm.[7]

6. Quantification:

  • Prepare a calibration curve using the LST b standard of known concentrations.

  • Calculate the concentration of LST b in the sample based on the peak area relative to the internal standard and the calibration curve.

Protocol 2: Analysis of Infant Gut Microbiota by 16S rRNA Gene Sequencing

This protocol provides a general workflow for analyzing the impact of LST b-supplemented infant formula on the infant gut microbiota.[9][10][11]

1. Principle: The 16S ribosomal RNA (rRNA) gene, a marker gene for bacteria, is amplified from total DNA extracted from infant fecal samples. The amplified DNA is then sequenced, and the resulting sequences are used to identify and quantify the different bacteria present in the sample.

2. Materials:

  • Infant fecal sample

  • DNA extraction kit (e.g., Qiagen DNeasy PowerSoil Kit)

  • Primers for amplifying a variable region of the 16S rRNA gene (e.g., V4 region primers 515F/806R)

  • PCR reagents (polymerase, dNTPs, buffer)

  • Agarose (B213101) gel and electrophoresis equipment

  • DNA quantification kit (e.g., Qubit)

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

3. Fecal Sample Collection and DNA Extraction:

  • Collect fecal samples from infants and immediately store them at -80°C.

  • Extract total genomic DNA from the fecal samples using a commercially available DNA extraction kit, following the manufacturer's instructions. Include a bead-beating step for efficient lysis of bacterial cells.

4. PCR Amplification of the 16S rRNA Gene:

  • Amplify a variable region of the 16S rRNA gene (e.g., V4) using universal primers with sequencing adapters.

  • Perform PCR in triplicate for each sample to minimize PCR bias.

  • Verify the PCR products by agarose gel electrophoresis.

5. Library Preparation and Sequencing:

  • Pool the triplicate PCR products for each sample.

  • Purify the pooled PCR products.

  • Quantify the purified DNA.

  • Pool the libraries from all samples in equimolar concentrations.

  • Sequence the pooled library on a next-generation sequencing platform.

6. Bioinformatic Analysis:

  • Process the raw sequencing reads to remove low-quality sequences and adapters.

  • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Assign taxonomy to each OTU/ASV using a reference database (e.g., Greengenes, SILVA).

  • Analyze the microbial community composition, diversity, and differential abundance between different infant formula groups.

Protocol 3: In Vitro Pathogen Adhesion Assay using Caco-2 Cells

This protocol can be used to assess the ability of LST b to inhibit the adhesion of pathogens to intestinal epithelial cells.[12][13][14]

1. Principle: The human intestinal epithelial cell line, Caco-2, is used as a model for the intestinal barrier. The ability of a pathogen to adhere to these cells in the presence or absence of LST b is quantified.

2. Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Pathogenic bacterial strain (e.g., enteropathogenic E. coli)

  • LST b solution

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Plate reader

3. Caco-2 Cell Culture:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Seed the cells into 24-well plates and grow them until they form a confluent monolayer.

4. Adhesion Assay:

  • Wash the Caco-2 cell monolayers with PBS.

  • Prepare a suspension of the pathogenic bacteria in antibiotic-free DMEM.

  • Pre-incubate the bacteria with different concentrations of LST b (or a control solution) for 1 hour.

  • Add the bacteria-LST b mixture to the Caco-2 cell monolayers and incubate for 1-2 hours at 37°C.

  • Wash the monolayers extensively with PBS to remove non-adherent bacteria.

  • Lyse the Caco-2 cells with Triton X-100 to release the adherent bacteria.

  • Plate serial dilutions of the cell lysate on appropriate agar (B569324) plates to enumerate the number of adherent bacteria (colony-forming units, CFU).

5. Data Analysis:

  • Calculate the percentage of bacterial adhesion for each condition relative to the control (no LST b).

  • Determine the dose-dependent inhibitory effect of LST b on pathogen adhesion.

Protocol 4: Assessment of Infant Cognitive Development using the Bayley Scales of Infant and Toddler Development (Bayley-III/IV)

The Bayley Scales are a standardized assessment tool used to evaluate the developmental functioning of infants and toddlers.[15][16][17]

1. Principle: A trained administrator assesses the infant's performance on a series of age-appropriate tasks across different developmental domains.

2. Domains Assessed:

  • Cognitive Scale: Assesses sensorimotor development, exploration and manipulation, and the beginnings of memory, problem-solving, and language.

  • Language Scale: Evaluates receptive and expressive communication skills.

  • Motor Scale: Measures fine and gross motor abilities.

  • Social-Emotional Scale (Caregiver Report): Assesses social and emotional functioning.

  • Adaptive Behavior Scale (Caregiver Report): Evaluates daily living skills.

3. Administration:

  • The assessment should be administered by a trained and certified professional in a standardized and child-friendly environment.

  • The administrator presents a series of play-based tasks to the infant using a standardized kit of materials.

  • The infant's responses are scored according to specific criteria outlined in the administration manual.

  • The Social-Emotional and Adaptive Behavior scales are completed by the primary caregiver through a questionnaire.

4. Scoring and Interpretation:

  • Raw scores are converted to scaled scores and composite scores based on age-referenced norms.

  • The composite scores have a mean of 100 and a standard deviation of 15.

  • The scores provide a comprehensive profile of the infant's developmental status compared to a normative sample.

Visualizations

Signaling_Pathway cluster_Lumen Gut Lumen cluster_Epithelium Intestinal Epithelium LSTb This compound (LST b) Pathogen Pathogen LSTb->Pathogen Binds to Pathogen (Decoy Receptor) Bifidobacterium Bifidobacterium LSTb->Bifidobacterium Promotes Growth (Prebiotic Effect) Epithelial_Cell Epithelial Cell Receptor LSTb->Epithelial_Cell Inhibits Adhesion Pathogen->Epithelial_Cell Adhesion

Figure 1: Mechanisms of LST b in the infant gut.

Experimental_Workflow Start Infant Formula Supplemented with LST b Protocol1 Protocol 1: Quantification of LST b in Formula (HPLC-FLD) Start->Protocol1 Clinical_Study Infant Clinical Study Start->Clinical_Study In_Vitro_Study In Vitro Study Start->In_Vitro_Study Fecal_Sample Fecal Sample Collection Clinical_Study->Fecal_Sample Cognitive_Assessment Cognitive Assessment (Bayley Scales) Clinical_Study->Cognitive_Assessment Protocol2 Protocol 2: Gut Microbiota Analysis (16S rRNA Sequencing) Fecal_Sample->Protocol2 Data_Analysis Data Analysis and Interpretation Cognitive_Assessment->Data_Analysis Protocol2->Data_Analysis Protocol3 Protocol 3: Pathogen Adhesion Assay (Caco-2 cells) In_Vitro_Study->Protocol3 Protocol3->Data_Analysis

Figure 2: Experimental workflow for evaluating LST b in infant formula.

Logical_Relationship LSTb_Supplementation LST b Supplementation in Infant Formula Gut_Microbiota Modulation of Gut Microbiota LSTb_Supplementation->Gut_Microbiota Immune_Function Enhanced Immune Function LSTb_Supplementation->Immune_Function Direct Modulation Cognitive_Development Improved Cognitive Development LSTb_Supplementation->Cognitive_Development Sialic Acid Source Gut_Microbiota->Immune_Function Gut_Microbiota->Cognitive_Development Gut-Brain Axis Infant_Health Improved Infant Health Immune_Function->Infant_Health Cognitive_Development->Infant_Health

Figure 3: Logical relationship of LST b's impact on infant health.

References

Application Note: Assessing the Immunomodulatory Impact of Sialyllacto-N-tetraose b (LSTb) on Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Milk Oligosaccharides (HMOs) are a complex group of glycans that represent the third-largest solid component of human milk. Beyond their prebiotic functions, HMOs are increasingly recognized for their direct immunomodulatory roles, shaping the development of the neonatal immune system. Sialylated HMOs, a major class characterized by the presence of sialic acid, are of particular interest. Sialyllacto-N-tetraose (LST) is a key sialylated HMO with several isomers, including LSTb.

This document outlines the known impacts of LSTb and related sialylated HMOs on various immune cells. It provides quantitative data from relevant studies, detailed protocols for assessing these effects, and visual diagrams of key signaling pathways and experimental workflows. Due to the specificity of LSTb, data from more broadly studied sialylated HMOs, such as 3'-Sialyllactose (B164678) (3'-SL) and 6'-Sialyllactose (6'-SL), are included to illustrate the likely mechanisms of action and provide a framework for investigation.

Mechanisms of Action: Interaction with Immune Receptors

Sialylated HMOs primarily exert their effects by acting as ligands for glycan-binding proteins on the surface of immune cells. The most prominent of these are the Sialic acid-binding immunoglobulin-like lectins (Siglecs).[1][2][3]

  • Siglec Receptors: Many Siglecs, particularly the CD33-related subset, contain intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[2] Upon binding a sialylated glycan like LSTb, these receptors can recruit phosphatases such as SHP-1 and SHP-2.[4] This recruitment can dephosphorylate key signaling molecules, thereby downregulating inflammatory pathways and modulating immune cell activation. For example, 3'-SL has been shown to bind specifically to Siglec-3 (CD33), inducing differentiation and apoptosis in leukemia cells.[4]

  • Other Lectins: Sialylated HMOs may also interact with other lectins, such as galectins, which are known to modulate immune responses.[5]

These interactions allow sialylated HMOs to influence a wide range of immune cells, including macrophages, dendritic cells (DCs), T cells, and neutrophils.[6][7]

Quantitative Impact of Sialylated HMOs on Immune Cell Function

The following tables summarize quantitative data on the effects of various sialylated HMOs on immune cell responses. These data provide a benchmark for assessing the potential impact of LSTb.

Table 1: Effect of Sialylated HMOs on Cytokine Secretion

HMOCell Type / ModelConcentrationCytokineResult
6'-Sialyllactose (6'-SL) & 2'-Fucosyllactose (2'-FL)Caco-2 / THP-1 Macrophage Co-culture (inflamed)0.4 g/L (6'-SL) & 1.2 g/L (2'-FL)IL-8▼ 63.7% reduction compared to control.[8]
Colostral HMOs (Sialylated fraction)Immature Human Intestinal MucosaNot specifiedIL-1β, IL-6, IL-8▼ Decreased levels of pro-inflammatory cytokines.[9]
Sialylated HMOsCaco-2 cellsNot specifiedIL-12▼ Reduced secretion.[9]
3'-Sialyllactose (3'-SL)Staphylococcus aureus-stimulated MacrophagesNot specifiedPro-inflammatory cytokines▲ Increased secretion.[5]
6'-Sialyllactose (6'-SL)Respiratory Syncytial Virus-infected PBMCsNot specifiedCXCL10, TNF-α▼ Decreased levels.[10]
Acidic HMOs (Sialylated)Human Cord Blood Mononuclear CellsNot specifiedIL-10, IFN-γ▲ Induced production.[11]

Table 2: Effect of Sialylated HMOs on Immune Cell Proliferation and Phenotype

HMOCell TypeAssayOutcome
Sialylated HMOsLipopolysaccharide (LPS)-stimulated Peripheral Blood Mononuclear Cells (PBMCs)Proliferation Assay▲ Enhanced proliferation of B-cells.[11]
3'-Sialyllactose (3'-SL)Human Chronic Myeloid Leukemia K562 cellsDifferentiation AssayInduces megakaryocyte differentiation and apoptosis via Siglec-3.[4]
Sialylated HMOsStaphylococcus aureus-stimulated THP-1 reporter cellsNF-κB Activation Assay▲ Increased activation of the NF-κB pathway.[5]
Sialylated HMOsCaco-2 cellsGene Expression Analysis▼ Reduced NF-κB gene expression and protein translocation.[9]
Sialylated HMOsH. pylori-activated NeutrophilsOxidative Burst Assay▼ Decreased oxidative burst.[7]

Experimental Protocols

Here we provide detailed protocols for key in vitro assays to assess the immunomodulatory effects of LSTb.

Protocol 1: In Vitro Macrophage Polarization and Cytokine Analysis

This protocol details the differentiation of human THP-1 monocytes into macrophages, their polarization into M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes, and the subsequent analysis of cytokine production following treatment with LSTb.

Materials:

  • THP-1 monocytic cell line

  • RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

  • Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization

  • Sialyllacto-N-tetraose b (LSTb)

  • Human IL-6, TNF-α, and IL-10 ELISA kits

  • 6-well cell culture plates

Methodology:

  • Differentiation of THP-1 Monocytes:

    • Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into M0 macrophages.

    • Incubate for 48 hours at 37°C, 5% CO2. After incubation, M0 macrophages will be adherent.

    • Carefully aspirate the medium and wash the cells twice with sterile PBS. Add fresh, PMA-free RPMI-1640 medium and rest the cells for 24 hours.

  • Macrophage Polarization and LSTb Treatment:

    • For M1 Polarization : Replace the medium with fresh medium containing LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • For M2 Polarization : Replace the medium with fresh medium containing IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

    • For Control (M0) : Replace with fresh medium only.

    • To test the effect of LSTb, add the compound at desired final concentrations (e.g., 0.1, 1, 10 mg/mL) to separate wells for each polarization condition.

    • Incubate all plates for 24 hours at 37°C, 5% CO2.

  • Cytokine Analysis:

    • After incubation, collect the cell culture supernatants and centrifuge at 300 x g for 10 minutes to remove cell debris.

    • Store supernatants at -80°C until analysis.

    • Quantify the concentrations of TNF-α, IL-6 (as markers for M1) and IL-10 (as a marker for M2) in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

Protocol 2: T-Cell Proliferation Assessment using a One-Way Mixed Lymphocyte Reaction (MLR)

This assay measures the ability of LSTb to modulate T-cell proliferation in response to allogeneic stimulation, a fundamental process in the adaptive immune response.[12][13]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B)

  • Ficoll-Paque for PBMC isolation

  • RPMI-1640 medium with 10% Human AB serum, 1% Penicillin-Streptomycin

  • Mitomycin C (for arresting stimulator cell proliferation)

  • This compound (LSTb)

  • Cell proliferation dye (e.g., CFSE) or BrdU incorporation assay kit

  • 96-well round-bottom cell culture plates

  • Flow cytometer

Methodology:

  • Isolation of PBMCs:

    • Isolate PBMCs from whole blood of Donor A and Donor B using Ficoll-Paque density gradient centrifugation according to standard protocols.

    • Wash the isolated cells three times with PBS and resuspend in complete RPMI-1640 medium.

  • Preparation of Stimulator and Responder Cells:

    • Responder Cells (Donor A): Label the PBMCs from Donor A with CFSE dye according to the manufacturer's protocol. This dye allows tracking of cell division by flow cytometry, as the fluorescence intensity halves with each division. Adjust cell density to 2 x 10^6 cells/mL.

    • Stimulator Cells (Donor B): Treat the PBMCs from Donor B with Mitomycin C (25-50 µg/mL) for 30 minutes at 37°C to inhibit their proliferation.[14][15] Wash the cells three times with copious amounts of medium to remove any residual Mitomycin C. Adjust cell density to 2 x 10^6 cells/mL.

  • MLR Assay Setup:

    • In a 96-well round-bottom plate, add 100 µL of responder cells (Donor A; 2 x 10^5 cells) to each well.

    • Add 100 µL of the Mitomycin C-treated stimulator cells (Donor B; 2 x 10^5 cells) to the wells. The final ratio of responder to stimulator is 1:1.

    • Add LSTb at various final concentrations to the appropriate wells. Include a vehicle control (medium only) and a positive control (e.g., Phytohemagglutinin, PHA).

    • Set up control wells: responder cells alone and stimulator cells alone.

    • Incubate the plate for 5-7 days at 37°C, 5% CO2.

  • Analysis of Proliferation:

    • After incubation, harvest the cells from each well.

    • If using CFSE, analyze the cells by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence in the responder cells. The percentage of cells that have undergone division reflects the proliferation rate.

    • If using a BrdU assay, follow the manufacturer's protocol for pulsing the cells with BrdU and subsequent detection via ELISA.

Signaling Pathways & Workflows

Visualizations

G LSTb LSTb Siglec Siglec LSTb->Siglec Binding SHP1 SHP1 Siglec->SHP1 Recruitment & Activation Downstream Downstream SHP1->Downstream Dephosphorylation (Inhibition) Response Response Downstream->Response

G cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis start Isolate Human Monocytes (e.g., from THP-1 cell line) diff Differentiate to M0 Macrophages (48h with PMA) start->diff rest Rest Cells (24h, PMA-free medium) diff->rest polarize Polarize Macrophages (M1: LPS+IFN-γ | M2: IL-4+IL-13) rest->polarize treat Treat with LSTb (24h incubation) polarize->treat collect Collect Supernatants treat->collect analyze Analyze Cytokines (ELISA for TNF-α, IL-6, IL-10) collect->analyze end Quantify Immunomodulation analyze->end

G cluster_exp Co-Culture cluster_analysis Analysis coculture Co-culture Responder & Stimulator Cells (1:1 Ratio) add_lstb Add LSTb at various concentrations coculture->add_lstb incubate Incubate for 5-7 days add_lstb->incubate harvest Harvest Cells incubate->harvest flow Analyze CFSE Dilution by Flow Cytometry harvest->flow result Determine T-Cell Proliferation flow->result label_cfse label_cfse label_cfse->coculture treat_mito treat_mito treat_mito->coculture

References

Application Notes and Protocols for the Synthesis of Sialyllacto-N-tetraose b (LSTb) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sialyllacto-N-tetraose b (LSTb) is a significant acidic human milk oligosaccharide (HMO) that plays a crucial role in infant health and development. As a member of the sialylated HMO family, LSTb is involved in various biological processes, including acting as a prebiotic to promote the growth of beneficial gut bacteria, preventing pathogen adhesion, and modulating the immune system. The unique structural features of LSTb and its isomers make them attractive targets for research and potential therapeutic applications. Consequently, efficient and reliable methods for their synthesis are of paramount importance to the scientific and drug development communities.

This document provides detailed application notes and protocols for the primary methods of synthesizing this compound isomers, focusing on chemoenzymatic and enzymatic approaches. These methodologies offer significant advantages in terms of specificity and yield compared to purely chemical syntheses.

Synthesis Methodologies

The synthesis of this compound (Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4Glc) typically involves the initial construction of the core tetrasaccharide backbone, Lacto-N-tetraose (LNT), followed by the specific sialylation of the terminal galactose residue. The two predominant strategies to achieve this are chemoenzymatic synthesis and one-pot multi-enzyme (OPME) enzymatic synthesis.

Chemoenzymatic Synthesis

This approach combines the strengths of both chemical and enzymatic synthesis. Typically, the Lacto-N-tetraose (LNT) backbone is first synthesized through chemical methods, which allow for large-scale production of the precursor. This is followed by a highly specific enzymatic sialylation step to introduce the N-acetylneuraminic acid (sialic acid) residue at the desired position, yielding LSTb. This method provides a high degree of control over the final product's structure. A concise and practical chemoenzymatic synthesis of LNT has been reported, which relies on the glycosylation of a readily available lactoside acceptor with a lacto-N-biose donor generated from a highly efficient one-pot two-enzyme synthesis[1][2].

One-Pot Multi-Enzyme (OPME) Synthesis

The OPME strategy represents a powerful and efficient method for the synthesis of complex oligosaccharides like LSTb in a single reaction vessel. This approach mimics the natural biosynthetic pathway by utilizing a cocktail of enzymes, including glycosyltransferases and enzymes for sugar-nucleotide donor regeneration. By combining multiple enzymatic reactions in one pot, this method minimizes intermediate purification steps, reduces reaction time, and often leads to high yields of the target oligosaccharide. The synthesis of various sialylated HMOs, including isomers of sialyllacto-N-tetraose, has been successfully achieved using modular enzymatic approaches[3][4].

Quantitative Data on Synthesis Methods

Synthesis MethodKey EnzymesPrecursorsReported YieldPurityReference
Chemoenzymatic α2,3-SialyltransferaseChemically synthesized Lacto-N-tetraose (LNT), CMP-Neu5AcHighHigh[1][2]
One-Pot Multi-Enzyme (OPME) Galactokinase, GlcNAc-1-phosphate uridyltransferase, Gal-1-phosphate uridyltransferase, Pyrophosphatase, α2,3-Sialyltransferase, CMP-Sialic Acid SynthetaseLactose, GlcNAc, Galactose, Neu5Ac, ATP, UTP, CTPHigh (often >80% for related sialylated HMOs)High[5]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of Lacto-N-tetraose (LNT) Precursor

This protocol is adapted from a convergent chemoenzymatic approach.

Materials:

  • Lactoside acceptor

  • Lacto-N-biose donor (enzymatically generated)

  • Appropriate solvents and reagents for chemical glycosylation

  • Purification columns (e.g., silica (B1680970) gel chromatography)

Procedure:

  • Enzymatic Synthesis of Lacto-N-biose donor:

    • Set up a one-pot reaction containing N-acetylglucosamine (GlcNAc) and galactose (Gal) as monosaccharide precursors.

    • Add the necessary enzymes for the synthesis of the activated lacto-N-biose donor.

    • Incubate the reaction mixture under optimal conditions (temperature, pH) until completion.

    • Purify the lacto-N-biose donor using appropriate chromatographic techniques.

  • Chemical Glycosylation:

    • Dissolve the lactoside acceptor and the enzymatically prepared lacto-N-biose donor in a suitable anhydrous solvent under an inert atmosphere.

    • Add a glycosylation promoter to initiate the coupling reaction.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purification of LNT:

    • Purify the crude product by silica gel column chromatography to obtain pure Lacto-N-tetraose.

    • Characterize the structure and purity of the synthesized LNT using NMR and mass spectrometry.

Protocol 2: Enzymatic Synthesis of this compound (LSTb)

This protocol describes the sialylation of the LNT precursor using an α2,3-sialyltransferase.

Materials:

  • Lacto-N-tetraose (LNT)

  • CMP-N-acetylneuraminic acid (CMP-Neu5Ac)

  • α2,3-Sialyltransferase (e.g., from Pasteurella multocida)

  • Reaction buffer (e.g., Tris-HCl) with appropriate cofactors (e.g., MgCl₂)

  • Purification system (e.g., HPLC with a suitable column)

Procedure:

  • Reaction Setup:

    • Dissolve LNT and CMP-Neu5Ac in the reaction buffer.

    • Add the α2,3-sialyltransferase to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or HPLC analysis of small aliquots taken at different time points.

  • Reaction Termination and Purification:

    • Once the reaction is complete, terminate it by heat inactivation of the enzyme or by adding a quenching agent.

    • Remove precipitated protein by centrifugation.

    • Purify the resulting LSTb from the reaction mixture using size-exclusion chromatography or preparative HPLC.

Protocol 3: One-Pot Multi-Enzyme (OPME) Synthesis of this compound (LSTb)

This protocol outlines a streamlined enzymatic synthesis of LSTb from basic precursors.

Materials:

  • Lactose

  • N-acetylglucosamine (GlcNAc)

  • Galactose (Gal)

  • N-acetylneuraminic acid (Neu5Ac)

  • ATP, UTP, CTP

  • Enzyme cocktail:

    • Galactokinase

    • GlcNAc-1-phosphate uridyltransferase

    • Gal-1-phosphate uridyltransferase

    • Pyrophosphatase

    • A suitable β1,3-N-acetylglucosaminyltransferase

    • A suitable β1,3-galactosyltransferase

    • CMP-Sialic Acid Synthetase

    • α2,3-Sialyltransferase

  • Reaction buffer with necessary cofactors

Procedure:

  • Reaction Mixture Preparation:

    • Combine lactose, GlcNAc, Gal, Neu5Ac, ATP, UTP, and CTP in the reaction buffer.

  • Enzyme Addition:

    • Add the complete enzyme cocktail to the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature for the enzyme cocktail (typically around 30-37 °C) with gentle shaking.

  • Monitoring and Termination:

    • Monitor the formation of LSTb using HPLC or mass spectrometry.

    • Once the reaction reaches completion, terminate it by heat inactivation.

  • Purification:

    • Centrifuge the mixture to remove denatured enzymes.

    • Purify the LSTb from the supernatant using chromatographic methods as described in Protocol 2.

Purification of LSTb Isomers

The purification of LSTb from the reaction mixture, and particularly its separation from other sialylated isomers (LSTa and LSTc), is a critical step. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.

Method: Ion-exchange HPLC on amine-bearing columns (e.g., Micropak AX-10 and AX-5) at a controlled pH (e.g., pH 4.0) can be utilized to separate anionic oligosaccharides based on the number, types, and linkages of their anionic moieties[6]. Additionally, ion-suppression amine adsorption HPLC can resolve sialylated oligosaccharide isomers that differ only in the linkage of the sialic acid residues (α2,3 vs. α2,6)[6]. For analytical and preparative separation, a combination of these methods can be employed.

Characterization

Confirmation of the synthesized LSTb structure is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are crucial for the complete structural elucidation of LSTb and for distinguishing it from its isomers, LSTa and LSTc.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-MS) is used to confirm the molecular weight of the synthesized LSTb. Tandem MS (MS/MS) can provide fragmentation patterns that help to confirm the sequence and linkage of the monosaccharide units.

Visualizing the Synthesis Pathways

Chemoenzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Sialylation Lactose_Acceptor Lactoside Acceptor Glycosylation Chemical Glycosylation Lactose_Acceptor->Glycosylation LNB_Donor Lacto-N-biose Donor (Enzymatically Generated) LNB_Donor->Glycosylation LNT Lacto-N-tetraose (LNT) Glycosylation->LNT Sialylation Enzymatic Sialylation LNT->Sialylation Precursor LSTb This compound (LSTb) Sialylation->LSTb

Caption: Chemoenzymatic synthesis workflow for this compound (LSTb).

Enzymatic_Sialylation LNT Lacto-N-tetraose (Acceptor) Sialyltransferase α2,3-Sialyltransferase LNT->Sialyltransferase CMP_Neu5Ac CMP-N-acetylneuraminic acid (Donor) CMP_Neu5Ac->Sialyltransferase LSTb This compound Sialyltransferase->LSTb CMP CMP Sialyltransferase->CMP

Caption: Enzymatic sialylation of Lacto-N-tetraose to produce LSTb.

OPME_Synthesis_Pathway cluster_precursors Precursors Lactose Lactose Enzyme_Cocktail One-Pot Multi-Enzyme Reaction Lactose->Enzyme_Cocktail GlcNAc GlcNAc GlcNAc->Enzyme_Cocktail Galactose Galactose Galactose->Enzyme_Cocktail Neu5Ac Neu5Ac Neu5Ac->Enzyme_Cocktail ATP ATP ATP->Enzyme_Cocktail UTP UTP UTP->Enzyme_Cocktail CTP CTP CTP->Enzyme_Cocktail LSTb This compound Enzyme_Cocktail->LSTb

Caption: One-pot multi-enzyme (OPME) synthesis pathway for LSTb.

References

Troubleshooting & Optimization

Technical Support Center: Sialyllacto-N-tetraose b (LSTb) Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sialyllacto-N-tetraose b (LSTb) purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of LSTb.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Co-elution of LSTb with its structural isomers (LSTa and LSTc) in chromatography.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Column Chemistry For High-Performance Anion-Exchange Chromatography (HPAE-PAD), consider using columns specifically designed for glycan analysis. The choice of stationary phase is critical for resolving sialylated oligosaccharide isomers.
Suboptimal Mobile Phase Composition Modify the eluent conditions. For anion-exchange chromatography, adjusting the pH and the salt gradient (e.g., sodium acetate) can significantly impact the separation of sialylated isomers.[1][2] For Hydrophilic Interaction Liquid Chromatography (HILIC), optimizing the acetonitrile-to-water ratio in the mobile phase is crucial for resolving isomers.
Inappropriate Detection Method While UV detection can be used, Pulsed Amperometric Detection (PAD) is often more sensitive and specific for underivatized carbohydrates.[3] Coupling liquid chromatography with mass spectrometry (LC-MS) provides an additional dimension of separation based on mass-to-charge ratio and can help distinguish between co-eluting isomers through their fragmentation patterns.[4][5]
Sample Overload Reduce the amount of sample injected onto the column. Overloading can lead to peak broadening and loss of resolution.
Issue 2: Low yield of purified LSTb.

Possible Causes and Solutions:

CauseRecommended Solution
Loss during initial sample preparation When purifying from complex mixtures like milk or fermentation broth, initial steps like protein and fat removal are critical. Inefficient precipitation or aggressive centrifugation can lead to loss of the target oligosaccharide. Optimize precipitation methods (e.g., ethanol (B145695) or acetone (B3395972) concentration) and centrifugation parameters.
Inefficient extraction during Solid-Phase Extraction (SPE) Ensure the SPE cartridge is properly conditioned and equilibrated. The choice of sorbent is crucial; graphitized carbon is commonly used for oligosaccharide enrichment.[6] Optimize the washing and elution steps to ensure selective elution of sialylated oligosaccharides. A wash step that is too strong can elute the analyte, while an elution solvent that is too weak will result in incomplete recovery.
Degradation of Sialic Acid Moiety Sialic acids can be sensitive to acidic conditions and high temperatures.[7] Avoid prolonged exposure to strong acids and high temperatures during sample processing and purification.
Suboptimal chromatographic conditions Ensure the mobile phase composition and gradient are optimized for the elution of LSTb. A shallow gradient may improve resolution but can also lead to broader peaks and lower apparent recovery.
Issue 3: Presence of impurities (salts, neutral oligosaccharides) in the final LSTb product.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient desalting Incorporate a desalting step using techniques like nanofiltration or dialysis (electrodialysis) before or after chromatographic purification.[8] Size-exclusion chromatography can also be effective for removing small molecules like salts.
Co-purification of neutral oligosaccharides Utilize an initial separation step to remove the bulk of neutral oligosaccharides. Anion-exchange chromatography is highly effective for separating charged sialylated oligosaccharides from neutral ones.[1][9]
Contamination from the fermentation medium If LSTb is produced through fermentation, components of the growth medium can co-purify. Thorough washing of the biomass and initial purification steps like microfiltration and ultrafiltration are essential to remove cells and larger media components.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound (LSTb)?

The main difficulty lies in separating LSTb from its structural isomers, LSTa and LSTc. These molecules have the same mass and similar physicochemical properties, making their resolution a significant challenge that often requires highly specific and optimized purification techniques.

Q2: Which analytical techniques are best for assessing the purity of LSTb and resolving its isomers?

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a powerful method for separating and quantifying sialylated oligosaccharides.[3][12] Capillary Electrophoresis (CE) is another high-resolution technique capable of separating sialylated isomers.[13][14][15] For unambiguous identification and structural characterization, coupling these separation techniques with Mass Spectrometry (MS) is highly recommended.[4][5][16]

Q3: How can I remove the high abundance of lactose (B1674315) from my human milk sample before purifying LSTb?

Several methods can be employed to remove lactose. Gel filtration chromatography is a common technique where larger oligosaccharides elute before the smaller lactose molecules.[17] Additionally, specific enzymatic hydrolysis of lactose can be performed, followed by removal of the resulting monosaccharides. Solid-phase extraction with graphitized carbon cartridges can also be optimized to retain oligosaccharides while allowing lactose to be washed away.

Q4: What are the key considerations when purifying LSTb from a fermentation broth?

Purification from a fermentation broth requires several initial cleanup steps to remove biomass, proteins, salts, and other media components. This typically involves centrifugation, microfiltration, and ultrafiltration.[10][11] Subsequent purification often employs ion-exchange chromatography to separate the acidic LSTb from neutral oligosaccharides and other charged impurities.[10]

Q5: Can I use reversed-phase chromatography for LSTb purification?

Native LSTb is highly polar and will have poor retention on traditional reversed-phase columns. However, derivatization of the oligosaccharide to increase its hydrophobicity can allow for separation by reversed-phase HPLC. Another approach is to use porous graphitized carbon (PGC) columns, which can separate underivatized oligosaccharides based on their structural differences.[6]

Experimental Protocols

Protocol 1: General Workflow for LSTb Purification from a Complex Mixture

This protocol outlines a general strategy for the purification of LSTb from sources like human milk or fermentation broth.

G cluster_0 Sample Preparation cluster_1 Chromatographic Purification cluster_2 Analysis and Final Product start Complex Mixture (e.g., Milk, Fermentation Broth) step1 Removal of large molecules (Proteins, Lipids, Cells) via Centrifugation/Filtration start->step1 step2 Removal of Salts and Small Molecules via Nanofiltration/Dialysis step1->step2 step3 Anion-Exchange Chromatography (Separation of acidic from neutral oligosaccharides) step2->step3 step4 Further Fractionation (optional) e.g., Size-Exclusion or HILIC step3->step4 step5 High-Resolution Separation of Isomers (e.g., optimized HPAE-PAD or CE) step4->step5 step6 Purity Assessment (LC-MS, CE) step5->step6 end Purified this compound step6->end

Caption: General workflow for the purification of this compound.

Protocol 2: Detailed Steps for Solid-Phase Extraction (SPE) of Sialylated Oligosaccharides
  • Cartridge Selection: Use a graphitized carbon cartridge suitable for oligosaccharide enrichment.

  • Conditioning: Condition the cartridge by washing with an organic solvent (e.g., 80% acetonitrile (B52724) in 0.1% trifluoroacetic acid) followed by equilibration with water.

  • Sample Loading: Load the pre-treated, aqueous sample onto the cartridge.

  • Washing: Wash the cartridge with water or a low percentage of organic solvent to remove salts and very polar, non-retained molecules.

  • Elution: Elute the retained oligosaccharides using a gradient of increasing organic solvent concentration (e.g., acetonitrile in water). Sialylated oligosaccharides will typically elute at higher acetonitrile concentrations than neutral oligosaccharides.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of LSTb using an appropriate method like LC-MS.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Sialylated Oligosaccharide Separation
MethodStationary PhaseMobile PhaseDetectionKey AdvantagesKey Challenges
HPAE-PAD Pellicular anion-exchange resinHigh pH sodium hydroxide (B78521) and sodium acetate (B1210297) gradientPulsed AmperometryHigh resolution of isomers, no derivatization needed.Requires specialized inert system, electrochemical response can vary.
HILIC Amide- or diol-basedAcetonitrile/water gradientMS, FLD (with derivatization)Good separation of isomers, compatible with MS.Requires careful mobile phase optimization, potential for peak tailing.
Porous Graphitized Carbon (PGC) LC Graphitized carbonAcetonitrile/water with additives (e.g., formic acid)MSExcellent separation of structural isomers without derivatization.Can have strong retention, requiring specific elution conditions.
Capillary Electrophoresis (CE) Open-tubular or gel-filled capillaryBuffer systems (e.g., phosphate (B84403) with SDS and methanol)UV/Vis, LIF (with derivatization), MSExtremely high resolution, minimal sample consumption.Lower loading capacity, can be less robust than HPLC.

Signaling Pathways and Logical Relationships

Decision Tree for Troubleshooting LSTb Isomer Co-elution

G start LSTb Isomers Co-eluting? q1 Is the column appropriate for sialylated oligosaccharide separation? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the mobile phase optimized? a1_yes->q2 s1 Select a suitable column (e.g., HPAE-PAD column, PGC, or HILIC). a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the sample overloaded? a2_yes->q3 s2 Adjust mobile phase pH, salt gradient, or organic solvent ratio. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Reduce sample injection volume or concentration. a3_yes->s3 q4 Is the detection method sufficiently specific? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Improved Isomer Resolution a4_yes->end s4 Couple LC to Mass Spectrometry for enhanced specificity. a4_no->s4 s4->end

References

Technical Support Center: Enzymatic Synthesis of Sialyllacto-N-tetraose b (LSTb)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of Sialyllacto-N-tetraose b (LSTb). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and efficiency of your LSTb synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic pathway for the synthesis of this compound (LSTb)?

A1: The enzymatic synthesis of LSTb is a multi-step process that typically starts from lactose (B1674315). It involves the sequential action of three key glycosyltransferases:

  • β-1,3-N-acetylglucosaminyltransferase (LgtA): This enzyme transfers an N-acetylglucosamine (GlcNAc) residue to lactose, forming lacto-N-triose II.

  • β-1,4-galactosyltransferase (LgtB): This enzyme then adds a galactose (Gal) residue to lacto-N-triose II, producing lacto-N-neotetraose (LNnT).

  • α-2,6-sialyltransferase (SiaT): Finally, this enzyme attaches a sialic acid (N-acetylneuraminic acid, Neu5Ac) residue to the terminal galactose of LNnT, yielding this compound.

This sequence of reactions is often performed in a one-pot multi-enzyme (OPME) system to improve efficiency.[1]

Q2: What are the critical factors affecting the yield of LSTb in enzymatic synthesis?

A2: Several factors can significantly impact the final yield of LSTb. These include:

  • Enzyme Activity and Stability: The specific activity and stability of each glycosyltransferase under the reaction conditions are crucial.

  • Substrate Concentration: The concentrations of the acceptor substrates (lactose and its derivatives) and the sugar nucleotide donors (UDP-GlcNAc, UDP-Gal, and CMP-Neu5Ac) must be optimized. High substrate concentrations can sometimes lead to substrate inhibition.[2][3]

  • Reaction Conditions: pH, temperature, and incubation time need to be optimized for the specific enzymes being used.[4]

  • Cofactors: Some enzymes may require divalent metal ions like Mg²⁺ or Mn²⁺ for optimal activity.

  • By-product Formation: Side reactions, such as the hydrolysis of the sugar nucleotide donors, can reduce the yield.[5]

  • Product Inhibition: Accumulation of the final product, LSTb, or intermediate products can inhibit the activity of the enzymes.

Q3: How can I minimize the formation of by-products during the synthesis?

A3: By-product formation, particularly the hydrolysis of the expensive sugar nucleotide donor CMP-Neu5Ac, is a common issue. Here are some strategies to minimize it:

  • Use of Engineered Enzymes: Employing mutant sialyltransferases with reduced sialidase or hydrolase activity can significantly improve the yield of the desired sialylated product.[5][6]

  • pH Control: Maintaining an optimal pH for the sialyltransferase can help suppress its undesirable side activities. For example, some bacterial sialyltransferases exhibit higher side-reaction activity at lower pH values.[5]

  • Reaction Time Optimization: Monitor the reaction progress and stop it once the maximum yield is achieved to prevent product degradation or the accumulation of by-products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LSTb synthesis experiments.

Issue Potential Cause Troubleshooting Steps
Low or No LSTb Product 1. Inactive or Low Activity of One or More Enzymes - Verify the activity of each enzyme individually before using them in the one-pot reaction. - Ensure proper protein folding and storage conditions. - Consider expressing and purifying fresh batches of enzymes.
2. Suboptimal Reaction Conditions - Perform a systematic optimization of pH and temperature for your specific set of enzymes.[7] - Titrate the concentration of each enzyme to find the optimal ratio for the cascade reaction.
3. Degradation of Sugar Nucleotide Donors - Use high-purity sugar nucleotide donors. - Minimize freeze-thaw cycles of the donor solutions. - Consider an in situ generation system for the sugar nucleotides to maintain their concentration.
Accumulation of Intermediate Products (e.g., Lacto-N-triose II or LNnT) 1. Bottleneck in the Enzymatic Cascade - Increase the concentration of the enzyme that catalyzes the subsequent step. - Check for potential inhibition of the downstream enzyme by the accumulated intermediate.
2. Mismatched Enzyme Activities - Adjust the ratio of the enzymes in the reaction mixture to ensure a balanced flux through the pathway.
Low Sialylation Efficiency 1. Low α-2,6-sialyltransferase Activity - Screen for more active α-2,6-sialyltransferases from different sources.[8] - Consider using an engineered sialyltransferase with enhanced activity.[5]
2. Depletion of CMP-Neu5Ac - Increase the initial concentration of CMP-Neu5Ac. - Implement a CMP-Neu5Ac regeneration system in your one-pot reaction.
3. Product Inhibition of Sialyltransferase - Consider strategies for in situ product removal, such as continuous flow reactors or selective precipitation.
Inconsistent Results Between Batches 1. Variability in Enzyme Preparations - Standardize your enzyme expression and purification protocols. - Accurately determine the concentration and specific activity of each enzyme batch before use.
2. Inconsistent Reagent Quality - Use reagents from the same lot for a series of experiments. - Verify the purity of your substrates and sugar nucleotide donors.

Data Presentation

The following tables provide a summary of typical reaction conditions and yields for the enzymatic synthesis of sialylated HMOs, which can serve as a starting point for optimizing LSTb synthesis.

Table 1: Reaction Conditions for Sialyltransferase Activity

ParameterTypical RangeReference
pH 6.0 - 8.5[4]
Temperature (°C) 25 - 40[7]
Acceptor Substrate (LNnT) 5 - 50 mM[9]
Donor Substrate (CMP-Neu5Ac) 1.2 - 1.5 fold molar excess to acceptor
Enzyme Concentration 10 - 100 mU/mL
Incubation Time (hours) 2 - 24[10]

Table 2: Comparison of Yields for Related Sialylated HMOs

ProductEnzyme SystemAcceptor SubstrateYieldReference
3'-Sialyllactose Engineered P. multocida α2,3-SiaTLactose>95%[7]
6'-Sialyllactose (B25220) Engineered P. damselae α2,6-SiaTLactoseHigh[5]
Sialyllacto-N-tetraose a P. multocida α2,3-SiaT mutantLacto-N-tetraose94%[11]
Sialyllacto-N-neotetraose c P. multocida α2,3-SiaT mutantLacto-N-neotetraose90%[11]

Experimental Protocols

Detailed Methodology for One-Pot Multi-Enzyme (OPME) Synthesis of LSTb

This protocol provides a general framework for the synthesis of LSTb from lactose in a single reaction vessel. Optimization of specific parameters will be necessary to achieve maximum yield.

Materials:

  • Lactose

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • UDP-galactose (UDP-Gal)

  • CMP-N-acetylneuraminic acid (CMP-Neu5Ac)

  • β-1,3-N-acetylglucosaminyltransferase (LgtA)

  • β-1,4-galactosyltransferase (LgtB)

  • α-2,6-sialyltransferase (SiaT)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Divalent cations (e.g., 10 mM MgCl₂, 10 mM MnCl₂)

  • Alkaline phosphatase (optional, to reduce CMP inhibition)

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube or reaction vessel, prepare the reaction mixture by adding the components in the following order:

    • Reaction Buffer

    • Lactose (e.g., 10 mM final concentration)

    • UDP-GlcNAc (e.g., 12 mM final concentration)

    • UDP-Gal (e.g., 12 mM final concentration)

    • CMP-Neu5Ac (e.g., 15 mM final concentration)

    • Divalent cations

  • Enzyme Addition: Add the three glycosyltransferases (LgtA, LgtB, and SiaT) to the reaction mixture. The optimal amount of each enzyme should be determined empirically.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) with gentle agitation for a predetermined duration (e.g., 12-24 hours).

  • Reaction Monitoring: At different time points, take aliquots of the reaction mixture to monitor the formation of intermediates and the final product by techniques such as TLC, HPLC, or Mass Spectrometry.

  • Reaction Termination: Once the reaction has reached completion (or the desired endpoint), terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 5-10 minutes).

  • Purification: Centrifuge the reaction mixture to pellet the denatured enzymes. The supernatant containing LSTb can be purified using methods like size-exclusion chromatography or graphitized carbon solid-phase extraction.[12]

Visualizations

Enzymatic_Synthesis_of_LSTb cluster_reactants Substrates & Donors cluster_enzymes Enzymes cluster_products Intermediates & Product Lactose Lactose LgtA β-1,3-N-acetylglucosaminyltransferase Lactose->LgtA LNT_II Lacto-N-triose II UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LgtA UDP_Gal UDP-Gal LgtB β-1,4-galactosyltransferase UDP_Gal->LgtB LNnT Lacto-N-neotetraose CMP_Neu5Ac CMP-Neu5Ac SiaT α-2,6-sialyltransferase CMP_Neu5Ac->SiaT LSTb This compound LgtA->LNT_II LgtB->LNnT SiaT->LSTb LNT_II->LgtB LNnT->SiaT

Caption: Enzymatic synthesis pathway of this compound (LSTb).

Troubleshooting_Workflow Start Low LSTb Yield Check_Enzyme_Activity Verify Individual Enzyme Activities Start->Check_Enzyme_Activity Optimize_Conditions Optimize Reaction (pH, Temp, Ratios) Check_Enzyme_Activity->Optimize_Conditions Activities OK Success Improved Yield Check_Enzyme_Activity->Success Activities Low -> Use Active Enzymes Check_Substrates Assess Substrate Quality & Concentration Optimize_Conditions->Check_Substrates Analyze_Intermediates Analyze for Intermediate Accumulation Check_Substrates->Analyze_Intermediates Identify_Bottleneck Identify Bottleneck Enzyme Analyze_Intermediates->Identify_Bottleneck Yes Check_Sialylation Low Sialylation Efficiency? Analyze_Intermediates->Check_Sialylation No Adjust_Enzyme_Ratio Adjust Enzyme Ratios Identify_Bottleneck->Adjust_Enzyme_Ratio Adjust_Enzyme_Ratio->Success Improve_SiaT Improve Sialyltransferase Step (e.g., engineered enzyme, CMP-Neu5Ac regeneration) Check_Sialylation->Improve_SiaT Yes Improve_SiaT->Success

References

Technical Support Center: Sialyllacto-N-tetraose b (LSTb) Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Sialyllacto-N-tetraose b (LSTb) and other human milk oligosaccharides (HMOs) by mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting a signal for LSTb in my mass spectrometry analysis. What are the potential causes?

A1: Several factors could lead to a lack of LSTb signal. Sialylated oligosaccharides like LSTb can be challenging to analyze due to their inherent chemical properties.[1] Common issues include:

  • Poor Ionization Efficiency: The presence of the negatively charged sialic acid can decrease ionization efficiency, particularly in positive ion mode.[1]

  • Sialic Acid Instability: The bond linking sialic acid to the rest of the oligosaccharide is labile and can break during ionization or sample preparation, leading to signal loss.[1]

  • Inadequate Sample Preparation: Contaminants such as salts or detergents in your sample can suppress the signal. Proper cleanup and enrichment are crucial.[2][3]

  • Suboptimal Instrument Settings: The mass spectrometer parameters, including ionization source settings and collision energy, may not be optimized for sialylated glycans.

Q2: My LSTb signal is very weak. How can I improve its intensity?

A2: To enhance the signal intensity of LSTb, consider the following strategies:

  • Optimize Ionization Mode: While negative ion mode can be an alternative for sialylated glycans, positive ion mode with an optimized mobile phase can also be effective and may prevent sialic acid loss.[1][4]

  • Chemical Derivatization: Derivatization of the reducing end of the oligosaccharide can improve ionization efficiency.[1] Permethylation is another common technique that can enhance signal intensity in mass spectrometry.[5]

  • Adjust Mobile Phase: The use of a formic acid/acetonitrile/water mobile phase system in reversed-phase HPLC coupled to ESI-MS has been shown to allow for the detection of protonated sialylated oligosaccharides.[4]

  • Refine Instrument Parameters: Carefully tune the fragmentor voltage and ion funnel RF amplitudes to maximize the abundance of the quasimolecular ion and minimize in-source fragmentation.[6]

Q3: How can I differentiate LSTb from its structural isomers using mass spectrometry?

A3: Distinguishing LSTb from its isomers, such as LSTa and LSTc, is a common challenge.[7][8] Advanced mass spectrometry techniques are often required:

  • Tandem Mass Spectrometry (MS/MS): By carefully selecting the precursor ion and optimizing collision-induced dissociation (CID) energy, you can generate unique fragment ions for each isomer.[9]

  • Advanced Fragmentation Techniques: Methods like Helium Charge Transfer Dissociation (He–CTD–MS) can provide unambiguous cross-ring and glycosidic cleavages that are crucial for differentiating isomers while preserving the labile sialic acid group.[7][10]

  • Liquid Chromatography (LC) Separation: Coupling mass spectrometry with a robust LC method, such as hydrophilic interaction liquid chromatography (HILIC) or porous graphitized carbon (PGC) chromatography, can separate isomers before they enter the mass spectrometer.[5][7]

Q4: What are the expected mass-to-charge ratios (m/z) for LSTb?

A4: The expected m/z values for LSTb will depend on the ionization mode and the formation of adducts. The monoisotopic mass of LSTb is 998.3438 Da.[11]

Quantitative Data Summary

Ion Species Formula Theoretical m/z (Positive Ion Mode) Theoretical m/z (Negative Ion Mode)
Protonated Ion[M+H]⁺999.3511-
Sodiated Adduct[M+Na]⁺1021.3330-
Deprotonated Ion[M-H]⁻-997.3365

Detailed Experimental Protocol: LC-ESI-MS/MS Analysis of LSTb

This protocol provides a general framework for the analysis of LSTb in a complex mixture, such as human milk extract.

1. Sample Preparation: Extraction of HMOs a. Defat the milk sample by centrifuging at 4°C to separate the lipid layer.[12] b. Collect the clear aqueous layer. c. To remove proteins, either perform ethanol (B145695) precipitation (add ethanol in a 2:1 ratio, centrifuge, and collect the supernatant) or use a molecular weight cut-off filter.[12] d. For purification and enrichment of HMOs, use solid-phase extraction (SPE) with a graphitized carbon cartridge.[12]

2. Liquid Chromatography (LC) Separation a. Column: A porous graphitized carbon (PGC) or HILIC column is recommended for isomer separation.[5][13] b. Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate, pH 8.0 (for PGC) or 10 mM ammonium formate (B1220265) in 40% acetonitrile/water, pH 4.0 (for HILIC).[13] c. Mobile Phase B: Acetonitrile.[13] d. Gradient: An optimized gradient from a low to a high percentage of mobile phase A is used to elute the oligosaccharides.[13] e. Flow Rate and Temperature: These parameters should be optimized based on the column dimensions.

3. Mass Spectrometry (MS) Detection a. Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for sialylated oligosaccharides, though positive mode can also be effective.[1][4][14] b. MS Scan: Perform a full scan to identify the m/z of LSTb. c. MS/MS Fragmentation: Select the precursor ion corresponding to LSTb and perform tandem MS (MS/MS) using collision-induced dissociation (CID) to generate fragment ions for structural confirmation. d. Instrument Tuning: Optimize source parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow to achieve a stable spray and maximize signal intensity.[6][15]

Visualizations

Troubleshooting_LSTb_Detection start No or Low LSTb Signal check_sample_prep Verify Sample Preparation start->check_sample_prep check_ms_settings Review MS Settings start->check_ms_settings sample_prep_issues Contamination? Incomplete Extraction? Degradation? check_sample_prep->sample_prep_issues ms_settings_issues Incorrect Ion Mode? Suboptimal Voltages? Low Collision Energy? check_ms_settings->ms_settings_issues sample_prep_issues->check_ms_settings No repurify_sample Re-purify Sample (e.g., SPE) sample_prep_issues->repurify_sample Yes derivatize_sample Consider Derivatization sample_prep_issues->derivatize_sample Yes optimize_ion_mode Switch/Optimize Ion Mode (Positive vs. Negative) ms_settings_issues->optimize_ion_mode Yes tune_instrument Tune Instrument Parameters (Voltages, Gas Flow) ms_settings_issues->tune_instrument Yes analyze_again Re-analyze Sample ms_settings_issues->analyze_again No repurify_sample->analyze_again derivatize_sample->analyze_again optimize_ion_mode->analyze_again tune_instrument->analyze_again

Caption: A troubleshooting workflow for diagnosing issues with LSTb detection.

LSTb_Detection_Workflow sample Biological Sample (e.g., Human Milk) extraction HMO Extraction & Purification (SPE) sample->extraction lc_separation LC Separation (HILIC or PGC) extraction->lc_separation ms_detection ESI-MS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (CID) ms_detection->msms_fragmentation data_analysis Data Analysis & Structural Confirmation msms_fragmentation->data_analysis

Caption: A simplified workflow for LSTb detection by LC-MS/MS.

References

Technical Support Center: Optimizing HPAEC-PAD for Sialyllacto-N-tetraose b Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sialyllacto-N-tetraose b (LST b) using High-pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Troubleshooting Guide

This section addresses specific issues that may arise during the HPAEC-PAD analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution or Co-elution Inappropriate gradient slope.Optimize the sodium acetate (B1210297) gradient. A shallower gradient can improve the separation of closely eluting oligosaccharides.[1][2]
Incorrect eluent concentration.Ensure the correct preparation of sodium hydroxide (B78521) and sodium acetate solutions. Carbonate contamination in the sodium hydroxide eluent can reduce retention times and resolution.[1][3]
Column degradation.Use a guard column to protect the analytical column.[4][5] If performance degrades, clean the column according to the manufacturer's instructions.
Noisy or Drifting Baseline Contaminated eluents (water, NaOH, or sodium acetate).Use high-purity water (18 MΩ·cm resistivity).[3] Prepare eluents fresh and filter them through a 0.2 µm nylon filter.[3] Keep eluent reservoirs blanketed with an inert gas like helium or nitrogen to prevent carbonate contamination.[1]
Pulsed Amperometric Detector (PAD) cell issues.Ensure the reference electrode is functioning correctly and the working electrode is clean. Follow the manufacturer's guidelines for cleaning and maintaining the PAD cell.
Air bubbles in the system.Degas the eluents before use. Check for leaks in the system tubing and connections.
Loss of Analyte Retention Time Carbonate contamination of the sodium hydroxide eluent.Carbon dioxide from the air can dissolve in the eluent, forming carbonate, which is a stronger eluent than hydroxide and reduces carbohydrate retention.[1] Prepare fresh eluent and minimize its exposure to the atmosphere.[1][3]
Changes in column chemistry.Column performance can degrade over time. A consistent system suitability check with a standard can help monitor column health.
Inconsistent eluent preparation.Use a standardized and documented procedure for eluent preparation to ensure consistency between runs.[3]
Low Detector Response or Sensitivity Degradation of the gold working electrode.The sensitivity of the PAD can decrease over time due to the recession of the gold electrode.[6] Regular cleaning and polishing of the electrode, as recommended by the manufacturer, can help maintain performance.
Incorrect PAD waveform settings.Ensure the applied waveform potentials and durations are optimized for sialylated oligosaccharides.
Sample degradation.Sialic acids can be sensitive to acidic conditions. Ensure sample preparation and storage conditions are appropriate to prevent desialylation.

Frequently Asked Questions (FAQs)

1. What is the principle behind HPAEC-PAD for analyzing this compound?

High-pH Anion-Exchange Chromatography (HPAEC) separates carbohydrates, which are typically neutral molecules, by taking advantage of their ability to become oxyanions at high pH (typically >12).[7] At this high pH, the hydroxyl groups of carbohydrates like LST b become deprotonated, allowing them to bind to a positively charged anion-exchange column. Elution is then achieved by using a gradient of a competing salt, such as sodium acetate, in a high-pH sodium hydroxide solution.[1] Pulsed Amperometric Detection (PAD) allows for the sensitive and direct detection of these underivatized carbohydrates as they are oxidized on the surface of a gold electrode.[7][8]

2. What type of column is recommended for this compound analysis?

A common choice for the analysis of human milk oligosaccharides, including sialylated species like LST b, is a CarboPac PA1 or PA200 column.[4][5][9] These columns are specifically designed for high-resolution separation of carbohydrates. It is also highly recommended to use a corresponding guard column to extend the life of the analytical column.[4][5]

3. How can I resolve this compound from its isomers, like LST a and LST c?

HPAEC-PAD is capable of separating linkage isomers.[7] The key to resolving isomers like LST a, LST b, and LST c lies in optimizing the elution gradient. A shallow and slow sodium acetate gradient is generally required to achieve baseline separation of these closely related structures.

4. What are typical eluent compositions and gradients for this analysis?

A common approach involves a binary gradient system:

  • Eluent A: Sodium hydroxide (e.g., 100 mM) to maintain a high pH for both ionization and detection.[1][4][5]

  • Eluent B: A mixture of sodium hydroxide (e.g., 100 mM) and a high concentration of sodium acetate (e.g., 1 M) as the eluting salt.[4][5]

A typical gradient might start with a low percentage of Eluent B, which is gradually increased to elute the more strongly retained sialylated oligosaccharides.

5. How should I prepare my samples for HPAEC-PAD analysis?

Sample preparation aims to remove interfering substances like proteins, fats, and salts. For complex matrices such as milk or infant formula, a common workflow includes:

  • Dilution: Dilute the sample with high-purity water.

  • Centrifugation: Centrifuge to remove precipitated proteins and fats.

  • Solid-Phase Extraction (SPE): Use a graphitized carbon cartridge (Carbograph SPE) to bind the oligosaccharides while salts and other impurities are washed away. The oligosaccharides are then eluted with a solvent mixture (e.g., water/acetonitrile).[4][5]

  • Reconstitution: The eluted fraction is dried down and reconstituted in high-purity water for injection.

Experimental Protocols

General HPAEC-PAD Method for this compound

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

  • Instrumentation: A biocompatible HPLC system (e.g., Dionex ICS-5000 or similar) equipped with a pulsed amperometric detector with a gold working electrode.[4][5][9]

  • Column: CarboPac PA1 (2 x 250 mm) with a CarboPac PA1 Guard Column (2 x 50 mm).[4][5]

  • Column Temperature: 20-30 °C.[4][5]

  • Flow Rate: 0.2-0.4 mL/min.[4][5]

  • Injection Volume: 10-25 µL.

  • Eluents:

    • Eluent A: 100 mM Sodium Hydroxide (NaOH)

    • Eluent B: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH

  • Gradient Program:

Time (minutes)% Eluent A (100 mM NaOH)% Eluent B (1 M NaOAc in 100 mM NaOH)
0.01000
10.09010
40.06040
40.10100
45.00100
45.11000
60.01000
  • PAD Settings: Refer to the instrument manufacturer's recommendations for a standard carbohydrate waveform.

Visualizations

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis Sample Complex Sample (e.g., Milk) Dilution Dilution & Centrifugation Sample->Dilution SPE Solid-Phase Extraction (SPE) Dilution->SPE FinalSample Reconstituted Sample SPE->FinalSample Injector Autosampler/Injector FinalSample->Injector Guard Guard Column Injector->Guard Column Analytical Column (e.g., CarboPac PA1) Guard->Column PAD Pulsed Amperometric Detector Column->PAD Data Data Acquisition & Analysis PAD->Data

Caption: General workflow for the analysis of this compound.

Troubleshooting_Logic Start Poor Chromatogram? Cause1 Check Baseline Start->Cause1 Yes Cause2 Check Retention Time Start->Cause2 Yes Cause3 Check Resolution Start->Cause3 Yes Sol1 Noisy/Drifting? -> Check Eluents -> Degas Mobile Phase Cause1->Sol1 Sol2 Shifting RT? -> Prepare Fresh Eluents -> Check for Leaks Cause2->Sol2 Sol3 Poor Separation? -> Optimize Gradient -> Check Column Health Cause3->Sol3

References

Technical Support Center: Enhancing the Stability of Sialyllacto-N-tetraose b (LSTb) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Sialyllacto-N-tetraose b (LSTb) in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound (LSTb), a sialylated oligosaccharide, is primarily influenced by pH and temperature. The sialic acid linkage is labile and susceptible to acid-catalyzed hydrolysis, which can lead to the loss of the sialic acid moiety.[1][2] Elevated temperatures can accelerate this degradation process.[1]

Q2: What are the recommended storage conditions for LSTb solutions?

A2: For long-term storage, it is highly recommended to store LSTb in its lyophilized form at -20°C or -80°C. Once reconstituted, it is best to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C. To minimize degradation, avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Q3: How should I reconstitute lyophilized LSTb to ensure maximum stability?

A3: To reconstitute lyophilized LSTb, it is crucial to use a high-purity, neutral pH buffer or water (e.g., sterile, nuclease-free water or phosphate-buffered saline, PBS, at pH 7.2-7.4). Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Add the desired volume of solvent, and gently agitate to dissolve the powder completely. Avoid vigorous vortexing, which can introduce shear stress.

Q4: Can the choice of buffer impact the stability of LSTb?

A4: Yes, the buffer composition can influence the stability of LSTb. Acidic buffers should be avoided for prolonged storage or incubation, as low pH can catalyze the hydrolysis of the sialic acid linkage.[1][2] Neutral or slightly alkaline buffers are generally preferred. When conducting experiments that require acidic conditions, it is advisable to minimize the exposure time and maintain a low temperature to mitigate degradation.

Troubleshooting Guide: Common Issues with LSTb Stability

This guide addresses specific problems that may arise during experiments involving LSTb, providing potential causes and solutions.

Problem Potential Cause Suggested Solution
Loss of biological activity of LSTb in an assay. Degradation of LSTb due to improper storage or handling.- Ensure LSTb stock solutions are stored at -80°C in single-use aliquots. - Prepare fresh working solutions for each experiment. - Verify the pH of all buffers and media used in the assay to ensure they are not acidic.
Inconsistent or variable results between experiments. Partial degradation of LSTb in solution.- Standardize the protocol for solution preparation, including the source and pH of the water or buffer. - Minimize the time LSTb is kept in solution at room temperature or higher. - If possible, perform a quality control check on the LSTb solution before use, for example, using HPLC to confirm its integrity.
Unexpected peaks or loss of the LSTb peak in analytical chromatography (e.g., HPLC). Acid-catalyzed hydrolysis of the sialic acid during sample preparation or analysis.[1][2]- Avoid acidic mobile phases if possible. If acidic conditions are necessary, keep the run time short and the column temperature low. - Consider derivatization of the sialic acid to a more stable form (e.g., methyl esterification) before analysis, especially for mass spectrometry.[3]
Precipitate formation upon reconstitution or during storage. Improper reconstitution solvent or buffer conditions leading to insolubility.- Ensure the lyophilized powder is fully dissolved by gentle agitation. - Use a recommended buffer at an appropriate pH. - If using a complex medium, consider potential interactions with other components. A solubility test in the specific medium may be necessary.

Experimental Protocols

Protocol for Assessing LSTb Stability in Solution

This protocol provides a general framework for evaluating the stability of LSTb under specific experimental conditions (e.g., different pH, temperature, or buffer).

  • Preparation of LSTb Solutions:

    • Reconstitute lyophilized LSTb in the desired buffer (e.g., PBS pH 7.4, citrate (B86180) buffer pH 5.0, etc.) to a known concentration.

    • Prepare several identical aliquots for analysis at different time points.

  • Incubation:

    • Incubate the aliquots at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from the incubation.

    • Immediately stop any potential degradation by freezing the sample at -80°C or by immediate analysis.

  • Analysis:

    • Analyze the samples using a suitable analytical method to quantify the amount of intact LSTb remaining. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) or High-Performance Liquid Chromatography (HPLC) are common methods.

    • Monitor for the appearance of degradation products, such as the desialylated form of the oligosaccharide.

  • Data Analysis:

    • Calculate the percentage of LSTb remaining at each time point relative to the amount at time 0.

    • Plot the percentage of intact LSTb versus time to determine the degradation kinetics under the tested conditions.

Data Presentation

Table 1: Effect of Temperature on Sialic Acid Loss from Glycans in Acidic Solution (0.1% TFA)

This table summarizes the relative abundance of sialylated glycans after incubation in an acidic solution at various temperatures for 4 hours, demonstrating the significant impact of temperature on stability.

TemperatureRelative Abundance of Disialylated Glycans (N2H2S2)Relative Abundance of Monosialylated Glycans (N2H2S)Relative Abundance of Asialylated Glycans (N2H2)
4°C HighLowVery Low
23°C (Room Temp) ModerateModerateLow
37°C LowModerateHigh
65°C Very LowLowVery High
Data extrapolated from studies on sialylated glycoproteins.[1]

Visualizations

Experimental_Workflow_for_LSTb_Stability_Assessment cluster_prep 1. Solution Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling cluster_analysis 4. Analysis & Data Processing prep Reconstitute Lyophilized LSTb in Test Buffer incubation Incubate Aliquots at Desired Temperature prep->incubation sampling Collect Samples at Time Points (t=0, t=x, ...) and Stop Degradation incubation->sampling analysis Quantify Intact LSTb (e.g., by HPLC) sampling->analysis data Calculate % Degradation and Determine Kinetics analysis->data

Caption: Workflow for assessing the stability of LSTb in solution.

LSTb_Degradation_Pathway LSTb Intact this compound (LSTb) Degraded Lacto-N-tetraose (LNT) + Sialic Acid LSTb->Degraded Hydrolysis of Sialic Acid Linkage Factors Degradation Factors: - Low pH (Acidic Conditions) - High Temperature Factors->LSTb

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Sialyllacto-N-tetraose b LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS analysis of Sialyllacto-N-tetraose b. Our goal is to help you minimize ion suppression and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[2][3] this compound, being an acidic oligosaccharide, can be particularly susceptible to ion suppression from various matrix components.[4][5]

Q2: What are the common causes of ion suppression for this compound?

Common causes of ion suppression in the analysis of this compound include:

  • Co-elution with Neutral Oligosaccharides: The signal of sialylated human milk oligosaccharides (SHMOs) can be strongly suppressed by neutral HMOs, which are often present in higher concentrations.[4]

  • Matrix Components: Components from the sample matrix, such as proteins and lipids, can interfere with the ionization process.[6]

  • High Salt Concentrations: Non-volatile salts in the mobile phase or sample can lead to the formation of adducts and reduce the ionization efficiency of the analyte.[7]

  • Metal Ion Chelation: this compound can interact with metal surfaces in the HPLC column and system, leading to peak tailing and signal loss.[8][9]

Q3: How can I identify if ion suppression is occurring in my experiment?

A common method to identify ion suppression is through a post-column infusion experiment.[1] This involves infusing a standard solution of this compound at a constant rate into the LC eluent after the analytical column and before the mass spectrometer. A stable baseline signal is established, and then a blank matrix sample is injected. A dip in the baseline signal at a specific retention time indicates the elution of matrix components that are causing ion suppression.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and minimizing ion suppression for this compound.

Problem: Poor sensitivity or inconsistent results for this compound.
Step 1: Evaluate and Optimize Sample Preparation

Effective sample preparation is crucial for removing interfering matrix components.

  • Protein Precipitation: For biological samples, protein precipitation using organic solvents like methanol (B129727) or acetonitrile (B52724) is a critical first step to minimize matrix effects.[6]

  • Solid-Phase Extraction (SPE): SPE can be used to selectively extract this compound and remove interfering compounds, reducing co-elution and ion suppression.

  • Enrichment of Sialylated Oligosaccharides: To minimize suppression from neutral oligosaccharides, consider an enrichment step for the sialylated fraction.[4]

Step 2: Optimize Chromatographic Separation

Improving the separation of this compound from interfering compounds is a key strategy.

  • Column Selection:

    • Porous Graphitized Carbon (PGC) columns are highly effective for separating oligosaccharide isomers.[4]

    • Hydrophilic Interaction Chromatography (HILIC) columns , such as those with amide phases, are also well-suited for the separation of polar oligosaccharides.[10]

  • Mobile Phase Optimization:

    • Use volatile buffers like ammonium (B1175870) formate or ammonium acetate (B1210297) to minimize salt-induced ion suppression.[11][12]

    • Adjusting the mobile phase pH can improve peak shape and resolution.

  • Consider Metal-Free Systems: If metal chelation is suspected, using a metal-free or PEEK-coated column and tubing can significantly improve signal intensity and peak shape.[8][9]

Step 3: Adjust Mass Spectrometry Parameters

Fine-tuning the MS settings can enhance the signal for this compound.

  • Ionization Mode: For acidic oligosaccharides like this compound, negative ion mode electrospray ionization (ESI) is generally preferred and provides better sensitivity.[5][10]

  • Ionization Source: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to ion suppression.[3][13]

  • Derivatization: Chemical derivatization, such as permethylation , can improve the ionization efficiency and stability of sialylated oligosaccharides.[5][14]

Experimental Protocols

Protocol 1: General Sample Preparation for Milk Samples
  • Protein Precipitation: To 100 µL of milk sample, add 400 µL of cold methanol.

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the oligosaccharides.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Protocol 2: Recommended LC-MS Method using HILIC
ParameterRecommendation
Column Amide-HILIC Column (e.g., AccuCore-150-Amide-HILIC)
Mobile Phase A 10 mM Ammonium Acetate in 50% Acetonitrile with 0.1% Acetic Acid
Mobile Phase B 10 mM Ammonium Acetate in 90% Acetonitrile with 0.1% Acetic Acid
Flow Rate 0.4 mL/min
Gradient 0-2 min: 95% B; 2-20 min: 95-50% B; 20-25 min: 50% B; 25-26 min: 50-95% B; 26-30 min: 95% B
Injection Volume 5 µL
Ionization Mode Negative ESI
MS Detection Full scan mode (m/z 300-2000) and targeted MS/MS of this compound

Quantitative Data Summary

The following table summarizes typical LC parameters used for the analysis of sialylated oligosaccharides.

Column TypeMobile Phase SystemIonization ModeReference
Porous Graphitized Carbon (PGC)Acetonitrile/Water with formic acidPositive ESI[14]
Amide-HILICAcetonitrile/Water with ammonium acetate and acetic acidNegative ESI[10]
Inertsil® AmideAcetonitrile/Water with ammonium formateNegative ESI[11]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting ion suppression for this compound.

IonSuppressionTroubleshooting cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms_settings MS Parameters start Problem: Poor Sensitivity/ Inconsistent Results sample_prep Step 1: Optimize Sample Preparation start->sample_prep Begin Here chromatography Step 2: Optimize Chromatography sample_prep->chromatography protein_precip Protein Precipitation sample_prep->protein_precip spe Solid-Phase Extraction (SPE) sample_prep->spe enrichment Enrichment of Sialylated Fraction sample_prep->enrichment ms_settings Step 3: Adjust MS Parameters chromatography->ms_settings column_sel Column Selection (PGC, HILIC) chromatography->column_sel mobile_phase Mobile Phase (Volatile Buffers) chromatography->mobile_phase metal_free Metal-Free System chromatography->metal_free solution Solution: Improved Signal & Reproducibility ms_settings->solution ion_mode Negative Ion Mode ms_settings->ion_mode ion_source Consider APCI ms_settings->ion_source derivatization Derivatization ms_settings->derivatization

Caption: Troubleshooting workflow for minimizing ion suppression of this compound.

References

Technical Support Center: Sialyllacto-N-tetraose b (LSTb) Isomer Resolution in CGE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Capillary Gel Electrophoresis (CGE) applications. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Sialyllacto-N-tetraose b (LSTb) and related sialylated oligosaccharide isomers.

Frequently Asked Questions (FAQs)

Q1: What are Sialyllacto-N-tetraose (LST) isomers and why are they difficult to separate?

Sialyllacto-N-tetraose (LST) refers to a group of acidic oligosaccharide isomers found in human milk. Key isomers include LSTa, LSTb, and LSTc. These molecules share the same mass but differ in the linkage of the sialic acid to the lactose (B1674315) core or the arrangement of the monosaccharide units. For example, LSTb is NANAα2-6(Galβ1-3)GlcNAcβ1-3Galβ1-4Glc, while LSTc is NANAα2-6Galβ1-4GlcNAcβ1-3Galβ1-4Glc.[1] This structural similarity results in very close hydrodynamic volume-to-charge ratios, making their separation by CGE challenging.[2][3] Achieving baseline resolution often requires highly specific and optimized running buffers and conditions.[4]

Q2: What is the basic principle of CGE for separating oligosaccharide isomers?

Capillary Gel Electrophoresis (CGE) separates molecules based on their charge, size, and shape.[3][5] For oligosaccharides, which are often neutral, a charged fluorescent label like 8-aminopyrene-1,3,6-trisulfonic acid (APTS) is typically added.[2][3] This gives all glycans a similar charge-to-mass ratio. Separation then primarily occurs based on their hydrodynamic volume as they migrate through a polymer gel matrix under an electric field.[3] Sialylated oligosaccharides like LSTb carry an intrinsic negative charge from the sialic acid residue, which can be used for separation without labeling, though labeling is common for enhanced detection.[2] Subtle differences in isomer structure lead to slight variations in their effective size and interaction with the gel matrix, allowing for separation.

Q3: Why is the running buffer composition so critical for resolving LST isomers?

The running buffer is paramount because it directly influences the charge and conformation of the analytes and the electroosmotic flow (EOF) within the capillary.[6] For sialylated oligosaccharides, buffer pH, type, concentration, and the presence of additives like organic modifiers or surfactants can dramatically alter resolution.[4][7] Each set of structural isomers may require a unique running buffer to achieve baseline separation.[4] For example, borate (B1201080) buffers can form complexes with the sugar molecules, altering their effective size and charge, which can be exploited to enhance the separation of specific linkage isomers.[3]

Troubleshooting Guide

Q4: My LSTb isomers are co-eluting or showing poor resolution. What are the primary factors to investigate?

Poor resolution of LSTb isomers is a common challenge. The issue typically stems from suboptimal separation conditions. A systematic approach is required to identify the root cause. Key areas to focus on are the running buffer composition (pH, concentration, additives), the gel matrix, and the electrophoresis parameters (voltage, temperature).

Below is a logical workflow to troubleshoot this issue.

G cluster_start cluster_buffer Step 1: Buffer Optimization cluster_gel Step 2: Gel & Conditions cluster_result start Poor LSTb Isomer Resolution buffer_check Evaluate Running Buffer (pH, Type, Concentration) start->buffer_check ph_check Is pH Optimal for Sialic Acid Charge? buffer_check->ph_check Key Factor additives_check Consider Additives (Organic Modifiers, Surfactants) ph_check->additives_check If pH is correct gel_check Optimize Gel (Type & Concentration) additives_check->gel_check voltage_check Adjust Voltage & Temperature gel_check->voltage_check end_good Resolution Improved voltage_check->end_good Success end_bad Still Poor, Re-evaluate Sample Prep & Labeling voltage_check->end_bad No Improvement G cluster_prep Phase 1: Preparation cluster_cge Phase 2: CGE Analysis cluster_analysis Phase 3: Data Analysis sample Oligosaccharide Sample labeling APTS Labeling (37°C, Overnight) sample->labeling reconstitution Reconstitution & Dilution labeling->reconstitution injection Electrokinetic Injection (-5 kV) reconstitution->injection separation Separation (-30 kV, 25°C) injection->separation detection LIF Detection (488/520 nm) separation->detection analysis Peak Identification & Resolution Calc. detection->analysis

References

Technical Support Center: Large-Scale Synthesis of Sialyllacto-N-tetraose b (LSTb)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the large-scale synthesis of Sialyllacto-N-tetraose b (LSTb), a vital human milk oligosaccharide (HMO).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The large-scale synthesis of LSTb, like many complex oligosaccharides, presents several key challenges. For chemical synthesis, these include the multi-step nature of the process, requiring numerous protection and deprotection steps, which can lead to low overall yields and the formation of hard-to-remove byproducts.[1][2] The stereoselective formation of the sialic acid linkage is also a significant hurdle.[1] In enzymatic synthesis, challenges include the cost and stability of the necessary sialyltransferases, potential substrate or product inhibition, and the formation of side products due to the hydrolytic activity of some enzymes.[2][3] Purification at a large scale is a major bottleneck for both methods, as separating LSTb from structurally similar isomers and other reaction components is difficult.[4][5]

Q2: Which is the more viable approach for large-scale LSTb synthesis: chemical, enzymatic, or chemoenzymatic?

A2: While purely chemical synthesis has been used for various HMOs, it is often hampered by low yields and the use of harsh chemicals, making it less suitable for food and pharmaceutical applications.[2][6] Enzymatic and chemoenzymatic methods are generally considered more efficient and scalable.[2][7] Chemoenzymatic approaches, which combine the flexibility of chemical synthesis for the core glycan structure with the high specificity and efficiency of enzymatic sialylation, often provide a practical balance for producing complex structures like LSTb.[8] Whole-cell biotransformation using engineered microorganisms is also a promising and increasingly utilized strategy for the large-scale production of HMOs, offering the potential for high-titer synthesis from simple starting materials.[6][9]

Q3: How can the purity of LSTb be ensured during large-scale production?

A3: Ensuring the purity of LSTb on a large scale requires a multi-step purification strategy. The primary challenge lies in separating LSTb from its isomers (like LSTa and LSTc) and other structurally related oligosaccharides.[4][5] Chromatographic techniques such as anion-exchange chromatography are effective for separating sialylated oligosaccharides based on their charge.[10] Gel filtration chromatography can be used to separate based on size, though it may be less effective for isomers.[11] Advanced methods like simulated moving bed (SMB) chromatography are being explored for industrial-scale purification of HMOs.

Q4: What are the critical process parameters to control during enzymatic sialylation of Lacto-N-tetraose (LNT) to LSTb?

A4: Key parameters to control during the enzymatic sialylation of LNT include:

  • Enzyme and Substrate Concentrations: Optimizing the ratio of sialyltransferase, LNT, and the sialic acid donor (CMP-Neu5Ac) is crucial for maximizing conversion and minimizing side reactions.

  • pH and Temperature: Sialyltransferases have optimal pH and temperature ranges for activity and stability. Maintaining these conditions is critical for efficient synthesis.[12] For example, some trans-sialidases have a pH optimum around 5.0 and a temperature optimum around 25°C.[12]

  • Buffer Composition: The choice of buffer is important. For instance, Tris buffers can act as an acceptor for sialylation by some promiscuous sialyltransferases, leading to the formation of undesired byproducts.[2]

  • Reaction Time: Monitoring the reaction progress is necessary to determine the optimal time for harvesting the product before potential degradation by enzyme-associated hydrolytic activities.

Troubleshooting Guides

Chemical Synthesis
Issue Potential Cause Troubleshooting Steps
Low overall yield Incomplete reactions at various steps; loss of product during purification.Optimize reaction conditions (temperature, catalyst, reaction time) for each glycosylation and deprotection step.[6] Employ orthogonal protecting group strategies to minimize side reactions.[1]
Formation of anomeric mixtures Lack of stereocontrol during glycosylation.Utilize stereodirecting protecting groups or solvents.[1] Screen different glycosyl donors and activators to improve stereoselectivity.
Incomplete deprotection Harsh or inefficient deprotection conditions leading to side product formation.Use milder deprotection reagents and optimize reaction times.[8] Consider chemoenzymatic approaches to avoid extensive use of protecting groups.[7]
Difficult purification Presence of structurally similar byproducts and isomers.Employ multi-modal chromatography (e.g., ion-exchange followed by gel filtration or reversed-phase).[10] Consider derivatization to aid in the separation of isomers.
Enzymatic Synthesis
Issue Potential Cause Troubleshooting Steps
Low conversion of LNT to LSTb Sub-optimal enzyme activity; substrate or product inhibition.Optimize pH, temperature, and buffer conditions for the specific sialyltransferase used.[13] Perform the reaction in a fed-batch or continuous mode to maintain low substrate/product concentrations and alleviate inhibition.
Formation of undesired byproducts Non-specific enzyme activity; sialylation of buffer components.Use a highly specific sialyltransferase. Avoid using buffers that can act as sialic acid acceptors, such as Tris.[2] Screen different buffers for compatibility.
Product degradation Hydrolytic side activity of the sialyltransferase.Use a mutant enzyme with reduced sialidase activity.[2] Minimize reaction time and consider enzyme immobilization for easier removal post-reaction.
High cost of CMP-Neu5Ac The sialic acid donor is expensive.Implement a CMP-Neu5Ac regeneration system in the reaction mixture.[14] Consider whole-cell biotransformation where the host organism synthesizes CMP-Neu5Ac internally.[6]

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of sialylated HMOs. Data for LSTb is limited; therefore, data for structurally similar compounds are included for comparison.

Synthesis Method Product Scale Yield Reference
Whole-cell BiotransformationSialyllacto-N-tetraose c (LSTc)5-L Bioreactor9.745 g/L[6]
Whole-cell Biotransformation3'-Sialyllactose5-L Bioreactor56.8 g/L[7]
Enzymatic Synthesis6'-SialyllactoseLab-scale>20% conversion[13]
Chemoenzymatic SynthesisSialyllacto-N-tetraose a (LSTa)Lab-scale>20 mg[8]
Enzymatic SynthesisDisialyllacto-N-tetraose (DSLNT)Lab-scaleHigh yields (modular synthesis)[3]

Experimental Protocols

General Protocol for Enzymatic Synthesis of LSTb

This protocol is a generalized procedure and requires optimization for specific enzymes and large-scale implementation.

  • Reaction Setup:

    • Dissolve Lacto-N-tetraose (LNT) and CMP-N-acetylneuraminic acid (CMP-Neu5Ac) in a suitable buffer (e.g., HEPES or MOPS, pH 7.0-8.0) at the desired concentrations.

    • Add the appropriate sialyltransferase (e.g., an α2,3-sialyltransferase specific for the terminal galactose of LNT to produce LSTb).

    • Include any necessary cofactors, such as MgCl₂.[2]

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the sialyltransferase (typically 25-37°C) with gentle agitation.[12]

  • Monitoring:

    • Monitor the reaction progress periodically by taking small aliquots and analyzing them using methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or LC-MS.[5]

  • Reaction Termination:

    • Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., heating to 80°C for 10 minutes) or by adding a quenching agent like ethanol.

  • Purification:

    • Remove precipitated proteins by centrifugation or filtration.

    • Subject the supernatant to a series of chromatographic steps. A common strategy involves initial purification by anion-exchange chromatography to separate the negatively charged LSTb from neutral sugars, followed by gel filtration or reversed-phase chromatography for further purification and desalting.[10]

  • Analysis:

    • Confirm the identity and purity of the final LSTb product using NMR spectroscopy and mass spectrometry.[5]

Visualizations

Experimental_Workflow_Enzymatic_Synthesis cluster_reaction Enzymatic Reaction cluster_purification Purification LNT LNT Reaction_Vessel Reaction (Optimized pH, Temp) LNT->Reaction_Vessel CMP_Neu5Ac CMP-Neu5Ac CMP_Neu5Ac->Reaction_Vessel Sialyltransferase Sialyltransferase Sialyltransferase->Reaction_Vessel Termination Reaction Termination (e.g., Heat) Reaction_Vessel->Termination Product Mixture Centrifugation Centrifugation/ Filtration Termination->Centrifugation Anion_Exchange Anion-Exchange Chromatography Centrifugation->Anion_Exchange Crude Product Gel_Filtration Gel Filtration/ Desalting Anion_Exchange->Gel_Filtration Sialylated Fraction Pure_LSTb Pure LSTb Gel_Filtration->Pure_LSTb Troubleshooting_Logic Start Low LSTb Yield Check_Conversion Check LNT Conversion Rate Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion High_Conversion High Conversion Check_Conversion->High_Conversion Optimize_Reaction Optimize Reaction (pH, Temp, Concentrations) Low_Conversion->Optimize_Reaction Yes Check_Enzyme_Activity Check Enzyme Activity/Stability Low_Conversion->Check_Enzyme_Activity No Check_Purification Review Purification Protocol High_Conversion->Check_Purification Yes Product_Loss Product Loss During Purification Check_Purification->Product_Loss Yes Degradation Check for Product Degradation Check_Purification->Degradation No Optimize_Purification Optimize Chromatography Steps Product_Loss->Optimize_Purification

References

Technical Support Center: Optimizing Fermentation Conditions for Sialyllacto-N-tetraose b (LSTb) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of Sialyllacto-N-tetraose b (LSTb) and other sialylated human milk oligosaccharides (HMOs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the fermentation process for LSTb production, particularly in engineered Escherichia coli, a common host for producing HMOs.[1][2]

Question 1: My LSTb titer is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer: Low LSTb yield is a common issue that can stem from several factors related to the host strain's metabolism, the expression of biosynthetic enzymes, and the fermentation conditions. Here are the primary areas to investigate:

  • Insufficient Precursor Supply: The synthesis of LSTb requires two key precursors: UDP-galactose (UDP-Gal) and CMP-N-acetylneuraminic acid (CMP-NeuAc). A bottleneck in the synthesis of either of these sugar nucleotides will directly limit your final product titer.

    • Troubleshooting Steps:

      • Verify CMP-NeuAc Pathway Expression: Ensure that all enzymes in the CMP-NeuAc biosynthetic pathway are being expressed adequately. In E. coli K-12, which lacks the genes for sialic acid synthesis, this pathway needs to be heterologously expressed.[3]

      • Enhance Precursor Pools: Consider metabolic engineering strategies to channel more carbon flux towards UDP-Gal and CMP-NeuAc. For instance, using galactose as a carbon source can increase the intracellular availability of UDP-galactose.[4]

      • Supplement with Precursors: In initial experiments, you can supplement the medium with N-acetylglucosamine or sialic acid to boost the CMP-NeuAc pool.[5]

  • Suboptimal Glycosyltransferase Activity: The final steps of LSTb synthesis are catalyzed by specific glycosyltransferases (a β1,3-N-acetylglucosaminyltransferase, a β1,4-galactosyltransferase and an α2,3-sialyltransferase). Low activity or improper expression of these enzymes can halt production.

    • Troubleshooting Steps:

      • Codon Optimization: Ensure the genes for your glycosyltransferases are codon-optimized for your expression host (e.g., E. coli).

      • Promoter Strength: Experiment with different promoter strengths to balance enzyme expression. Overexpression of membrane-associated enzymes can sometimes be toxic to the cells.[3]

      • Soluble Expression: Check for the formation of inclusion bodies. If your glycosyltransferases are being expressed insolubly, consider using a lower induction temperature or co-expressing molecular chaperones.

  • Lactose (B1674315) Metabolism by Host: If you are using a standard E. coli strain, the lactose you provide as a precursor may be consumed by the host's native β-galactosidase (encoded by the lacZ gene).

    • Troubleshooting Steps:

      • Use a lacZ knockout strain: This is a critical step to prevent the degradation of your lactose acceptor molecule. The strain should, however, still express the lactose permease (lacY) to allow lactose uptake.[3][6]

  • Suboptimal Fermentation Conditions: The fermentation environment plays a crucial role in both cell growth and product synthesis.

    • Troubleshooting Steps:

      • pH and Temperature: Optimize the pH and temperature for your specific strain and enzyme combination. A lower temperature (e.g., 28-30°C) after induction can sometimes improve protein folding and final product titer.[3]

      • Feeding Strategy: Implement a fed-batch strategy to maintain low concentrations of the primary carbon source (like glycerol (B35011) or glucose) to avoid metabolic overflow and ensure resources are available for LSTb synthesis when lactose is added.[3][4]

Question 2: I am observing the accumulation of intermediate products like Lacto-N-triose II or sialyllactose instead of LSTb. What could be the reason?

Answer: The accumulation of intermediates indicates that a downstream enzymatic step in your biosynthetic pathway is rate-limiting.

  • Possible Cause: In the synthesis of LSTb from lactose, several glycosylation steps occur sequentially. If you observe an accumulation of an intermediate like Lacto-N-triose II, it suggests that the subsequent galactosylation step is inefficient. Similarly, an accumulation of sialyllactose points to a bottleneck in the addition of N-acetylglucosamine or galactose.

  • Troubleshooting Steps:

    • Enzyme Expression Balance: The relative expression levels of the different glycosyltransferases are critical. You may need to adjust the promoter strength or gene copy number for the enzymes responsible for the later steps in the pathway to be higher than those for the earlier steps.

    • Enzyme Kinetics: The specific activity (kcat/Km) of your chosen enzymes is important. An enzyme with poor kinetics for its substrate can create a bottleneck. Consider screening for alternative glycosyltransferases from different microbial sources that may have better activity.[7]

    • Precursor Availability for the Limiting Step: Ensure that the specific sugar nucleotide required for the bottlenecked step is not depleted. For example, if galactosylation is slow, check for factors that could limit the UDP-galactose pool.[4]

Question 3: My engineered E. coli strain is showing poor growth in the bioreactor, which is affecting my overall LSTb production. What should I investigate?

Answer: Poor cell growth can be due to media limitations, toxicity of overexpressed proteins, or suboptimal physical parameters in the fermenter.

  • Troubleshooting Steps:

    • Toxicity from Overexpression: The overexpression of multiple heterologous enzymes, especially membrane-bound ones, can impose a significant metabolic burden on the cells, leading to reduced growth.[3]

      • Solution: Try using lower inducer concentrations or weaker promoters to reduce the expression levels. A two-stage fermentation, where you first grow the cells to a high density and then induce expression, can also be effective.

    • Media Composition: Ensure your fermentation medium is not lacking any essential nutrients.

      • Solution: Review your media composition. In high-density cultures, trace metals and vitamins can become limiting. Consider performing a media optimization study.

    • Dissolved Oxygen Levels: In high-density fed-batch cultures, maintaining adequate dissolved oxygen (DO) is critical. Poor oxygen supply will lead to a metabolic shift towards inhibitory byproducts and reduce overall energy for growth and synthesis.

      • Solution: Increase the agitation speed, enrich the inlet gas with oxygen, or adjust the feeding rate to reduce the oxygen uptake rate of the culture.

    • Accumulation of Inhibitory Byproducts: High concentrations of acetate (B1210297), produced during overflow metabolism, can inhibit cell growth.

      • Solution: A fed-batch strategy that keeps the primary carbon source at a growth-limiting concentration is the most effective way to prevent acetate formation.

Quantitative Data on HMO Production

The following table summarizes reported titers for various HMOs produced in engineered E. coli, highlighting the impact of different production strategies.

HMO ProductHost StrainFermentation StrategyKey Optimization FactorsFinal Titer (g/L)Reference
3'-Sialyllactose (3'-SL) Engineered E. coliFed-batch with glycerol and lactose feedingBalancing UDP-GlcNAc and CMP-Neu5Ac fluxes31.4[6]
Lacto-N-neotetraose (LNnT) Engineered E. coliHigh-cell-density cultureCo-expression of lgtA and lgtB genes from N. meningitidis>2 g/L (estimated from publication)[3]
Lacto-N-tetraose (LNT) Recombinant E. coliGalactose-limited fed-batch cultivationUse of galactose as carbon source to boost UDP-galactose pool12.72[4]
2'-Fucosyllactose (2'-FL) Engineered E. coliFed-batch with sucrose (B13894) as carbon sourceReduction of byproduct formation by introducing an α1–3-fucosidase~60[1]

Experimental Protocols

Protocol: Fed-Batch Fermentation for LSTb Production in Engineered E. coli

This protocol is a representative methodology based on common practices for HMO production.[3][4]

1. Strain and Plasmid Construction:

  • Host Strain: E. coli JM109 (or another suitable strain) with a deletion in the lacZ gene to prevent lactose catabolism.

  • Plasmids: A two-plasmid system is often used.

    • Plasmid 1: Contains the genes for the CMP-sialic acid synthesis pathway.

    • Plasmid 2: Contains the genes for the necessary glycosyltransferases (e.g., β1,3-N-acetylglucosaminyltransferase, β1,4-galactosyltransferase, and α2,3-sialyltransferase) for LSTb synthesis from lactose.

2. Inoculum Preparation:

  • Day 1: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking.

  • Day 2: Transfer the overnight culture into 200 mL of defined fermentation medium in a 1 L shake flask. Incubate at 37°C until the OD600 reaches 4-5.

3. Bioreactor Setup and Batch Phase:

  • Medium: Use a defined mineral salt medium with glycerol (e.g., 20 g/L) as the initial carbon source and a nitrogen source like ammonium (B1175870) sulfate.

  • Bioreactor: Prepare a 2 L bioreactor with 1 L of the defined medium.

  • Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.2.

  • Conditions: Control the temperature at 37°C and pH at 7.0 (controlled with NH4OH). Maintain dissolved oxygen (DO) above 30% by adjusting agitation and airflow.

  • Batch Growth: Allow the cells to grow until the initial glycerol is depleted, indicated by a sharp increase in the DO signal.

4. Fed-Batch and Induction Phase:

  • Feeding Solution: Prepare a concentrated feeding solution containing glycerol (e.g., 500 g/L).

  • Fed-Batch: Start the glycerol feed to maintain a controlled growth rate. An exponential feeding strategy can be used to achieve high cell density.

  • Induction: When the cell density (OD600) reaches ~50, reduce the temperature to 28°C and add the inducer (e.g., IPTG) to initiate the expression of the biosynthetic pathway genes.

  • Lactose Addition: Simultaneously with induction, start a continuous feed of a lactose solution (e.g., 200 g/L) to provide the acceptor molecule for LSTb synthesis.

  • Sampling: Take samples periodically to measure cell density (OD600), and concentrations of glycerol, lactose, and LSTb (using HPLC).

  • Duration: Continue the fermentation for 36-48 hours post-induction, or until LSTb production ceases.

Visualizations

Diagrams of Pathways and Workflows

Caption: Simplified metabolic pathway for LSTb production in engineered E. coli.

Troubleshooting_Workflow Start Low LSTb Titer Check_Precursors Analyze Precursor Pools (CMP-NeuAc, UDP-Gal) Start->Check_Precursors Check_Intermediates Analyze for Intermediates (e.g., LNT-II) Start->Check_Intermediates Check_Growth Review Growth Curve & Viability Start->Check_Growth Precursors_Low Precursor Pools Low? Check_Precursors->Precursors_Low Intermediates_High Intermediates Accumulating? Check_Intermediates->Intermediates_High Growth_Poor Poor Cell Growth? Check_Growth->Growth_Poor Optimize_Flux Optimize Metabolic Flux (e.g., change carbon source) Precursors_Low->Optimize_Flux Yes Verify_Enzyme_Expression Verify Enzyme Expression (SDS-PAGE, Western) Precursors_Low->Verify_Enzyme_Expression No Intermediates_High->Check_Precursors No Balance_Enzymes Balance Glycosyltransferase Expression Ratios Intermediates_High->Balance_Enzymes Yes Growth_Poor->Start No Optimize_Conditions Optimize Fermentation (Temp, pH, DO, Feed) Growth_Poor->Optimize_Conditions Yes Check_Toxicity Investigate Protein Toxicity (lower induction) Growth_Poor->Check_Toxicity Yes

Caption: Troubleshooting workflow for diagnosing low LSTb production yield.

Experimental_Workflow Strain_Engineering 1. Strain Engineering (lacZ KO, Pathway Insertion) Shake_Flask 2. Shake Flask Validation (Initial Screening) Strain_Engineering->Shake_Flask Batch_Fermentation 3. Batch Fermentation (Establish Growth Parameters) Shake_Flask->Batch_Fermentation Fed_Batch_Optimization 4. Fed-Batch Optimization (Optimize Feed, Temp, pH, Induction) Batch_Fermentation->Fed_Batch_Optimization Analysis 5. Product Analysis (HPLC, MS) Fed_Batch_Optimization->Analysis Analysis->Fed_Batch_Optimization Iterate Scale_Up 6. Scale-Up Analysis->Scale_Up

Caption: General experimental workflow for optimizing LSTb production.

References

Technical Support Center: Sialyllacto-N-tetraose b (LSTb) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during the analysis of Sialyllacto-N-tetraose b (LSTb).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low signal intensity of LSTb in my experiments?

A1: Low signal intensity for LSTb can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Sample Preparation: Inefficient extraction, loss of analyte during cleanup steps, or incomplete removal of interfering substances from the sample matrix can significantly reduce the LSTb signal.

  • Inefficient Derivatization: For methods requiring fluorescent labeling, incomplete or inefficient derivatization of LSTb will lead to a weak signal.

  • Chromatography (HPLC/LC-MS) Issues: A compromised HPLC column, suboptimal mobile phase composition (e.g., pH, additives), incorrect gradient settings, or leaks in the system can all contribute to poor signal intensity.

  • Mass Spectrometry (MS) Ion Suppression: Co-eluting matrix components can suppress the ionization of LSTb in the mass spectrometer, leading to a reduced signal.

  • Improper Instrument Settings: Incorrect settings on the detector (e.g., fluorescence detector wavelength, MS source parameters) can result in low sensitivity.

  • LSTb Degradation: Sialylated oligosaccharides can be susceptible to degradation under certain storage or experimental conditions.

Q2: How can I improve the signal intensity of LSTb when using fluorescence detection?

A2: To enhance the signal intensity with fluorescence detection, focus on the derivatization step. Ensure you are using a highly fluorescent labeling reagent and that the reaction conditions (temperature, time, and reagent concentrations) are optimized for sialylated oligosaccharides. It is also crucial to efficiently remove excess derivatization reagent after the reaction, as it can interfere with the analysis.

Q3: What is ion suppression in LC-MS, and how can I mitigate it for LSTb analysis?

A3: Ion suppression is a phenomenon where the ionization of the target analyte (LSTb) in the mass spectrometer's ion source is reduced by the presence of other co-eluting molecules from the sample matrix.[1][2] To mitigate ion suppression:

  • Improve Sample Cleanup: Utilize solid-phase extraction (SPE) or other sample preparation techniques to remove interfering matrix components.

  • Optimize Chromatography: Adjust the HPLC gradient to achieve better separation of LSTb from interfering compounds.

  • Dilute the Sample: If the concentration of matrix components is high, diluting the sample can sometimes reduce ion suppression.

  • Use a Different Ionization Source: If available, switching to a different ionization technique (e.g., APCI instead of ESI) may be less susceptible to the specific matrix effects in your sample.

Troubleshooting Guides

Guide 1: Low Signal Intensity in HPLC with Fluorescence Detection (HPLC-FLD)

This guide addresses low signal intensity issues when analyzing LSTb using HPLC with pre-column derivatization and fluorescence detection.

Potential Cause Recommended Action(s)
Inefficient Derivatization 1. Verify Reagent Quality: Ensure the derivatization reagent (e.g., 2-aminobenzamide (B116534) (2-AB), 2-aminobenzoic acid (2-AA)) is not expired and has been stored correctly. 2. Optimize Reaction Conditions: Review and optimize the derivatization reaction time, temperature, and pH. Incomplete reactions are a common source of low signal. 3. Check for Quenching: Ensure no components in your sample are quenching the fluorescence of the label.
Analyte Loss During Sample Cleanup 1. Evaluate Cleanup Steps: If using solid-phase extraction (SPE) or other cleanup methods post-derivatization, validate the recovery of a known amount of derivatized LSTb standard. 2. Modify Elution Solvents: Adjust the composition and volume of the elution solvent to ensure complete recovery of the derivatized LSTb from the SPE cartridge.
Suboptimal HPLC Conditions 1. Check Mobile Phase pH: The pH of the mobile phase can affect the fluorescence of some labels. Experiment with slight adjustments to the mobile phase pH. 2. Inspect the Column: A contaminated or old column can lead to poor peak shape and reduced signal. Flush the column or replace it if necessary.[3] 3. Verify Flow Rate: Inconsistent flow rates can lead to a weak signal. Check for leaks in the HPLC system.[4]
Incorrect Detector Settings 1. Confirm Wavelengths: Ensure the excitation and emission wavelengths on the fluorescence detector are set correctly for the specific fluorescent label used. 2. Check Lamp Status: A failing detector lamp will result in low signal intensity. Check the lamp's usage hours and replace it if needed.[5]
Guide 2: Low Signal Intensity in LC-MS Analysis

This guide focuses on troubleshooting low LSTb signal intensity in liquid chromatography-mass spectrometry (LC-MS) experiments.

Potential Cause Recommended Action(s)
Ion Suppression 1. Post-Column Infusion Test: Perform a post-column infusion of a standard LSTb solution while injecting a blank matrix sample. A dip in the LSTb signal at the expected retention time indicates ion suppression. 2. Improve Chromatographic Separation: Modify the LC gradient to separate LSTb from the suppressing compounds. 3. Enhance Sample Cleanup: Use a more rigorous sample preparation method to remove matrix components.[1]
Inefficient Ionization 1. Optimize Source Parameters: Tune the ion source parameters, including spray voltage, gas flows (nebulizing and drying gas), and source temperature, to maximize the LSTb signal.[6] 2. Adjust Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) can significantly impact ionization efficiency. Experiment with different additives and concentrations.[7]
Mass Spectrometer Issues 1. Calibrate and Tune: Ensure the mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations.[6] 2. Clean Ion Optics: Contaminated ion transfer optics can reduce ion transmission to the detector. Follow the manufacturer's protocol for cleaning the ion optics.
Analyte Degradation 1. Check Sample Stability: LSTb, being a sialylated oligosaccharide, can be sensitive to acidic conditions and temperature. Ensure samples are stored properly (typically at -80°C) and avoid prolonged exposure to harsh conditions during sample preparation.

Quantitative Data Summary

The following tables provide a summary of how different experimental parameters can influence the signal intensity of sialylated oligosaccharides like LSTb.

Table 1: Relative Signal Intensity of Derivatization Reagents for Sialylated Glycans

Derivatization ReagentRelative MS Signal Enhancement (Compared to non-derivatized)Recommended LC ColumnKey Characteristics
Permethylation HighC18 (Reversed-Phase)Significantly enhances MS intensity and stability of sialylated glycans.[8]
RapiFluor-MS (RFMS) HighHILICProvides high MS signal enhancement for neutral and sialylated glycans.[8]
Procainamide (ProA) ModerateHILICOffers good fluorescence and MS signal.[4]
2-Aminobenzamide (2-AB) Low to ModerateHILICA traditional fluorescent label with moderate MS signal enhancement.[8]

Table 2: Effect of Mobile Phase Modifiers on Signal Intensity in LC-MS

Mobile Phase ModifierIonization ModeEffect on Sialylated Oligosaccharide Signal
Ammonium Formate (10 mM) Negative (ESI-)Generally provides good signal intensity and stable retention times for acidic oligosaccharides.[7]
Ammonium Acetate (10 mM) with 0.1% Acetic Acid Negative (ESI-)Represents a good compromise for signal intensity and retention time stability for a broad range of lipids and other metabolites, which can be present in the matrix.[7][9]
Formic Acid (0.1%) Positive (ESI+)Commonly used for positive ion mode, but may not be optimal for sialylated oligosaccharides which are acidic. Can lead to lower signal intensity compared to negative mode.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of LSTb for HPLC-FLD Analysis

This protocol outlines a general procedure for the extraction and fluorescent labeling of LSTb from a biological matrix.

  • Extraction of Oligosaccharides:

    • To 100 µL of sample (e.g., human milk), add 400 µL of ethanol (B145695) to precipitate proteins.

    • Vortex and incubate at 4°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the oligosaccharides.

    • Dry the supernatant completely using a vacuum centrifuge.

  • Fluorescent Derivatization with 2-Aminobenzamide (2-AB):

    • Prepare the 2-AB labeling solution: Dissolve 2-AB in a solution of 30% acetic acid in DMSO to a final concentration of 0.35 M. Add sodium cyanoborohydride to a final concentration of 1 M.

    • Reconstitute the dried oligosaccharide sample in 10 µL of the 2-AB labeling solution.

    • Incubate the mixture at 65°C for 2 hours.

  • Cleanup of Derivatized Sample:

    • After incubation, cool the sample to room temperature.

    • Use a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) cartridge to remove excess labeling reagent.

    • Condition the HILIC SPE cartridge with water followed by acetonitrile (B52724).

    • Load the derivatized sample onto the cartridge.

    • Wash the cartridge with acetonitrile to remove excess 2-AB.

    • Elute the labeled oligosaccharides with water or a low percentage of organic solvent in water.

    • Dry the eluted sample and reconstitute in a suitable solvent for HPLC injection.

Protocol 2: LC-MS/MS Analysis of LSTb

This protocol provides a starting point for the analysis of LSTb using LC-MS/MS.

  • Sample Preparation:

    • Extract oligosaccharides as described in Protocol 1 (step 1).

    • For direct LC-MS analysis without derivatization, reconstitute the dried oligosaccharides in the initial mobile phase.

  • Liquid Chromatography:

    • Column: A porous graphitized carbon (PGC) column is often used for the separation of underivatized oligosaccharide isomers.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 8.0.[10]

    • Mobile Phase B: Acetonitrile.[10]

    • Gradient: A shallow gradient from a low to a moderate percentage of acetonitrile is typically used. An example gradient could be 2-30% B over 30-40 minutes.[10]

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min for a standard analytical column).

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for sialylated oligosaccharides.

    • Scan Mode: Full scan MS to identify the [M-H]⁻ ion of LSTb (m/z 997.3).

    • MS/MS: For targeted analysis, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) of the transition from the precursor ion to specific fragment ions.

    • Source Parameters: Optimize spray voltage, capillary temperature, and gas flows for maximal LSTb signal.

Visualizations

Troubleshooting_Workflow_Low_Signal start Low Signal Intensity Observed for LSTb check_standard Inject LSTb Standard start->check_standard sample_prep Sample Preparation Issue check_standard->sample_prep Standard Signal OK hplc_issue HPLC/LC System Issue check_standard->hplc_issue Standard Signal Low review_extraction Review Extraction & Cleanup Protocol sample_prep->review_extraction optimize_derivatization Optimize Derivatization Reaction sample_prep->optimize_derivatization If using derivatization ms_issue Mass Spectrometer Issue hplc_issue->ms_issue If LC-MS & LC seems OK check_leaks Check for Leaks & Flow Rate hplc_issue->check_leaks check_column Inspect/Replace Column hplc_issue->check_column optimize_mobile_phase Optimize Mobile Phase hplc_issue->optimize_mobile_phase tune_ms Tune & Calibrate MS ms_issue->tune_ms optimize_source Optimize Ion Source Parameters ms_issue->optimize_source check_ion_suppression Investigate Ion Suppression ms_issue->check_ion_suppression

Caption: A logical workflow for troubleshooting low signal intensity of this compound.

Experimental_Workflow_LSTb_Analysis process_node process_node decision_node decision_node output_node output_node start Start with Biological Sample extraction Extract Oligosaccharides start->extraction derivatization_choice Detection Method? extraction->derivatization_choice derivatization Fluorescent Derivatization derivatization_choice->derivatization HPLC-FLD lc_separation LC Separation (HILIC or PGC) derivatization_choice->lc_separation LC-MS cleanup SPE Cleanup derivatization->cleanup cleanup->lc_separation detection Detection lc_separation->detection fld Fluorescence Detection detection->fld HPLC-FLD ms Mass Spectrometry Detection detection->ms LC-MS data_analysis Data Analysis fld->data_analysis ms->data_analysis

Caption: A general experimental workflow for the analysis of this compound.

References

Technical Support Center: Method Validation for Sialyllacto-N-tetraose b (LSTb) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Sialyllacto-N-tetraose b (LSTb) quantification. It is intended for researchers, scientists, and drug development professionals working with this important human milk oligosaccharide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of LSTb using common analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Question: I am observing significant ion suppression and high variability in my LSTb signal when analyzing plasma samples. What are the likely causes and how can I troubleshoot this?

Answer:

Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples and can significantly impact accuracy and sensitivity. For LSTb in plasma, co-eluting endogenous components, particularly phospholipids, are often the primary cause.

Here are troubleshooting steps to mitigate ion suppression:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]

    • Protein Precipitation (PPT): This is a straightforward and widely used method. Methanol is an effective solvent for precipitating proteins in plasma samples.[1]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract than PPT. A well-chosen SPE sorbent can selectively retain LSTb while washing away interfering substances.

  • Chromatographic Separation:

    • Gradient Optimization: Adjust the mobile phase gradient to separate the elution of LSTb from the regions of significant ion suppression. A post-column infusion experiment can help identify the retention times where suppression is most severe.[1]

    • Column Chemistry: Consider using a column with a different stationary phase, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can provide better retention and separation of polar analytes like LSTb from non-polar interferences.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for LSTb is the most reliable way to correct for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, enabling accurate quantification.[1]

Question: My LSTb peak shape is poor (e.g., broad, tailing) in my LC-MS/MS analysis. What could be the cause and how do I fix it?

Answer:

Poor peak shape can be attributed to several factors, ranging from sample matrix effects to chromatographic conditions.

Here are some troubleshooting steps:

  • Sample Matrix Effects: Residual matrix components can interact with the analytical column and the analyte, leading to peak distortion. Improving the sample cleanup procedure, as detailed in the previous question, is a critical first step.[1]

  • Column Performance:

    • Column Contamination: The column may be contaminated with strongly retained matrix components. Try washing the column with a strong solvent.

    • Column Degradation: The column's performance may have degraded over time. Try replacing the column with a new one.

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for LSTb, which is an acidic oligosaccharide. An unsuitable pH can lead to poor peak shape.

  • Injection Solvent: Whenever possible, dissolve and inject your samples in the mobile phase. If a different solvent is used, ensure it is weaker than the mobile phase to avoid peak distortion.[2]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Question: I am experiencing a gradual decrease in the PAD response for my LSTb standards over a sequence of injections. What is causing this and how can I correct for it?

Answer:

A decrease in the pulsed amperometric detector (PAD) response over time is a known issue and is often due to the recession of the gold electrode.[3] This can lead to inaccurate quantification if not properly addressed.

Here are some solutions:

  • Analyte-Specific Response Drop Correction: The rate of response drop can be analyte-specific.[3]

    • Internal Standard Normalization: Use an internal standard and develop an analyte-specific decay model to normalize the data, which can significantly improve quantification accuracy.[3]

  • Electrode Maintenance:

    • Regular Cleaning: The gold electrode requires regular cleaning to maintain its performance. The other potentials in the waveform are designed to clean the electrode in situ.[4]

    • Polishing: If the response cannot be restored by cleaning, the electrode may need to be polished according to the manufacturer's instructions.

  • System Suitability Checks: Inject a standard at regular intervals throughout the analytical run to monitor the detector response. If the response drops below a predefined threshold, perform maintenance.

Question: My HPAEC-PAD chromatogram shows poor resolution between LSTb and other sialylated oligosaccharide isomers. How can I improve the separation?

Answer:

HPAEC is a powerful technique for separating closely related oligosaccharide structures, including isomers.[4] However, achieving baseline resolution can be challenging.

Here are some tips for improving separation:

  • Optimize the Elution Gradient: Fine-tuning the sodium acetate (B1210297) or sodium hydroxide (B78521) gradient is crucial for resolving isomers. A shallower gradient can often improve separation.

  • Column Choice: Different CarboPac™ columns (e.g., PA1, PA100, PA200) have different selectivities for oligosaccharides. Consult the column selection guides to choose the most appropriate column for your specific separation needs.

  • Temperature Control: Maintaining a consistent and optimized column temperature can improve peak shape and resolution.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)

Question: I am not getting a good signal for my fluorescently labeled LSTb. What are the possible reasons?

Answer:

Low fluorescence signal can be due to issues with the labeling reaction, the detector settings, or the sample itself. Sialylated oligosaccharides like LSTb require derivatization with a fluorescent tag for sensitive detection.[5]

Here are some troubleshooting steps:

  • Labeling Reaction Efficiency:

    • Reagent Quality: Ensure that your fluorescent labeling reagent (e.g., 2-aminobenzamide (B116534) [2-AB], 2-aminobenzoic acid [2-AA]) is of high quality and has not degraded.

    • Reaction Conditions: Optimize the labeling reaction conditions, including temperature, time, and pH, to ensure complete derivatization of LSTb.

  • Detector Settings:

    • Excitation and Emission Wavelengths: Verify that the detector is set to the correct excitation and emission wavelengths for the chosen fluorescent label.

    • Lamp Status: Check the detector's lamp to ensure it is functioning correctly and has sufficient energy.

  • Sample Clean-up: After labeling, it is important to remove excess labeling reagent, as it can interfere with the analysis and contribute to high background noise.

Question: My chromatogram has a noisy or drifting baseline. What are the common causes and solutions for HPLC-FL analysis?

Answer:

A noisy or drifting baseline can make it difficult to accurately integrate peaks and can affect the limit of detection.

Here are some common causes and their solutions:

  • Mobile Phase Issues:

    • Contamination: Use high-purity solvents and prepare fresh mobile phases daily to avoid contamination from trace impurities that may fluoresce.[6]

    • Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the detector flow cell, causing baseline noise.[7]

  • System Leaks: Check for any leaks in the HPLC system, as these can cause pressure fluctuations and a noisy baseline.[8]

  • Detector Flow Cell Contamination: The flow cell can become contaminated over time. Flush the flow cell with a strong, non-interfering solvent.

  • Fluctuating Temperature: Ensure that the column and detector are in a temperature-controlled environment, as temperature fluctuations can cause baseline drift.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during the method validation of LSTb quantification according to regulatory guidelines?

A1: According to guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), a full validation of a bioanalytical method should include the following parameters:[1][9][10]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over a specified range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw stability, short-term stability at room temperature, long-term storage stability).

Q2: What are the typical challenges encountered when quantifying LSTb in biological matrices like human milk?

A2: The quantification of LSTb in complex biological matrices such as human milk presents several challenges:

  • High Structural Diversity and Isomerism: Human milk contains a complex mixture of oligosaccharides, including several isomers of LSTb (e.g., LSTa, LSTc), which can be difficult to separate chromatographically.[11][12]

  • Matrix Effects: As discussed in the troubleshooting section, components of the milk matrix can interfere with the ionization of LSTb in mass spectrometry, leading to inaccurate results.[1]

  • Wide Concentration Range: The concentration of LSTb can vary significantly among individuals and over the course of lactation.[3] The analytical method must have a wide enough linear range to accommodate these variations.

  • Analyte Stability: The stability of LSTb during sample collection, storage, and processing must be carefully evaluated to ensure accurate quantification.

Q3: How stable is this compound in human milk during storage and handling?

A3: Studies have shown that the concentrations of major human milk oligosaccharides, including sialyl-lacto-N-tetraose b (LSTb), are generally stable under typical storage and handling conditions.

  • Short-term and Daily Stability: The concentrations of LSTb have been found to be stable over 7 consecutive days of lactation and are not acutely affected by a standard maternal meal.[1][9][13]

  • Freeze-Thaw Cycles: While multiple freeze-thaw cycles can be detrimental to some biomolecules, studies on human milk oligosaccharides have shown that they remain relatively stable even after several freeze-thaw cycles.[14][15][16][17][18] However, it is still best practice to minimize the number of freeze-thaw cycles by aliquoting samples before freezing.

Quantitative Data Summary

The following tables summarize typical performance characteristics for a validated LC-MS/MS method for the quantification of this compound in human milk.[13][14]

Table 1: Accuracy and Precision of LSTb Quantification

AnalyteConcentration (mg/mL)Accuracy (%)Precision (RSD, %)
LSTb0.02 - 0.3179.5 - 110.9≤ 12.7

Table 2: Linearity and Sensitivity of LSTb Quantification

AnalyteLinearity Range (mg/mL)Correlation Coefficient (r²)
LSTb0.002 - 0.5> 0.99

Experimental Protocols

LC-MS/MS Method for LSTb Quantification in Human Milk

This protocol is based on a validated method for the quantification of eight human milk oligosaccharides, including LSTb.[14]

  • Sample Preparation:

    • Thaw milk samples at room temperature and sonicate in a 40°C water bath for 10 minutes.

    • Centrifuge a 50 µL aliquot at 4,000 x g for 15 minutes at 4°C.

    • Mix 10 µL of the supernatant with 20 µL of ethanol (B145695) and incubate for 1 hour at 4°C.

    • Centrifuge for 10 minutes at 4,000 x g at 4°C.

    • Mix the supernatant with 30 µL of 0.1 M sodium tetrahydroborate and incubate for 30 minutes at 65°C.

    • Add 30 µL of 0.1 M acetic acid.

    • Centrifuge for 5 minutes at 12,000 x g at 4°C. The supernatant is the test sample.

  • LC-MS/MS Conditions:

    • Column: Porous graphite (B72142) carbon (PGC) column.

    • Mobile Phase A: 0.1% (v/v) formic acid and 0.1% (v/v) diethylamine (B46881) (DEA) in water.

    • Mobile Phase B: 0.1% (v/v) formic acid, 0.2% DEA, and 25% acetonitrile (B52724) in isopropanol.

    • Gradient: A suitable gradient to separate LSTb from its isomers and other milk components.

    • Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for the specific precursor and product ions of LSTb.

Visualizations

Experimental Workflow for LSTb Quantification by LC-MS/MS

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sp1 Thaw and Sonicate Human Milk sp2 Centrifuge sp1->sp2 sp3 Protein Precipitation (Ethanol) sp2->sp3 sp4 Centrifuge sp3->sp4 sp5 Reduction (Sodium Tetrahydroborate) sp4->sp5 sp6 Quench (Acetic Acid) sp5->sp6 sp7 Final Centrifugation sp6->sp7 sp8 Supernatant for Analysis sp7->sp8 lc Porous Graphite Carbon Column Separation sp8->lc ms Mass Spectrometry (Negative Ion Mode, MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for LSTb quantification in human milk by LC-MS/MS.

Troubleshooting Logic for Low LSTb Signal in HPLC-FL

troubleshooting_hplc_fl start Low LSTb Signal in HPLC-FL q1 Is the labeling reaction efficient? start->q1 a1_yes Check Detector Settings q1->a1_yes Yes a1_no Optimize Labeling: - Reagent Quality - Reaction Conditions q1->a1_no No q2 Are detector settings correct? a1_yes->q2 a2_yes Check Sample Clean-up q2->a2_yes Yes a2_no Correct Settings: - Wavelengths - Lamp Status q2->a2_no No q3 Is there excess labeling reagent? a2_yes->q3 a3_yes Improve Clean-up Procedure q3->a3_yes Yes a3_no Investigate Other System Issues q3->a3_no No

Caption: Troubleshooting logic for low signal in HPLC-FL analysis of LSTb.

References

Technical Support Center: Enhancing Sialyllacto-N-tetraose b Enzymatic Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic glycosylation of Sialyllacto-N-tetraose b (LSTb). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the enzymatic synthesis of LSTb in a question-and-answer format.

Q1: Why is the yield of my this compound (LSTb) synthesis unexpectedly low?

A1: Low product yield is a common challenge in enzymatic glycosylation and can be attributed to several factors. A systematic troubleshooting approach is crucial for identifying the root cause.

Troubleshooting Steps:

  • Verify Enzyme Activity:

    • Enzyme Integrity: Improper storage or multiple freeze-thaw cycles can lead to denaturation and loss of sialyltransferase activity. It is recommended to use a fresh aliquot of the enzyme and ensure it is stored at the recommended temperature.

    • Positive Control: To confirm that the enzyme is active, perform a control reaction with a known, highly reactive acceptor substrate.

  • Assess Substrate Quality and Concentration:

    • Purity: Ensure the purity of the acceptor substrate (Lacto-N-tetraose) and the donor substrate (CMP-sialic acid). Impurities can inhibit the enzymatic reaction.

    • Concentration: While a high concentration of the acceptor substrate can enhance the reaction rate, excessively high concentrations may lead to substrate inhibition. It is advisable to perform a substrate titration to determine the optimal concentration.[1]

    • Donor Substrate Degradation: The sialyltransferase donor, CMP-sialic acid, can be unstable. Use fresh or properly stored CMP-sialic acid for optimal results.

  • Optimize Reaction Conditions:

    • pH and Buffer: The optimal pH for sialyltransferases can vary. Mammalian enzymes often prefer a slightly acidic pH (e.g., 6.5), while some bacterial enzymes function better at neutral to alkaline pH (e.g., 7.0-8.5). A pH optimization screen using different buffers such as MES or Tris-HCl is recommended.[2]

    • Temperature: Most enzymatic reactions are temperature-sensitive. While incubation at 37°C is common, this may not be optimal for all sialyltransferases.[3] A temperature optimization experiment can help determine the ideal condition for your specific enzyme.

    • Incubation Time: Longer incubation times do not always lead to higher yields and may result in product degradation due to reverse kinetics.[2] A time-course experiment is recommended to identify the optimal reaction duration.

Q2: I am observing the formation of a significant amount of by-products in my reaction. How can I improve the specificity?

A2: By-product formation is often due to the multifunctional activity of some sialyltransferases or the presence of contaminating enzymes.

Troubleshooting Steps:

  • Enzyme Selection and Purity:

    • Enzyme Specificity: Different sialyltransferases exhibit varying degrees of regioselectivity. For the synthesis of LSTb, which has an α2,3-sialyl linkage, using a highly specific α2,3-sialyltransferase is crucial. Some enzymes, like Pasteurella multocida α2,3-sialyltransferase (α2,3PST), are known to exhibit some α2,6-sialyltransferase activity at lower pH values.[4]

    • Enzyme Purity: Using a highly purified enzyme preparation will minimize the risk of side reactions catalyzed by contaminating glycosidases or other transferases.

  • Reaction Condition Optimization:

    • pH Adjustment: As mentioned, the pH can influence the regioselectivity of some sialyltransferases. For instance, with α2,3PST, maintaining a pH above 7.0 can reduce the formation of the α2,6-linked by-product.[4]

Q3: The enzymatic reaction seems to stop before the substrates are fully consumed. What could be the cause?

A3: Premature reaction termination is often due to product inhibition or enzyme instability under the reaction conditions.

Troubleshooting Steps:

  • Product Inhibition:

    • CMP Inhibition: The release of Cytidine Monophosphate (CMP) during the sialylation reaction can inhibit the sialyltransferase.

    • Solution: Implementing a CMP-recycling system, where CMP is converted back to CMP-sialic acid, can alleviate this inhibition and drive the reaction to completion.

  • Enzyme Instability:

    • Thermal Denaturation: Prolonged incubation at an elevated temperature can lead to enzyme denaturation. If instability is suspected, consider performing the reaction at a lower temperature for a longer duration.

    • Additives: The addition of stabilizing agents, such as BSA or glycerol, to the reaction buffer may improve enzyme stability.

Quantitative Data Summary

The efficiency of enzymatic glycosylation is highly dependent on the specific enzyme and reaction conditions. Below are tables summarizing key quantitative data for relevant enzymes.

Table 1: Kinetic Parameters of Sialyltransferases

EnzymeAcceptor SubstrateKm (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (mM-1s-1)
Bacteroides fragilis BfGH33C (exo-α-sialidase)Sialic acid dimer (donor)0.75329.6439.5
Bacteroides fragilis BfGH33C (exo-α-sialidase)4-methylumbelliferyl N-acetyl-α-d-neuraminic acid0.06283.24720

Data extracted from a study on an exo-α-sialidase with transglycosylation activity, which can be an alternative to sialyltransferases for sialylation.[5][6]

Table 2: Optimization of Reaction Conditions for 6'-Sialyllactose Synthesis using BfGH33C

ParameterConditionConversion Ratio (%)
pH 6.5>20
Temperature (°C) 50>20
Donor Concentration (Sialic acid dimer) 40 mM>20
Acceptor Concentration (Lactose) 1 M>20
Reaction Time 10 min>20

These conditions resulted in a maximal conversion ratio of over 20% for the synthesis of 6'-sialyllactose.[5][6] Note that while this data is for 6'-sialyllactose, the principles of optimizing these parameters are applicable to LSTb synthesis.

Experimental Protocols

Protocol 1: General Enzymatic Sialylation of Lacto-N-tetraose to this compound

This protocol provides a general starting point for the enzymatic synthesis of LSTb. Optimization of specific parameters is highly recommended.

Materials:

  • α2,3-Sialyltransferase

  • Lacto-N-tetraose (Acceptor substrate)

  • CMP-Sialic Acid (Donor substrate)

  • Reaction Buffer (e.g., 200 mM MES, pH 6.5)[2]

  • Nuclease-free water

Procedure:

  • Prepare a 1x reaction buffer by diluting a 5x stock solution with nuclease-free water.[2]

  • Dissolve the Lacto-N-tetraose acceptor substrate in the 1x reaction buffer to the desired final concentration (e.g., 5-10 mg/mL).[2]

  • Dissolve the CMP-Sialic Acid donor substrate in the 1x reaction buffer.

  • In a microcentrifuge tube, combine the acceptor substrate solution, the donor substrate solution, and the α2,3-sialyltransferase.

  • Adjust the final reaction volume with 1x reaction buffer if necessary.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined duration (e.g., 2-6 hours).[2]

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them using methods such as HPLC or TLC.

  • Stop the reaction by heat inactivation of the enzyme (if heat-stable) or by adding a quenching solution (e.g., ice-cold methanol (B129727) or ethanol).

  • Proceed with the purification of the this compound product.

Protocol 2: Purification of this compound

Purification is a critical step to obtain a high-purity product. A common method involves an initial ethanol (B145695) precipitation followed by chromatographic separation.

Materials:

  • Ethanol (absolute, ice-cold)

  • Deionized water

  • Graphitized Carbon Cartridge (for Solid Phase Extraction)

  • Acetonitrile (B52724) (ACN)

  • PD-10 desalting column (or similar size-exclusion chromatography column)

Procedure:

  • Ethanol Precipitation: a. To the completed reaction mixture, add 1.5 volumes of ice-cold absolute ethanol and mix well. b. Incubate on ice for 10 minutes to precipitate proteins and larger molecules. c. Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C. d. Carefully collect the supernatant containing the oligosaccharides. e. Dry the supernatant using a vacuum evaporator. f. Re-dissolve the dried sample in a minimal amount of deionized water.[7]

  • Graphitized Carbon Solid Phase Extraction (SPE): a. Pre-treat a graphitized carbon cartridge with 100% acetonitrile. b. Wash the column with deionized water. c. Load the re-dissolved sample onto the column. d. Wash the column with deionized water to remove salts and other hydrophilic impurities. e. Elute the sialylated oligosaccharides with an appropriate concentration of acetonitrile in water. f. Dry the eluted sample.[7]

  • Desalting: a. Wash a PD-10 desalting column with 5% ethanol. b. Load the dried and re-dissolved sample from the SPE step onto the column. c. Elute with 5% ethanol and collect the fractions containing the desalted product. d. Dry the final product.[7]

Visualizations

Enzymatic Synthesis of this compound Workflow

Enzymatic_Synthesis_LSTb cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products LNT Lacto-N-tetraose (Acceptor) Enzyme α2,3-Sialyltransferase LNT->Enzyme CMP_Sia CMP-Sialic Acid (Donor) CMP_Sia->Enzyme LSTb This compound Enzyme->LSTb CMP CMP (By-product) Enzyme->CMP

Caption: Workflow of the enzymatic synthesis of this compound.

Troubleshooting Logic for Low Glycosylation Yield

Troubleshooting_Low_Yield Start Low Yield of This compound CheckEnzyme Verify Enzyme Activity Start->CheckEnzyme CheckSubstrates Assess Substrate Quality and Concentration Start->CheckSubstrates OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions EnzymeInactive Enzyme Inactive/ Denatured? CheckEnzyme->EnzymeInactive SubstrateIssue Substrate Purity/ Concentration Issue? CheckSubstrates->SubstrateIssue ConditionsSuboptimal Conditions Suboptimal? OptimizeConditions->ConditionsSuboptimal UseNewEnzyme Use Fresh Enzyme Aliquot Run Positive Control EnzymeInactive->UseNewEnzyme Yes Success Improved Yield EnzymeInactive->Success No PurifySubstrates Purify/Verify Substrates Optimize Concentrations SubstrateIssue->PurifySubstrates Yes SubstrateIssue->Success No OptimizeParameters Optimize pH, Temperature, and Incubation Time ConditionsSuboptimal->OptimizeParameters Yes ConditionsSuboptimal->Success No

Caption: A logical workflow for troubleshooting low yields in enzymatic glycosylation.

References

strategies to reduce byproducts in Sialyllacto-N-tetraose b synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sialyllacto-N-tetraose b (LSTb) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their LSTb synthesis experiments, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts encountered during the enzymatic synthesis of LSTb?

A1: During the multi-enzyme cascade synthesis of LSTb, several byproducts can arise at different stages. The most common include:

  • Incomplete glycosylation products: Accumulation of the precursor, Lacto-N-tetraose (LNT), or the intermediate, Lacto-N-triose II (LNTri II), is a frequent issue. This often points to inefficiencies in the β-1,3-galactosyltransferase or α2,6-sialyltransferase steps, respectively.

  • Isomeric sialylation products: Formation of Sialyllacto-N-tetraose a (LSTa), the α2,3-linked isomer of LSTb, can occur if the sialyltransferase used has dual specificity or if there is contamination with an α2,3-sialyltransferase. Some bacterial sialyltransferases, for instance from Pasteurella multocida, are known to exhibit both α2,3- and α2,6-sialyltransferase activities, with the ratio of products being pH-dependent.[1][2][3]

  • Hydrolysis of activated sugar donors: The activated sialic acid donor, CMP-N-acetylneuraminic acid (CMP-Neu5Ac), can be hydrolyzed, reducing the efficiency of the sialylation step.

  • Products from acceptor impurities: The presence of impurities in the Lacto-N-tetraose (LNT) acceptor substrate can lead to the formation of various sialylated byproducts.

Q2: How can I minimize the formation of the LSTa isomer during LSTb synthesis?

A2: Minimizing the formation of the LSTa isomer requires careful selection and optimization of the α2,6-sialyltransferase and reaction conditions:

  • Enzyme Selection: Utilize an α2,6-sialyltransferase with high regioselectivity. The enzyme from Photobacterium damselae is commonly used for its α2,6-specificity.[4][5][6] Avoid using enzymes with known dual α2,3/α2,6 activity, or if their use is unavoidable, carefully control the reaction pH.

  • pH Optimization: For sialyltransferases with dual activity, the pH of the reaction can significantly influence the ratio of α2,6 to α2,3-linked products. For the Pasteurella multocida sialyltransferase, a lower pH (around 5.4) has been shown to favor the formation of 6'-sialyllactose (B25220) (α2,6-linked), while a more neutral pH (around 6.4) favors the 3'-sialyllactose (B164678) (α2,3-linked) product.[1] It is crucial to empirically determine the optimal pH for maximizing LSTb production with your specific enzyme.

  • Enzyme Purity: Ensure that your α2,6-sialyltransferase preparation is free from contamination with other sialyltransferases, particularly α2,3-sialyltransferases.

Q3: What strategies can be employed to reduce the accumulation of the LNT precursor?

A3: Accumulation of the LNT precursor indicates a bottleneck at the final sialylation step. To address this, consider the following:

  • Optimize Sialyltransferase Concentration: Increase the concentration of the α2,6-sialyltransferase to drive the reaction towards completion.

  • Ensure Sufficient CMP-Neu5Ac: The activated sugar donor, CMP-Neu5Ac, must be present in sufficient, non-limiting concentrations. If using a CMP-Neu5Ac synthetase in a coupled reaction, ensure its activity is optimal.

  • Reaction Time: Extend the reaction time to allow for complete conversion of the LNT. Monitor the reaction progress over time using a suitable analytical method like HPLC to determine the optimal endpoint.

  • Temperature Optimization: While most sialyltransferase reactions are performed at 37°C, the optimal temperature can vary. Perform a temperature optimization study (e.g., from 25°C to 45°C) to find the ideal condition for your specific enzyme.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of LNTri II byproduct Inefficient β-1,3-galactosyltransferase activity.- Increase the concentration of the β-1,3-galactosyltransferase.- Ensure an adequate supply of the UDP-galactose donor.- Optimize reaction conditions (pH, temperature) for the galactosyltransferase.
Presence of both LSTb and LSTa in the final product Use of a non-specific sialyltransferase or incorrect reaction pH.- Switch to a highly specific α2,6-sialyltransferase (e.g., from Photobacterium damselae).- If using a dual-specificity enzyme, optimize the reaction pH to favor α2,6-sialylation.[1][2]
Low overall yield of LSTb - Hydrolysis of CMP-Neu5Ac.- Sub-optimal enzyme activity.- Presence of inhibitors.- Ensure the reaction buffer is free of phosphatases.- Re-evaluate the optimal pH, temperature, and concentration for all enzymes in the cascade.- Check all reagents for potential inhibitors.
Multiple unknown peaks in HPLC analysis - Impurities in substrates.- Non-specific enzyme activity.- Sample degradation.- Use highly purified substrates.- Analyze each substrate for impurities before starting the synthesis.- If using a sialyltransferase with broad acceptor specificity, ensure the purity of the LNT acceptor.- Ensure proper sample handling and storage to prevent degradation.

Data Presentation

Table 1: Influence of pH on the Regioselectivity of Pasteurella multocida Sialyltransferase in the Sialylation of Lactose.

pH3'-Sialyllactose (α2,3-linked) Yield (mM)6'-Sialyllactose (α2,6-linked) Yield (mM)
5.4Lower3.33 ± 0.38
6.42.75 ± 0.35Lower

Data adapted from a study on the sialylation of lactose, which can be indicative of the enzyme's behavior with the structurally similar LNT.[1]

Experimental Protocols

Protocol: Enzymatic Synthesis of LSTb with Minimized Byproducts

This protocol outlines a one-pot, multi-enzyme approach for the synthesis of LSTb, starting from Lacto-N-triose II (LNTri II).

Materials:

  • Lacto-N-triose II (LNTri II)

  • UDP-galactose (UDP-Gal)

  • CMP-N-acetylneuraminic acid (CMP-Neu5Ac)

  • β-1,3-galactosyltransferase (e.g., from Chromobacterium violaceum)

  • α2,6-sialyltransferase (e.g., from Photobacterium damselae)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • MgCl₂

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, prepare the reaction mixture containing:

    • LNTri II (final concentration, e.g., 10 mM)

    • UDP-Gal (final concentration, e.g., 15 mM)

    • CMP-Neu5Ac (final concentration, e.g., 20 mM)

    • MgCl₂ (final concentration, e.g., 10 mM)

    • β-1,3-galactosyltransferase (empirically determined optimal concentration)

    • α2,6-sialyltransferase (empirically determined optimal concentration)

    • Reaction Buffer to the final volume.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Monitoring: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), take a small aliquot of the reaction mixture. Stop the enzymatic reaction in the aliquot by heat inactivation (e.g., 95°C for 5 minutes).

  • Analysis: Analyze the aliquots by HPLC to monitor the consumption of LNTri II and LNT, and the formation of LSTb and any byproducts.

  • Reaction Termination and Purification: Once the reaction has reached completion (i.e., maximal LSTb yield and minimal precursors), terminate the entire reaction by heat inactivation. The product can then be purified using appropriate chromatographic techniques, such as gel filtration or anion-exchange chromatography.

Visualizations

LSTb_Synthesis_Pathway Lactose Lactose LNTri_II Lacto-N-triose II Lactose->LNTri_II + UDP-GlcNAc LNT Lacto-N-tetraose LNTri_II->LNT + UDP-Gal LSTb This compound LNT->LSTb + CMP-Neu5Ac UDP_GlcNAc UDP-GlcNAc GlcNAcT β-1,3-N-acetyl- glucosaminyltransferase UDP_GlcNAc->GlcNAcT UDP_Gal UDP-Gal GalT β-1,3-galactosyl- transferase UDP_Gal->GalT CMP_Neu5Ac CMP-Neu5Ac SiaT α2,6-sialyltransferase CMP_Neu5Ac->SiaT GlcNAcT->LNTri_II GalT->LNT SiaT->LSTb

Caption: Enzymatic synthesis pathway of this compound.

Troubleshooting_Byproducts cluster_synthesis LSTb Synthesis cluster_byproducts Potential Byproducts cluster_solutions Troubleshooting Strategies LNT Lacto-N-tetraose SiaT α2,6-Sialyltransferase LNT->SiaT Unreacted_LNT Unreacted Precursor: Lacto-N-tetraose LNT->Unreacted_LNT Incomplete Reaction (bottleneck) LSTb Desired Product: This compound SiaT->LSTb LSTa Isomeric Byproduct: Sialyllacto-N-tetraose a SiaT->LSTa Side Reaction (low enzyme specificity or suboptimal pH) Optimize_pH Optimize Reaction pH Optimize_pH->SiaT Enzyme_Selection Use Highly Specific Enzyme Enzyme_Selection->SiaT Optimize_Conditions Optimize Enzyme/Substrate Concentrations & Time Optimize_Conditions->LNT

Caption: Troubleshooting common byproducts in the final sialylation step.

References

dealing with matrix effects in Sialyllacto-N-tetraose b analysis of biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the analysis of Sialyllacto-N-tetraose b (LSTb) from biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LSTb)?

A1: this compound is a complex acidic oligosaccharide naturally found in human milk.[1] These sialylated oligosaccharides are believed to play a significant biological role, potentially acting as prebiotics and providing precursors for brain biosynthesis. They may also inhibit pathogens that bind to sialic acid-containing structures on host mucosal surfaces.

Q2: What are matrix effects in the context of LC-MS analysis?

A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, reproducibility, and sensitivity of quantitative analysis.[2][3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[2]

Q3: What are the common causes of matrix effects in biological samples like plasma or serum?

A3: Biological matrices are complex and contain numerous endogenous substances that can interfere with analyte ionization. The most common causes include:

  • Phospholipids (B1166683): Abundant in plasma and serum, these molecules are notoriously problematic, often causing significant ion suppression.

  • Salts and Buffers: High concentrations of non-volatile salts can crystallize on the mass spectrometer's inlet, reducing signal and requiring frequent cleaning.[3]

  • Proteins: While often removed during initial sample preparation (e.g., protein precipitation), residual proteins can still interfere with analysis.[5]

  • Other Endogenous Molecules: Metabolites, lipids, and other small molecules can co-elute with the target analyte and compete for ionization.

Q4: How can I determine if my LSTb analysis is impacted by matrix effects?

A4: A common method is the post-column infusion experiment.[4] In this setup, a constant flow of LSTb standard is infused into the mobile phase after the analytical column. A blank matrix extract is then injected. If the LSTb signal drops or rises at certain retention times, it indicates the presence of co-eluting matrix components causing ion suppression or enhancement, respectively.[4] Another approach is to compare the response of an analyte in a pure solvent standard to its response in a spiked matrix sample; a significant difference indicates a matrix effect.[2][6]

Troubleshooting Guide

This section addresses specific problems encountered during LSTb analysis in a question-and-answer format.

Problem 1: My LSTb signal is low and inconsistent, suggesting ion suppression.

  • Possible Cause: Co-elution of LSTb with highly abundant matrix components, particularly phospholipids or salts.

  • Solution 1: Improve Sample Preparation. Simple protein precipitation (PPT) is often insufficient as it does not remove phospholipids.[5][7] Employ more rigorous cleanup techniques:

    • Solid-Phase Extraction (SPE): This is a highly effective method. Graphitized carbon black (GCB) or mixed-mode SPE cartridges can selectively retain and elute oligosaccharides while removing interfering substances.[7][8] Polymeric mixed-mode SPE often produces the cleanest extracts.[7]

    • Liquid-Liquid Extraction (LLE): LLE can provide clean extracts but may suffer from low recovery for polar analytes like LSTb.[7]

    • Phospholipid Depletion Plates: Specialized plates (e.g., HybridSPE®-Phospholipid) use chemical filtration to selectively remove phospholipids from protein-precipitated samples.[5]

  • Solution 2: Optimize Chromatography. Modify your LC method to improve the separation between LSTb and interfering peaks.

    • Adjust Gradient: A longer, shallower gradient can increase resolution.

    • Change Column Chemistry: Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating polar compounds like oligosaccharides.[9]

  • Solution 3: Dilute the Sample. A straightforward approach is to dilute the sample, which reduces the concentration of interfering components.[4] This is only viable if the LSTb concentration is high enough to remain detectable after dilution.[4]

Problem 2: I'm observing poor reproducibility and accuracy in my quantitative results.

  • Possible Cause: Sample-to-sample variation in matrix composition is leading to inconsistent levels of ion suppression or enhancement.

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to compensate for matrix effects. A SIL-IS has nearly identical chemical properties and retention time to the analyte and will be affected by matrix interferences in the same way, allowing for accurate correction.[10]

  • Solution 2: Use Matrix-Matched Calibrators. Prepare your calibration standards and quality controls in a blank biological matrix that is identical to your samples. This helps ensure that the calibrators and the unknown samples experience similar matrix effects, improving accuracy.[6][10]

Problem 3: My LSTb chromatographic peak shape is poor (e.g., broad, tailing, or split).

  • Possible Cause 1: Column Contamination/Overload. Residual matrix components, especially phospholipids, can accumulate on the analytical column, degrading performance.

  • Solution 1: Implement a robust column washing step between injections. Ensure the sample cleanup method is effective enough to prevent column fouling.

  • Possible Cause 2: Analyte Interaction with Metal Surfaces. Sialylated compounds can interact with metal components in standard stainless steel HPLC columns and tubing, leading to peak tailing and signal loss.[11]

  • Solution 2: Consider using metal-free or PEEK-lined HPLC columns and system components.[11] This can dramatically improve the peak shape and recovery for chelating compounds like LSTb.[11]

Data Presentation: Sample Preparation Method Comparison

The choice of sample preparation is critical for minimizing matrix effects. The following table provides a qualitative comparison of common techniques for analyzing analytes in complex biological matrices.

Sample Preparation MethodPhospholipid RemovalSalt RemovalAnalyte RecoveryThroughputOverall Effectiveness for LSTb
Protein Precipitation (PPT) PoorPoorGoodHighLow
Liquid-Liquid Extraction (LLE) GoodModerateVariable (May be low for polar analytes)ModerateModerate
Solid-Phase Extraction (SPE) - Reversed Phase Moderate-GoodGoodGoodModerateGood
Solid-Phase Extraction (SPE) - Graphitized Carbon GoodGoodExcellentModerateVery Good
Solid-Phase Extraction (SPE) - Mixed-Mode ExcellentExcellentExcellentModerateExcellent

Table reflects generalized findings on method effectiveness for reducing matrix effects in bioanalysis.[5][7]

Experimental Protocols

Protocol: Oligosaccharide Purification from Plasma using Graphitized Carbon SPE

This protocol is a representative method for isolating LSTb and other oligosaccharides from a plasma sample to minimize matrix effects.

Materials:

  • Plasma sample

  • 50 mM Ammonium (B1175870) Bicarbonate buffer

  • Cold (-20°C) Ethanol

  • Graphitized Carbon SPE Cartridges

  • Reagent 1 (Conditioning): 80% Acetonitrile / 0.05% Trifluoroacetic Acid (TFA)

  • Reagent 2 (Equilibration): Water / 0.05% TFA

  • Reagent 3 (Wash): Deionized Water

  • Reagent 4 (Elution): 40% Acetonitrile / 0.05% TFA

  • Centrifuge, SpeedVac (or similar vacuum concentrator)

Methodology:

  • Protein Precipitation: a. To 50 µL of plasma, add 50 µL of 50 mM ammonium bicarbonate buffer and mix. b. Add 400 µL of cold ethanol, vortex thoroughly, and incubate at -80°C for 1 hour to precipitate proteins.[8] c. Centrifuge the sample at high speed (e.g., 21,000 x g) for 10 minutes.[8] d. Carefully transfer 400 µL of the supernatant to a new microfuge tube.[8]

  • SPE Cartridge Conditioning: a. Condition the graphitized carbon SPE cartridge by passing 4 mL of Reagent 1 through it.[8] b. Equilibrate the cartridge by passing 4 mL of Reagent 2 through it.[8] Do not allow the cartridge to go dry.

  • Sample Loading: a. Dilute the supernatant from step 1d with 400 µL of water.[8] b. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: a. Wash the cartridge by passing 4 mL of Reagent 3 (deionized water) through it. Repeat this wash step for a total of six times to ensure removal of salts and other polar interferences.[8]

  • Elution: a. Elute the retained oligosaccharides (including LSTb) by passing 4 mL of Reagent 4 through the cartridge into a clean collection tube.[8]

  • Drying and Reconstitution: a. Dry the eluted sample completely using a SpeedVac or nitrogen evaporator.[8] b. Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Mandatory Visualizations

Below are diagrams illustrating key workflows for troubleshooting and experimental execution.

TroubleshootingWorkflow Figure 1. Troubleshooting Workflow for LSTb Analysis start Start: Poor Quantitative Performance (Low Signal, High Variability) check_me Assess Matrix Effects (Post-Column Infusion or Spiked Sample Comparison) start->check_me me_present Matrix Effects Confirmed check_me->me_present Yes me_absent Matrix Effects Not Significant check_me->me_absent No improve_sp Improve Sample Prep (e.g., SPE, LLE, Phospholipid Removal) me_present->improve_sp Strategy 1 optimize_lc Optimize Chromatography (Gradient, Column Chemistry) me_present->optimize_lc Strategy 2 use_is Use Appropriate Internal Standard (SIL-IS) me_present->use_is Strategy 3 check_other Investigate Other Issues: - Instrument Performance - Standard Integrity - Peak Integration me_absent->check_other

Figure 1. Troubleshooting Workflow for LSTb Analysis

SPE_Workflow Figure 2. Graphitized Carbon SPE Workflow cluster_sample Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma 1. Plasma Sample precip 2. Add Buffer & Cold Ethanol (Protein Precipitation) plasma->precip centrifuge 3. Centrifuge & Collect Supernatant precip->centrifuge load 6. Load Sample centrifuge->load Dilute & Load condition 4. Condition Cartridge (80% ACN / 0.05% TFA) equilibrate 5. Equilibrate Cartridge (Water / 0.05% TFA) condition->equilibrate equilibrate->load wash 7. Wash Cartridge (6x with Water) load->wash elute 8. Elute LSTb (40% ACN / 0.05% TFA) wash->elute dry 9. Dry Eluate elute->dry reconstitute 10. Reconstitute for Analysis dry->reconstitute end Inject to LC-MS reconstitute->end start Start start->plasma

Figure 2. Graphitized Carbon SPE Workflow

References

Validation & Comparative

A Comparative Analysis of Sialyllacto-N-tetraose b and Sialyllacto-N-tetraose a: Unraveling the Functional Nuances of Isomeric Sialylated Human Milk Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature highlights the distinct biological functions of two isomeric sialylated human milk oligosaccharides (HMOs), Sialyllacto-N-tetraose b (LST-b) and Sialyllacto-N-tetraose a (LST-a). While both are crucial components of human breast milk, their structural variations, specifically the linkage of sialic acid, dictate their interactions with host cells and microbes, leading to different physiological effects. This guide provides a detailed comparison of their biological functions, supported by experimental data, for researchers, scientists, and drug development professionals.

Sialyllacto-N-tetraose a and b are complex sugars found in human milk that play a significant role in infant health.[1] They are known to contribute to anti-adhesive activities against pathogens and provide essential precursors for brain development.[1] Structurally, both LST-a and LST-b are tetrasaccharides with a terminal sialic acid residue. The critical difference lies in the glycosidic bond linking the sialic acid to the galactose residue of the lacto-N-tetraose core. LST-a features an α2,3-linkage, whereas LST-b possesses an α2,6-linkage. This seemingly subtle structural variation has profound implications for their biological activities.

Comparative Biological Functions

Biological FunctionThis compound (α2,6-linked)Sialyllacto-N-tetraose a (α2,3-linked)Supporting Evidence
Antimicrobial Activity Exhibits antimicrobial and antibiofilm activity against Group B Streptococcus.[1]Exhibits antimicrobial and antibiofilm activity against Group B Streptococcus.[1]Both isomers, as sialylated variants of lacto-N-tetraose, have been shown to possess antimicrobial properties.
Prebiotic Effect Potential for selective utilization by specific strains of beneficial bacteria, such as certain Bifidobacterium species. The α2,6-linkage may favor the growth of different strains compared to the α2,3-linked isomer.May be selectively metabolized by different strains of gut commensals compared to LST-b. The specificities of bacterial sialidases determine their ability to cleave the sialic acid linkage.The structural differences in sialic acid linkage are known to influence the metabolic capabilities of gut bacteria.
Immunomodulation The α2,6-sialyl linkage is recognized by Siglec-2 (CD22), a receptor primarily found on B cells, suggesting a role in modulating B cell activation and antibody production.[2] It may also influence dendritic cell maturation and cytokine production.The α2,3-sialyl motif is a ligand for various selectins and siglecs, mediating processes like leukocyte rolling and adhesion, and influencing dendritic cell function.[3] It has been implicated in the induction of tolerogenic dendritic cells.[4]The differential recognition of α2,3- and α2,6-linked sialic acids by immune receptors (selectins and siglecs) leads to distinct downstream signaling and immunomodulatory outcomes.[3][5]
Anti-adhesive Properties May act as a soluble decoy receptor to inhibit the binding of pathogens that preferentially recognize α2,6-sialylated glycans.Can function as a decoy receptor for pathogens that utilize α2,3-sialylated structures for attachment to host cells.The anti-adhesive properties of HMOs are largely dependent on their ability to mimic host cell surface glycans recognized by pathogens.

Experimental Protocols

Antimicrobial and Antibiofilm Activity Assay

A standard method to assess the antimicrobial properties of LST-a and LST-b involves bacterial growth and biofilm formation assays.

Protocol:

  • Bacterial Culture: Group B Streptococcus (GBS) is cultured in a suitable broth medium (e.g., Todd-Hewitt Broth) to mid-logarithmic phase.

  • Growth Inhibition Assay: The bacterial culture is diluted and aliquoted into a 96-well microtiter plate. LST-a and LST-b are added at various concentrations. The plate is incubated at 37°C, and bacterial growth is monitored over 24 hours by measuring the optical density at 600 nm (OD600).[6]

  • Biofilm Inhibition Assay: After the growth assay, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify biofilm formation.[6]

  • Data Analysis: The percentage of growth or biofilm inhibition is calculated relative to a control group without the addition of the HMOs.

Antimicrobial_Assay_Workflow A Bacterial Culture (GBS) B Dilution and Aliquoting (96-well plate) A->B C Addition of LST-a / LST-b (various concentrations) B->C D Incubation (37°C, 24h) C->D E Measure OD600 (Growth Inhibition) D->E F Remove Planktonic Bacteria D->F G Crystal Violet Staining F->G H Solubilization and Absorbance Measurement (Biofilm Inhibition) G->H

Caption: Workflow for assessing antimicrobial and antibiofilm activity.
In Vitro Prebiotic Activity Assay

This assay evaluates the ability of LST-a and LST-b to selectively promote the growth of probiotic bacteria.

Protocol:

  • Bacterial Strains: Select strains of Bifidobacterium (e.g., B. longum subsp. infantis) are used.

  • Culture Conditions: Bacteria are grown in a basal medium with either LST-a or LST-b as the sole carbon source. Glucose or other known prebiotics can be used as positive controls.

  • Growth Monitoring: Bacterial growth is monitored over time by measuring the optical density at 600 nm or by quantifying bacterial DNA using qPCR.

  • Metabolite Analysis: Supernatants are collected to analyze the production of short-chain fatty acids (SCFAs) by gas chromatography, providing insights into the fermentation products.

Prebiotic_Assay_Workflow A Probiotic Strain Culture (e.g., Bifidobacterium) B Inoculation into Basal Medium with LST-a or LST-b A->B C Incubation (Anaerobic) B->C D Monitor Growth (OD600 or qPCR) C->D E Analyze SCFAs (Gas Chromatography) C->E

Caption: Workflow for in vitro prebiotic activity assessment.

Signaling Pathways

The differential immunomodulatory effects of LST-a and LST-b can be attributed to their interaction with distinct signaling pathways, primarily mediated by siglecs (sialic acid-binding immunoglobulin-like lectins).

This compound (α2,6-linked) Signaling:

LST-b, through its α2,6-sialyl linkage, can engage with Siglec-2 (CD22) on B lymphocytes. This interaction can recruit SHP-1 phosphatase to the B cell receptor (BCR), leading to the dephosphorylation of signaling molecules and a subsequent dampening of B cell activation. This pathway is crucial for regulating humoral immunity.

LSTb_Signaling LSTb This compound (α2,6-linked) Siglec2 Siglec-2 (CD22) LSTb->Siglec2 SHP1 SHP-1 Phosphatase Siglec2->SHP1 recruits BCR B Cell Receptor (BCR) Signaling Downstream Signaling Molecules BCR->Signaling activates SHP1->Signaling dephosphorylates Dampening Dampened B Cell Activation Signaling->Dampening

Caption: LST-b signaling through Siglec-2 on B cells.

Sialyllacto-N-tetraose a (α2,3-linked) Signaling:

LST-a's α2,3-sialyl motif is recognized by various siglecs on immune cells like dendritic cells (DCs). For instance, binding to certain inhibitory siglecs can lead to the recruitment of SHP-1 or SHP-2 phosphatases, which can modulate Toll-like receptor (TLR) signaling pathways. This can result in a more tolerogenic DC phenotype, characterized by reduced pro-inflammatory cytokine production.

LSTa_Signaling LSTa Sialyllacto-N-tetraose a (α2,3-linked) Siglec Inhibitory Siglec (on Dendritic Cell) LSTa->Siglec SHP SHP-1 / SHP-2 Phosphatase Siglec->SHP recruits TLR Toll-like Receptor (TLR) Signaling TLR Signaling Cascade TLR->Signaling activates SHP->Signaling inhibits Cytokines Reduced Pro-inflammatory Cytokine Production Signaling->Cytokines

Caption: LST-a signaling through inhibitory siglecs on dendritic cells.

Conclusion

The structural isomerism of Sialyllacto-N-tetraose a and b leads to distinct biological functionalities. While both share some general properties of sialylated HMOs, such as antimicrobial activity, their differing sialic acid linkages dictate their specific interactions with host and microbial receptors, resulting in nuanced effects on the immune system and gut microbiome. A deeper understanding of these structure-function relationships is paramount for the development of novel therapeutics and advanced infant nutrition. Further direct comparative studies are warranted to fully elucidate the specific roles of these important human milk oligosaccharides.

References

Structural and Functional Overview of Sialyllacto-N-tetraose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sialyllacto-N-tetraose Isomers for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the three main isomers of Sialyllacto-N-tetraose (LST): LST-a, LST-b, and LST-c. These complex oligosaccharides, found in human milk, are of significant interest to the scientific community due to their potential roles in infant development, immune modulation, and as novel therapeutic agents. This document summarizes their structural differences, known biological activities, and the experimental protocols used to evaluate their functions, with a focus on providing a resource for researchers and professionals in drug development.

Sialyllacto-N-tetraose isomers are acidic oligosaccharides that share the same core tetrasaccharide structure but differ in the linkage of the sialic acid moiety. These structural nuances are believed to underpin their distinct biological activities. While direct quantitative comparisons of the bioactivities of LST-a, LST-b, and LST-c are limited in current literature, this guide synthesizes the available information and provides context based on the broader understanding of sialylated human milk oligosaccharides (HMOs).

Table 1: Structural and Known Biological Activities of Sialyllacto-N-tetraose Isomers

IsomerStructureKnown/Inferred Biological Activities
Sialyllacto-N-tetraose a (LST-a) Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galβ1-4GlcMentioned as having strong antimicrobial activity against Group B Streptococcus.[1] As a sialylated HMO, it is presumed to act as a prebiotic, influence gut microbiota composition, inhibit pathogen adhesion, and modulate immune responses through interaction with receptors like Siglecs.
Sialyllacto-N-tetraose b (LST-b) Galβ1-3(Neu5Acα2-6)GlcNAcβ1-3Galβ1-4GlcExhibits antimicrobial and antibiofilm activities against Group B Streptococcus.[2] Its unique α2-6 linkage to an internal GlcNAc may influence its binding affinity to specific Siglecs and other lectins, potentially leading to distinct immunomodulatory effects compared to LST-a and LST-c.
Sialyllacto-N-tetraose c (LST-c) Neu5Acα2-6Galβ1-4GlcNAcβ1-3Galβ1-4GlcAlso demonstrates antimicrobial and antibiofilm properties against Group B Streptococcus.[2] The α2-6 linkage to the terminal galactose is a common feature in many bioactive sialylated glycans and is known to be important for binding to certain Siglecs, suggesting a role in immune regulation.

Comparative Biological Activities: An Extrapolated View

Due to the scarcity of direct comparative studies, the following table extrapolates the potential relative activities of the LST isomers based on the known functions of different sialic acid linkages and related sialylated HMOs like 3'-sialyllactose (B164678) (3'-SL, with an α2-3 linkage) and 6'-sialyllactose (B25220) (6'-SL, with an α2-6 linkage).

Table 2: Postulated Comparative Bioactivities of Sialyllacto-N-tetraose Isomers

Biological ActivityLST-a (α2-3 linkage)LST-b (internal α2-6 linkage)LST-c (terminal α2-6 linkage)Rationale/Supporting Evidence
Pathogen Inhibition Potentially highPotentially moderate to highPotentially highSialylated HMOs generally inhibit pathogen adhesion by acting as decoy receptors. The specific linkage can influence binding to different pathogen adhesins. LST-a, LST-b, and LST-c have all been noted for their antimicrobial effects.[1][2]
Siglec-9 Binding ModerateLikely lowerHighSiglec-9 is known to bind to both α2-3 and α2-6 linked sialic acids, with a preference for α2-6 linkages.[2] The internal linkage in LST-b might sterically hinder binding compared to the terminal linkage in LST-c.
Immune Modulation (e.g., Cytokine Production) Potentially Th1-skewingUnknownPotentially anti-inflammatoryThe nature of the immune response can be influenced by the specific Siglec engaged and the downstream signaling cascade. For instance, engagement of inhibitory Siglecs can lead to a dampening of inflammatory responses. The differential binding to various Siglecs would likely result in distinct immunomodulatory profiles for each isomer.
Prebiotic Activity HighHighHighAs complex oligosaccharides, all LST isomers are expected to be utilized by beneficial gut bacteria, such as Bifidobacterium, thereby promoting a healthy gut microbiome.

Experimental Protocols

To facilitate further research and direct comparison of the LST isomers, detailed methodologies for key experiments are provided below.

Pathogen Adhesion Inhibition Assay

This assay quantifies the ability of LST isomers to prevent the attachment of pathogenic bacteria to host cells.

a. Materials:

  • Human intestinal epithelial cells (e.g., Caco-2 or HT-29)

  • Pathogenic bacteria (e.g., Streptococcus agalactiae (Group B Streptococcus), enteropathogenic E. coli)

  • LST-a, LST-b, LST-c isomers

  • Cell culture medium, plates, and incubator

  • Phosphate-buffered saline (PBS)

  • Triton X-100 for cell lysis

  • Agar (B569324) plates for bacterial colony counting

b. Protocol:

  • Seed and grow human intestinal epithelial cells to confluence in 24-well plates.

  • Prepare solutions of LST-a, LST-b, and LST-c at various concentrations.

  • Pre-incubate the pathogenic bacteria with the LST isomer solutions for 1 hour at 37°C. A control with bacteria in PBS or media without LSTs should be included.

  • Wash the confluent cell monolayers with PBS.

  • Add the bacteria-LST mixtures to the wells and incubate for a defined period (e.g., 1-2 hours) to allow for adhesion.

  • Thoroughly wash the wells with PBS to remove non-adherent bacteria.

  • Lyse the cells with a solution of Triton X-100 to release the adherent bacteria.

  • Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of colony-forming units (CFUs).

  • Calculate the percentage of adhesion inhibition for each LST isomer at each concentration compared to the control.

In Vitro Immune Cell Stimulation Assay (Cytokine Production)

This assay measures the immunomodulatory effects of LST isomers by quantifying cytokine production from immune cells.

a. Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., THP-1 monocytes)

  • LST-a, LST-b, LST-c isomers

  • RPMI-1640 medium supplemented with fetal bovine serum

  • Lipopolysaccharide (LPS) as a pro-inflammatory stimulus

  • ELISA kits for quantifying cytokines (e.g., TNF-α, IL-6, IL-10)

  • 96-well cell culture plates

b. Protocol:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs or immune cell line in 96-well plates at a desired density.

  • Add the LST isomers at various concentrations to the wells. Include a vehicle control.

  • Incubate for 1-2 hours to allow for pre-treatment with the LSTs.

  • Stimulate the cells with a pro-inflammatory agent like LPS (for measuring anti-inflammatory effects) or assess the direct effect of LSTs without a co-stimulant.

  • Incubate the cells for 24-48 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of cytokines (e.g., pro-inflammatory TNF-α, IL-6, and anti-inflammatory IL-10) in the supernatants using specific ELISA kits.

  • Analyze the data to determine the effect of each LST isomer on cytokine production.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway for sialylated HMOs and a proposed experimental workflow for their comparative analysis.

G General Signaling Pathway of Sialyllacto-N-tetraose Isomers in Immune Cells cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular LST Isomer LST Isomer Siglec Siglec Receptor LST Isomer->Siglec Binding SHP SHP-1/2 Siglec->SHP Recruitment & Activation Downstream Downstream Signaling (e.g., MAPK, NF-κB) SHP->Downstream Dephosphorylation & Inhibition Response Modulation of Cytokine Production Downstream->Response

A generalized signaling pathway for LST isomers via Siglec receptors.

The diagram above illustrates a common inhibitory signaling pathway initiated by the binding of sialylated oligosaccharides, such as LST isomers, to Siglec receptors on immune cells. This binding can lead to the recruitment of phosphatases like SHP-1 and SHP-2, which in turn can dephosphorylate key signaling molecules, leading to the modulation of downstream pathways and ultimately altering cellular responses like cytokine production. The binding affinity of each LST isomer to different Siglecs is expected to vary, leading to potentially different signaling outcomes.

G Experimental Workflow for Comparative Analysis of LST Isomers cluster_0 Isomer Preparation cluster_1 Bioassays cluster_2 Data Analysis & Comparison LSTa LSTa Pathogen_Inhibition Pathogen Adhesion Inhibition Assay LSTa->Pathogen_Inhibition Immune_Modulation Immune Cell Stimulation Assay LSTa->Immune_Modulation Receptor_Binding Receptor Binding Assay (e.g., SPR) LSTa->Receptor_Binding LSTb LSTb LSTb->Pathogen_Inhibition LSTb->Immune_Modulation LSTb->Receptor_Binding LSTc LSTc LSTc->Pathogen_Inhibition LSTc->Immune_Modulation LSTc->Receptor_Binding IC50 IC50/EC50 Determination Pathogen_Inhibition->IC50 Cytokine_Profile Cytokine Profiling Immune_Modulation->Cytokine_Profile Kd Binding Affinity (Kd) Measurement Receptor_Binding->Kd Comparative_Analysis Comparative Analysis of Structure-Activity Relationship IC50->Comparative_Analysis Cytokine_Profile->Comparative_Analysis Kd->Comparative_Analysis

A workflow for the comparative analysis of LST isomer bioactivity.

This workflow outlines a systematic approach to compare the biological activities of LST-a, LST-b, and LST-c. It involves conducting parallel bioassays for pathogen inhibition, immune modulation, and receptor binding, followed by quantitative data analysis to determine key parameters like IC50, cytokine profiles, and binding affinities (Kd). The final step is a comparative analysis to establish structure-activity relationships.

References

Unveiling the Neuroprotective Potential of Human Milk Oligosaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate composition of human milk continues to be a source of novel therapeutic discovery. Among its bioactive components, human milk oligosaccharides (HMOs) are emerging as significant players in neonatal health, with growing evidence suggesting their influence extends to neurodevelopment and neuroprotection. This guide provides a comparative analysis of the neuroprotective effects of specific HMOs, with a primary focus on the well-documented benefits of 2'-Fucosyllactose (2'-FL) and Disialyllacto-N-tetraose (DSLNT). While direct experimental evidence for the neuroprotective effects of Sialyllacto-N-tetraose b (LST-b) is currently limited in publicly available research, the data presented for other sialylated HMOs, such as DSLNT, may offer insights into its potential mechanisms.

Comparative Analysis of Neuroprotective Effects

This section summarizes the key findings from preclinical studies on the neuroprotective properties of 2'-FL and DSLNT. The data is presented to facilitate a clear comparison of their efficacy in various models of neurological stress and disease.

Table 1: In Vitro Neuroprotection Studies
CompoundModel SystemInsultKey FindingsReference
2'-Fucosyllactose (2'-FL) Rat primary cortical neuronsGlutamate (B1630785) or NMDA- Antagonized changes in ATP production- Preserved MAP2 immunoreactivity- Reduced TUNEL-positive cells- Attenuated NMDA-induced Ca++ influx[1]
Rat cortical neuron & BV2 microglia co-cultureHemin (ICH model)- Reduced IBA1 immunoreactivity (microglial activation)- Preserved MAP2 immunoreactivity (neuronal survival)[2]
Disialyllacto-N-tetraose (DSLNT) Caco-2 cellsTNF-α/ActD- Reduced apoptosis[3]
Table 2: In Vivo Neuroprotection Studies
CompoundAnimal ModelDisease ModelKey FindingsReference
2'-Fucosyllactose (2'-FL) RatMiddle Cerebral Artery Occlusion (MCAO) - Stroke- Reduced brain infarction- Mitigated microglial activation- Improved locomotor activity- Upregulated Brain-Derived Neurotrophic Factor (BDNF)[1]
RatIntracerebral Hemorrhage (ICH) - Stroke- Improved locomotor activity- Reduced IBA1 and CD4 immunoreactivity- Downregulated ER stress markers (PERK, CHOP)- Upregulated M2 macrophage markers (CD206, TGFβ)[2]
MouseMiddle Cerebral Artery Occlusion (MCAO) - Stroke- Promoted recovery of neurological deficits- Reduced cerebral infarct size- Reduced reactive oxygen species (ROS)- Upregulated IL-10, downregulated TNF-α- Enhanced M2-type microglial polarization[4][5]
Mouse5xFAD (Alzheimer's Disease)- Enhanced memory function- Suppressed Aβ accumulation- Alleviated neuroinflammation and oxidative stress[6]
Disialyllacto-N-tetraose (DSLNT) Neonatal RatNecrotizing Enterocolitis (NEC)- Improved 96-hour survival rate (from 73.1% to 95.0%)- Reduced ileum pathology scores (from 1.98 to 0.44)[3][7]

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

In Vitro Glutamate-Induced Excitotoxicity Model
  • Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in neurobasal medium supplemented with B27 and L-glutamine.

  • Treatment: After 10-12 days in vitro, neurons are exposed to glutamate (e.g., 100 µM) or N-methyl-D-aspartate (NMDA) with or without pre-treatment with 2'-FL at various concentrations.

  • Assessment of Neuroprotection:

    • Cell Viability: Assessed using MTT or ATP production assays.

    • Neuronal Morphology: Immunocytochemistry for Microtubule-associated protein 2 (MAP2) to visualize neuronal structure.

    • Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect DNA fragmentation.

    • Calcium Influx: Measurement of intracellular calcium levels using calcium indicators like Fura-2 or genetically encoded calcium indicators in response to NMDA stimulation.[1]

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
  • Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Treatment: 2'-FL is administered via intracerebroventricular injection or oral gavage before or after the ischemic insult.

  • Outcome Measures:

    • Infarct Volume: Assessed by 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.

    • Neurological Deficit Scoring: Evaluation of motor and sensory function using a standardized scoring system.

    • Immunohistochemistry: Staining for markers of microglial activation (Iba1), neuroinflammation, and neuronal survival.

    • Gene and Protein Expression: Analysis of neurotrophic factors (e.g., BDNF) and inflammatory cytokines in brain tissue using qPCR and Western blotting.[1][4][5]

Neonatal Rat Model of Necrotizing Enterocolitis (NEC)
  • Animal Model: Newborn Sprague-Dawley rat pups.

  • Induction of NEC: Pups are separated from their mothers and subjected to formula feeding and episodes of hypoxia.

  • Treatment: The formula is supplemented with pooled HMOs or specific oligosaccharides like DSLNT.

  • Assessment:

    • Survival Rate: Monitored over a 96-hour period.

    • Intestinal Injury: Histological scoring of ileum sections for signs of NEC, including epithelial injury, inflammation, and necrosis.[3][7]

Signaling Pathways and Experimental Workflows

Visual representations of the key mechanisms and experimental designs are provided below using Graphviz.

Neuroprotective_Mechanisms_of_2FL cluster_stroke Ischemic Stroke / ICH Ischemia Ischemia Neuroinflammation Neuroinflammation Ischemia->Neuroinflammation Oxidative_Stress Oxidative_Stress Ischemia->Oxidative_Stress Apoptosis Apoptosis Ischemia->Apoptosis Neuronal_Damage Neuronal_Damage Neuroinflammation->Neuronal_Damage Oxidative_Stress->Neuronal_Damage Apoptosis->Neuronal_Damage TwoFL 2'-Fucosyllactose TwoFL->Neuroinflammation Inhibits (↓ Microglial Activation) TwoFL->Oxidative_Stress Reduces (↓ ROS) TwoFL->Apoptosis Inhibits

Caption: Neuroprotective mechanisms of 2'-Fucosyllactose in stroke.

MCAO_Experimental_Workflow start Rodent Model (Rat or Mouse) mcao MCAO Surgery (Ischemia + Reperfusion) start->mcao treatment Treatment Groups - Vehicle - 2'-FL mcao->treatment behavioral Behavioral Testing (Neurological Score) treatment->behavioral tissue Tissue Collection (Brain) behavioral->tissue analysis Analysis - Infarct Volume (TTC) - Immunohistochemistry - Molecular Analysis tissue->analysis

Caption: Experimental workflow for the MCAO model.

DSLNT_NEC_Protection cluster_nec Necrotizing Enterocolitis (NEC) Formula_Hypoxia Formula Feeding + Hypoxia Intestinal_Inflammation Intestinal_Inflammation Formula_Hypoxia->Intestinal_Inflammation Epithelial_Cell_Apoptosis Epithelial_Cell_Apoptosis Formula_Hypoxia->Epithelial_Cell_Apoptosis Intestinal_Injury Intestinal_Injury Intestinal_Inflammation->Intestinal_Injury Epithelial_Cell_Apoptosis->Intestinal_Injury DSLNT Disialyllacto-N-tetraose (DSLNT) DSLNT->Intestinal_Inflammation Reduces DSLNT->Epithelial_Cell_Apoptosis Inhibits

Caption: Protective mechanism of DSLNT in NEC.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective roles of specific human milk oligosaccharides, particularly 2'-Fucosyllactose and Disialyllacto-N-tetraose. These molecules demonstrate multifaceted mechanisms of action, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects in various preclinical models of neurological disorders.

While direct experimental data on the neuroprotective effects of this compound are not yet available, its structural similarity to other sialylated HMOs like DSLNT suggests that it may possess beneficial properties for neuronal health. Future research should focus on elucidating the specific effects of LST-b in in vitro and in vivo models of neurodegeneration and brain injury. A deeper understanding of the structure-activity relationships among different HMOs will be crucial for the development of novel, targeted therapeutic strategies for a range of neurological conditions.

References

A Comparative Guide to the Prebiotic Activity of Sialyllacto-N-tetraose b (LSTb) and 2'-Fucosyllactose (2'-FL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the prebiotic activities of two prominent human milk oligosaccharides (HMOs): Sialyllacto-N-tetraose b (LSTb) and 2'-Fucosyllactose (B36931) (2'-FL). While direct comparative studies are limited, this document synthesizes available in vitro and in vivo data to offer insights into their respective effects on the gut microbiota and host health.

Executive Summary

Both LSTb, an acidic HMO, and 2'-FL, a neutral HMO, are key components of human milk that shape the infant gut microbiome. Current research indicates that 2'-FL has a well-established, strong bifidogenic effect, promoting the growth of beneficial Bifidobacterium species and leading to the production of short-chain fatty acids (SCFAs) that contribute to gut health. The prebiotic activity of LSTb is less extensively studied. While some sialylated oligosaccharides have shown prebiotic potential, evidence for LSTb is less clear, with at least one study suggesting a negative association with certain Bifidobacterium species. This guide presents the available data to facilitate an informed comparison.

Data Presentation: Quantitative Effects on Gut Microbiota and Metabolites

The following tables summarize the quantitative data from various studies on the effects of LSTb and 2'-FL on gut bacteria and the production of SCFAs. It is crucial to note that these results are compiled from different studies with varying experimental conditions, and therefore, direct comparisons should be made with caution.

Table 1: Effect on Beneficial Bacteria Growth

PrebioticBacterial Genus/SpeciesFold Change/ObservationStudy TypeReference
This compound (LSTb) Bifidobacterium breveNegative association in an HMO patternObservational[1]
2'-Fucosyllactose (2'-FL) Bifidobacterium spp.Significant increaseIn vitro fermentation[2]
Bifidobacterium bifidumDramatically accelerated growthIn vitro culture[1]
Bifidobacterium longum subsp. infantisSignificant growth promotionIn vitro culture[3]
Lactobacillus spp.Increased growth in co-culture with B. bifidumIn vitro co-culture[4]

Table 2: Effect on Potentially Pathogenic Bacteria

PrebioticBacterial Genus/SpeciesEffectStudy TypeReference
This compound (LSTb) Group B StreptococcusAntimicrobial and antibiofilm activity (as a sialylated variant of lacto-N-tetraose)In vitro[5]
2'-Fucosyllactose (2'-FL) Cronobacter sakazakii & Cronobacter muytjensiiCompetitive elimination facilitated by increased B. bifidum adhesionIn vitro[1]
Potential Pathogens (e.g., Clostridium, Enterococcus)Decreased abundance due to selective fermentation by beneficial bacteriaIn vitro[4]

Table 3: Short-Chain Fatty Acid (SCFA) Production

PrebioticAcetate (B1210297)PropionateButyrateStudy TypeReference
This compound (LSTb) & other Sialylated HMOs IncreasedIncreasedIncreasedIn vitro fermentation[6][7]
2'-Fucosyllactose (2'-FL) Strong IncreaseIncreaseIncreaseIn vitro fermentation[8][9]
IncreasedIncreased-Human study[10]

Experimental Protocols

The following sections detail generalized methodologies for key experiments cited in this guide.

In Vitro Fermentation for Prebiotic Activity Assessment

This protocol outlines a common method for evaluating the prebiotic potential of LSTb and 2'-FL using human fecal microbiota.

1. Fecal Slurry Preparation:

  • Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate (B84403) buffer.

2. Fermentation Medium:

  • A basal fermentation medium is prepared containing peptone, yeast extract, salts, and a reducing agent (e.g., L-cysteine HCl) to maintain anaerobic conditions.

  • The medium is sterilized by autoclaving.

3. Batch Culture Fermentation:

  • Anaerobic batch culture fermenters are set up with the basal medium.

  • The test prebiotic (LSTb or 2'-FL) is added to the vessels at a defined concentration (e.g., 1% w/v). A control with no added carbohydrate is also included.

  • The vessels are inoculated with the fecal slurry.

  • Fermentation is carried out at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

4. Sample Analysis:

  • Microbial Composition: Samples are collected at different time points. Bacterial DNA is extracted, and 16S rRNA gene sequencing is performed to analyze changes in the microbiota composition. Quantitative PCR (qPCR) can be used to quantify specific bacterial groups like Bifidobacterium and Lactobacillus.

  • SCFA Analysis: Supernatants from the fermentation broth are collected and analyzed for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the prebiotic activity of LSTb and 2'-FL.

PrebioticFermentationWorkflow cluster_setup Experimental Setup cluster_fermentation Fermentation cluster_analysis Analysis FecalSample Fecal Sample Collection SlurryPrep Fecal Slurry Preparation FecalSample->SlurryPrep Inoculation Inoculation with Fecal Slurry SlurryPrep->Inoculation FermentationVessel Anaerobic Fermentation Vessel (Basal Medium) Prebiotic Addition of LSTb or 2'-FL FermentationVessel->Prebiotic Prebiotic->Inoculation Incubation Incubation (37°C, Anaerobic) Inoculation->Incubation MicrobialAnalysis Microbial Composition Analysis (16S rRNA sequencing, qPCR) Incubation->MicrobialAnalysis SCFA_Analysis SCFA Analysis (GC/HPLC) Incubation->SCFA_Analysis

Figure 1: Experimental workflow for in vitro prebiotic fermentation.

SCFA_Production_Pathway HMO LSTb or 2'-FL Bifidobacterium Bifidobacterium spp. HMO->Bifidobacterium Fermentation Other Other SCFA-producing bacteria (e.g., Bacteroides, Lachnospiraceae) HMO->Other Fermentation Acetate Acetate Bifidobacterium->Acetate Other->Acetate Propionate Propionate Other->Propionate Butyrate Butyrate Other->Butyrate

Figure 2: Generalized pathway of SCFA production from HMO fermentation.

TwoFL_GutBrainAxis TwoFL 2'-Fucosyllactose GutMicrobiota Modulation of Gut Microbiota TwoFL->GutMicrobiota SCFA Increased SCFA Production GutMicrobiota->SCFA GutBarrier Improved Gut Barrier Integrity SCFA->GutBarrier VagalAfferent Vagal Afferent Pathway Signaling GutBarrier->VagalAfferent Brain Brain VagalAfferent->Brain Gut-Brain Axis MetabolicHealth Improved Metabolic Health Brain->MetabolicHealth Regulation

Figure 3: Signaling pathway of 2'-FL's effect on the gut-brain axis.

Comparative Analysis

Selectivity for Beneficial Microbes: 2'-FL demonstrates a pronounced and selective bifidogenic effect, robustly promoting the growth of various Bifidobacterium species, particularly B. bifidum and B. longum subsp. infantis[1][3]. This selective utilization gives these beneficial microbes a competitive advantage in the gut ecosystem. In contrast, the effect of LSTb on Bifidobacterium is not as clear. While some sialylated HMOs are utilized by certain bifidobacteria, one study has shown a negative correlation between an HMO pattern containing LSTb and the abundance of Bifidobacterium breve[1]. This suggests that the prebiotic effect of LSTb may be more species-specific or dependent on the overall microbial context.

Impact on Pathogens: Both LSTb and 2'-FL exhibit protective effects against potential pathogens, albeit through different proposed mechanisms. Sialylated HMOs, including structures similar to LSTb, can act as decoy receptors, preventing pathogen adhesion to host cells, and have shown direct antimicrobial and antibiofilm activity against pathogens like Group B Streptococcus[5]. 2'-FL's anti-pathogenic activity appears to be more indirect, by fostering a healthy gut environment dominated by beneficial bacteria. The increased abundance and adhesion of Bifidobacterium species create a competitive environment that can inhibit the growth of pathogens like Cronobacter[1].

Short-Chain Fatty Acid Production: Both LSTb (as part of the sialylated HMO group) and 2'-FL are fermented by the gut microbiota to produce beneficial SCFAs, including acetate, propionate, and butyrate[6][7][9]. These SCFAs are crucial for maintaining gut barrier function, providing energy for colonocytes, and modulating the immune system. Studies on 2'-FL consistently report a strong increase in acetate production, a primary metabolite of Bifidobacterium fermentation[8][9]. The SCFA profile of LSTb fermentation is less characterized but is expected to contribute to the overall SCFA pool.

Host-Signaling and Immune Modulation: 2'-FL has been shown to influence host signaling pathways, notably the gut-brain axis. By modulating the gut microbiota and improving gut barrier integrity, 2'-FL can enhance vagal afferent pathway signaling, which is involved in satiety and metabolic regulation[8][11]. Sialylated HMOs, in general, are known to play a role in immune system development and modulation[12]. They can influence immune responses through various mechanisms, including direct interaction with immune cells and by providing sialic acid, an important nutrient for brain development and cognitive function[13]. The specific signaling pathways activated by LSTb require further investigation.

Conclusion

Based on the current body of evidence, 2'-Fucosyllactose stands out as a potent and well-documented prebiotic with strong bifidogenic activity and a clear role in promoting a healthy gut environment. Its mechanisms of action, including the stimulation of beneficial bacteria, production of SCFAs, and influence on the gut-brain axis, are increasingly understood.

For researchers and drug development professionals, 2'-FL represents a more established candidate for applications requiring robust and reliable prebiotic and bifidogenic effects. LSTb, on the other hand, may offer unique benefits related to its sialic acid component and its potential for direct pathogen interaction, warranting further investigation for specific therapeutic applications.

References

Sialyllacto-N-tetraose b in the Spotlight: A Comparative Analysis of Immunomodulatory Effects of Sialylated Human Milk Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current experimental data reveals distinct immunomodulatory profiles among sialylated human milk oligosaccharides (HMOs), with Sialyllacto-N-tetraose b (LSTb) emerging as a key player alongside the more extensively studied 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL). This guide provides a comparative analysis of their effects on the immune system, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in this evolving field.

Human milk oligosaccharides are complex sugars that constitute the third largest solid component of human milk and play a crucial role in shaping the infant's immune system. Among these, sialylated HMOs, characterized by the presence of sialic acid, have garnered significant attention for their potent immunomodulatory activities. This comparison focuses on LSTb and its counterparts, 3'-SL and 6'-SL, to elucidate their differential impacts on immune cell responses and underlying signaling pathways.

Quantitative Comparison of Immunomodulatory Effects

Experimental evidence highlights the distinct capabilities of these sialylated HMOs in modulating immune responses, particularly in the context of inflammation. While direct comparative studies including LSTb are limited, existing data for 3'-SL and 6'-SL provide a valuable benchmark for understanding the potential activities of LSTb.

Human Milk OligosaccharideImmune Cell TypeExperimental ModelKey FindingsReference
3'-Sialyllactose (3'-SL) Murine Macrophages (RAW 264.7)LPS-induced inflammationSignificantly inhibited the expression of pro-inflammatory cytokines IL-6 and IL-1β.[1][1]
Murine Macrophages (RAW 264.7)LPS-induced acute lung injurySuppressed mRNA expression of TNF-α, IL-1β, MCP-1, iNOS, and COX2.[2]
6'-Sialyllactose (6'-SL) Murine Macrophages (RAW 264.7)LPS-induced inflammationShowed strong inhibition of IL-6 and IL-1β expression.[1][1]
Murine Macrophages (RAW 264.7)LPS-induced acute lung injurySuppressed mRNA expression of TNF-α, IL-1β, MCP-1, iNOS, and COX2.[2]
Human Dendritic CellsIn vitro differentiation and maturationDid not directly modulate LPS-induced maturation or cytokine production (IL-6, IL-8, IL-10, TNF-α).[3]
This compound (LSTb) --Data from direct comparative studies on immune modulation is currently limited.-

Delving into the Mechanisms: Signaling Pathways

The immunomodulatory effects of sialylated HMOs are underpinned by their interaction with and modulation of key intracellular signaling pathways. Notably, the NF-κB and STAT1 pathways, central regulators of inflammation, have been identified as targets for 3'-SL and 6'-SL.

A study on LPS-induced lung injury demonstrated that both 3'-SL and 6'-SL abolished the LPS-mediated phosphorylation of NF-κB and STAT1 in RAW 264.7 macrophages.[2] This inhibition of signaling cascades leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_STAT1_Inhibition cluster_hmoblock Sialylated HMOs LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 JAK JAK TLR4->JAK activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression STAT1 STAT1 JAK->STAT1 activates STAT1->Nucleus translocates HMOs 3'-SL / 6'-SL HMOs->IKK inhibit HMOs->STAT1 inhibit phosphorylation Macrophage_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed RAW 264.7 macrophages in 24-well plates incubation1 Incubate for 24 hours (37°C, 5% CO2) start->incubation1 pretreatment Pre-treat with sialylated HMOs (e.g., 100 µg/mL) for 1 hour incubation1->pretreatment stimulation Stimulate with LPS (e.g., 1 µg/mL) for 24 hours pretreatment->stimulation supernatant Collect supernatant stimulation->supernatant cells Harvest cells stimulation->cells cytokine_analysis Measure cytokine levels (ELISA or CBA) supernatant->cytokine_analysis gene_expression Analyze gene expression (qRT-PCR) cells->gene_expression protein_analysis Analyze protein phosphorylation (Western Blot) cells->protein_analysis

References

Comparative Gut Microbiome Modulation: A Template for LSTb and LSTc Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative experimental data for Lactobacillus salivarius strains designated as LSTb and LSTc are not publicly available. This guide serves as a template, presenting a comparative analysis of two well-researched Lactobacillus salivarius strains, Ls-33 and UCC118 , to illustrate how such a comparison can be structured. The experimental data and methodologies provided are specific to these proxy strains and should be interpreted as such.

Executive Summary

Lactobacillus salivarius, a probiotic bacterium commonly found in the human gastrointestinal tract, has garnered significant attention for its potential to modulate the gut microbiota and confer various health benefits.[1][2] Different strains of this species can exert distinct effects on the host's microbial ecosystem and immune system.[3] This guide provides a comparative overview of the gut microbiome modulation by Lactobacillus salivarius Ls-33 and Lactobacillus salivarius UCC118, summarizing key experimental findings, methodologies, and potential mechanisms of action.

Comparative Data on Gut Microbiome Modulation

The following tables summarize the quantitative effects of L. salivarius Ls-33 and UCC118 on the gut microbiota as reported in human and animal studies.

Table 1: Effects of Lactobacillus salivarius Ls-33 on Gut Microbiota in Obese Adolescents
Bacterial Group/RatioDirection of ChangeSignificance (p-value)Study PopulationDuration of Intervention
Ratio of Bacteroides-Prevotella-Porphyromonas group to FirmicutesIncreased≤ 0.05Obese Adolescents12 weeks
Clostridium cluster XIVNo significant change in cell numbersNot specifiedObese Adolescents12 weeks
Blautia coccoides_Eubacteria rectale groupNo significant change in cell numbersNot specifiedObese Adolescents12 weeks
Roseburia intestinalisNo significant change in cell numbersNot specifiedObese Adolescents12 weeks
Faecalibacterium prausnitziiNo significant change in cell numbersNot specifiedObese Adolescents12 weeks
EnterobacteriaceaeNo significant change in cell numbersNot specifiedObese Adolescents12 weeks
EnterococcusNo significant change in cell numbersNot specifiedObese Adolescents12 weeks
Lactobacillus groupNo significant change in cell numbersNot specifiedObese Adolescents12 weeks
BifidobacteriumNo significant change in cell numbersNot specifiedObese Adolescents12 weeks

Data sourced from a double-blinded, placebo-controlled intervention study.[4]

Table 2: Effects of Lactobacillus salivarius UCC118 on Gut Microbiota in Animal Models
Phylum/GenusDirection of Change (Relative to Control/Pre-treatment)Significance (p-value)Animal ModelStudy Context
BacteroidetesDecreased (Bac+ group)Not specifiedMouseBacteriocin-dependent effect
FirmicutesIncreased (Bac+ group)Not specifiedMouseBacteriocin-dependent effect
SpirochaetesDecreased (WT UCC118)Not specifiedPigBacteriocin-dependent effect
Unspecified Firmicutes generaAltered (Bac+ group)Not specifiedMouse and PigBacteriocin-dependent effect

Data sourced from a study investigating the impact of bacteriocin-producing UCC118 (Bac+) versus a non-producing mutant (Bac-).[4]

Experimental Protocols

Study of L. salivarius Ls-33 in Obese Adolescents
  • Study Design: A double-blinded, randomized, placebo-controlled intervention.[4]

  • Participants: 50 obese adolescents.[4]

  • Intervention: Participants were randomized to receive either L. salivarius Ls-33 or a placebo for 12 weeks.[4]

  • Sample Collection: Fecal samples were collected before and after the 12-week intervention period.[4]

  • Microbiota Analysis: The fecal microbiota was assessed using real-time quantitative PCR (qPCR) to determine the cell numbers of specific bacterial groups.[4]

  • Metabolite Analysis: Concentrations of fecal short-chain fatty acids (SCFAs) were determined using gas chromatography.[4]

Study of L. salivarius UCC118 in a DSS-Induced Colitis Mouse Model
  • Animal Model: C57BL/6 mice were used.[5]

  • Induction of Colitis: Colitis was induced by administering dextran (B179266) sodium sulfate (B86663) (DSS) in the drinking water.[5]

  • Intervention: Mice were treated with L. salivarius UCC118 via daily oral gavage either before (pre-treatment) or after (post-treatment) the induction of colitis.[5]

  • Sample Collection: Fecal samples were collected for microbiota analysis. Colon tissue was collected for histological analysis and cytokine measurements.[5]

  • Microbiota Analysis: The composition of the gut microbiota was analyzed by sequencing the 16S rRNA gene from fecal DNA.[4][5]

  • Immunological Analysis: Tissue levels of cytokines such as IL-10 were measured. The expression of macrophage markers was also assessed.[5]

Visualizing Workflows and Pathways

experimental_workflow_Ls33 cluster_recruitment Recruitment & Randomization cluster_intervention Intervention Phase cluster_analysis Data Collection & Analysis P 50 Obese Adolescents R Randomization P->R Recruited Pre_Fecal Baseline Fecal Sample P->Pre_Fecal Ls33 L. salivarius Ls-33 (12 weeks) R->Ls33 Placebo Placebo (12 weeks) R->Placebo Post_Fecal Post-Intervention Fecal Sample Ls33->Post_Fecal Placebo->Post_Fecal qPCR qPCR Analysis (Microbiota Composition) Post_Fecal->qPCR GC Gas Chromatography (SCFA Analysis) Post_Fecal->GC signaling_pathway_UCC118 UCC118 L. salivarius UCC118 BMDM Bone Marrow-Derived Macrophages (BMDMs) UCC118->BMDM interacts with M2 M2 Macrophage Polarization BMDM->M2 induces IL10 IL-10 Secretion M2->IL10 increases Inflammation Intestinal Inflammation IL10->Inflammation suppresses

References

Structure-Activity Relationship of Sialyllacto-N-tetraose b Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential structure-activity relationships of Sialyllacto-N-tetraose b (LSTb) isomers. While direct comparative experimental data on the bioactivity of all LSTb isomers is limited in publicly available literature, this document synthesizes information from closely related sialylated human milk oligosaccharides (HMOs) to infer potential differences in their biological functions. The structural variations among these isomers are expected to influence their interactions with biological targets, leading to differing efficacies in antimicrobial, anti-adhesive, and immunomodulatory activities.

Structural Comparison of Sialyllacto-N-tetraose Isomers

Sialyllacto-N-tetraose is a complex oligosaccharide found in human milk, and its isomers differ in the linkage of the sialic acid moiety and the arrangement of the core tetrasaccharide structure. These structural nuances are critical in determining their biological activity. The primary isomers include Sialyllacto-N-tetraose a (LSTa), this compound (LSTb), and Sialyllacto-N-tetraose c (LSTc).

IsomerCore StructureSialic Acid LinkageKey Structural Feature
Sialyllacto-N-tetraose a (LSTa) Lacto-N-tetraose (LNT)α2-3 linkage to the terminal galactoseSialic acid is linked to the Gal(β1-3)GlcNAc unit.
This compound (LSTb) Lacto-N-tetraose (LNT)α2-6 linkage to the terminal galactoseSialic acid is linked to the Gal(β1-3)GlcNAc unit at a different position than LSTa.
Sialyllacto-N-tetraose c (LSTc) Lacto-N-neotetraose (LNnT)α2-3 linkage to the terminal galactoseThe core structure is the isomeric Lacto-N-neotetraose.

Comparative Biological Activity

The slight variations in the glycosidic linkages of LSTb isomers can significantly impact their biological functions. The following sections compare their potential activities based on studies of similar HMOs.

Antimicrobial and Antibiofilm Activity

Sialylated variants of lacto-N-tetraose have demonstrated antimicrobial and antibiofilm activity against pathogens such as Group B Streptococcus[1]. The efficacy of this activity is likely dependent on the specific isomeric structure, which influences how the molecule interacts with the bacterial cell surface.

Table 1: Hypothetical Antimicrobial and Antibiofilm Activity of LSTb Isomers against Streptococcus agalactiae

IsomerMinimum Inhibitory Concentration (MIC) (mg/mL)Minimum Biofilm Eradication Concentration (MBEC) (mg/mL)
LSTa1020
LSTb1525
LSTc1222
Note: The data in this table is illustrative and based on typical findings for sialylated oligosaccharides. Specific experimental validation for LSTb isomers is required.
Inhibition of Bacterial Adhesion

A key mechanism by which HMOs protect against infection is by acting as decoy receptors, preventing pathogens from adhering to host cell surfaces. The terminal sialic acid residue is a common binding target for many pathogens. The specific linkage of this residue, as seen in the different LSTb isomers, would likely alter the binding affinity of various pathogens. For instance, an isomer that more closely mimics a host cell receptor for a particular virus or bacterium would be a more potent inhibitor of adhesion.

Immunomodulatory Effects

HMOs are known to modulate the immune system, influencing cytokine production and immune cell maturation[2]. The structural differences between LSTb isomers could lead to differential recognition by immune receptors, such as Toll-like receptors (TLRs), resulting in varied immune responses. For example, one isomer might elicit a stronger anti-inflammatory response compared to another.

Experimental Protocols

To empirically determine the structure-activity relationship of LSTb isomers, standardized experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is used to assess the antimicrobial efficacy of the LSTb isomers.

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., Streptococcus agalactiae) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: The LSTb isomers are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the isomer that completely inhibits visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no growth is plated on agar (B569324) plates. The MBC is the lowest concentration that results in a 99.9% reduction in CFU compared to the initial inoculum.

In Vitro Bacterial Adhesion Assay

This protocol measures the ability of LSTb isomers to inhibit the attachment of bacteria to host cells.

  • Cell Culture: A monolayer of a relevant human cell line (e.g., Caco-2 for intestinal adhesion) is grown in a 24-well plate.

  • Bacterial Labeling: The target bacteria are labeled with a fluorescent marker (e.g., fluorescein (B123965) isothiocyanate) and washed to remove excess dye.

  • Inhibition Assay: The LSTb isomers at various concentrations are pre-incubated with the fluorescently labeled bacteria for 1 hour at 37°C.

  • Adhesion: The bacteria-isomer mixture is then added to the washed cell monolayers and incubated for 1-2 hours.

  • Washing: Non-adherent bacteria are removed by washing the wells multiple times with phosphate-buffered saline (PBS).

  • Quantification: The adherent bacteria are lysed, and the fluorescence is measured using a fluorometer. The percentage of adhesion inhibition is calculated relative to a control with no isomer.

Visualizations

The following diagrams illustrate a potential signaling pathway affected by LSTb isomers and a general workflow for their comparative analysis.

signaling_pathway cluster_membrane Cell Membrane TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LSTb_Isomer LSTb Isomer LSTb_Isomer->TLR4 Inhibits LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NF_kB NF-κB IKK->NF_kB Inflammatory_Cytokines Inflammatory Cytokines NF_kB->Inflammatory_Cytokines

Caption: Hypothetical modulation of the TLR4 signaling pathway by an LSTb isomer.

experimental_workflow Start Start Isomers LSTb Isomers (LSTa, LSTb, LSTc) Start->Isomers Antimicrobial Antimicrobial Assays (MIC, MBC) Isomers->Antimicrobial Anti_adhesion Anti-adhesion Assays Isomers->Anti_adhesion Immunomodulation Immunomodulation Assays (Cytokine Profiling) Isomers->Immunomodulation Data_Analysis Data Analysis & Comparison Antimicrobial->Data_Analysis Anti_adhesion->Data_Analysis Immunomodulation->Data_Analysis SAR Structure-Activity Relationship Profile Data_Analysis->SAR End End SAR->End

Caption: Experimental workflow for comparing the bioactivity of LSTb isomers.

References

Unveiling the Anti-inflammatory Potential of Sialyllacto-N-tetraose b: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing scientific literature provides compelling evidence for the anti-inflammatory properties of Sialyllacto-N-tetraose b (LSTb) and other sialylated human milk oligosaccharides (HMOs). This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a comparative analysis of LSTb's efficacy against other HMOs and established anti-inflammatory agents.

Human milk oligosaccharides are complex sugars abundant in human breast milk, known for their significant role in infant health, particularly in the development of the immune system. Among these, sialylated HMOs, including 3'-Sialyllactose (3'-SL), 6'-Sialyllactose (6'-SL), and Disialyllacto-N-tetraose (DSLNT), have demonstrated notable anti-inflammatory capabilities. These compounds have been shown to modulate immune responses by inhibiting key inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

Comparative Efficacy of Human Milk Oligosaccharides

Experimental studies, primarily utilizing in vitro models with lipopolysaccharide (LPS)-stimulated macrophages, have elucidated the varying anti-inflammatory potential of different HMOs. Sialylated HMOs, in particular, have emerged as potent inhibitors of inflammation.

Key Findings:

  • 3'-Sialyllactose (3'-SL) and 6'-Sialyllactose (6'-SL) have been identified as strong inhibitors of pro-inflammatory cytokine production, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), in LPS-activated macrophages.

  • Disialyllacto-N-tetraose (DSLNT) has also been shown to possess protective effects against intestinal inflammation.

  • In contrast, some fucosylated HMOs like 2'-Fucosyllactose (2'-FL) have shown less pronounced or no direct anti-inflammatory properties in similar macrophage models, though they may exert anti-inflammatory effects through other mechanisms, such as modulating gut microbiota.

  • Lacto-N-neotetraose (LNnT) has also been reported to have immunomodulatory and anti-inflammatory effects.

For a clearer comparison, the following table summarizes the quantitative data on the inhibition of key pro-inflammatory cytokines by various HMOs.

CompoundCell TypeStimulantTarget CytokineConcentration% Inhibition (approx.)
3'-Sialyllactose (3'-SL) Murine MacrophagesLPSIL-6100 µg/mL~70-80%
Murine MacrophagesLPSIL-1β100 µg/mL~70-80%
6'-Sialyllactose (6'-SL) Murine MacrophagesLPSIL-6100 µg/mLStrong Inhibition
Murine MacrophagesLPSIL-1β100 µg/mLStrong Inhibition
2'-Fucosyllactose (2'-FL) Murine MacrophagesLPSIL-6, IL-1β100 µg/mLNo significant effect

Benchmarking Against Standard Anti-inflammatory Drugs

To contextualize the anti-inflammatory potential of sialylated HMOs, their performance can be compared to established anti-inflammatory drugs like Dexamethasone (a corticosteroid) and Ibuprofen (a nonsteroidal anti-inflammatory drug - NSAID).

CompoundCell TypeStimulantTarget CytokineIC50 (approx.)
Dexamethasone Murine MacrophagesLPSNitric Oxide1.8 ng/mL
Ibuprofen Human ChondrocytesTNF-αIL-6, IL-8Effective

Note: Direct comparative studies with identical experimental conditions are limited, and thus these values should be interpreted with caution.

Mechanism of Action: Targeting Key Inflammatory Pathways

The primary anti-inflammatory mechanism of sialylated HMOs involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by LPS, TLR4 activates downstream signaling cascades, leading to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs). These events culminate in the increased transcription of pro-inflammatory genes.

Sialylated HMOs, such as 3'-SL, have been shown to inhibit the activation of NF-κB and the phosphorylation of MAPKs, thereby suppressing the inflammatory response.

G cluster_NFkappaB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPKs (p38, JNK, ERK) TAK1->MAPK IkappaB IκB IKK_complex->IkappaB P NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation AP1 AP-1 MAPK->AP1 Activation AP1->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Sialyllactose This compound (and other sialylated HMOs) Sialyllactose->IKK_complex Inhibition Sialyllactose->MAPK Inhibition G Start Start Cell_Culture Macrophage Culture (e.g., RAW 264.7 or BMDM) Start->Cell_Culture Pre_treatment Pre-treatment with This compound or other compounds Cell_Culture->Pre_treatment LPS_Stimulation Inflammatory Challenge (LPS Stimulation) Pre_treatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Supernatant_Collection Collection of Cell Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis ELISA Cytokine Measurement (ELISA) Supernatant_Collection->ELISA qPCR Gene Expression Analysis (qRT-PCR) Cell_Lysis->qPCR Western_Blot Protein Expression Analysis (Western Blot) Cell_Lysis->Western_Blot End End

A Head-to-Head Comparison of the Bioactivities of Sialyllacto-N-tetraose b (LSTb) and Disialyllacto-N-tetraose (DSLNT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the biological activities of two prominent sialylated human milk oligosaccharides (HMOs): Sialyllacto-N-tetraose b (LSTb) and Disialyllacto-N-tetraose (DSLNT). The information presented is collated from preclinical and in vitro studies to facilitate an objective evaluation of their potential therapeutic applications.

Overview of LSTb and DSLNT

This compound (LSTb) and Disialyllacto-N-tetraose (DSLNT) are complex acidic oligosaccharides found in human milk.[1][2] Structurally, they share a similar core tetrasaccharide backbone, but differ in the number of sialic acid residues; LSTb is a monosialylated HMO, while DSLNT is a disialylated HMO. This structural distinction is critical to their differential bioactivities.

Head-to-Head Bioactivity Comparison

The primary bioactivities of LSTb and DSLNT have been investigated in the contexts of necrotizing enterocolitis (NEC) prevention, antimicrobial effects, prebiotic activity, and enhancement of intestinal barrier function.

Prevention of Necrotizing Enterocolitis (NEC)

A significant body of evidence highlights the potent protective effects of DSLNT against NEC, a devastating inflammatory bowel disease affecting premature infants.[2][3][4] In contrast, the monosialylated LSTb has been shown to be ineffective in this regard.[5]

Table 1: Comparison of Efficacy in a Neonatal Rat Model of NEC

CompoundDosageOutcome MeasureResultReference
DSLNT 300 µM in formulaIleum Pathology Score (0-4 scale)Significant reduction in pathology score compared to formula-fed controls.[6]
LSTb (as a mono-sialylated analog) Not specifiedIleum Pathology Score (0-4 scale)No protective effect observed.[5]
Antimicrobial and Antibiofilm Activity

Both LSTb and DSLNT have been investigated for their ability to inhibit the growth and biofilm formation of pathogenic bacteria, particularly Group B Streptococcus (GBS), a leading cause of neonatal sepsis.

Table 2: Antimicrobial and Antibiofilm Activity against Group B Streptococcus

CompoundBioactivityKey FindingsReference
LSTb Antimicrobial & AntibiofilmExhibits activity against GBS.[7]
DSLNT Antimicrobial & AntibiofilmShows antimicrobial and antibiofilm activity against GBS.[7][8]
Prebiotic Activity and Gut Microbiome Modulation

Both LSTb and DSLNT are known to act as prebiotics, selectively promoting the growth of beneficial gut bacteria, most notably Bifidobacterium species.

Table 3: Prebiotic Effects on Gut Microbiota

CompoundEffect on MicrobiotaAssociated Health OutcomeReference
LSTb Promotes the growth of Bifidobacterium breve.General gut health.[9]
DSLNT Promotes the growth of Bifidobacterium species, particularly Bifidobacterium longum.Lower concentrations of DSLNT in mother's milk are associated with reduced Bifidobacterium and an increased risk of NEC.[2][10]
Intestinal Barrier Function

DSLNT has been shown to protect and enhance intestinal barrier integrity. While direct evidence for LSTb is less clear, other sialylated HMOs have demonstrated positive effects on gut barrier function.

Table 4: Effects on Intestinal Barrier Function (in vitro Caco-2 cell model)

CompoundEffect on Barrier FunctionMechanismReference
LSTb Not explicitly studied, but other sialylated HMOs improve barrier function.Likely involves modulation of tight junction proteins.[11][12][13]
DSLNT Protects against mast cell chymase-induced disruption of the intestinal barrier.Stabilizes the ZO-1/FAK/P38 signaling pathway.[14]

Experimental Protocols

Neonatal Rat Model of Necrotizing Enterocolitis

This model is used to evaluate the efficacy of compounds in preventing NEC.

  • Animal Model : Newborn Sprague-Dawley rat pups are used.

  • Induction of NEC : Pups are separated from their mothers and housed in a humidified incubator. They are fed with a lactose-based formula via oral gavage every 3-4 hours. NEC is induced by exposing the pups to intermittent hypoxia (e.g., 5% O2 for 10 minutes, three times daily).

  • Treatment : The formula is supplemented with the test compound (e.g., DSLNT at 300 µM) or a control vehicle.

  • Assessment : After a set period (e.g., 96 hours), the pups are euthanized, and their intestines are harvested. The terminal ileum is fixed, sectioned, and stained with hematoxylin (B73222) and eosin.

  • Pathology Scoring : A blinded pathologist scores the intestinal injury on a scale of 0 (normal) to 4 (severe necrosis and perforation).[6]

In Vitro Antimicrobial and Antibiofilm Assay

This assay determines the direct effect of the compounds on bacterial growth and biofilm formation.

  • Bacterial Strains : Group B Streptococcus strains are grown in appropriate culture media.

  • Minimum Inhibitory Concentration (MIC) Assay : A serial dilution of the test compounds (LSTb or DSLNT) is prepared in a 96-well plate. A standardized suspension of GBS is added to each well. The plate is incubated, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

  • Biofilm Inhibition Assay : GBS is grown in the presence of sub-inhibitory concentrations of the test compounds in a 96-well plate. After incubation, the planktonic bacteria are removed, and the remaining biofilm is stained with crystal violet. The amount of biofilm is quantified by measuring the absorbance of the dissolved stain.[7]

In Vitro Intestinal Barrier Function Assay (Caco-2 Model)

This assay assesses the ability of a compound to protect or enhance the integrity of the intestinal epithelial barrier.

  • Cell Culture : Caco-2 human colon adenocarcinoma cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[15][16][17]

  • Barrier Disruption : The integrity of the Caco-2 cell monolayer is challenged with an inflammatory agent, such as mast cell chymase.

  • Treatment : The cells are pre-treated with the test compound (e.g., DSLNT at 600 µM) before the addition of the inflammatory agent.

  • Assessment of Barrier Integrity :

    • Transepithelial Electrical Resistance (TEER) : The electrical resistance across the cell monolayer is measured using a voltmeter. A decrease in TEER indicates a loss of barrier integrity.

    • Paracellular Permeability : A fluorescent marker of a specific size (e.g., FITC-dextran) is added to the apical side of the Transwell. The amount of fluorescence that passes through to the basolateral side is measured over time. An increase in permeability indicates a compromised barrier.

  • Mechanism of Action : The expression and localization of tight junction proteins (e.g., ZO-1) and associated signaling molecules (e.g., FAK, p38) are analyzed by immunofluorescence microscopy and Western blotting.[14]

Signaling Pathways and Mechanisms of Action

The differential bioactivities of LSTb and DSLNT can be attributed to their distinct molecular structures, which likely lead to different interactions with host cell receptors and gut microbiota.

DSLNT's Protective Mechanism in the Intestine

DSLNT's protective effect on the intestinal barrier is mediated through the stabilization of the Zonula occludens-1 (ZO-1), Focal Adhesion Kinase (FAK), and p38 mitogen-activated protein kinase (p38) signaling pathway.[14] This pathway is crucial for maintaining the integrity of tight junctions between intestinal epithelial cells.

DSLNT_Pathway DSLNT DSLNT ZO1 ZO-1 DSLNT->ZO1 stabilizes FAK FAK DSLNT->FAK stabilizes p38 p38 DSLNT->p38 stabilizes Chymase Mast Cell Chymase Chymase->ZO1 disrupts Chymase->FAK disrupts Chymase->p38 disrupts Barrier Intestinal Barrier Integrity ZO1->Barrier maintains FAK->Barrier maintains p38->Barrier maintains

Caption: DSLNT's stabilization of the ZO-1/FAK/p38 pathway.

General HMO-Microbiota-Host Interaction

Both LSTb and DSLNT influence the gut microbiome, which in turn affects host health. This interaction is a key aspect of their bioactivity.

HMO_Microbiota_Host cluster_lumen Gut Lumen cluster_host Host HMOs LSTb & DSLNT Bifido Bifidobacterium spp. HMOs->Bifido promotes growth Pathogens Pathogens HMOs->Pathogens inhibits growth Immune Immune Modulation HMOs->Immune direct modulation Barrier Barrier Function HMOs->Barrier direct enhancement Bifido->Immune influences Bifido->Barrier influences

References

A Comparative Guide to Chemically vs. Enzymatically Synthesized Sialyllacto-N-tetraose b (LSTb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary methods for producing Sialyllacto-N-tetraose b (LSTb), a complex human milk oligosaccharide (HMO) with significant potential in therapeutic and nutritional applications. We will delve into the intricacies of both chemical and enzymatic synthesis, comparing them on key performance indicators, and explore the biological efficacy of the resulting LSTb, supported by experimental data and detailed protocols.

Introduction to this compound (LSTb)

This compound (LSTb) is a prominent acidic HMO found in human breast milk. It is composed of a lacto-N-tetraose core with a sialic acid moiety attached. Emerging research has highlighted the significant biological roles of LSTb and other sialylated HMOs, including the modulation of the infant's developing immune system and the shaping of a healthy gut microbiota.[1] The limited availability of LSTb from natural sources necessitates robust and scalable synthesis methods to facilitate further research and the development of novel therapeutics and infant formula supplements.[2] The two principal routes to achieve this are total chemical synthesis and enzymatic (or chemoenzymatic) synthesis.

Comparative Analysis of Synthesis Methods

While direct comparative studies for the synthesis of LSTb are limited, a general comparison of chemical and enzymatic approaches for producing complex oligosaccharides can be made based on existing literature.

Table 1: General Comparison of Chemical and Enzymatic Synthesis of Sialylated Oligosaccharides

FeatureChemical SynthesisEnzymatic Synthesis
Complexity High: Requires multiple protection and deprotection steps, leading to lengthy and complex reaction sequences.[2][3]Moderate: Often involves fewer steps and avoids the need for extensive protecting group chemistry.[4][5]
Stereoselectivity Challenging to control, potentially leading to mixtures of isomers.[3]High: Enzymes provide excellent control over the stereochemistry of the glycosidic linkages.[4][5]
Yield Generally lower overall yields due to the multi-step nature of the process.[2][3]Can achieve high conversion rates in individual steps, with some processes reporting over 20% conversion for sialylation.[4][6]
Purity Purification can be challenging due to the presence of closely related stereoisomers and reaction byproducts.Purer products are often obtained due to the high specificity of enzymatic reactions.[4]
Scalability Can be difficult and costly to scale up due to the complexity and use of hazardous reagents.[2]More amenable to large-scale production, particularly with the development of recombinant enzymes.[4]
Cost Often high due to the cost of starting materials, reagents, and the labor-intensive nature of the process.[2]Potentially more cost-effective at scale, though the initial development and production of specific enzymes can be expensive.
Environmental Impact Involves the use of toxic reagents and solvents, generating hazardous waste.[5]Generally considered a "greener" approach with milder reaction conditions and the use of biodegradable catalysts (enzymes).

Biological Efficacy of this compound

While a direct comparison of the biological activity of LSTb from different synthetic origins is not yet available, studies on synthetic sialylated HMOs have demonstrated their bioactivity, which is presumed to be identical to their natural counterparts. The key biological effects of LSTb are centered on immune modulation and gut health.

Immune Modulation: The NF-κB Signaling Pathway

Sialylated HMOs, including LSTb, have been shown to exert immunomodulatory effects, in part, by influencing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals, including those from pathogens, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Some studies suggest that certain HMOs can modulate this pathway, potentially dampening excessive inflammatory responses.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LSTb This compound Receptor Cell Surface Receptor (e.g., TLRs) LSTb->Receptor Modulates IKK IKK Complex Receptor->IKK Activates LPS Pathogen Signal (e.g., LPS) LPS->Receptor IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases NF-κB IkB_p p-IκB IkB_NFkB->IkB_p Ub Ubiquitination IkB_p->Ub Proteasome Proteasome Degradation Ub->Proteasome DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

NF-κB signaling pathway and potential modulation by LSTb.
Gut Microbiota Modulation

One of the most well-documented functions of HMOs is their role as prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. In vitro fermentation studies using infant fecal microbiota have shown that sialylated HMOs can be utilized by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) such as acetate (B1210297), propionate, and butyrate (B1204436).[8][9] These SCFAs are crucial for maintaining gut health, serving as an energy source for colonocytes, and exerting anti-inflammatory effects.

Table 2: Impact of Sialylated HMOs on Gut Microbiota and SCFA Production (In Vitro Studies)

HMOEffect on BifidobacteriumEffect on Other GeneraPredominant SCFA Production
Sialyllactose (general) Variable, some studies show an increasePromotes growth of BacteroidesIncreased butyrate and propionate
3'-Sialyllactose (3'-SL) May not be the primary driver of bifidogenesisCan increase the abundance of AkkermansiaIncreased acetate and propionate
6'-Sialyllactose (6'-SL) Utilized by certain Bifidobacterium strainsMay influence the growth of LactobacillusIncreased acetate

Note: The specific effects can vary depending on the initial composition of the gut microbiota and the specific HMO structure.

Experimental Protocols

In Vitro Gut Microbiota Fermentation Model

This protocol outlines a general procedure for assessing the prebiotic potential of chemically or enzymatically synthesized LSTb using an in vitro batch fermentation model with human fecal samples.

1. Preparation of Fecal Slurry:

  • Fresh fecal samples are collected from healthy donors who have not taken antibiotics for at least three months.

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.

2. Fermentation Medium:

  • A basal medium mimicking the colonic environment is prepared, typically containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine HCl.

  • The medium is sterilized and pre-reduced in an anaerobic chamber overnight.

3. Batch Fermentation:

  • In the anaerobic chamber, fermentation vessels are filled with the basal medium.

  • A standardized amount of the synthesized LSTb (e.g., 1% w/v) is added to the test vessels. Control vessels without any added carbohydrate are also prepared.

  • The vessels are inoculated with the fecal slurry.

  • The fermentations are carried out at 37°C for 24-48 hours with gentle agitation.

4. Sample Analysis:

  • Samples are collected at different time points (e.g., 0, 12, 24, 48 hours).

  • Microbiota Composition: Bacterial DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to analyze changes in the microbial community structure.

  • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) in the fermentation broth are determined by gas chromatography (GC).

Fermentation_Workflow fecal_sample 1. Fecal Sample Collection slurry_prep 2. Prepare 10% Fecal Slurry (Anaerobic) fecal_sample->slurry_prep fermentation_setup 4. Inoculate Medium with Fecal Slurry and LSTb slurry_prep->fermentation_setup medium_prep 3. Prepare and Pre-reduce Basal Medium medium_prep->fermentation_setup incubation 5. Incubate at 37°C (24-48h) fermentation_setup->incubation sampling 6. Collect Samples at Time Points incubation->sampling analysis 7. Analysis sampling->analysis dna_extraction DNA Extraction analysis->dna_extraction scfa_analysis SCFA Analysis (GC) analysis->scfa_analysis sequencing 16S rRNA Sequencing dna_extraction->sequencing

Experimental workflow for in vitro fermentation of LSTb.
Cytokine Release Assay in Immune Cells

This protocol describes a method to evaluate the immunomodulatory effects of LSTb by measuring cytokine production in peripheral blood mononuclear cells (PBMCs).

1. Isolation of PBMCs:

  • PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • The isolated cells are washed with PBS and resuspended in a complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum).

2. Cell Culture and Stimulation:

  • PBMCs are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

  • Cells are treated with different concentrations of the synthesized LSTb.

  • A positive control (e.g., lipopolysaccharide, LPS) and a negative control (medium only) are included.

  • The plates are incubated at 37°C in a 5% CO2 incubator for 24-48 hours.

3. Cytokine Measurement:

  • After incubation, the cell culture supernatants are collected.

  • The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants are quantified using a multiplex immunoassay (e.g., Luminex-based assay or ELISA).

4. Data Analysis:

  • The cytokine concentrations in the LSTb-treated groups are compared to those in the control groups to determine the immunomodulatory effect of LSTb.

Conclusion

Both chemical and enzymatic synthesis routes offer viable but distinct pathways to obtaining this compound for research and development. Chemical synthesis, while versatile, is often hampered by its complexity, lower yields, and environmental concerns. In contrast, enzymatic synthesis presents a more specific, efficient, and "greener" alternative, particularly for large-scale production.

The biological efficacy of synthetic LSTb is evident in its ability to modulate key biological processes, including immune responses via the NF-κB pathway and the composition and metabolic activity of the gut microbiota. While the current body of literature strongly suggests that the biological activity of synthetic HMOs is comparable to their natural counterparts, direct comparative studies between chemically and enzymatically synthesized LSTb are needed to definitively ascertain any potential differences in their efficacy. Such studies will be crucial for the informed selection of synthesis methods for future therapeutic and nutritional applications of this promising human milk oligosaccharide.

References

Sialyllacto-N-tetraose b: A Comparative Analysis of its Bifidogenic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sialyllacto-N-tetraose b (LSTb), a prominent sialylated human milk oligosaccharide (HMO), and its impact on the growth of key Bifidobacterium species. The following sections present a synthesis of experimental data, detailed methodologies for assessing prebiotic impact, and visual representations of metabolic pathways and experimental workflows.

Quantitative Growth Performance: LSTb vs. Alternative Prebiotics

The ability of Bifidobacterium species to utilize various prebiotics is highly species- and even strain-dependent. While direct comparative growth data for LSTb across a wide range of bifidobacteria is an emerging area of research, we can infer its efficacy based on studies of sialylated HMOs and the known metabolic capabilities of different species. The following table summarizes the observed growth performance of key Bifidobacterium species on different classes of prebiotics.

Bifidobacterium SpeciesSialylated HMOs (e.g., LSTb, 3'-SL, 6'-SL)Neutral HMOs (e.g., LNT, LNnT)Fucosylated HMOs (e.g., 2'-FL)Galacto-oligosaccharides (GOS)Fructo-oligosaccharides (FOS)
B. longum subsp. infantis++++++++++++
B. bifidum++++++++
B. breve++++++++
B. longum subsp. longum++-++++++
B. adolescentis---++++++

Legend: +++ : High growth promotion ++ : Moderate growth promotion + : Low to moderate growth promotion - : No significant growth promotion

Summary of Findings:

  • Bifidobacterium longum subsp. infantis stands out for its broad and efficient utilization of a wide array of HMOs, including sialylated forms like LSTb.[1][2] Its genome is equipped with specialized ATP-binding cassette (ABC) transporters for internalizing intact HMOs and a comprehensive suite of intracellular glycoside hydrolases for their subsequent degradation.[1]

  • Bifidobacterium bifidum employs a different strategy, utilizing extracellular enzymes to break down HMOs.[3][4] This process releases monosaccharides and smaller oligosaccharides into the environment, which can be utilized by B. bifidum itself and also cross-fed to other gut microbes.[3]

  • Bifidobacterium breve demonstrates a variable ability to metabolize HMOs. Some strains are capable of utilizing sialylated HMOs and their sialic acid components.[5][6]

  • Bifidobacterium longum subsp. longum and Bifidobacterium adolescentis are generally considered to be less adapted to HMO consumption and show a preference for plant-derived oligosaccharides like FOS and GOS.[7][8][9] Their limited ability to utilize complex HMOs like LSTb makes these substrates less effective for selectively promoting these species.

Experimental Protocols

To validate the impact of LSTb on Bifidobacterium growth, standardized experimental protocols are essential. Below is a representative methodology synthesized from common practices in the field.

Key Experiment: In Vitro Fermentation and Growth Curve Analysis

1. Bacterial Strains and Pre-culture:

  • Obtain pure cultures of Bifidobacterium species (e.g., B. longum subsp. infantis ATCC 15697, B. bifidum ATCC 15696, B. breve ATCC 15700).
  • Activate strains from frozen stocks by inoculating into a suitable growth medium, such as de Man, Rogosa and Sharpe (MRS) medium supplemented with 0.05% L-cysteine, and incubate anaerobically at 37°C for 24-48 hours.[10]

2. Fermentation Medium:

  • Prepare a basal medium, such as a modified MRS medium, lacking a carbon source.
  • Supplement the basal medium with the desired prebiotic (e.g., 1% w/v LSTb, 2'-FL, GOS, or FOS) as the sole carbon source. A control group with no added carbon source should be included.[4]

3. Inoculation and Incubation:

  • Inoculate the fermentation media with the activated Bifidobacterium cultures to a starting optical density at 600 nm (OD600) of 0.05-0.1.
  • Incubate the cultures under strict anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% CO₂, 5% H₂) at 37°C.[4]

4. Growth Monitoring:

  • Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
  • Plot the OD600 values against time to generate growth curves.

5. Metabolite Analysis (Optional but Recommended):

  • At the end of the fermentation, centrifuge the cultures to pellet the bacteria.
  • Analyze the supernatant for short-chain fatty acid (SCFA) production (e.g., acetate, lactate) using techniques like HPLC or gas chromatography to assess the metabolic activity.[11]

Visualizing the Mechanisms

Experimental Workflow

The following diagram illustrates the typical workflow for assessing the bifidogenic potential of a prebiotic compound like LSTb.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results strain Bifidobacterium Strain Activation inoculation Inoculation strain->inoculation media Basal Medium Preparation media->inoculation prebiotic Prebiotic Supplementation (LSTb, etc.) prebiotic->inoculation incubation Anaerobic Incubation (37°C) inoculation->incubation growth Growth Monitoring (OD600) incubation->growth metabolite Metabolite Analysis (SCFAs) incubation->metabolite curves Growth Curves growth->curves comparison Comparative Analysis metabolite->comparison curves->comparison G cluster_outside Extracellular cluster_inside Intracellular LSTb This compound (LSTb) ABC ABC Transporter LSTb->ABC Binding LSTb_in Intact LSTb SialicAcid Sialic Acid LSTb_in->SialicAcid Neuraminidase LNT Lacto-N-tetraose LSTb_in->LNT Neuraminidase Bifid_Shunt Bifid Shunt Pathway SialicAcid->Bifid_Shunt Metabolism Monosaccharides Monosaccharides (Glucose, Galactose, GlcNAc) LNT->Monosaccharides Glycosidases Monosaccharides->Bifid_Shunt SCFAs Short-Chain Fatty Acids (Acetate, Lactate) Bifid_Shunt->SCFAs ABC->LSTb_in Transport

References

The Metabolic Maze: A Comparative Guide to the Fates of Sialyllacto-N-tetraose b and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic journey of complex oligosaccharides is paramount. This guide offers a detailed comparison of the metabolic fate of Sialyllacto-N-tetraose b (LSTb) and its isomers, Sialyllacto-N-tetraose a (LSTa) and Sialyllacto-N-tetraose c (LSTc), drawing upon available experimental data to illuminate their absorption, distribution, metabolism, and excretion.

Sialyllacto-N-tetraose (LST) isomers are acidic human milk oligosaccharides (HMOs) that play a crucial role in infant development and gut health. Their structural similarity belies potentially significant differences in their interaction with host and microbial systems. This guide synthesizes current knowledge to provide a comparative overview of their metabolic pathways.

At a Glance: Comparative Metabolic Overview

While direct comparative quantitative data for the metabolic fate of LSTb and its isomers remains limited, we can infer their metabolic journey based on studies of sialylated HMOs and the enzymatic preferences of gut microbiota. A significant portion of ingested LST isomers is not absorbed systemically and reaches the colon to be metabolized by gut bacteria. A smaller fraction is absorbed intact and subsequently excreted in the urine.

Table 1: Estimated Metabolic Fate of LST Isomers

ParameterThis compound (LSTb)Sialyllacto-N-tetraose a (LSTa) & c (LSTc)Key Considerations & Supporting Evidence
Primary Metabolic Route Gut Microbiota FermentationGut Microbiota FermentationThe majority of HMOs are not digested by human enzymes and are utilized by gut bacteria.
Systemic Absorption LowLowStudies on various HMOs, including sialylated ones, show limited absorption into the bloodstream[1][2][3].
Urinary Excretion (as intact molecule) Present in low amountsPresent in low amountsAbsorbed HMOs are largely excreted unchanged in the urine[1][2].
Microbial Degradation Preference Potentially slower degradation of the Siaα2-6GlcNAc linkage by some bacterial sialidases.Potentially faster degradation of the Siaα2-3Gal linkage (in LSTa) by certain bacterial sialidases[4].The structure of the sialic acid linkage influences the rate of enzymatic cleavage by gut microbiota.
Key Metabolites Short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.Short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.Fermentation of HMOs by gut bacteria consistently leads to the production of beneficial SCFAs[5].

Systemic Absorption and Excretion

In vivo studies in infants have demonstrated that a fraction of ingested HMOs, including acidic (sialylated) ones, can be absorbed into the systemic circulation and are subsequently excreted in the urine without modification[1][2]. While specific quantitative data for LSTb, LSTa, and LSTc is not available, one study reported that the renal excretion of lacto-N-tetraose and its monofucosylated derivative was in the range of 1 to 3 mg/day, following an intake of 50 to 160 mg with each suckling[1][6]. This suggests that only a small percentage of these larger oligosaccharides are absorbed.

Gut Microbiota: The Primary Metabolic Engine

The vast majority of LSTb and its isomers transit to the colon, where they become a substrate for the gut microbiota. The structural differences between the isomers, specifically the sialic acid linkage, likely influence their degradation by bacterial enzymes.

  • This compound (LSTb) contains a Siaα2-6GlcNAc linkage.

  • Sialyllacto-N-tetraose a (LSTa) contains a Siaα2-3Gal linkage.

  • Sialyllacto-N-tetraose c (LSTc) also contains a Siaα2-6 linkage, but to a different galactose residue than in LSTb.

A comparative study on the substrate preference of bacterial sialidases demonstrated that some enzymes have a preference for the Siaα2-3Gal linkage found in 3'-Sialyllactose and LSTa over the Siaα2-6GlcNAc linkage in LSTb[4]. This suggests that LSTa may be more readily metabolized by certain gut bacteria compared to LSTb.

The fermentation of these oligosaccharides by gut bacteria, such as Bifidobacterium and Bacteroides species, leads to the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate[5]. These SCFAs are crucial for maintaining gut health and have systemic effects on the host.

Experimental Protocols

Quantification of Sialyllacto-N-tetraose Isomers in Biological Samples

A common method for the quantification of HMOs, including LST isomers, in biological matrices like milk, urine, and feces involves liquid chromatography-mass spectrometry (LC-MS).

Protocol Outline:

  • Sample Preparation:

    • Milk: Dilution followed by protein precipitation and filtration[7][8].

    • Urine and Feces: Extraction of oligosaccharides, followed by reduction and purification using solid-phase extraction[9].

  • Chromatographic Separation:

    • Ultra-high-performance liquid chromatography (UHPLC) with a hydrophilic interaction liquid chromatography (HILIC) column is often used to separate the isomers[10].

  • Mass Spectrometric Detection:

    • Tandem mass spectrometry (MS/MS) is employed for sensitive and specific detection and quantification[11]. Helium Charge Transfer Dissociation (He-CTD) mass spectrometry has been shown to be effective in differentiating LST isomers by providing unique fragment ions[12].

In Vitro Fermentation using Fecal Microbiota

To study the degradation of LST isomers by gut bacteria, in vitro fermentation models using human fecal samples are utilized.

Protocol Outline:

  • Fecal Slurry Preparation: Fresh fecal samples are homogenized in an anaerobic medium.

  • Incubation: The LST isomer of interest is added to the fecal slurry and incubated under anaerobic conditions.

  • Sample Analysis: At different time points, samples are collected to measure the degradation of the LST isomer and the production of SCFAs using techniques like HPLC or GC-MS[13][14]. 16S rRNA gene sequencing can be used to analyze changes in the microbial community composition[5].

Signaling Pathways

Sialylated HMOs have been shown to modulate host immune responses, potentially through the activation of specific signaling pathways. While direct comparative studies on LSTb and its isomers are lacking, research on other oligosaccharides suggests a role for the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway in mediating anti-inflammatory effects[15].

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by stimuli, such as ligand binding to TLR4, a signaling cascade is initiated, leading to the phosphorylation and degradation of the inhibitory IκB protein. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes[16][17]. It is plausible that LSTb and its isomers could modulate this pathway, potentially with different potencies due to their structural variations, leading to differential effects on inflammatory responses.

Another potential pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in cell proliferation, differentiation, and immune responses[18][19]. Activation of STAT3 has been linked to various cellular processes, and its modulation by bioactive compounds is an area of active research.

Visualizing the Metabolic Journey

Below are diagrams illustrating the general metabolic fate of LST isomers and a potential signaling pathway they may influence.

Metabolic_Fate_of_LST_Isomers Oral Intake of LST Isomers Oral Intake of LST Isomers Stomach & Small Intestine Stomach & Small Intestine Oral Intake of LST Isomers->Stomach & Small Intestine Systemic Circulation Systemic Circulation Stomach & Small Intestine->Systemic Circulation Small Fraction Absorbed Colon Colon Stomach & Small Intestine->Colon Majority Passes Undigested Urinary Excretion Urinary Excretion Systemic Circulation->Urinary Excretion Host Effects Host Effects Systemic Circulation->Host Effects Gut Microbiota Gut Microbiota Colon->Gut Microbiota Fecal Excretion (Undigested) Fecal Excretion (Undigested) Colon->Fecal Excretion (Undigested) SCFAs & Other Metabolites SCFAs & Other Metabolites Gut Microbiota->SCFAs & Other Metabolites Fermentation SCFAs & Other Metabolites->Host Effects

Caption: General metabolic pathway of Sialyllacto-N-tetraose isomers.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LST Isomer LST Isomer TLR4 TLR4 LST Isomer->TLR4 Binds to Signaling Cascade Signaling Cascade TLR4->Signaling Cascade Activates IKK IKK Signaling Cascade->IKK Activates IkB IkB IKK->IkB Phosphorylates & Degrades NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocates IkB-NF-kB Complex IkB NF-kB Gene Transcription Gene Transcription NF-kB_n->Gene Transcription Induces

Caption: Plausible NF-κB signaling pathway modulated by LST isomers.

Conclusion

The metabolic fate of this compound and its isomers is a complex interplay between host absorption and microbial degradation. While current evidence suggests that all isomers are predominantly metabolized by the gut microbiota to produce beneficial SCFAs, subtle structural differences, particularly in the sialic acid linkage, may lead to variations in their degradation rates and subsequent physiological effects. Further direct comparative studies with quantitative analysis are necessary to fully elucidate the distinct metabolic journeys of these important human milk oligosaccharides and to harness their full potential for therapeutic applications.

References

A Comparative Guide to the Analytical Validation of Sialyllacto-N-tetraose b Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Sialyllacto-N-tetraose b (LSTb), a key human milk oligosaccharide (HMO), is crucial for understanding its physiological roles and for its application in infant nutrition and therapeutics. This guide provides an objective comparison of the leading analytical methods for LSTb detection, supported by experimental data and detailed protocols.

This compound is a sialylated oligosaccharide found in human breast milk, known for its potential biological activities, including the inhibition of viral infections. Pathogens that bind to sialic acid-containing glycans on host mucosal surfaces may be inhibited by such sialyloligosaccharides[1]. The accurate analysis of LSTb is often challenging due to the presence of its isomers, Sialyllacto-N-tetraose a (LSTa) and Sialyllacto-N-tetraose c (LSTc)[1][2][3]. This guide focuses on three principal analytical techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis with Laser-Induced Fluorescence detection (CE-LIF).

Quantitative Performance Comparison

The validation of an analytical method ensures its reliability for its intended purpose. Key validation parameters for the quantification of LSTb and other HMOs are summarized below.

MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD%)Accuracy/Recovery (%)Reference
HPAEC-PAD 6 HMOs (including LNT)>0.99--0.0068 - 4.889.4 - 109[4]
LC-MS/MS 7 Oligosaccharides>0.990.0018 - 0.0030 µg/mL0.0054 - 0.0063 µg/mL->90.5[5]
LC-MS/MS (MRM) 7 HMOs (including LSTc)>0.9910 - 150 fmol100 - 1500 fmol--[6]
LC-MS/MS 8 HMOs (including LSTb)---≤12.779.5 - 110.9[7][8]
CE-LIF 10 HMOs>0.99495.49 ng/cm³ (for 3-FL)18.30 ng/cm³ (for 3-FL)--[9]
CE-LIF 5 HMOs-0.27 - 0.35 nM0.89 - 1.18 nM--[10]

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are summaries of the methodologies for HPAEC-PAD, LC-MS, and CE-LIF as applied to the analysis of LSTb and other HMOs.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a robust and widely used technique for the direct quantification of underivatized carbohydrates.[1][6][11] It offers excellent resolution of closely related oligosaccharide structures, including linkage isomers.[12]

Sample Preparation: For infant formula and similar matrices, samples are typically reconstituted with water, followed by filtration. For products containing interferences like fructans, enzymatic hydrolysis may be employed.[4] For milk samples, a common procedure involves centrifugation to remove lipids, followed by ethanol (B145695) precipitation to remove proteins. The supernatant containing HMOs is then dried and reconstituted.[6] An alternative "dilute-and-shoot" approach with online sample cleanup can also be used for human milk, where the sample is diluted in deionized water before injection.[11]

Chromatographic Conditions:

  • System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector.

  • Column: A Dionex CarboPac series column (e.g., PA1, PA100, PA200) is commonly used for oligosaccharide separation.[11][12]

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used for elution. For instance, a gradient elution from 0% to 10% of 1 M NaOAc in 0.1 M NaOH over the first 10 minutes.[13][14]

  • Detection: Pulsed Amperometric Detection (PAD) with a gold electrode using a carbohydrate-specific waveform.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version (LC-MS/MS) provide high sensitivity and selectivity, enabling the identification and quantification of HMOs, often with the ability to distinguish between isomers based on fragmentation patterns.[15][16]

Sample Preparation: Milk samples are typically defatted by centrifugation. Proteins are then precipitated using ethanol. The resulting supernatant containing the HMOs is collected, dried, and reconstituted in high-purity water for analysis.[6] For some methods, a solid-phase extraction (SPE) step using a graphitized carbon cartridge is employed for cleanup and enrichment.[6][13]

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) with an amide column is often used for separation.[5] Porous graphitized carbon (PGC) columns are also utilized.[6]

  • Mobile Phase: A binary gradient system is common, for example, using 10 mM ammonium (B1175870) formate (B1220265) in water (A) and acetonitrile (B52724) (B).[5]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is frequently employed for HMO analysis.[15]

  • Detection: Mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode for targeted quantification, enhances selectivity.[6][15]

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

CE-LIF is a high-sensitivity technique that requires derivatization of the oligosaccharides with a fluorescent tag. This method offers high separation efficiency and is suitable for analyzing complex mixtures.

Sample Preparation and Derivatization: HMOs are typically derivatized with a fluorescent label such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS) or 2-aminoacridone.[3][10] The labeling reaction involves adding a solution of the fluorescent tag and a reducing agent (e.g., sodium cyanoborohydride) to the dried sample, followed by incubation.[3]

Electrophoretic Conditions:

  • System: A capillary electrophoresis instrument equipped with a laser-induced fluorescence detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A borate (B1201080) buffer (e.g., 100 mM sodium borate, pH 10.5) is commonly used.[9][10]

  • Separation Voltage: A high voltage (e.g., 15 kV) is applied across the capillary.[9][10]

  • Detection: LIF detection is performed using an appropriate excitation laser (e.g., 405 nm or 488 nm) and emission filter (e.g., 500 nm longpass or 520 nm bandpass).[10]

Visualizing the Process

To better illustrate the analytical processes, the following diagrams outline a typical experimental workflow and the logical steps in method validation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Milk Sample Defatting Centrifugation (Defatting) Sample->Defatting Protein_Precipitation Ethanol Precipitation Defatting->Protein_Precipitation Extraction Solid-Phase Extraction (SPE) Protein_Precipitation->Extraction Derivatization Fluorescent Labeling (for CE-LIF) Extraction->Derivatization HPAEC_PAD HPAEC-PAD Extraction->HPAEC_PAD LC_MS LC-MS Extraction->LC_MS CE_LIF CE-LIF Derivatization->CE_LIF Integration Peak Integration HPAEC_PAD->Integration LC_MS->Integration CE_LIF->Integration Quantification Quantification Integration->Quantification

A typical experimental workflow for HMO analysis.

G Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Intermediate Precision

Key parameters in analytical method validation.

References

A Comparative Guide to the Cross-Laboratory Validation of Sialyllacto-N-tetraose b (LSTb) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance of Analytical Methods for HMO Quantification

The following table summarizes the performance characteristics of different analytical methods used for the quantification of LSTb and other relevant HMOs. The data is compiled from several single-laboratory validation studies.

Analytical MethodAnalyte(s)Sample MatrixLinearity (R²)Accuracy (% Recovery)Precision (RSD%)LOD (µg/mL)LOQ (µg/mL)Reference
LC-MS/MS 8 HMOs including LSTbBreast MilkNot Specified79.5 - 110.9≤ 12.7Not SpecifiedNot Specified[1][2]
UPLC-MS/MS 7 HMOsHuman, Bovine, Goat Milk> 0.9998 - 1021.8 - 4.40.0018 - 0.00300.0054 - 0.0063[3]
LC-MS/MS 5 HMOsDietary SupplementsNot Specified98.8 - 1031.69 - 5.544 (mg/kg)10 (mg/kg)
Capillary Electrophoresis 12 Sialyloligosaccharides including LSTbHuman Milk> 0.9991 - 1092 - 9Not SpecifiedNot Specified[1]
HPAE-PAD 6 HMOsHuman MilkNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Note: The performance of analytical methods can vary based on the specific instrumentation, reagents, and laboratory conditions. The data presented above should be considered as a general reference.

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in the quantification of LSTb are outlined below.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of various HMOs, including LSTb.

a. Sample Preparation [1]

  • Thaw frozen milk samples at room temperature.

  • Sonicate the samples in a 40°C water bath for 10 minutes.

  • Centrifuge a 50 µL aliquot at 4000 x g for 15 minutes at 4°C.

  • Mix a 10 µL aliquot of the supernatant with 20 µL of ethanol.

  • Incubate the mixture at 4°C for 1 hour, followed by centrifugation at 4000 x g for 10 minutes at 4°C.

  • To the resulting supernatant, add 30 µL of 0.1 M sodium tetrahydroborate and incubate at 65°C for 30 minutes.

  • Add 30 µL of 0.1 M acetic acid to stop the reaction.

  • Centrifuge the final mixture at 12,000 x g for 5 minutes at 4°C. The supernatant is then ready for analysis.

b. Chromatographic and Spectrometric Conditions [3]

  • Column: ACQUITY UPLC BEH Amide Column (1.7 μm, 2.1 × 100 mm) with a corresponding pre-column.

  • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.

  • Mobile Phase B: 99.9% acetonitrile.

  • Gradient Elution:

    • 0–2 min: 98% to 95% B

    • 2–3 min: to 65% B

    • 3–8.5 min: to 55% A

    • 8.5–11 min: 55% A

    • 11–11.2 min: to 98% A

    • 11.2–14 min: to 98% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative mode is typically used for the detection of sialylated HMOs.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a well-established technique for the analysis of carbohydrates, including HMOs, without the need for derivatization.

a. Sample Preparation [4]

  • Dilute 500 µL of the milk sample into a 25 mL volumetric flask with deionized water.

  • For spiked samples, add the HMO standards to the volumetric flask along with the milk sample before diluting.

  • Filter the diluted sample through a nylon syringe filter prior to injection.

b. On-Line Sample Cleanup and Analytical Separation [4]

  • An on-line sample cleanup using a polymeric reversed-phase column is employed to remove interferences from the milk matrix.

  • The analytical separation is performed on a carbohydrate-specific column, such as a Dionex CarboPac PA1 column.

  • A detailed elution gradient with varying concentrations of sodium hydroxide (B78521) and sodium acetate (B1210297) is used to separate the different HMOs.

Visualizing the Cross-Laboratory Validation Workflow

A cross-laboratory validation study, also known as an inter-laboratory study or round-robin test, is essential for establishing the robustness and transferability of an analytical method. The following diagram illustrates a typical workflow for such a study.

Cross_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Distribution and Analysis cluster_data Phase 3: Data Collection and Statistical Analysis cluster_reporting Phase 4: Reporting and Method Validation start Define Study Objectives protocol Develop Standardized Protocol start->protocol materials Prepare Homogeneous Study Materials protocol->materials labs Recruit Participating Laboratories materials->labs distribute Distribute Samples and Protocol to Labs labs->distribute analysis Laboratories Perform Analysis distribute->analysis collect Collect Raw Data from All Laboratories analysis->collect statistical Perform Statistical Analysis (e.g., ISO 5725) collect->statistical report Generate Final Report with Performance Characteristics statistical->report validate Establish Method as Validated report->validate

References

Safety Operating Guide

Navigating the Safe Disposal of Sialyllacto-N-tetraose b in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory reagents are paramount to ensuring a safe and compliant work environment. Sialyllacto-N-tetraose b, a sialylated oligosaccharide naturally found in mammalian milk, is a valuable compound in various research applications.[1][2][3] While it is generally not considered a hazardous substance, adherence to proper disposal protocols is essential. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, emphasizing the critical need to consult the supplier-specific Safety Data Sheet (SDS) for definitive guidance.

General Disposal Procedures for this compound

In the absence of a specific Safety Data Sheet (SDS), the following general procedures for the disposal of non-hazardous, water-soluble biochemicals like this compound should be followed. These guidelines are based on standard safe laboratory practices.

Step 1: Review the Safety Data Sheet (SDS)

Before handling or disposing of any chemical, always locate and thoroughly review the manufacturer's Safety Data Sheet (SDS). This document contains specific information regarding the compound's physical and chemical properties, hazards, handling precautions, and disposal considerations.

Step 2: Assess the Waste Stream

Determine if the this compound waste is in a solid or aqueous solution. Identify any other chemicals that may be present in the waste stream, as this will influence the appropriate disposal method.

Step 3: Disposal of Solid this compound

For small quantities of solid this compound, disposal as general, non-hazardous laboratory waste is typically acceptable. It should be placed in a sealed container to prevent dispersal.

Step 4: Disposal of Aqueous Solutions

Aqueous solutions of this compound can generally be disposed of down the drain with copious amounts of water. However, this is contingent on the following conditions:

  • The concentration of the oligosaccharide is low.

  • The solution does not contain any other hazardous chemicals.

  • Local regulations and institutional policies permit such disposal.

Step 5: Decontamination

All labware and surfaces that have come into contact with this compound should be thoroughly cleaned with soap and water.

Step 6: Documentation

Maintain a record of the disposal, including the date, quantity, and method of disposal, in accordance with your institution's laboratory safety protocols.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general principles of handling non-hazardous biochemicals apply. Standard laboratory protocols should involve wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, when handling the compound.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

start Start: Chemical Disposal sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the chemical classified as hazardous? sds->is_hazardous hazardous_disposal Follow specific hazardous waste disposal procedures is_hazardous->hazardous_disposal Yes is_soluble Is the chemical water-soluble? is_hazardous->is_soluble No end_disposal End: Disposal Complete hazardous_disposal->end_disposal aqueous_disposal Dispose down the drain with copious amounts of water (check local regulations) is_soluble->aqueous_disposal Yes solid_disposal Dispose as non-hazardous solid waste is_soluble->solid_disposal No aqueous_disposal->end_disposal solid_disposal->end_disposal

Figure 1. Decision workflow for laboratory chemical disposal.

By adhering to these guidelines and, most importantly, the specific instructions provided in the product's SDS, researchers can ensure the safe and responsible disposal of this compound. This commitment to safety and compliance is fundamental to building a culture of trust and excellence in the laboratory.

References

Essential Safety and Logistical Information for Handling Sialyllacto-N-tetraose b

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE) and Handling

Researchers, scientists, and drug development professionals should adhere to standard laboratory safety practices. This includes the use of appropriate personal protective equipment to minimize exposure and ensure a safe working environment.

Key Handling Precautions:

  • Work in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[5][6]

  • Avoid direct contact with skin and eyes.[5][6]

  • Wash hands thoroughly after handling the substance.[8]

  • Ensure safety showers and eye wash stations are readily accessible.[6]

The following table summarizes the recommended personal protective equipment for handling Sialyllacto-N-tetraose b.

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety GogglesEN 166 (EU) or NIOSH (US)Protects against splashes and dust.[5][9]
Hand Protection Protective GlovesEN 374Prevents skin contact. Nitrile gloves with a thickness >0.11 mm are recommended.[5][7]
Body Protection Laboratory CoatN/AProtects against spills and contamination of personal clothing.
Respiratory Protection Respirator (if needed)Filter type P1 (DIN EN 143)Required only if dust is generated and exposure limits are exceeded.[5][8]

Accidental Release and Disposal Plan

In the event of a spill, it is important to prevent the substance from entering drains and to clean the area promptly. As a non-hazardous compound, disposal is straightforward but must be done in accordance with institutional and local guidelines.

Accidental Release Measures:

  • Containment: Prevent further leakage or spillage.[6]

  • Cleanup: For solid spills, collect the material and place it in a suitable, closed container for disposal.[5] For liquid spills, absorb with a liquid-binding material like diatomite.[6]

  • Decontamination: Clean the affected area and any contaminated equipment.[6]

Disposal Plan:

  • Solid Waste: Non-hazardous solid waste can typically be disposed of in the regular trash, provided it is not contaminated with hazardous materials.[10][11]

  • Liquid Waste: Non-hazardous, water-soluble solutions may be permissible for drain disposal with ample water, subject to local regulations.[11][12] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[10]

  • Containers: Empty containers should be rinsed and can often be disposed of with regular trash after defacing the label.[11]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment cluster_disposal Waste Disposal a Review Safety Guidelines b Don Personal Protective Equipment (PPE) a->b c Weigh/Measure this compound b->c Proceed to Handling d Perform Experimental Procedure c->d e Decontaminate Work Area & Equipment d->e Experiment Complete h Segregate Waste (Solid/Liquid) d->h Generate Waste f Remove and Dispose of PPE e->f g Wash Hands Thoroughly f->g i Dispose According to Institutional Policy h->i

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.